molecular formula C9H14N4O3 B1668453 Carnosine CAS No. 305-84-0

Carnosine

Cat. No.: B1668453
CAS No.: 305-84-0
M. Wt: 226.23 g/mol
InChI Key: CQOVPNPJLQNMDC-ZETCQYMHSA-N
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Description

L-Carnosine (β-Alanyl-L-histidine) is an endogenous dipeptide synthesized from β-alanine and L-histidine, found in high concentrations in skeletal muscle and brain tissue . It is recognized in research for its multimodal mechanism of action, functioning as a natural antioxidant, anti-glycating agent, and metal chelator . Its core research value lies in its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species, thereby helping to alleviate oxidative stress, a key factor in cellular senescence and age-related functional decline . Studies indicate its potential to oppose glycation and chelate divalent metal ions, which is relevant for metabolic and neurodegenerative disease research . Recent investigations highlight its role in regulating the Nrf2/HO-1 pathway to prevent oxidative stress-induced cellular senescence, positioning it as a promising candidate for anti-aging research . In vitro, carnosine has demonstrated protective effects in a wide range of cell types, including macrophages, microglia, endothelial cells, and neuron-like cells, by down-regulating pro-inflammatory mediators and inhibiting aberrant protein aggregation . Furthermore, its role in muscle physiology is a significant area of study, as it contributes to pH-buffering activity, and supplementation with its precursor, β-alanine, is known to increase muscle this compound content, improving muscle contraction and physical performance . Researchers utilize L-Carnosine to explore its potential in diverse fields, including diabetes mellitus, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and age-related conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1
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InChI Key

CQOVPNPJLQNMDC-ZETCQYMHSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
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Molecular Formula

C9H14N4O3
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Related CAS

1370422-07-3
Record name L-Histidine, β-alanyl-, homopolymer
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DSSTOX Substance ID

DTXSID80879594
Record name (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Carnosine
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Solubility

384 mg/mL
Record name Carnosine
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CAS No.

305-84-0
Record name L-Carnosine
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Melting Point

253 - 256 °C
Record name Carnosine
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Foundational & Exploratory

Carnosine: A Comprehensive Technical Guide to its Biological Functions and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues, primarily skeletal muscle and the brain.[1] Its discovery over a century ago has led to extensive research, revealing a molecule with a remarkable array of protective and regulatory functions. This technical guide provides an in-depth exploration of the core biological functions and properties of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows. The multifaceted nature of this compound, encompassing antioxidant, anti-glycation, pH-buffering, and neuromodulatory roles, positions it as a significant molecule of interest for therapeutic and drug development applications.[2][3]

Core Biological Functions and Properties

This compound's unique chemical structure, particularly the imidazole (B134444) ring of its histidine moiety, underpins its diverse biological activities.[4] These functions are crucial for cellular homeostasis and protection against various stressors.

Antioxidant Activity

This compound is a potent antioxidant, acting through multiple mechanisms to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[1] It can directly scavenge a variety of free radicals, including hydroxyl radicals and peroxyl radicals.[5] Furthermore, this compound can chelate pro-oxidant metals, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[6]

Key Mechanisms:

  • Direct Radical Scavenging: this compound directly interacts with and neutralizes ROS.[5]

  • Metal Ion Chelation: By binding to transition metals like copper and iron, this compound inhibits their ability to catalyze oxidative reactions.[6]

  • Inhibition of Lipid Peroxidation: this compound protects cell membranes from damage by inhibiting the chain reactions of lipid peroxidation.[7]

Anti-Glycation Properties

Glycation, the non-enzymatic reaction between reducing sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. This compound is a highly effective anti-glycating agent.[8][9] It can react with and "sacrifice" itself to carbonyl groups on sugars, thereby preventing them from cross-linking with proteins.[1]

Key Mechanisms:

  • Carbonyl Scavenging: this compound directly reacts with and detoxifies reactive carbonyl species like methylglyoxal, a potent precursor of AGEs.[5]

  • Inhibition of Protein Cross-linking: By intercepting reactive sugars, this compound prevents the formation of protein-protein cross-links that lead to loss of function.[10]

Intracellular pH Buffering

During intense exercise, the accumulation of lactic acid leads to a drop in intracellular pH (acidosis), contributing to muscle fatigue.[11] With a pKa of 6.83, this compound is an effective physiological buffer in the typical pH range of muscle cells.[8] It is estimated to contribute significantly to the total buffering capacity of muscle tissue.[12]

Key Mechanisms:

  • Proton Acceptance: The imidazole ring of the histidine residue in this compound can accept a proton, thereby buffering changes in pH.[13]

Neuromodulation and Neuroprotection

This compound is found in high concentrations in the brain and is implicated in various neurological processes.[7] It is considered a putative neurotransmitter or neuromodulator.[8] Its neuroprotective effects are attributed to its antioxidant, anti-glycation, and metal-chelating properties, which are particularly relevant in the context of neurodegenerative diseases.[3] this compound has also been shown to modulate the release of neurotransmitters like glutamate (B1630785).[6]

Key Mechanisms:

  • Modulation of Neurotransmitter Release: this compound can influence the release of key neurotransmitters, thereby affecting synaptic transmission.[8]

  • Protection Against Excitotoxicity: By modulating glutamate signaling, this compound may protect neurons from excitotoxic damage.[6]

Enzyme Regulation

This compound has been shown to modulate the activity of several enzymes. For instance, it can affect the activity of ATPases, which are crucial for cellular energy metabolism.[14] This regulatory role may be linked to its ability to chelate metal ions that act as cofactors for these enzymes.

Key Mechanisms:

  • Allosteric Modulation: this compound may bind to enzymes at sites other than the active site, inducing conformational changes that alter their activity.

  • Cofactor Chelation: By binding to metal ion cofactors, this compound can either activate or inhibit enzyme activity.

Metal Ion Chelation

This compound's ability to chelate divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺) is a fundamental aspect of its biological activity.[6] This property contributes to its antioxidant effects by preventing metal-catalyzed free radical formation.[1] It also plays a role in its neuromodulatory and enzyme-regulating functions.[8]

Key Mechanisms:

  • Coordination Chemistry: The imidazole, amino, and carboxyl groups of this compound can coordinate with metal ions to form stable complexes.[1]

Quantitative Data

The following tables summarize key quantitative data related to the biological properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molar Mass226.23 g/mol [8]
pKa (Imidazole)6.83[8]
pKa (Amino group)9.29[15]
pKa (Carboxyl group)2.64[15]
Concentration in Muscle17–25 mmol/kg (dry muscle)[8]
Concentration in Brain0.1-0.5 mM

Table 2: Antioxidant and Anti-glycation Activity of this compound

AssayIC₅₀ ValueReference(s)
DPPH Radical Scavenging~115 µg/mL[4]
Methylglyoxal ScavengingNot explicitly defined as IC₅₀, but effective at mM concentrations[5]

Table 3: Metal Ion Binding Constants of this compound

Metal IonLog K₁Reference(s)
Cu²⁺7.9[1]
Zn²⁺5.3[5]
Ni²⁺4.6
Co²⁺4.0
Cd²⁺3.9

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound

  • Ascorbic acid (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound and ascorbic acid in methanol or ethanol.

  • Reaction: In a test tube or microplate well, mix 1.0 mL of the DPPH solution with 1.0 mL of each sample solution. A blank containing 1.0 mL of methanol/ethanol and 1.0 mL of the DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[4]

Anti-Glycation Activity: In Vitro AGEs Formation Assay

Principle: This assay measures the ability of a compound to inhibit the formation of Advanced Glycation End-products (AGEs) in vitro. A protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or methylglyoxal) in the presence and absence of the test compound (this compound). The formation of fluorescent AGEs is monitored using a fluorescence spectrophotometer.[2]

Materials:

  • Bovine Serum Albumin (BSA)

  • Methylglyoxal (MGO) or Glucose

  • This compound

  • Aminoguanidine (positive control)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Preparation of reaction mixtures: In separate tubes, prepare the following mixtures in PBS:

    • Control: BSA + MGO/Glucose

    • Sample: BSA + MGO/Glucose + this compound (at various concentrations)

    • Positive Control: BSA + MGO/Glucose + Aminoguanidine

    • Blanks: Solutions containing each component individually.

  • Incubation: Incubate all tubes at 37°C for a specified period (e.g., 1-4 weeks), protected from light.

  • Measurement: After incubation, measure the fluorescence intensity of each sample at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculation: Calculate the percentage of inhibition of AGE formation using the following formula:

    Where F is the fluorescence intensity.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

pH Buffering Capacity: Titration of Muscle Homogenate

Principle: This method determines the buffering capacity of muscle tissue by titrating a muscle homogenate with a strong acid and measuring the resulting pH changes. The buffering capacity is expressed as the amount of acid (in μmol) required to change the pH of 1 gram of muscle tissue by one unit.[11]

Materials:

  • Skeletal muscle tissue

  • Homogenizing buffer (e.g., 145 mM KCl, 10 mM NaCl)

  • 0.02 M HCl solution

  • pH meter with a microelectrode

  • Homogenizer

Procedure:

  • Homogenization: Homogenize a known weight of muscle tissue in a specific volume of ice-cold homogenizing buffer.

  • Initial pH measurement: Measure the initial pH of the homogenate.

  • Titration: Add small, precise volumes of 0.02 M HCl to the homogenate, stirring continuously.

  • pH recording: Record the pH after each addition of HCl.

  • Data analysis: Plot the added volume of HCl against the measured pH. The buffering capacity (β) can be calculated from the slope of the titration curve in the physiological pH range (e.g., pH 7.0 to 6.0).

Metal Ion Chelation: UV-Vis Spectrophotometry

Principle: This assay assesses the metal-chelating ability of this compound by observing changes in the UV-Vis absorption spectrum of a metal-indicator complex upon addition of this compound. Ferrozine (B1204870) is a common indicator that forms a colored complex with Fe²⁺. The presence of a chelating agent like this compound will disrupt this complex, leading to a decrease in absorbance.[1]

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • HEPES buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of solutions: Prepare stock solutions of this compound, FeCl₂, and ferrozine in HEPES buffer.

  • Reaction: In a cuvette, mix the HEPES buffer, this compound (at various concentrations), and FeCl₂.

  • Initiation: Add the ferrozine solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 562 nm.

  • Calculation: The percentage of chelating activity is calculated as:

    Where A_control is the absorbance of the reaction without this compound and A_sample is the absorbance with this compound.

Signaling Pathways and Experimental Workflows

This compound and the Nrf2 Signaling Pathway

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[14] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitin- Proteasome System Keap1_Nrf2->Ub_Proteasome degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Maf Maf Nrf2_nuc->Maf dimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: this compound activates the Nrf2 signaling pathway, leading to increased antioxidant gene expression.

Experimental Workflow: Investigating this compound's Effect on Na⁺/K⁺-ATPase Activity

This workflow outlines the steps to determine the effect of this compound on the activity of the Na⁺/K⁺-ATPase enzyme, a key ion pump in cell membranes.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Isolate membrane fractions containing Na⁺/K⁺-ATPase A1 Pre-incubate enzyme with This compound or vehicle (control) P1->A1 P2 Prepare this compound solutions (various concentrations) P2->A1 P3 Prepare reaction buffer (containing ATP, Na⁺, K⁺, Mg²⁺) A2 Initiate reaction by adding ATP P3->A2 A1->A2 A3 Incubate at 37°C for a defined time A2->A3 A4 Stop reaction (e.g., with trichloroacetic acid) A3->A4 AN1 Measure inorganic phosphate (Pi) released from ATP hydrolysis A4->AN1 AN2 Calculate specific activity of Na⁺/K⁺-ATPase (μmol Pi/mg protein/hr) AN1->AN2 AN3 Plot activity vs. This compound concentration AN2->AN3 AN4 Determine IC₅₀ or EC₅₀ AN3->AN4

Caption: Workflow for determining the effect of this compound on Na⁺/K⁺-ATPase activity.

Experimental Workflow: Assessing this compound's Modulation of Neurotransmitter Release

This workflow describes an in vitro method to investigate how this compound affects the release of a neurotransmitter, such as glutamate, from cultured neuronal cells or brain slices.

Neurotransmitter_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_collection Sample Collection cluster_quantification Quantification S1 Culture neuronal cells or prepare brain slices S2 Pre-incubate with this compound or vehicle (control) S1->S2 ST1 Stimulate neurotransmitter release (e.g., with high K⁺ or electrical stimulation) S2->ST1 C1 Collect extracellular medium at different time points ST1->C1 Q1 Quantify glutamate concentration in the medium using HPLC or a fluorescent biosensor assay C1->Q1 Q2 Compare glutamate release between This compound-treated and control groups Q1->Q2 Q3 Determine dose-response relationship Q2->Q3

Caption: Workflow for assessing this compound's effect on neurotransmitter release in vitro.

Conclusion

This compound is a pleiotropic dipeptide with a wealth of biological functions that are of significant interest to the scientific and drug development communities. Its well-documented antioxidant, anti-glycation, and pH-buffering capacities, coupled with its emerging roles in neuromodulation and enzyme regulation, highlight its potential as a therapeutic agent for a range of conditions associated with oxidative stress, aging, and metabolic dysfunction. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to further elucidate the mechanisms of this compound's action and explore its clinical applications. The continued investigation into this remarkable molecule holds great promise for the development of novel therapeutic strategies.

References

Carnosine's Pivotal Role in Skeletal Muscle pH Buffering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intense physical exertion leads to the accumulation of hydrogen ions (H+) in skeletal muscle, causing a drop in intracellular pH. This acidification is a primary contributor to muscle fatigue, impairing contractile function and limiting performance. Carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in skeletal muscle, plays a crucial role in mitigating this pH decline. With a pKa of 6.83, this compound is a highly effective physiological buffer within the typical pH range of exercising muscle.[1][2] This technical guide provides an in-depth analysis of this compound's pH buffering capacity, presenting quantitative data, detailed experimental protocols, and key biochemical pathways to support research and development in sports science and clinical applications.

Quantitative Analysis of this compound and Muscle Buffering Capacity

The concentration of this compound in skeletal muscle is a key determinant of its buffering capacity. This concentration varies significantly between muscle fiber types and can be substantially increased through dietary supplementation with its precursor, beta-alanine (B559535).

ParameterValueSource(s)
This compound pKa 6.83[1][3]
Typical Intramuscular pH (Rest) ~7.1[4]
Typical Intramuscular pH (Exhaustive Exercise) 6.1 - 6.5[4]

Table 1: Physicochemical Properties of this compound and Muscle pH. This table outlines the key values that underscore this compound's efficacy as a physiological buffer.

Muscle Fiber TypeTypical this compound Concentration (mmol/kg dry muscle)Source(s)
Type I (Slow-Twitch) 17.8[5]
Type II (Fast-Twitch) 29.6[5]

Table 2: Baseline this compound Concentrations in Human Skeletal Muscle. Fast-twitch muscle fibers, which are more reliant on anaerobic glycolysis and thus produce more H+, have significantly higher baseline concentrations of this compound.[6]

Supplementation with beta-alanine has been consistently shown to increase muscle this compound content, thereby enhancing the muscle's buffering capacity.[5][7]

Supplementation RegimenDurationIncrease in Muscle this compoundSource(s)
2-6 grams/day of Beta-Alanine2 weeks20-30%[7]
2-6 grams/day of Beta-Alanine4 weeks40-60%[7]
2-6 grams/day of Beta-Alanine10 weeksup to 80%[7]

Table 3: Impact of Beta-Alanine Supplementation on Muscle this compound Content. These findings highlight the potential of nutritional intervention to augment the body's natural buffering systems.

The contribution of this compound to the total buffering capacity of skeletal muscle is substantial, particularly in fast-twitch fibers and following beta-alanine supplementation.

ConditionContribution of this compound to Total Buffering CapacitySource(s)
Animal Models (Rabbit & Pigeon) ~40%[7]
Equine Type I Fibers ~20%[7]
Equine Type IIb Fibers up to 46%[7]
Human Muscle (Post 4-week Beta-Alanine) 12.6% - 14.3%[7]
Human Muscle (General Estimate) 10-20%[2]

Table 4: this compound's Contribution to Total Muscle Buffering Capacity. These figures underscore the significant role of this dipeptide in maintaining intracellular pH homeostasis.

Experimental Protocols

Accurate quantification of muscle this compound and buffering capacity is essential for research in this field. The following are detailed methodologies for key experimental procedures.

Skeletal Muscle Biopsy: The Modified Bergström Technique

The percutaneous needle biopsy, specifically the suction-modified Bergström technique, is a common and safe method for obtaining skeletal muscle tissue samples from the vastus lateralis.[1][8]

Procedure:

  • Subject Preparation: The subject lies supine with the thigh exposed and relaxed. The biopsy site, located on the vastus lateralis approximately one-third of the distance from the patella to the greater trochanter, is identified and marked.[8]

  • Anesthesia: The skin, subcutaneous tissue, and muscle fascia at the biopsy site are anesthetized using a local anesthetic such as lidocaine.[1]

  • Incision: A small incision (4-5 mm) is made through the skin, subcutaneous tissue, and fascia.[1]

  • Biopsy Needle Insertion: The Bergström biopsy needle, consisting of an outer cannula and an inner trocar with a cutting edge, is inserted through the incision into the muscle.[8]

  • Sample Collection: With the needle in place, suction is applied to the needle using a syringe. The inner trocar is withdrawn slightly to open the sampling window of the outer cannula, allowing muscle tissue to be drawn in. The inner trocar is then rapidly pushed forward to excise the tissue sample. This process can be repeated at different orientations to obtain a larger sample (typically 100-200 mg).

  • Post-Procedure Care: The needle is removed, and direct pressure is applied to the incision site. The wound is then closed with surgical adhesive and dressed.

Quantification of Muscle this compound

HPLC is a gold-standard method for the accurate quantification of this compound in muscle biopsy samples.

Protocol:

  • Sample Preparation:

    • Muscle tissue samples are freeze-dried and dissected to remove any visible connective tissue, fat, and blood.

    • The dried tissue is powdered, and a precise weight (e.g., 3-5 mg) is deproteinized using an acid solution (e.g., 0.5 M perchloric acid).

    • The sample is then neutralized with a base (e.g., 2.1 M potassium bicarbonate).

    • The resulting extract is filtered through a centrifugal filter unit (e.g., 0.22 µm) and stored at -80°C until analysis.

  • Chromatographic Analysis:

    • The muscle extract is injected into an HPLC system equipped with a suitable column.

    • A mobile phase gradient is used to separate this compound from other compounds. An example of mobile phases includes solvent A (0.65 mM ammonium (B1175870) acetate, pH 5.5, in water/acetonitrile 25:75) and solvent B (4.55 mM ammonium acetate, pH 5.5, in water/acetonitrile 70:30).

    • This compound is detected and quantified using a UV detector.

1H-MRS is a non-invasive technique that allows for the in vivo quantification of this compound in skeletal muscle.

Protocol:

  • Subject Positioning: The subject is positioned within the MRI scanner, and the muscle of interest (e.g., gastrocnemius or soleus) is placed within a radiofrequency coil.[7]

  • Data Acquisition:

    • A localization sequence, such as STEAM (Stimulated Echo Acquisition Mode), is used to define a specific volume of interest (voxel) within the muscle.[7]

    • A typical STEAM sequence for this compound detection might have the following parameters: TR=9s, TE=20ms, TM=20ms.[7]

    • Spectra are acquired with and without water suppression to allow for quantification relative to the water signal.[7]

  • Data Analysis:

    • The acquired spectra are processed, and the this compound peaks, typically located at 7 and 8 ppm on the spectrum, are identified.[7]

    • The area under the this compound peak is integrated and normalized to the water peak intensity to calculate the absolute concentration, after correcting for relaxation effects.[7]

In Vitro Muscle Buffering Capacity Titration

This method determines the physicochemical buffering capacity of a muscle homogenate.[8]

Protocol:

  • Homogenate Preparation:

    • A freeze-dried muscle sample (e.g., 20-30 mg) is homogenized in a solution containing 145 mM KCl, 10 mM NaCl, and 5 mM iodoacetic acid (to inhibit glycolysis), with the pH adjusted to 7.0.[8]

  • Titration:

    • The homogenate is maintained at 37°C.[8]

    • A calibrated pH electrode is placed in the homogenate.

    • Small, precise aliquots of a strong acid (e.g., 10 mM HCl) are incrementally added to the homogenate.[8]

    • The pH is recorded after each addition, allowing the solution to stabilize.

  • Calculation:

    • A titration curve is generated by plotting the pH against the amount of H+ added.

    • The buffering capacity (β) is calculated as the amount of H+ (in mmol) required to change the pH by one unit per kilogram of dry muscle, typically over the physiological range of pH 7.1 to 6.5.[8] This can be represented by the formula: β = ΔH+ / (ΔpH * muscle mass).

Signaling Pathways and Experimental Workflows

Visualizing the biochemical processes and experimental designs is crucial for a comprehensive understanding.

Carnosine_Synthesis_and_Buffering cluster_synthesis This compound Synthesis cluster_buffering pH Buffering Mechanism BetaAlanine Beta-Alanine CarnosineSynthase This compound Synthase BetaAlanine->CarnosineSynthase Histidine L-Histidine Histidine->CarnosineSynthase This compound This compound CarnosineSynthase->this compound Carnosine_buffer This compound (Imidazole Ring) H_ion H+ (from Lactic Acid) H_ion->Carnosine_buffer Accepts Proton Protonated_this compound Protonated this compound Carnosine_buffer->Protonated_this compound Beta_Alanine_Supplementation_Workflow cluster_pre Pre-Supplementation cluster_intervention Intervention cluster_post Post-Supplementation cluster_analysis Analysis Baseline_Biopsy Baseline Muscle Biopsy Supplementation Beta-Alanine or Placebo (e.g., 4 weeks) Baseline_Biopsy->Supplementation Baseline_Performance Baseline Performance Test Baseline_Performance->Supplementation Post_Biopsy Post-Supplementation Muscle Biopsy Supplementation->Post_Biopsy Post_Performance Post-Supplementation Performance Test Supplementation->Post_Performance Carnosine_Analysis HPLC or 1H-MRS for this compound Content Post_Biopsy->Carnosine_Analysis Buffering_Analysis In Vitro Titration for Buffering Capacity Post_Biopsy->Buffering_Analysis Performance_Analysis Compare Performance Metrics Post_Performance->Performance_Analysis

References

Carnosine's Interplay with Reactive Carbonyl Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive carbonyl species (RCS) are highly reactive aldehydes and ketones generated endogenously through the oxidation of lipids and sugars. Their accumulation leads to "carbonyl stress," a pathological state implicated in a host of degenerative diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide found in high concentrations in muscle and nervous tissues, has emerged as a critical endogenous defender against carbonyl stress. This document provides a comprehensive technical overview of the chemical and biological interactions between this compound and RCS. It details the reaction mechanisms, summarizes key quantitative data, outlines experimental protocols for studying these interactions, and presents visual diagrams of the core processes. The evidence strongly supports this compound's role as a potent RCS scavenger, directly neutralizing these toxic molecules and preventing the formation of harmful advanced glycation and lipoxidation end-products (AGEs and ALEs). This positions this compound and its derivatives as promising therapeutic agents for mitigating diseases rooted in carbonyl stress.

The Chemistry of this compound-RCS Interaction

This compound's efficacy as an RCS scavenger stems from its unique structure, featuring two primary nucleophilic sites: the primary amino group of the β-alanine residue and the imidazole (B134444) ring of the histidine residue.[1] These sites readily react with the electrophilic carbonyl groups of RCS, forming stable, non-toxic adducts that can be eliminated from the body.[2][3]

Reaction with α,β-Unsaturated Aldehydes

The most reactive and cytotoxic RCS are α,β-unsaturated aldehydes, such as 4-hydroxynonenal (B163490) (HNE) and acrolein (ACR), which are major products of lipid peroxidation.[4] this compound demonstrates a high quenching efficiency towards these compounds.[5] The primary mechanism is a Michael addition reaction, where one of the nucleophilic nitrogen atoms of this compound attacks the electrophilic C3 atom of the aldehyde.[1][6] This forms a stable covalent adduct, effectively neutralizing the aldehyde's reactivity.[7][8] Both the primary amine and the imidazole ring can participate in this reaction.[9]

Reaction with Dicarbonyl Species

Dicarbonyls like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) are primarily byproducts of glycolysis and are key precursors to AGEs.[10] this compound reacts with MGO, inhibiting its ability to modify proteins.[10][11] The reaction can lead to the formation of adducts such as a methylglyoxal-lysine dimer-like (MOLD-like) structure. While some studies suggest this compound is a more potent scavenger of α,β-unsaturated aldehydes than dicarbonyls, its ability to mitigate MGO-induced damage is well-documented.[5]

Reaction with Malondialdehyde (MDA)

Malondialdehyde (MDA) is another significant product of lipid peroxidation.[12] this compound effectively inhibits MDA-induced protein modification, including the formation of cross-links and carbonyl groups.[12][13][14] The reaction involves the formation of N-propenal adducts via Michael addition.[9]

Reaction with Protein Carbonyls: "Carnosinylation"

Beyond scavenging free RCS, this compound can also react directly with carbonyl groups that have already formed on proteins as a result of glycation or oxidation.[15][16][17] This process, termed "carnosinylation," forms a protein-carbonyl-carnosine adduct.[18][19] This action is crucial as it can prevent the damaged protein from cross-linking with other healthy proteins, a key step in the progression of cellular damage and the formation of aggregates like lipofuscin.[15][20]

G cluster_this compound This compound cluster_rcs Reactive Carbonyl Species (RCS) cluster_products Reaction Products This compound This compound (β-alanyl-L-histidine) Adduct_HNE Michael Adducts This compound->Adduct_HNE Michael Addition Adduct_MGO MOLD-like Adducts This compound->Adduct_MGO Condensation Adduct_MDA N-propenal Adducts This compound->Adduct_MDA Michael Addition Adduct_PC Carnosinylated Protein This compound->Adduct_PC Carnosinylation HNE α,β-Unsaturated Aldehydes (e.g., HNE, Acrolein) HNE->Adduct_HNE MGO Dicarbonyls (e.g., Methylglyoxal) MGO->Adduct_MGO MDA Malondialdehyde (MDA) MDA->Adduct_MDA PC Protein Carbonyls PC->Adduct_PC

Diagram 1: Chemical reactions between this compound and various RCS. (Within 100 characters)

Biological Ramifications and Detoxification Pathways

The interaction of this compound with RCS has profound biological consequences, forming a cornerstone of the body's defense against carbonyl stress.

Detoxification and Excretion

The formation of this compound-RCS conjugates is a vital detoxification pathway.[2] These stable adducts, such as this compound-HNE and this compound-acrolein, are ultimately eliminated from the body via urine.[4] The detection of these adducts in urine serves as a reliable biomarker for in vivo carbonyl stress and confirms this compound's role as a physiological detoxifying agent.[4]

Prevention of AGEs and ALEs

By sequestering RCS precursors, this compound is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs).[21][22][23] These modified molecules are pathogenic, contributing to tissue stiffening, inflammation, and cellular dysfunction characteristic of aging and diabetes.[24][25] this compound's anti-glycating properties are a key aspect of its protective effects.[21][24]

Cellular Protection and Indirect Mechanisms

At the cellular level, this compound's scavenging activity protects against RCS-induced toxicity, including mitochondrial dysfunction, accumulation of intracellular reactive oxygen species (ROS), and apoptosis.[26] Beyond direct scavenging, this compound can also exert indirect protective effects. Evidence suggests it can activate the Nrf2 transcription factor, a master regulator of the antioxidant response.[23][27] This activation upregulates a broad range of antioxidant and detoxification enzymes, amplifying the cell's ability to cope with carbonyl and oxidative stress.

G RCS Reactive Carbonyl Species (RCS) Protein Proteins, Lipids, DNA RCS->Protein attacks Adducts This compound-RCS Adducts (Non-toxic) RCS->Adducts This compound This compound This compound->RCS scavenges This compound->Adducts Damage Protein Carbonylation AGE/ALE Formation Protein->Damage CellDamage Cellular Dysfunction (Inflammation, Apoptosis) Damage->CellDamage Detox Urinary Excretion (Detoxification) Adducts->Detox

Diagram 2: this compound's intervention in RCS-induced cellular damage. (Within 100 characters)

Quantitative Data on this compound-RCS Interactions

The following tables summarize key quantitative findings from various studies, highlighting this compound's reactivity and its effects in biological systems.

Table 1: Comparative Reactivity of this compound with Reactive Carbonyl Species

CompoundTarget RCSRelative Quenching EfficiencyMethodReference
This compound 4-Hydroxynonenal (HNE)HighHPLC-MS/MS, HRMS[5]
Acrolein (ACR)HighHPLC-MS/MS[4]
Methylglyoxal (MGO)Moderate; less than HNEHPLC, MS-based competitive analysis[28][5][9]
Malondialdehyde (MDA)ModerateHPLC, MS-based competitive analysis[28][9]
Carnosinol HNE, ACRMore potent than L-carnosineMass Spectrometry[28]
(this compound analog)MGOMore effective than L-carnosineHPLC, Mass Spectrometry[28]
Aminoguanidine MGO, GlyoxalHighHRMS[5]
Pyridoxamine Malondialdehyde (MDA)HighHRMS[5]

Table 2: In Vivo Effects of this compound Supplementation on Carbonyl Stress

Animal ModelTreatmentDurationKey FindingsReference
Zucker Obese RatsL-Carnosine (30 mg/kg/day)24 weeksReduced dyslipidemia, hypertension, and renal injury; Decreased RCS-protein adducts.[4]
STZ-induced Diabetic RatsL-Carnosine (1 g/kg/day)6 monthsPrevented retinal vascular damage.[29]
STZ-induced Diabetic RatsL-Carnosine (250 mg/kg i.p.)10 weeksDecreased plasma protein carbonyls, AOPP, and AGE levels; Reduced hepatic ROS and protein carbonyls.[11]
Fructose-fed RatsThis compound---Suppressed diabetes-associated increase in blood pressure.[16]
Mice (Aging model)N-Acetyl-Carnosine (80 mM)6 monthsPreserved muscle force production; Showed trends for attenuating 4HNE burden in muscle.[30]

Key Experimental Protocols

This section details common methodologies used to investigate the interaction between this compound and RCS.

Protocol: LC-MS/MS for this compound-RCS Adduct Quantification in Urine

This method is the gold standard for providing in vivo evidence of this compound's scavenging activity.[4][8]

  • Sample Collection & Preparation:

    • Collect urine samples and store them at -80°C.

    • Thaw samples and centrifuge to remove particulates.

    • Spike an aliquot with a suitable internal standard (e.g., an isotope-labeled version of the adduct).

    • Perform protein precipitation by adding a solvent like perchloric acid or acetonitrile (B52724).

    • Centrifuge and collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: Typical flow rates are in the range of 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • MRM Transitions: Pre-select specific precursor-to-product ion transitions for the target adduct (e.g., CAR-HNE) and the internal standard.

    • Quantification: Generate a calibration curve using standards of the synthesized adduct. Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_ms Tandem Mass Spectrometer (MRM Mode) start Urine/Tissue Sample prep Sample Preparation (Spike IS, Deproteinize) start->prep hplc LC Separation (Reverse-Phase C18) prep->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision-Induced Dissociation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detect Detector ms3->detect data Data Analysis (Quantification vs. Cal Curve) detect->data

Diagram 3: Workflow for LC-MS/MS quantification of this compound-RCS adducts. (Within 100 characters)
Protocol: HRMS for In Vitro Protein Carbonylation Inhibition

This innovative method assesses a scavenger's ability to protect a model protein from RCS modification.[31]

  • Incubation:

    • Prepare reaction mixtures in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Control: Model protein (e.g., ubiquitin) + RCS (e.g., HNE).

    • Test: Model protein + RCS + this compound (or other test scavenger).

    • Incubate mixtures at 37°C for a defined period (e.g., 24 hours).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching agent or by rapid dilution/freezing.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Analyze the samples directly using LC-HRMS (e.g., Orbitrap or TOF).

    • Deconvolute the resulting mass spectra to determine the mass of the intact protein.

    • Analysis: Compare the spectra from the control and test samples. In the control, multiple peaks corresponding to the protein plus one, two, or more HNE adducts will be visible. In the test sample, the presence of an effective scavenger like this compound will result in a significant reduction in the intensity of these adducted protein peaks and a corresponding increase in the unmodified protein peak.

G start Prepare Reaction Mixtures control Control: Protein + RCS start->control test Test: Protein + RCS + this compound start->test incubate Incubate (e.g., 37°C, 24h) control->incubate test->incubate analysis LC-HRMS Analysis (Intact Protein Mass) incubate->analysis result_control Result (Control): High Protein Adduction analysis->result_control result_test Result (Test): Low Protein Adduction analysis->result_test conclusion Conclusion: This compound prevents protein carbonylation result_test->conclusion

Diagram 4: Workflow for HRMS-based protein carbonylation inhibition assay. (Within 100 characters)
Protocol: Protein Carbonyl Determination (DNPH Assay)

A widely used spectrophotometric method to measure total protein carbonyl content.[12]

  • Sample Preparation: Prepare protein extracts from tissues or cells.

  • Derivatization: Incubate the protein sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl groups to form stable dinitrophenylhydrazone adducts. A parallel blank is run with HCl only.

  • Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.

  • Washing: Wash the protein pellet repeatedly with an ethanol/ethyl acetate (B1210297) mixture to remove any remaining free DNPH.

  • Solubilization: Resuspend the final pellet in a strong denaturing agent (e.g., 6M guanidine (B92328) hydrochloride).

  • Measurement: Read the absorbance of the solubilized hydrazones at ~370 nm.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH. Normalize the result to the protein concentration of the sample.

Conclusion and Future Directions

The body of evidence compellingly demonstrates that this compound is a multifaceted and highly effective agent for quenching reactive carbonyl species. Its ability to directly react with and neutralize a wide range of cytotoxic aldehydes, including HNE, acrolein, MGO, and MDA, places it at the forefront of the body's endogenous defense against carbonyl stress.[23][32] The mechanisms of action, involving Michael additions and the formation of stable adducts, are well-characterized, and the subsequent excretion of these conjugates provides a definitive detoxification pathway.[3][4]

For drug development professionals, this compound and its stabilized analogs, which are resistant to enzymatic degradation by carnosinases, represent a promising therapeutic strategy.[28] By mitigating the foundational damage caused by RCS, these compounds have the potential to prevent or slow the progression of numerous age-related and metabolic diseases. Future research should continue to focus on the in vivo efficacy of novel this compound derivatives, the full spectrum of their indirect biological effects, including Nrf2 activation, and their translation into clinical applications for diseases characterized by a carbonyl-mediated pathogenic overload.

References

A Technical Guide to the Biochemistry of Carnosine Synthase and Carnosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core biochemical principles governing carnosine synthase and carnosinase, the key enzymes regulating the lifecycle of the dipeptide this compound (β-alanyl-L-histidine). Understanding the structure, function, and kinetics of these enzymes is critical for research into aging, neurodegenerative diseases, and metabolic disorders, and for the development of novel therapeutics targeting this metabolic pathway.

Overview of this compound Metabolism

This compound is an endogenous dipeptide found in high concentrations in excitable tissues such as skeletal muscle and the brain.[1][2] Its metabolism is a straightforward cycle of synthesis and degradation, tightly controlled by two principal enzymes: this compound synthase (CARNS1) and carnosinase (primarily CN1 in serum).[3][4] The rate-limiting precursor for this compound synthesis is typically the availability of β-alanine.[5][6]

Substrates β-Alanine + L-Histidine + ATP CARNS1 This compound Synthase (CARNS1) Substrates->CARNS1 This compound This compound (β-alanyl-L-histidine) CN1 Serum Carnosinase (CN1) This compound->CN1 Products β-Alanine + L-Histidine CARNS1->this compound Synthesis CN1->Products Hydrolysis

Caption: The metabolic cycle of this compound synthesis and degradation.

This compound Synthase (CARNS1)

This compound synthase is the ligase responsible for the formation of this compound and its analogues. Its activity is fundamental to maintaining tissue this compound levels.

Gene, Structure, and Reaction Mechanism

This compound synthase is encoded by the CARNS1 gene (previously known as ATPGD1), located on chromosome 11.[7][8][9] The enzyme is a member of the ATP-grasp superfamily of ligases.[7][10][11] It catalyzes the ATP-dependent ligation of β-alanine and L-histidine to form this compound.[10] Early research suggested a reaction mechanism that produced AMP and inorganic pyrophosphate; however, it is now understood that the reaction stoichiometrically yields ADP and inorganic phosphate.[8][10][12]

Reaction: ATP + L-histidine + β-alanine ⇌ ADP + Phosphate + this compound[8]

The enzyme also synthesizes homothis compound (B1673341) (γ-aminobutyryl-L-histidine) from GABA and L-histidine, although with significantly lower efficiency.[7][10]

Quantitative Enzyme Kinetics

The activity of this compound synthase is largely dependent on substrate availability.[10] The enzyme is typically saturated with its substrate ATP under resting physiological conditions.[10] Its affinity for β-alanine is markedly higher than for other potential substrates like GABA.[10]

SubstrateMichaelis Constant (KM)Species/SourceReference
ATP-Mg0.2–0.6 mMChicken, Rat[10]
β-alanine~20x higher affinity than for GABAChicken[10]

Carnosinases: The Degrading Enzymes

Carnosinases are dipeptidases that hydrolyze this compound into its constituent amino acids. In humans, two primary isoforms exist, CN1 and CN2, which have distinct biochemical properties and physiological roles.[13][14]

Serum Carnosinase (CN1)

CN1, also known as CNDP1, is the primary enzyme responsible for this compound degradation in the serum and cerebrospinal fluid of higher primates.[15][16][17] Its high activity in human serum results in a short half-life for circulating this compound, posing a significant challenge for the therapeutic use of oral this compound supplements.[1][2] Low CN1 activity, often due to genetic polymorphisms, has been associated with protective effects in conditions like diabetic nephropathy, making it a key target for drug development.[15][16]

Cytosolic Non-specific Dipeptidase (CN2)

CN2 (or CNDP2) is a cytosolic enzyme with ubiquitous tissue expression.[14] As its name implies, it has a broad substrate specificity and is not selective for histidine-containing dipeptides.[13][14][18] Critically, CN2 hydrolyzes this compound very poorly at physiological pH, with an optimal activity range at a much more alkaline pH of 9.5.[14][17][18] It is therefore considered to play a minor role in this compound metabolism under normal conditions.[17]

Comparative Biochemistry and Quantitative Data

The two carnosinase isoforms differ substantially in their location, substrate specificity, pH optimum, and metal ion requirements. These differences are crucial for designing specific inhibitors and understanding their distinct biological functions.

FeatureCN1 (Serum Carnosinase)CN2 (Cytosolic Dipeptidase)Reference(s)
Gene CNDP1CNDP2[14][17]
Location Serum, Cerebrospinal Fluid, BrainUbiquitous (Cytosol)[14][16][18]
Optimal pH 7.5 - 8.5~9.5[14][18]
Metal Cofactor Zn²⁺Mn²⁺[13][14]
Substrate Specificity Narrow (Xaa-His dipeptides)Broad (various dipeptides)[14][18]
Key Substrates This compound, Homothis compound, AnserineGeneral dipeptides[14][15][18]
KM (this compound) ~1.2 mMN/A (poor substrate at phys. pH)[18]
KM (Homothis compound) ~200 µMNot a substrate[18]
Bestatin Inhibition InsensitiveSensitive (IC₅₀ ~7 nM)[14][18]

Physiological Roles and Signaling Pathways of this compound

This compound is a pleiotropic molecule with multiple protective functions, including intracellular pH buffering, metal ion chelation, and potent antioxidant and anti-glycation activities.[6][19][20] It exerts these effects by directly scavenging reactive oxygen species (ROS) and reactive carbonyl species (RCS) and by modulating key cellular signaling pathways.[21]

This compound This compound PI3K PI3K/AKT Pathway This compound->PI3K activates NFkB NF-κB Nuclear Translocation This compound->NFkB inhibits Nrf2 Nrf2 Activation PI3K->Nrf2 Antioxidant Antioxidant Gene Expression (e.g., SOD) Nrf2->Antioxidant promotes Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation promotes

Caption: this compound modulates key antioxidant and inflammatory signaling pathways.

Key pathways modulated by this compound include:

  • PI3K/AKT/Nrf2 Axis: this compound is proposed to activate the Nrf2 pathway, a master regulator of antioxidant responses, via the PI3K/AKT signaling cascade.[21]

  • NF-κB Pathway: It can inhibit the nuclear translocation of the redox-sensitive transcription factor NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3][21]

Relevance in Drug Development

The therapeutic potential of this compound is vast, but its clinical application is hampered by its rapid degradation by CN1.[1][22] Therefore, drug development efforts are focused on strategies to enhance its bioavailability and sustain its therapeutic effects.[2]

Problem Challenge: Low this compound Bioavailability (Rapid CN1 Hydrolysis) Strategy1 Strategy 1: CN1 Inhibitors Problem->Strategy1 Strategy2 Strategy 2: Hydrolysis-Resistant Analogs Problem->Strategy2 Strategy3 Strategy 3: Protective Delivery Systems Problem->Strategy3 Outcome Desired Outcome: Sustained Therapeutic Levels of this compound or its Mimetic Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Key strategies in drug development to overcome this compound's limitations.

The primary strategies include:

  • CN1 Inhibition: Developing selective inhibitors of serum carnosinase, such as carnostatine, to prevent the breakdown of administered this compound.[15][16]

  • This compound Derivatives: Synthesizing this compound analogs that retain biological activity but are structurally resistant to hydrolysis by CN1.[1][15]

  • Drug Delivery Systems (DDS): Encapsulating this compound in protective vehicles like liposomes or metallic nanoparticles to shield it from enzymatic degradation in the bloodstream.[1][2][15]

Key Experimental Protocols

Accurate measurement of enzyme activity is essential for screening inhibitors and characterizing the metabolic pathway.

Protocol: this compound Synthase Activity Assay

This protocol is based on measuring the incorporation of a radiolabeled substrate into the final dipeptide product.[23]

A 1. Prepare Reaction Mixture (HEPES buffer, MgATP, L-Histidine, [3H]β-alanine, etc.) B 2. Add Enzyme Preparation (e.g., purified CARNS1 or tissue homogenate) A->B C 3. Incubate at 37°C (e.g., for 20 minutes) B->C D 4. Stop Reaction (e.g., with perchloric acid) C->D E 5. Separate Product (e.g., via chromatography) D->E F 6. Quantify Radiolabeled Product (e.g., [3H]this compound via scintillation counting) E->F

Caption: Experimental workflow for the this compound synthase activity assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a standard incubation mixture (e.g., 110 µL total volume) containing 50 mM HEPES (pH 7.5), 10 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 3 mM MgATP, 3 mM L-histidine, and a known concentration and specific activity of [³H]β-alanine.[23]

  • Initiate Reaction: Start the reaction by adding the enzyme preparation (e.g., purified recombinant CARNS1 or a tissue extract).[23]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.[23]

  • Termination: Stop the reaction by adding a quenching agent, such as ice-cold perchloric acid.[23]

  • Product Separation and Quantification: Separate the newly synthesized [³H]this compound from the unreacted [³H]β-alanine substrate using a suitable chromatographic method. Quantify the radioactivity in the this compound fraction using liquid scintillation counting to determine the rate of synthesis.[23]

Protocol: Carnosinase Activity Assay

This protocol measures the hydrolysis of this compound by quantifying the appearance of the product, L-histidine, over time. It is suitable for screening CN1 inhibitors in serum samples.[24]

A 1. Prepare Reaction Mixture (Buffer, this compound Substrate) B 2. Add Serum Sample (Source of CN1) +/- Test Inhibitor A->B C 3. Incubate at 37°C (Collect aliquots at time points) B->C D 4. Stop Reaction in Aliquots (e.g., protein precipitation) C->D E 5. Analyze Product Formation (Quantify L-Histidine via IC-UV or LC-MS) D->E F 6. Determine Reaction Rate (Plot [Histidine] vs. Time) E->F

Caption: Experimental workflow for the serum carnosinase (CN1) activity assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine a buffered solution with a known concentration of this compound (e.g., 80 µM).[24] If screening inhibitors, pre-incubate the serum with the test compound.

  • Initiate Reaction: Add a small volume of human serum to the tube to start the hydrolysis reaction.[24][25]

  • Incubation and Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 30, 60, 120 minutes), remove an aliquot of the reaction mixture.

  • Termination: Immediately stop the reaction in each aliquot, typically by adding a protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid) and centrifuging to remove the enzyme.[25]

  • Product Quantification: Analyze the supernatant to quantify the amount of L-histidine produced. This can be achieved using methods such as ion chromatography with UV detection (IC-UV) or liquid chromatography-mass spectrometry (LC-MS).[24]

  • Calculate Activity: Plot the concentration of L-histidine against time. The slope of the linear portion of this curve represents the rate of carnosinase activity, which can be expressed in units such as nmol/hr/mL of serum.[24]

References

Carnosine Transport and Bioavailability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms governing carnosine transport and bioavailability. It is designed to serve as a core resource for researchers in physiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Introduction to this compound

This compound (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in skeletal muscle and brain tissue. Its physiological roles are multifaceted, encompassing pH buffering, antioxidant activities, anti-glycation, and metal ion chelation.[1][2] These properties have made this compound a molecule of interest for therapeutic applications in conditions ranging from metabolic disorders to neurodegenerative diseases. However, its efficacy as an exogenous agent is fundamentally limited by its transport across biological membranes and its susceptibility to enzymatic hydrolysis, which dictates its bioavailability. This guide delves into the core mechanisms of this compound transport and the methodologies used to study its complex journey from administration to its site of action.

This compound Transport Mechanisms

The absorption and distribution of this compound are primarily mediated by the Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. This family includes PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), and PHT2 (SLC15A3). These transporters utilize an inwardly-directed proton gradient to move di- and tripeptides across cellular membranes.[3][4]

  • PEPT1 (SLC15A1): Characterized as a high-capacity, low-affinity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[3][4][5] It is also found in the renal proximal tubules.[3] this compound uptake in intestinal Caco-2 cell models is strongly suggested to be mediated by PEPT1 due to its proton-dependency and inhibition by other dipeptides.[5]

  • PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[4] It is widely expressed in the body, with significant presence in the kidneys for renal reabsorption of peptides, and in the brain, including the choroid plexus and neurons.[3][4][6] Studies have shown that PEPT2 is a primary transporter for this compound in neurons and kidney cells.[3][6]

  • PHT1 (SLC15A4) and PHT2 (SLC15A3): These transporters, in addition to peptides, also transport L-histidine.[4] Their expression is notable in the brain, eye, and immune cells.[3] In glioblastoma cells, which lack PEPT1 expression, this compound uptake is mediated by PEPT2, PHT1, and PHT2, highlighting the importance of these transporters in specific cell types.[1]

The transport of this compound across an epithelial layer, such as the intestine or kidney tubule, involves both an apical uptake and a basolateral efflux. While apical uptake via transporters like PEPT1 and PEPT2 is well-characterized, the mechanism for efflux across the basolateral membrane is less understood and appears to be a rate-limiting step for transepithelial transport.[3]

Quantitative Data: this compound Transporter Kinetics

The affinity (Km) and maximum transport velocity (Vmax) of this compound for its transporters are critical parameters for understanding its absorption and tissue uptake. The data below has been compiled from various cellular models.

TransporterCell ModelKm (μM)Vmax (pmol/mg protein/min)Reference
PEPT2 Primary Rat Cortical Neurons11919.3[6]
PEPT2 SKPT Cells (Apical)49 ± 843.9 ± 1.8[3]
PEPT2 Rat Choroid Plexus (Primary Culture)34Not Reported[3]
PEPT2 Rat Neonatal Astrocytes43Not Reported[3]
Basolateral Transporter SKPT Cells (Basolateral)108 ± 101.8 ± 0.09[3]

Note: Vmax from SKPT cells was converted from pmol/mg/15min to pmol/mg/min for standardization.

This compound Bioavailability

The bioavailability of orally administered this compound is constrained by two main factors: intestinal absorption and rapid hydrolysis in the plasma by the enzyme carnosinase (CN1).[5] Upon intestinal uptake via PEPT1, this compound can either be hydrolyzed intracellularly by tissue carnosinase (CN2) or transported intact into the bloodstream.[5] Once in circulation, serum carnosinase efficiently degrades this compound into its constituent amino acids, β-alanine and L-histidine.[5] This rapid degradation means that plasma this compound concentrations are typically undetectable in a fasted state and have a short half-life following supplementation.[7]

Quantitative Data: Human Plasma Bioavailability

Pharmacokinetic studies in humans provide insight into the extent and rate of this compound absorption.

Table 3.1: Plasma this compound Concentration after Oral Ingestion of Beef (Study involved a meal containing 200g of ground beef, equivalent to ~248 mg of this compound)

Time Post-IngestionMean Plasma this compound Concentration (mg/L)
0 h (Fasting)Not Detected
15 minDetected
2.5 h (Tmax)32.7 (Cmax)
5.5 hNot Detected
Data adapted from Park et al. (2005).

Table 3.2: Pharmacokinetics from a Single-Dose Escalation Study in Healthy Volunteers

Oral DoseCmax (μM)Tmax (h)Detectable Duration
4 g17.20.25< 4 h
6 g-1.0< 4 h
10 g-1.0< 4 h
15 g370.91.0< 4 h
Data adapted from a study on healthy volunteers. Peak plasma concentrations generally occurred within the first hour, with little this compound detectable beyond 4 hours.[7]

Experimental Protocols

Investigating this compound transport and bioavailability requires robust in vitro and in situ models. The following sections detail the methodologies for two key experimental systems.

In Vitro: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming an excellent in vitro model of the human intestinal barrier. This assay is used to determine the transepithelial permeability of compounds.

I. Cell Culture and Seeding:

  • Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto semipermeable polycarbonate filter inserts (e.g., 0.4 µm pore size in 24-well plates) at a high density (e.g., 6.5 x 104 cells/cm²).

  • Differentiation: Culture the cells for 21-28 days to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check: Before the transport experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².

II. Transport Experiment (Apical-to-Basolateral):

  • Preparation: Gently wash the cell monolayers on both the apical (AP) and basolateral (BL) sides with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4).

  • Equilibration: Add fresh transport buffer to both sides (e.g., 0.3 mL to AP, 1.2 mL to BL) and equilibrate the cells for 10-20 minutes at 37°C.

  • Initiation: Aspirate the buffer from the AP side and replace it with the dosing solution containing this compound at the desired concentration in transport buffer (pH is often lowered to ~6.5 on the AP side to mimic the gut microclimate and activate the proton-coupled transport). The BL side contains fresh transport buffer.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL (receiver) compartment. After each sample is taken, replace the volume with fresh, pre-warmed transport buffer.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).

    • A is the surface area of the filter membrane (cm²).

    • C0 is the initial concentration in the donor chamber.

In Situ: Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant system by maintaining intact blood supply and innervation, allowing for the study of absorption in a specific intestinal segment.[8][9]

I. Animal Preparation:

  • Fasting: Fast male Wistar or Sprague-Dawley rats (200-250g) for 12-18 hours with free access to water.

  • Anesthesia: Anesthetize the rat (e.g., intraperitoneal injection of pentobarbital) and place it on a heated pad to maintain body temperature.

  • Surgical Procedure: Expose the small intestine through a midline abdominal incision. Carefully select a 10 cm segment of the jejunum. Ligate the segment at both ends and cannulate with flexible tubing.

II. Perfusion Experiment:

  • System Setup: Connect the inlet cannula to a perfusion pump and the outlet cannula to a collection tube. Gently rinse the intestinal segment with warm saline to remove residual contents.

  • Perfusion Solution: Prepare a perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8) containing this compound at the desired concentration. A non-absorbable marker (e.g., phenol (B47542) red) can be included to correct for any water flux across the intestine.[9]

  • Equilibration (Steady-State): Perfuse the segment with a blank buffer at a constant flow rate (e.g., 0.2 mL/min) for approximately 30 minutes to achieve steady-state conditions.[8]

  • Initiation: Switch to the this compound-containing perfusion solution and perfuse for the experimental duration (e.g., 80-90 minutes).

  • Sampling: Collect the perfusate from the outlet tube at regular intervals (e.g., every 20 minutes).[8]

  • Measurement and Analysis: At the end of the experiment, measure the exact length of the perfused segment. Analyze the concentration of this compound and the non-absorbable marker in the collected samples by HPLC or a similar method.

  • Calculation: Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux: Peff (cm/s) = (Q * (Cin - Cout,corr)) / (2 * π * r * L) Where:

    • Q is the perfusion flow rate (mL/s).

    • Cin is the inlet concentration.

    • Cout,corr is the outlet concentration corrected for water flux.

    • r is the internal radius of the intestine (cm).

    • L is the length of the perfused segment (cm).

Key Signaling Pathways Modulated by this compound

This compound's biological effects extend beyond its direct physicochemical properties to the modulation of intracellular signaling pathways.

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

HIF-1α is a master transcriptional regulator of the cellular response to hypoxia. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes like Vascular Endothelial Growth Factor (VEGF).[10] this compound has been shown to reduce HIF-1α protein levels by affecting its stability and promoting its proteasome-dependent degradation, a mechanism that may contribute to its anti-proliferative effects in cancer cells.[11][12][13]

HIF1a_Pathway cluster_nucleus Nucleus This compound This compound Proteasome Proteasome This compound->Proteasome Promotes Degradation HIF1a_p HIF-1α (Pro-OH) HIF1a_p->Proteasome Degradation HIF1a HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex VEGF_Gene VEGF Gene (HRE) HIF1_complex->VEGF_Gene Binds HRE (Transcription) Nucleus Nucleus VEGF VEGF VEGF_Gene->VEGF PHD PHD PHD->HIF1a Hydroxylates (Pro) VHL VHL VHL->HIF1a_p Ubiquitinates Hypoxia Hypoxia Hypoxia->PHD Inhibits Normoxia Normoxia Normoxia->PHD Activates

Caption: this compound promotes proteasomal degradation of HIF-1α.

CREB Pathway

cAMP response element-binding protein (CREB) is a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival, such as Brain-Derived Neurotrophic Factor (BDNF). This compound has been shown to activate the CREB pathway in intestinal Caco-2 cells. This activation appears to be mediated by an increase in intracellular calcium (Ca²⁺) signaling, leading to the phosphorylation of CREB at Serine 133 and subsequent transcription of target genes like BDNF and Glial cell-derived neurotrophic factor (GDNF).[14][15][16]

CREB_Pathway cluster_nucleus Nucleus This compound This compound Ca_Channels Ca²⁺ Channels/ Stores This compound->Ca_Channels Activates Ca_Signal ↑ Intracellular [Ca²⁺] Ca_Channels->Ca_Signal Kinases Ca²⁺-dependent Kinases (e.g., CaMK) Ca_Signal->Kinases Activates CREB CREB Kinases->CREB Phosphorylates pCREB p-CREB (Ser133) Target_Genes Target Genes (BDNF, GDNF) pCREB->Target_Genes Binds Promoter (Transcription) Nucleus Nucleus Proteins Neurotrophic Proteins Target_Genes->Proteins STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK pJAK->Receptor Phosphorylates STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Target_Genes Target Genes (Pim-1, Bcl-2) STAT3_dimer->Target_Genes Binds Promoter (Transcription) Nucleus Nucleus Proteins Anti-apoptotic Proteins Target_Genes->Proteins This compound This compound This compound->STAT3 Upregulates Expression

References

An In-depth Technical Guide to the Core Early Physiological Effects of Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine), a dipeptide discovered at the turn of the 20th century by Gulewitsch and Amiradžibi, has been a subject of scientific inquiry for over a century.[1][2] Concentrated in excitable tissues such as muscle and brain, its physiological significance was explored in a number of foundational pre-2000 studies.[1][3] This technical guide provides a detailed overview of the early research into this compound's primary physiological effects, focusing on its role as an intracellular pH buffer, its antioxidant properties, and its capacity for metal ion chelation. The experimental protocols and quantitative data from these pioneering studies are presented to offer a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Intracellular pH Buffering and Muscle Fatigue

One of the earliest and most well-documented physiological roles of this compound is its function as a pH buffer in skeletal muscle.[1][4] During high-intensity exercise, the accumulation of lactic acid leads to a decrease in intracellular pH, a condition known as acidosis, which is a significant contributor to muscle fatigue.[5] The imidazole (B134444) ring of the histidine residue in this compound has a pKa of approximately 6.83, making it an effective buffer in the physiological pH range of muscle.[3][4]

Key Early Experiments

a) Severin's Frog Muscle Experiment (1953)

In a landmark study, S.E. Severin and colleagues demonstrated the profound effect of this compound on muscle fatigue.[6][7]

  • Experimental Protocol:

    • Tissue Preparation: The gastrocnemius muscle of a frog was isolated, maintaining its nerve supply (sciatic nerve).[8][9] The preparation was mounted in a chamber allowing for electrical stimulation and measurement of muscle contraction.

    • Stimulation: The muscle was subjected to repeated electrical stimulation to induce fatigue, characterized by a decline in contractile force.[8]

    • Treatment: The muscle preparation was bathed in a Ringer's solution. In the experimental group, 10 mM this compound was added to this solution.[6]

    • Data Collection: The force and duration of muscle contractions were recorded over time in both the control and this compound-treated groups.

  • Key Findings: The presence of this compound significantly delayed the onset of muscle fatigue, allowing the muscle to maintain its contractile function for a longer period despite the accumulation of lactate.[1][7] This was attributed to this compound's ability to buffer the excess hydrogen ions produced during anaerobic glycolysis.

b) Bate Smith's Muscle Buffering Capacity Determination (1938)

E.C. Bate Smith was one of the first to quantitatively assess the contribution of this compound to the total buffering capacity of muscle.[1][10]

  • Experimental Protocol:

    • Sample Preparation: Muscle tissue was homogenized in a solution to lyse the cells and release their contents.[10][11]

    • Titration: The muscle homogenate was titrated with a strong acid (e.g., hydrochloric acid) while the pH was continuously monitored.[10][11]

    • Calculation: The buffering capacity was determined by calculating the amount of acid required to produce a given change in pH, typically from pH 7.1 to 6.5.[11]

  • Quantitative Data Summary:

StudyMuscle TypeEstimated Contribution of this compound to Buffering Capacity
Bate Smith (1938)[1]Fast-twitch~40%
Mannion et al. (1992)[4]Human muscle~7%

Experimental Workflow for Muscle Buffering Capacity Measurement

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis muscle Muscle Tissue Sample homogenize Homogenize in Buffer muscle->homogenize homogenate Muscle Homogenate homogenize->homogenate titrate Titrate with HCl homogenate->titrate monitor Monitor pH titrate->monitor data pH vs. Acid Volume Data monitor->data calculate Calculate H+ needed for pH 7.1 -> 6.5 data->calculate result Buffering Capacity calculate->result

Caption: Workflow for determining muscle buffering capacity via titration.

Antioxidant Properties

Early research also identified this compound as a potent antioxidant, capable of protecting cells from damage by reactive oxygen species (ROS).[12][13] This antioxidant activity is attributed to its ability to scavenge free radicals and chelate pro-oxidant metals.[14][15]

Key Early Experiments and Findings

The antioxidant capacity of this compound was investigated using various in vitro models before the year 2000.

  • Experimental Protocols:

    • Lipid Peroxidation Inhibition Assay (TBARS Assay): This method measures the formation of malondialdehyde (MDA), a product of lipid peroxidation. The ability of this compound to inhibit MDA formation in a system containing oxidizable lipids (e.g., lecithin) and an oxidizing agent (e.g., Fe²⁺/ascorbate) was quantified.[2]

    • Peroxyl Radical Scavenging Assay: The capacity of this compound to neutralize peroxyl radicals was assessed. In the study by Kohen et al. (1988), this was measured by its ability to inhibit the oxidation of a fluorescent probe.

    • Aldehyde Quenching Assay: The reaction of this compound with reactive aldehydes, such as 4-hydroxynonenal (B163490) (HNE), which are cytotoxic products of lipid peroxidation, was monitored over time.[6]

  • Quantitative Data Summary of Antioxidant Activity:

Assay TypeThis compound ConcentrationObserved EffectReference
Peroxyl Radical ScavengingNot specified53% inhibition of peroxyl radical-induced oxidationKohen et al. (1988)
Lipid Peroxidation (TBARS)15 mg/mL~45% inhibition of TBARS formationLin & Hsieh (2000)[2]
Aldehyde Quenching (HNE)5 mM55% decrease in HNE after 1 hour, 84% after 3 hoursZhou & Decker (1999)[16]
Deoxyribose Oxidation10 mM56% inhibition with Fe²⁺, 40% with Fe³⁺, 30% with Cu²⁺Kruk et al. (2000)[17]

Signaling Pathway of this compound's Antioxidant Action

G ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radicals) CellDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellDamage Aldehydes Reactive Aldehydes (e.g., HNE) Aldehydes->CellDamage This compound This compound This compound->ROS Scavenges This compound->Aldehydes Quenches

Caption: this compound's direct antioxidant mechanisms.

Metal Ion Chelation

This compound's ability to chelate divalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺), was another significant finding of early research.[18] By binding to these metal ions, this compound can prevent them from participating in redox reactions that generate free radicals, thus contributing to its antioxidant effect.[19][20]

Key Early Experiments and Findings

The metal-chelating properties of this compound were primarily investigated using spectroscopic and potentiometric methods.

  • Experimental Protocol (UV-Vis Spectroscopy):

    • Sample Preparation: Solutions of this compound and a metal salt (e.g., CuSO₄) were prepared in a buffer at a specific pH.

    • Measurement: The absorbance of the solutions was measured across a range of wavelengths using a UV-Vis spectrophotometer.

    • Analysis (Job's Plot/Benesi-Hildebrand Method): By varying the molar ratio of this compound to the metal ion, the stoichiometry of the complex (e.g., 1:1) and the binding or stability constant could be determined.[20]

  • Quantitative Data Summary of Metal Chelation:

Metal IonMethodStability Constant (log K) / Binding ConstantpHReference
Cu(II)UV-Vis Spectroscopy1.1 M⁻¹ (Binding Constant)7.84Reddy et al. (2005)[20]
Cu(II)Potentiometric Titration4.42 (log K for [CuZn(Car)H₋₁]²⁺)Not specifiedBaran (2000)[21]
Cu(II)Potentiometric Titration-2.46 (log K for [CuZn(Car)H₋₂]⁺)Not specifiedBaran (2000)[21]
Cd(II)Potentiometric Titration4.47 (log K for [CuCd(Car)H₋₁]²⁺)Not specifiedBaran (2000)[21]
Cd(II)Potentiometric Titration-3.43 (log K for [CuCd(Car)H₋₂]⁺)Not specifiedBaran (2000)[21]
Co(II)Potentiometric Titration11.48 (log K for [CoLH]²⁺)Not specifiedBaran (2000)[21]
Co(II)Potentiometric Titration2.85 (log K for [CoL]⁺)Not specifiedBaran (2000)[21]
Co(II)Potentiometric Titration-6.10 (log K for [CoLH₋₁]⁰)Not specifiedBaran (2000)[21]

Logical Relationship of this compound's Chelation and Antioxidant Activity

G Metal Pro-oxidant Metal Ions (e.g., Cu²⁺, Fe²⁺) Chelation Chelation Metal->Chelation Fenton Fenton Reaction Metal->Fenton This compound This compound This compound->Chelation Chelation->Fenton Inhibits ROS ROS Generation Fenton->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: this compound's metal chelation inhibits ROS generation.

Conclusion

The early studies on this compound laid a critical foundation for our current understanding of its multifaceted physiological roles. The pioneering work on its pH-buffering capacity, antioxidant activity, and metal-chelating properties has paved the way for ongoing research into its therapeutic potential for a range of conditions associated with muscle fatigue, oxidative stress, and metal ion dysregulation. This guide provides a consolidated resource of the seminal pre-2000 experimental findings, offering valuable insights for today's researchers and drug development professionals. Further exploration of the original publications cited herein is encouraged for a more granular understanding of these foundational experiments.

References

Carnosine's Role in Cellular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues, such as muscle and brain.[1] Its physiological role is multifaceted, contributing significantly to the maintenance of cellular homeostasis through a variety of biochemical mechanisms. This technical guide provides an in-depth overview of this compound's core functions, presenting quantitative data, detailed experimental protocols, and visualizations of its interactions with key cellular signaling pathways.

Core Functions of this compound in Cellular Homeostasis

This compound's ability to maintain cellular equilibrium stems from four primary properties: pH buffering, antioxidant activity, anti-glycation, and metal ion chelation.

Intracellular pH Buffering

During intense metabolic activity, the production of lactic acid can lead to a significant drop in intracellular pH, impairing enzyme function and contributing to fatigue. With a pKa value of 6.83, this compound is an effective physiological buffer within the typical pH range of muscle cells.[2][3]

ParameterValueTissue/Context
pKa6.83General
Concentration17–25 mmol/kg (dry muscle)Skeletal Muscle
Contribution to Buffering Capacity10–20%Type I and II Muscle Fibers

Experimental Protocol: Quantification of this compound in Muscle Tissue via HPLC

A common method for quantifying this compound concentration in muscle tissue is High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Obtain 3-5 mg of freeze-dried muscle tissue.

  • Deproteinize the sample using 0.5 M perchloric acid (HClO₄).

  • Neutralize the extract with 2.1 M potassium bicarbonate (KHCO₃).

  • Filter the extract through a 0.22 µm centrifugal PVDF filter.

  • Store the filtered extract at -80°C until analysis.[4]

Chromatographic Conditions:

  • Column: Atlantis HILIC silica (B1680970) column (4.6 × 150 mm, 3 µm) with an Atlantis Silica column guard (4.6 x 20 mm, 3 µm).

  • Mobile Phase A: 0.65 mM ammonium (B1175870) acetate, pH 5.5, in water/acetonitrile (25:75).

  • Mobile Phase B: 4.55 mM ammonium acetate, pH 5.5, in water/acetonitrile (70:30).

  • Gradient: Linear gradient from 0 to 100% of solvent B over 13 minutes.

  • Flow Rate: 1.4 mL·min⁻¹.

  • Detection: UV detector at a wavelength of 214 nm.[5]

Logical Workflow for this compound Quantification:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Muscle_Tissue Muscle Tissue Sample Deproteinization Deproteinization (HClO₄) Muscle_Tissue->Deproteinization Neutralization Neutralization (KHCO₃) Deproteinization->Neutralization Filtration Filtration (0.22 µm) Neutralization->Filtration Injection Inject Extract Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Quantification Quantification Detection->Quantification G Prepare_Samples Prepare Samples and Trolox Standards Add_Fluorescein Add Fluorescein and Incubate Prepare_Samples->Add_Fluorescein Initiate_Reaction Initiate Reaction with AAPH Add_Fluorescein->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Decay Initiate_Reaction->Measure_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value Calculate_AUC->Determine_ORAC G Incubation Incubate BSA + Glucose +/- this compound Aliquoting Take Aliquots at Time Points Incubation->Aliquoting Sample_Prep Sample Preparation (Hydrolysis, SPE) Aliquoting->Sample_Prep LCMSMS LC-MS/MS Analysis Sample_Prep->LCMSMS Quantification Quantify AGEs (CML, Pentosidine) LCMSMS->Quantification G Prepare_Solutions Prepare this compound and Metal Ion Solutions Mix_Solutions Mix in Various Molar Ratios Prepare_Solutions->Mix_Solutions Record_Spectra Record UV-Vis Spectra Mix_Solutions->Record_Spectra Analyze_Data Analyze Spectral Changes Record_Spectra->Analyze_Data Determine_Constants Determine Stoichiometry and Binding Constants Analyze_Data->Determine_Constants G This compound This compound Contractile_Apparatus Contractile Apparatus This compound->Contractile_Apparatus Increases Ca²⁺ Sensitivity SR Sarcoplasmic Reticulum This compound->SR Modulates Muscle_Contraction Muscle Contraction Contractile_Apparatus->Muscle_Contraction Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Muscle_Contraction G Prepare_Lysate Prepare Cell Lysate Incubate Incubate with Fluorogenic Substrate +/- Inhibitor Prepare_Lysate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Activity Calculate Proteasome Activity Measure_Fluorescence->Calculate_Activity

References

An In-depth Technical Guide to the Endogenous Synthesis and Degradation of Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in various vertebrate tissues, particularly in skeletal muscle and the brain.[1][2] Its physiological roles are multifaceted and include pH buffering, antioxidant activities, metal ion chelation, and anti-glycation properties. Given these diverse functions, there is growing interest in the therapeutic potential of this compound and the modulation of its endogenous metabolism for a range of pathological conditions. This technical guide provides a comprehensive overview of the core aspects of endogenous this compound synthesis and degradation, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Endogenous Synthesis of this compound

The synthesis of this compound is an enzymatic process catalyzed by this compound synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).[3] This reaction involves the formation of a peptide bond between its constituent amino acids, β-alanine and L-histidine, and is dependent on ATP.

Reaction:

β-alanine + L-histidine + ATP → this compound + ADP + Pi

The availability of β-alanine is the rate-limiting factor in this compound synthesis.[4] While L-histidine is an essential amino acid readily available from dietary sources, β-alanine is less abundant.

This compound Synthesis Pathway

The synthesis of this compound is a single-step enzymatic reaction catalyzed by CARNS1. The pathway can be visualized as follows:

Carnosine_Synthesis cluster_synthesis This compound Synthesis beta_alanine β-Alanine carns1 CARNS1 (this compound Synthase) beta_alanine->carns1 l_histidine L-Histidine l_histidine->carns1 atp ATP atp->carns1 This compound This compound carns1->this compound adp ADP + Pi carns1->adp

Figure 1: this compound Synthesis Pathway.

Endogenous Degradation of this compound

The degradation or hydrolysis of this compound back into its constituent amino acids is catalyzed by enzymes known as carnosinases. In humans, there are two main isoforms of carnosinase:

  • CNDP1 (Serum Carnosinase): This enzyme is primarily found in the serum and brain.[1] It exhibits high activity and is responsible for the rapid degradation of circulating this compound.[1]

  • CNDP2 (Cytosolic/Tissue Carnosinase): This is a non-specific dipeptidase found in the cytosol of various tissues, including the kidneys, liver, and spleen.[5][6]

Reaction:

This compound + H₂O → β-alanine + L-histidine

This compound Degradation Pathway

The degradation of this compound is a hydrolytic reaction catalyzed by either CNDP1 or CNDP2, depending on the tissue location.

Carnosine_Degradation cluster_degradation This compound Degradation This compound This compound carnosinases CNDP1 / CNDP2 (Carnosinases) This compound->carnosinases beta_alanine β-Alanine l_histidine L-Histidine carnosinases->beta_alanine carnosinases->l_histidine

Figure 2: this compound Degradation Pathway.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters (Km and Vmax) for human this compound synthase (CARNS1) and carnosinases (CNDP1 and CNDP2).

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg protein)Source
CARNS1 β-alanine0.0965.3[7]
L-histidine0.370.76[7]
CNDP1 This compoundData not readily availableData not readily available
CNDP2 This compoundData not readily availableData not readily available

Note: While specific Km and Vmax values for human CNDP1 and CNDP2 with this compound as the substrate are not consistently reported in readily available literature, it is established that CNDP1 has a high affinity and activity for this compound at physiological pH, whereas CNDP2 shows minimal activity at physiological pH, with an optimal pH of 9.5.[6][8]

Tissue Concentrations

The concentration of this compound varies significantly across different human tissues.

TissueThis compound ConcentrationSource
Skeletal Muscle17–25 mmol/kg (dry muscle)[2]
BrainLower than skeletal muscle, but significant[1][4]
HeartPresent in lower concentrations than skeletal muscle[4]
Gastrointestinal TractPresent[1][4]
KidneyPresent[4]
LiverPresent[4]
PlasmaLow to undetectable under normal resting conditions[1]

Note: Data on the absolute protein concentrations of CARNS1, CNDP1, and CNDP2 in various human tissues are not widely available in a consolidated format. However, mRNA expression data from sources like the Human Protein Atlas suggests high CARNS1 expression in the brain and skeletal muscle, and ubiquitous expression of CNDP2 with high levels in the kidney and liver.[9][10]

Experimental Protocols

Measurement of this compound Synthase (CARNS1) Activity (Radiochemical Assay)

This protocol is adapted from methodologies described in the literature.

Principle: This assay measures the incorporation of a radiolabeled substrate (e.g., [³H]β-alanine) into this compound.

Materials:

  • Tissue homogenate or purified CARNS1

  • [³H]β-alanine

  • L-histidine

  • ATP

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Dowex 50W cation-exchange resin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, L-histidine, and [³H]β-alanine.

  • Initiation: Start the reaction by adding the tissue homogenate or purified enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

  • Termination: Stop the reaction by adding cold TCA or PCA to precipitate proteins.

  • Separation: Centrifuge the mixture to pellet the precipitated protein. Apply the supernatant to a Dowex 50W cation-exchange column to separate the unreacted [³H]β-alanine from the newly synthesized [³H]this compound.

  • Elution: Elute the [³H]this compound from the column using an appropriate buffer (e.g., ammonia (B1221849) solution).

  • Quantification: Add the eluted fraction to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of [³H]this compound formed based on the specific activity of the [³H]β-alanine.

Measurement of Carnosinase (CNDP1/CNDP2) Activity (HPLC-based Assay)

This protocol is a generalized procedure based on common HPLC methods for amino acid analysis.

Principle: This assay measures the rate of this compound hydrolysis by quantifying the appearance of one of its products, typically L-histidine, over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Serum sample (for CNDP1) or tissue homogenate (for CNDP2)

  • This compound (substrate)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Protein precipitation agent (e.g., acetonitrile (B52724) or sulfosalicylic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence after derivatization)

  • Mobile phase

  • L-histidine standard

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and this compound.

  • Initiation: Add the serum or tissue homogenate to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a protein precipitation agent.

  • Sample Preparation: Centrifuge the samples to remove precipitated proteins. The supernatant is then ready for HPLC analysis. Derivatization may be necessary depending on the detection method.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Quantification: Quantify the amount of L-histidine produced by comparing the peak area to a standard curve of known L-histidine concentrations.

  • Calculation: Calculate the enzyme activity as the rate of L-histidine formation (e.g., nmol/min/mg protein).

HPLC_Workflow cluster_workflow HPLC-based Carnosinase Activity Assay Workflow start Start: Prepare Reaction Mixture (Buffer + this compound) add_enzyme Add Enzyme Source (Serum or Tissue Homogenate) start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation sampling Take Aliquots at Time Points incubation->sampling stop_reaction Stop Reaction (Protein Precipitation) sampling->stop_reaction centrifugation Centrifuge to Remove Precipitate stop_reaction->centrifugation hplc Analyze Supernatant by HPLC centrifugation->hplc quantification Quantify L-Histidine (vs. Standard Curve) hplc->quantification end End: Calculate Enzyme Activity quantification->end

Figure 3: HPLC-based Carnosinase Assay Workflow.
Quantification of this compound in Biological Samples (HPLC)

A detailed protocol for the quantification of this compound in biological samples using HPLC can be found in various published methods. The general workflow is similar to the carnosinase activity assay, but the focus is on the direct measurement of this compound in a prepared sample rather than measuring the product of an enzymatic reaction over time. Sample preparation typically involves homogenization of the tissue, deproteinization, and filtration before injection into the HPLC system.

Conclusion

The endogenous metabolism of this compound is a tightly regulated process with significant physiological implications. Understanding the kinetics and tissue-specific activities of this compound synthase and carnosinases is crucial for elucidating the role of this compound in health and disease. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound and its metabolizing enzymes, which is essential for advancing research and development in this promising field. Further investigation is warranted to establish a more complete quantitative profile of these components across a wider range of human tissues and to explore the therapeutic potential of modulating this compound metabolism.

References

A Technical Guide to the Biochemical Pathways Influenced by Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in excitable tissues, particularly skeletal muscle and the brain.[1][2] For decades, its physiological role was primarily associated with pH buffering in muscle during intense exercise.[3][4] However, a growing body of research has unveiled a far more complex and pleiotropic activity profile, positioning this compound as a significant modulator of core biochemical pathways. Its demonstrated anti-glycation, antioxidant, anti-inflammatory, and metabolic regulatory properties make it a molecule of substantial interest for therapeutic development in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.[5][6]

This technical guide provides an in-depth overview of the primary biochemical and signaling pathways influenced by this compound, supported by quantitative data, experimental methodologies, and detailed pathway diagrams to serve as a resource for research and development professionals.

Modulation of Glycolysis and Energy Metabolism

This compound has been shown to exert significant influence over cellular energy metabolism, most notably by inhibiting the glycolytic pathway.[7] This effect is particularly pronounced in cells that rely heavily on glycolysis for ATP production, such as many types of cancer cells (the Warburg effect). The primary mechanism appears to be a non-enzymatic reaction between this compound and key glycolytic intermediates.

Studies in glioblastoma cells have shown that this compound can directly react with glyceraldehyde-3-phosphate (GA3P) and dihydroxyacetone phosphate (B84403) (DHAP).[8] This reaction reduces the availability of these metabolites, thereby decreasing the flux through the downstream stages of glycolysis and connected pathways like the pentose (B10789219) phosphate pathway (PPP), which is crucial for nucleotide synthesis and cell proliferation.[8] This inhibition of ATP production from glycolysis has been identified as a key mechanism for this compound's anti-proliferative effects on tumor cells.[7][9][10]

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GA3P GA3P F16BP->GA3P Pyruvate Pyruvate GA3P->Pyruvate Lactate Lactate Pyruvate->Lactate ATP ATP Production Pyruvate->ATP This compound This compound This compound->DHAP Non-enzymatic reaction This compound->GA3P Non-enzymatic reaction

Caption: this compound's inhibitory effect on the glycolytic pathway.
Quantitative Data: Effects on Energy Metabolism

ParameterCell LineThis compound Conc.ObservationReference
Extracellular LactateSGC-7901 Gastric Cancer20 mMReduced to 84% of control[10]
ATP-linked RespirationSGC-7901 Gastric Cancer20 mMMarkedly decreased[10]
Cellular ATP ContentHepG2 & C6 Cancer20 mMMarkedly reduced[10]
Glycolytic FluxGlioblastoma Cells50 mMNot directly affected, but key intermediates reduced[8]

Inhibition of Advanced Glycation End-product (AGE) Formation

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids.[11] The accumulation of AGEs is a hallmark of aging and is significantly accelerated in diabetes, contributing to complications like nephropathy, retinopathy, and cardiovascular disease.[3][12]

This compound is a potent anti-glycating agent.[11] It acts as a "sacrificial target," intercepting reactive carbonyl species (RCS) like methylglyoxal (B44143) (MGO) and glyoxal, which are highly reactive intermediates in AGE formation.[13][14] By reacting with these carbonyls, this compound forms innocuous adducts, thereby preventing them from cross-linking and damaging essential proteins.[12][13] This action helps preserve cellular integrity and function.

AGE_Inhibition cluster_inhibition Inhibition Glucose Glucose / Sugars SchiffBase Schiff Base Glucose->SchiffBase Proteins Proteins / Lipids Proteins->SchiffBase Amadori Amadori Product SchiffBase->Amadori RCS Reactive Carbonyls (e.g., Methylglyoxal) Amadori->RCS AGEs Advanced Glycation End-products (AGEs) RCS->AGEs RCS->AGEs Adducts This compound-Carbonyl Adducts RCS->Adducts Damage Protein Cross-linking Cellular Damage AGEs->Damage This compound This compound This compound->RCS Scavenging This compound->Adducts

Caption: this compound's role in preventing AGE formation.

Regulation of Oxidative Stress Pathways

This compound employs a multi-pronged strategy to combat oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.

  • Direct ROS Scavenging : this compound can directly scavenge various ROS, including hydroxyl radicals and superoxide (B77818) anions, protecting cellular components from oxidative damage.[1]

  • Metal Ion Chelation : It chelates pro-oxidant transition metals such as copper (Cu²⁺) and zinc (Zn²⁺).[1][3] By sequestering these ions, this compound prevents them from participating in Fenton-like reactions that generate highly damaging hydroxyl radicals.

  • Aldehyde Detoxification : During oxidative stress, lipid peroxidation generates cytotoxic reactive aldehydes like acrolein and 4-hydroxynonenal (B163490) (4-HNE). This compound can trap these aldehydes, forming stable adducts and detoxifying them.[15][16]

  • Nrf2 Pathway Activation : Recent evidence suggests this compound may activate the Nrf2 signaling pathway.[17] Nrf2 is a master regulator of the endogenous antioxidant response, and its activation leads to the increased expression of protective enzymes like glutathione (B108866) peroxidase (GPX) and superoxide dismutase (SOD).[5][17]

Oxidative_Stress Stressors Metabolism, Toxins, Inflammation ROS ROS Production (•O₂⁻, •OH) Stressors->ROS LipidP Lipid Peroxidation ROS->LipidP Damage Cellular Damage ROS->Damage Aldehydes Reactive Aldehydes (Acrolein, 4-HNE) LipidP->Aldehydes Aldehydes->Damage This compound This compound This compound->ROS Direct Scavenging This compound->Aldehydes Detoxification Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Activation Metals Pro-oxidant Metals (Cu²⁺, Zn²⁺) This compound->Metals Chelation AntioxidantEnzymes Antioxidant Enzymes (SOD, GPX) Nrf2->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Metals->ROS Fenton Reaction

Caption: Multifaceted antioxidant mechanisms of this compound.
Quantitative Data: Effects on Oxidative Stress Markers

ParameterModel / SubjectsThis compound/β-alanine DoseObservationReference
Muscle this compound ContentCyclistsβ-alanine for 28 daysIncreased by ~50%[15]
This compound-Acrolein AdductsCyclistsβ-alanine + exerciseSignificant increase post-exercise[15]
Serum 8-iso PGF2αCompetitive Athletes590 mg/day (this compound-enriched meat)Significant reduction[18]
Serum SOD ActivityCompetitive Athletes590 mg/day (this compound-enriched meat)Significant increase[18]

Attenuation of Inflammatory Signaling Pathways (NF-κB)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[19] In its inactive state, NF-κB (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called IκB.[20] Pro-inflammatory stimuli, including ROS, activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[21] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and matrix metalloproteinases (MMPs).[19]

This compound has been shown to suppress the NF-κB signaling pathway.[22][23] While the direct mechanism is still under investigation, it is strongly believed to be secondary to its potent antioxidant effects. By reducing the cellular burden of ROS, this compound removes a key upstream trigger for IKK activation, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[22] This leads to a downstream reduction in the expression of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli ROS ROS Stimuli->ROS IKK IKK Complex IkB_NFkB IκB - p65/p50 IKK->IkB_NFkB Phosphorylation IkB_p P - IκB IkB_NFkB->IkB_p NFkB p65/p50 IkB_p->NFkB IκB Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Nuclear Translocation This compound This compound This compound->ROS Inhibition ROS->IKK Activation Gene Gene Transcription NFkB_nuc->Gene Proteins Inflammatory Proteins (TNF-α, IL-1β, MMPs) Gene->Proteins

Caption: this compound's inhibition of the NF-κB signaling pathway.

Influence on the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK) pathway is a well-characterized MAPK cascade.

Studies have demonstrated that this compound can modulate this pathway, specifically by suppressing the activation of ERK.[24][25] In a rat model of diabetic retinopathy, this compound treatment significantly suppressed the expression of both total ERK and phosphorylated ERK (p-ERK), the active form of the protein.[24] This suggests that this compound's protective effects in this context are mediated, at least in part, by downregulating the MAPK/ERK pathway. The mechanism may involve the reduction of upstream activators like AGEs or oxidative stress, which are known to trigger this cascade.[24]

MAPK_ERK_Pathway Stimuli Growth Factors, Stress (AGEs, ROS) Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P pERK p-ERK ERK->pERK Response Cellular Response (Proliferation, Inflammation) pERK->Response Nuclear Translocation This compound This compound This compound->Stimuli Reduces Stress This compound->ERK Suppresses Activation

Caption: this compound's suppression of the MAPK/ERK signaling cascade.

Experimental Protocols and Methodologies

The investigation of this compound's effects on biochemical pathways utilizes a range of standard and advanced molecular biology and analytical chemistry techniques.

A. Quantification of this compound and Related Compounds
  • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying this compound and its precursors in tissue extracts and biological fluids.[3][26] The protocol generally involves tissue homogenization, deproteinization (e.g., with perchloric acid), and analysis on a reverse-phase column with UV detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity than HPLC. This method is used for precise quantification of this compound and its adducts (e.g., with aldehydes) in complex biological samples.[3][16][27]

  • Proton Magnetic Resonance Spectroscopy (¹H-MRS): A non-invasive technique used to determine this compound concentrations in vivo, particularly in human muscle and brain tissue.[1][27]

B. Assessment of Pathway Modulation
  • Western Blotting: Used to quantify the expression levels of specific proteins within a pathway. For example, assessing the levels of p-ERK, total ERK, NF-κB p65 in nuclear vs. cytoplasmic fractions, and MMPs.[23][24]

  • Real-Time Quantitative PCR (RT-qPCR): Measures the mRNA expression levels of target genes, providing insight into transcriptional regulation. This is used to assess the expression of inflammatory cytokines (TNF-α, IL-1β) and key enzymes.[24]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to measure the concentration of secreted proteins like cytokines and growth factors in plasma, serum, or cell culture media.[23]

  • Metabolic Flux Analysis (e.g., Seahorse XF Analyzer): Measures key indicators of metabolic function, such as the oxygen consumption rate (OCR) for mitochondrial respiration and the extracellular acidification rate (ECAR) for glycolysis, in real-time.[10]

  • Histology and Immunohistochemistry (IHC): Used in tissue samples to assess morphological changes (e.g., cartilage degradation in osteoarthritis models) and to visualize the localization and expression of specific proteins within the tissue architecture.[23]

Experimental_Workflow Model In Vivo Model (e.g., Diabetic Rat) Treatment Treatment Groups (Control vs. This compound) Model->Treatment Collection Sample Collection (Blood, Tissue) Treatment->Collection Analysis Multi-level Analysis Collection->Analysis Histology Histology / IHC Analysis->Histology Biochem Biochemical Assays (ELISA, LC-MS) Analysis->Biochem Molecular Molecular Biology (Western, RT-qPCR) Analysis->Molecular Data Data Integration & Interpretation Histology->Data Biochem->Data Molecular->Data

References

Carnosine as a Reactive Oxygen Species Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a growing body of evidence supporting its potent antioxidant and cytoprotective properties. Its multifaceted mechanism of action in mitigating oxidative stress involves direct scavenging of a wide range of reactive oxygen species (ROS), chelation of pro-oxidant transition metals, inhibition of lipid peroxidation, and modulation of cellular antioxidant defense pathways. This technical guide provides an in-depth analysis of this compound's role as a ROS scavenger, presenting quantitative data on its antioxidant capacity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it influences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis at low concentrations, their overproduction can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.[1] Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[2]

This compound, a naturally occurring dipeptide, has emerged as a significant agent in the cellular defense against oxidative stress.[3][4] Found in high concentrations in excitable tissues such as muscle and brain, this compound exhibits a range of antioxidant activities.[1] Its ability to neutralize ROS directly, coupled with its capacity to chelate transition metal ions that catalyze ROS formation, underscores its importance as a physiological antioxidant.[5] Furthermore, this compound can inhibit the formation of advanced lipoxidation end-products (ALEs) and advanced glycation end-products (AGEs), which are harmful products of oxidative damage.[1] This guide delves into the technical aspects of this compound's function as a ROS scavenger, providing the necessary data and methodologies for its comprehensive study.

Mechanisms of ROS Scavenging by this compound

This compound's antioxidant activity is not attributed to a single mechanism but rather a combination of direct and indirect actions. The imidazole (B134444) ring of the histidine residue is central to many of these activities.

Direct Scavenging of Reactive Oxygen Species

This compound has been shown to directly quench a variety of ROS, including hydroxyl radicals (•OH), superoxide (B77818) anions (O2•−), singlet oxygen (¹O₂), and peroxyl radicals (ROO•).[5][6] The imidazole ring can act as a proton donor, neutralizing free radicals.[3]

Metal Ion Chelation

Transition metals like copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of highly reactive ROS through Fenton and Haber-Weiss reactions. This compound effectively chelates these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative chain reactions.[7][8]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[4] this compound can inhibit lipid peroxidation by scavenging initiating radicals and by reacting with the cytotoxic aldehyde byproducts.[9]

Indirect Antioxidant Effects: Modulation of Cellular Signaling

This compound can upregulate the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.

Quantitative Analysis of this compound's Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.

Assay Reactive Species Metric Value Reference
DPPH Radical ScavengingDPPH•IC50> 0.6 mM[12]
ABTS Radical ScavengingABTS•⁺% Inhibition (100 µg/mL)43.30%[13]
Hydroxyl Radical Scavenging•OHRate Constant (k)(3-4) x 10⁹ M⁻¹s⁻¹[5]
Superoxide Radical ScavengingO₂•⁻-Activity is dependent on the presence of Cu²⁺ and Zn²⁺[14]
Singlet Oxygen Quenching¹O₂Rate Constant (k)(3 ± 1) x 10⁷ M⁻¹s⁻¹[6]
Lipid Peroxidation Inhibition (TBA Assay)Malondialdehyde (MDA)% Inhibition (1.5% this compound)Effective protection[4]

Note: IC50 values and percentage inhibition can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the ROS scavenging and antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15]

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0.

  • Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • In a 96-well plate, add 20 µL of each this compound concentration (or standard/blank) to the wells.

  • Add 200 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[13]

Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Add 10 µL of the this compound sample or standard to 1.0 mL of the diluted ABTS•⁺ solution.[13]

  • Mix and measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17]

Protocol:

  • Prepare a working solution of fluorescein (B123965) in a phosphate buffer (e.g., 75 mM, pH 7.4).

  • Prepare various concentrations of this compound and a Trolox standard.

  • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.[18]

  • Add 25 µL of the this compound sample, Trolox standard, or blank (buffer) to the wells.[18]

  • Incubate the plate at 37°C for at least 30 minutes.[19]

  • Initiate the reaction by adding 25 µL of a freshly prepared AAPH solution.[19]

  • Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents.

Metal Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the red Fe²⁺-ferrozine complex is disrupted, and the color of the solution is diminished.[7]

Protocol:

  • Prepare solutions of this compound at various concentrations.

  • Add 0.05 mL of a 2 mM FeCl₂ solution to a tube containing the this compound sample.[7]

  • Initiate the reaction by adding 0.2 mL of a 5 mM ferrozine (B1204870) solution.[7]

  • Shake the mixture vigorously and leave it to stand at room temperature for 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

  • The percentage of inhibition of the Fe²⁺-ferrozine complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound), and A_sample is the absorbance in the presence of this compound.

Lipid Peroxidation Inhibition (TBARS) Assay

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.[20]

Protocol:

  • Induce lipid peroxidation in a suitable biological sample (e.g., tissue homogenate, liposomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate).

  • Incubate the sample with and without various concentrations of this compound.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add TBA reagent to the mixture and heat at 95°C for a specified time (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The concentration of MDA can be calculated using an extinction coefficient, and the percentage inhibition by this compound can be determined by comparing the treated samples to the control.

Western Blot Analysis for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

Protocol:

  • Treat cells (e.g., human keratinocytes HaCaT) with this compound for a specified time.

  • Separate the nuclear and cytoplasmic protein fractions using a suitable extraction kit.

  • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use loading controls (e.g., Lamin B1 for the nuclear fraction and β-actin for the cytoplasmic fraction) to normalize the results. An increase in the nuclear Nrf2 protein level indicates activation of the pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's antioxidant activity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binding Ub Ubiquitin Keap1->Ub Proteasome 26S Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Nrf2_cyto ubiquitination This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2-ARE Signaling Pathway Activation by this compound.

DPPH_Assay_Workflow start Start: Prepare Reagents prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) start->prep_dpph prep_this compound Prepare this compound Solutions (various concentrations) start->prep_this compound add_dpph Add DPPH Solution to each well (200 µL) prep_dpph->add_dpph plate_setup Pipette this compound/Control into 96-well plate (20 µL) prep_this compound->plate_setup plate_setup->add_dpph incubation Incubate in Dark (30 min at RT) add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging and IC50 read_absorbance->calculate end End calculate->end

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

Metal_Chelation_Workflow start Start: Prepare Solutions prep_fecl2 Prepare FeCl₂ Solution (2 mM) start->prep_fecl2 prep_ferrozine Prepare Ferrozine Solution (5 mM) start->prep_ferrozine prep_this compound Prepare this compound Solutions (various concentrations) start->prep_this compound reaction_mix Mix this compound and FeCl₂ prep_fecl2->reaction_mix prep_this compound->reaction_mix add_ferrozine Add Ferrozine Solution reaction_mix->add_ferrozine incubation Incubate for 10 min at RT add_ferrozine->incubation read_absorbance Measure Absorbance at 562 nm incubation->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate end End calculate->end

Caption: Experimental Workflow for the Metal Chelating Activity Assay.

Conclusion

This compound demonstrates a robust and multifaceted capacity as a reactive oxygen species scavenger. Its ability to directly neutralize a broad spectrum of ROS, chelate pro-oxidant metals, inhibit lipid peroxidation, and bolster the cell's own antioxidant defenses through the Nrf2 pathway positions it as a highly promising therapeutic agent for a wide range of oxidative stress-driven diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the antioxidant potential of this compound. Further investigation into the in vivo efficacy and bioavailability of this compound and its derivatives will be crucial in translating its proven in vitro antioxidant capabilities into effective clinical applications.

References

carnosine's function in excitable tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Carnosine's Function in Excitable Tissues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in excitable tissues, primarily skeletal muscle and, to a lesser extent, the brain.[1][2] Its synthesis from β-alanine and L-histidine is catalyzed by this compound synthase, with β-alanine being the rate-limiting precursor.[1] For decades, this compound has been investigated for its multifaceted physiological roles, which include potent intracellular pH buffering, antioxidant and anti-glycation activities, metal ion chelation, and modulation of calcium sensitivity.[3][4][5] In skeletal muscle, these functions collectively contribute to the attenuation of fatigue during high-intensity exercise.[6][7] In the nervous system, this compound acts as a neuroprotector and neuromodulator, offering therapeutic potential for neurodegenerative diseases and ischemic injuries.[2][8] This guide provides a comprehensive overview of this compound's mechanisms of action in muscle and neuronal tissues, details key experimental protocols for its study, presents quantitative data on its effects, and illustrates its core signaling pathways.

This compound in Skeletal Muscle: The Fatigue Attenuator

Approximately 99% of the body's this compound is located in skeletal muscle, where its concentration can reach millimolar levels (17–25 mmol/kg dry muscle).[1][9] This high concentration underscores its critical role in muscle homeostasis, particularly during intense physical activity.[5]

Core Functions in Muscle Tissue
  • Intracellular pH Buffering: During high-intensity anaerobic exercise, the accumulation of hydrogen ions (H+) leads to a drop in intracellular pH, a key factor in muscle fatigue.[10] With a pKa of 6.83, this compound is an ideal physiological buffer within the typical pH range of muscle cells.[1][11] It directly sequesters H+, thereby stabilizing the sarcoplasmic pH and delaying the onset of fatigue.[10][12] This buffering capacity is estimated to contribute 10-20% of the total muscle buffering capacity.[1]

  • Calcium Sensitivity and Regulation: this compound enhances the sensitivity of the contractile apparatus to calcium ions (Ca2+) and may improve Ca2+ release from the sarcoplasmic reticulum.[5][13] This leads to a more efficient excitation-contraction coupling, potentially enhancing muscle strength and power output.[13]

  • Antioxidant and Detoxification Activities: Intense exercise generates reactive oxygen species (ROS) and reactive carbonyl species (RCS), such as 4-hydroxy-2-nonenal (HNE) and acrolein, which can cause oxidative damage to lipids and proteins.[12][14] this compound acts as a potent antioxidant by scavenging ROS and chelating pro-oxidant metals like copper.[4] Furthermore, it detoxifies harmful aldehydes by forming stable conjugates, thereby protecting muscle cells from carbonyl stress.[5][12]

cluster_exercise High-Intensity Exercise cluster_fatigue Factors of Muscle Fatigue cluster_this compound This compound's Protective Mechanisms cluster_outcome Physiological Outcome Glycolysis Anaerobic Glycolysis H_plus H+ Accumulation (pH Drop) Glycolysis->H_plus produces ROS_Gen ROS Generation Oxidative_Stress Oxidative Stress ROS_Gen->Oxidative_Stress causes Performance Delayed Fatigue & Improved Performance H_plus->Performance inhibits Oxidative_Stress->Performance inhibits This compound This compound This compound->H_plus Buffers This compound->Oxidative_Stress Scavenges ROS This compound->Performance enables

This compound's role in mitigating muscle fatigue.
Data Presentation: Quantitative Effects of β-Alanine Supplementation

The intramuscular concentration of this compound can be significantly increased through dietary supplementation with its precursor, β-alanine.[5][10] This strategy has been widely adopted by athletes to enhance performance.

Study SubjectDosage & DurationMuscle & MethodThis compound Increase (%)Key Performance OutcomeCitation
Trained Sprinters4.8 g/day for 4 weeksSoleus (¹H-MRS)+47%Attenuated fatigue in repeated dynamic contractions.[7]
Trained Sprinters4.8 g/day for 4 weeksGastrocnemius (¹H-MRS)+37%Attenuated fatigue in repeated dynamic contractions.[7]
Cyclists4.8 g/day for 4-10 weeksNot specified+60% to +80%Delayed fatigue and improved performance.[13]
Recreationally Active3.2 - 6.4 g/day for 4 weeksVastus Lateralis (Biopsy)Dose-dependent increasePositive effect on sustained high-intensity exercise.[10]
CyclistsNot specified (28 days)Vastus Lateralis (Biopsy)~+50%Increased post-exercise this compound-acrolein adducts.[12]
Experimental Protocols

This method is considered a gold standard for its accuracy and sensitivity.

  • Sample Collection: A muscle biopsy is obtained from the target muscle (e.g., vastus lateralis) using the Bergström technique.[14] The sample is immediately frozen in liquid nitrogen and stored at -80°C.[14]

  • Sample Preparation: The frozen tissue is freeze-dried, and any visible connective tissue and blood are removed. A small, weighed portion of the dried muscle is homogenized in a suitable buffer (e.g., perchloric acid).

  • Extraction: The homogenate is centrifuged, and the supernatant containing the this compound extract is collected.

  • HPLC Analysis: The extract is analyzed using a high-performance liquid chromatography (HPLC) system coupled with a suitable detector (e.g., fluorescence or mass spectrometry).[12][14] A standard curve with known this compound concentrations is used for absolute quantification.

Proton magnetic resonance spectroscopy (¹H-MRS) offers a non-invasive alternative to biopsies for quantifying this compound in vivo.[15][16]

  • Subject Positioning: The subject is positioned within the MRI scanner (typically 1.5T or 3T) to isolate the muscle of interest (e.g., gastrocnemius, soleus).[7][16]

  • Voxel Placement: A specific volume of interest (voxel) is carefully placed within the muscle, avoiding areas with high lipid content or vascular structures.

  • Data Acquisition: A ¹H-MRS pulse sequence (e.g., PRESS or STEAM) is used to acquire the spectrum. The characteristic peaks for the C2 and C4 protons of this compound's imidazole (B134444) ring are measured.[16]

  • Quantification: The this compound signal is quantified relative to a known internal reference standard, such as water or total creatine, or using an external phantom with a known concentration. Advanced software is used to fit the spectral peaks and calculate the concentration.[16]

cluster_baseline Baseline Data cluster_post Post-Intervention Data cluster_intervention Groups Recruit Participant Recruitment & Screening Baseline Baseline Measurements Recruit->Baseline Intervention Randomized Intervention (4-8 weeks) Baseline->Intervention M1 Muscle this compound (¹H-MRS or Biopsy) Baseline->M1 P1 Performance Test (e.g., Isokinetic Dynamometry) Baseline->P1 BetaAla β-Alanine Group Intervention->BetaAla Placebo Placebo Group Intervention->Placebo Post Post-Intervention Measurements Analysis Data Analysis & Inference Post->Analysis M2 Muscle this compound (¹H-MRS or Biopsy) Post->M2 P2 Performance Test (e.g., Isokinetic Dynamometry) Post->P2 BetaAla->Post Placebo->Post

Workflow for a β-alanine supplementation study.

This compound in the Nervous System: The Neuroprotector

While muscle contains the vast majority of this compound, it is also present in the brain, particularly in glial cells (oligodendrocytes) and olfactory neurons.[17][18] In the central nervous system (CNS), this compound transitions from a fatigue buffer to a multimodal neuroprotective and neuromodulatory agent.[2][17]

Core Functions in Nervous Tissue
  • Antioxidant and Anti-inflammatory Action: this compound protects neurons from oxidative stress by scavenging free radicals and upregulating the endogenous antioxidant system.[17][18] It can halve ROS concentrations in cerebellar cells and inhibit the JNK signaling pathway to suppress stress responses and pro-inflammatory cytokine release.[17][18]

  • Anti-Glycation and Anti-Aggregation: this compound inhibits the formation of advanced glycation end-products (AGEs), which are implicated in neurodegenerative diseases like Alzheimer's.[3][18] It achieves this by reacting with and detoxifying reactive carbonyl species like methylglyoxal.[17][18] It has also been shown to inhibit the aggregation of amyloid-β.[8]

  • Metal Ion Chelation: The pathogenesis of some neurodegenerative diseases involves the dysregulation of metal ions like zinc (Zn2+) and copper (Cu2+).[17] this compound can chelate these ions, preventing them from participating in redox reactions that generate ROS and modulating their inhibitory effects on NMDA and GABA receptors.[17][19]

  • Neuromodulation: this compound can influence synaptic transmission and neuronal excitability. It is a precursor for the inhibitory neurotransmitter GABA and can modulate the histamine-histidine pathway.[17] Studies show it can decrease glutamate (B1630785) release and regulate NMDA receptor trafficking, thereby attenuating excitotoxicity.[20]

  • Trophic Factor Expression: this compound has been shown to induce the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in glioblastoma cells, suggesting a role in promoting neuronal survival, differentiation, and plasticity.[17]

Key Signaling Pathways in Neuroprotection

OS Oxidative Stress (e.g., ROS) Nrf2 Nrf2 OS->Nrf2 induces This compound This compound This compound->Nrf2 Activates ARE ARE Binding in Nucleus Nrf2->ARE Translocates & Binds Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Enzymes Upregulates Expression Enzymes->OS Neutralizes Protection Cellular Protection Enzymes->Protection

This compound's activation of the Nrf2 antioxidant pathway.

Insult Ischemic Insult This compound L-Carnosine Insult->this compound treatment Apoptosis Neuronal Apoptosis Insult->Apoptosis STAT3 ↑ pSTAT3 This compound->STAT3 Upregulates PimBcl ↑ Pim-1 & Bcl-2 (Anti-apoptotic) STAT3->PimBcl Activates Caspase ↓ Cleaved Caspase-3 (Pro-apoptotic) PimBcl->Caspase Inhibits Caspase->Apoptosis mediates Survival Neuronal Survival Caspase->Survival prevents

Anti-apoptotic action of this compound via the STAT3 pathway.

cluster_actions Multimodal Neuromodulation & Protection This compound This compound A1 Antioxidant (ROS Scavenging) This compound->A1 A2 Metal Chelation (Cu²⁺, Zn²⁺) This compound->A2 A3 Anti-inflammatory This compound->A3 A4 Anti-glycation (RCS Trapping) This compound->A4 A5 Modulates Glutamate Release This compound->A5 A6 Precursor to GABA & Histamine This compound->A6 Outcome Neuroprotection & Synaptic Homeostasis A1->Outcome A2->Outcome A3->Outcome A4->Outcome A5->Outcome A6->Outcome

This compound's multimodal actions in the central nervous system.
Experimental Protocols

This protocol assesses this compound's ability to protect neuronal cells from a toxic agent, such as the amyloid-beta 42 (Aβ42) peptide.

  • Cell Culture: A neuronal cell line (e.g., rat PC12 or human SH-SY5Y) is cultured under standard conditions.[20][21] Cells may be differentiated to exhibit a more mature neuronal phenotype.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Toxicity: A neurotoxic agent, such as aggregated Aβ42 peptide, is added to the culture medium to induce cell damage and apoptosis.[20]

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or LDH assay, to quantify the protective effect of this compound.

  • Mechanistic Analysis: Further analyses can be performed, such as measuring ROS levels with fluorescent probes, quantifying glutamate release via HPLC, or assessing protein expression (e.g., caspases, NMDA receptors) via Western blot.[20]

This protocol evaluates the neuroprotective effects of this compound in an in vivo model of stroke.

  • Animal Model: Focal cerebral ischemia is induced in rodents (e.g., rats) typically via middle cerebral artery occlusion (MCAO).

  • Treatment Administration: L-carnosine or a vehicle control is administered to the animals (e.g., via intraperitoneal injection) at a specific time point relative to the ischemic event.[22]

  • Neurological Assessment: Neurological deficit scores are evaluated at set time points post-ischemia to assess functional recovery.[22]

  • Infarct Volume Measurement: After a set duration (e.g., 72 hours), the animals are euthanized, and brain tissue is collected. Brain slices are stained (e.g., with TTC) to visualize and quantify the infarct volume.[22]

  • Molecular Analysis: Brain tissue from the ischemic region is analyzed for molecular markers of apoptosis (e.g., cleaved caspase-3, Bcl-2) and relevant signaling pathways (e.g., pSTAT3) using techniques like qRT-PCR and Western blotting.[22]

Conclusion and Future Directions

This compound is a remarkably versatile dipeptide with distinct but complementary roles in muscle and nervous tissues. In muscle, its primary function is to combat the metabolic consequences of high-intensity exercise, thereby enhancing physical performance. In the brain, it functions as a comprehensive neuroprotective agent, mitigating oxidative stress, inflammation, protein aggregation, and excitotoxicity.

For drug development professionals, this compound and its more stable analogs present a promising therapeutic target. Future research should focus on:

  • Developing strategies to enhance this compound delivery across the blood-brain barrier.

  • Conducting large-scale clinical trials to validate the therapeutic efficacy of this compound supplementation in neurodegenerative disorders and age-related muscle decline (sarcopenia).

  • Elucidating the full spectrum of its interactions with cellular signaling pathways to uncover novel mechanisms of action.

The continued exploration of this "small but mighty" dipeptide holds significant potential for both athletic enhancement and the treatment of debilitating diseases.[14]

References

The Imidazole Ring: The Linchpin of Carnosine's Multifaceted Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has garnered significant scientific interest due to its pleiotropic physiological effects, including potent antioxidant, pH-buffering, anti-glycation, and neuromodulatory activities. Central to these diverse functions is the imidazole (B134444) ring of its L-histidine residue. This technical guide provides an in-depth exploration of the pivotal role of the imidazole ring in mediating this compound's biochemical and cellular activities. We present a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its derivatives.

Introduction

This compound is found in high concentrations in excitable tissues, such as skeletal muscle and the brain.[1][2] Its biological activities are largely attributed to the unique chemical properties of the imidazole ring of the L-histidine moiety.[1] This heterocyclic aromatic ring possesses a pKa of approximately 6.83, which is close to physiological pH, making it an exceptional proton buffer.[3] Furthermore, the nitrogen atoms within the imidazole ring are crucial for its ability to chelate metal ions, scavenge reactive oxygen species (ROS), and interact with reactive carbonyl species (RCS), thereby mitigating cellular damage. This guide will systematically dissect the contribution of the imidazole ring to each of this compound's key functions.

The Imidazole Ring as a pH Buffer

The imidazole ring of this compound is a primary contributor to intracellular pH buffering, particularly in skeletal muscle during intense exercise.[3] With a pKa of ~6.83, the imidazole ring can accept or donate protons, thereby resisting changes in pH.[3] This is critical for maintaining cellular homeostasis and delaying fatigue.

Quantitative Data: Buffering Capacity

The buffering capacity of this compound is a quantitative measure of its ability to resist pH changes. Supplementation with β-alanine, the rate-limiting precursor for this compound synthesis, has been shown to significantly increase muscle this compound content and, consequently, muscle buffering capacity.[4]

ParameterValueReference
pKa of Imidazole Ring~6.83[3]
Contribution to Muscle Buffering Capacity (Untrained)7-10%[5]
Contribution to Muscle Buffering Capacity (Trained/Supplemented)Up to 15-20%[6]
Increase in Muscle this compound with β-alanine (4-6 g/day for 4 weeks)~60%[5]
Increase in Muscle Buffering Capacity with β-alanine12.6-18%[5]
Experimental Protocol: pH-Metric Titration of this compound

This protocol outlines the determination of the buffering capacity of this compound by pH-metric titration.

Materials:

  • This compound solution (e.g., 10 mM)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Pipette a known volume of the this compound solution into a beaker.

  • Place the beaker on a stir plate and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized HCl solution, adding small, known increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops significantly.

  • Repeat the titration with a separate aliquot of the this compound solution using the standardized NaOH solution, recording the pH after each addition until the pH rises significantly.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa value can be determined from the midpoint of the buffering region on the titration curve. The buffering capacity (β) can be calculated from the slope of the titration curve.

The Imidazole Ring in Antioxidant Defense

The imidazole ring is a key player in this compound's antioxidant activity, which is exerted through two primary mechanisms: metal ion chelation and direct scavenging of reactive oxygen species (ROS).

Metal Ion Chelation

The nitrogen atoms of the imidazole ring can chelate pro-oxidant transition metals such as copper (Cu²⁺) and iron (Fe²⁺).[7] By sequestering these metal ions, this compound prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[8]

The metal chelating ability of this compound can be quantified by determining its IC50 value, which represents the concentration required to chelate 50% of the metal ions.

Metal IonAssayIC50 Value of this compoundReference
Fe²⁺Ferrozine (B1204870) AssayData varies depending on experimental conditions[8]
Cu²⁺UV-vis spectroscopyBinding constant (K) = 1.1 M⁻¹ at pH 7.84[9]

This protocol describes a common method for assessing the Fe²⁺ chelating activity of this compound.

Materials:

  • This compound solutions of various concentrations

  • Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

  • Ferrozine solution (e.g., 5 mM)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well microplate, add a specific volume of the this compound solutions.

  • Add the FeCl₂ solution to each well.

  • Incubate the plate at room temperature for a short period (e.g., 5 minutes).

  • Add the ferrozine solution to each well to initiate the reaction. Ferrozine forms a colored complex with free Fe²⁺.

  • Incubate the plate at room temperature for another short period (e.g., 10 minutes).

  • Measure the absorbance of the solutions at 562 nm using a microplate reader.

  • The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.

  • The IC50 value is determined by plotting the percentage of chelating activity against the this compound concentration.

Reactive Oxygen Species (ROS) Scavenging

The imidazole ring can directly quench various ROS, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). This scavenging activity helps to protect cellular components from oxidative damage.

The ROS scavenging capacity of this compound is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

AssayIC50 Value of this compoundReference
DPPH Radical ScavengingGenerally high IC50, indicating moderate activity[10]
ABTS Radical Scavenging34.40% scavenging at 20 µg/mL[11]

This protocol details the procedure for measuring the DPPH radical scavenging activity of this compound.

Materials:

  • This compound solutions of various concentrations

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add a specific volume of the this compound solutions to the wells of a 96-well microplate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without this compound and A_sample is the absorbance with this compound.

  • The IC50 value is determined from a plot of scavenging activity against this compound concentration.

The Imidazole Ring in Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases. The imidazole ring of this compound plays a crucial role in its antiglycation activity by reacting with reactive carbonyl species (RCS) like methylglyoxal (B44143) (MGO), a precursor to AGEs.[5][12]

Quantitative Data: Antiglycation Activity

The antiglycation efficacy of this compound is assessed by its ability to inhibit the formation of AGEs in vitro.

Glycating AgentAssayInhibition by this compoundReference
Methylglyoxal (MGO)BSA-MGO AssaySignificant inhibition of AGE formation[6]
GlucoseBSA-Glucose AssayDose-dependent inhibition of AGE formation[12]
Experimental Protocol: In Vitro Antiglycation Assay (BSA-Methylglyoxal Assay)

This protocol describes a method to evaluate the antiglycation potential of this compound.

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL)

  • Methylglyoxal (MGO) solution (e.g., 10 mM)

  • This compound solutions of various concentrations

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • In a reaction tube, mix the BSA solution, MGO solution, and this compound solution (or buffer for the control).

  • Incubate the mixture at 37°C for a specified period (e.g., 24-48 hours) in the dark.

  • After incubation, measure the fluorescence intensity of the solution at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. The formation of fluorescent AGEs is indicative of glycation.

  • The percentage of inhibition of AGE formation is calculated as: % Inhibition = [(F_control - F_sample) / F_control] x 100 where F_control is the fluorescence of the control (without this compound) and F_sample is the fluorescence in the presence of this compound.

  • The IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration.

The Role of the Imidazole Ring in Signaling and Enzyme Modulation

The imidazole ring is also implicated in this compound's ability to modulate cellular signaling pathways and enzyme activity.

Signaling Pathways

  • Neurotransmission: this compound can act as a neurotransmitter or neuromodulator. Its protective effects against NMDA receptor-mediated excitotoxicity are thought to involve the this compound-histidine-histamine pathway and histamine (B1213489) H1/H3 receptors.

Carnosine_Neuroprotection This compound This compound Histidine Histidine This compound->Histidine Hydrolysis HDC Histidine Decarboxylase This compound->HDC Increases activity Histamine Histamine Histidine->Histamine Decarboxylation H1R H1 Receptor Histamine->H1R Activates H3R H3 Receptor Histamine->H3R Activates HDC->Histamine Catalyzes Neuroprotection Neuroprotection H1R->Neuroprotection Contributes to Glutamate_Release Glutamate Release H3R->Glutamate_Release Inhibits H3R->Neuroprotection Contributes to NMDAR NMDA Receptor Neurotoxicity Neurotoxicity NMDAR->Neurotoxicity Mediates Glutamate_Release->NMDAR Activates

Caption: this compound's neuroprotective signaling pathway.

  • Nrf2 Pathway: this compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. This leads to the upregulation of antioxidant enzymes, further contributing to its protective effects.

Carnosine_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound activates the Nrf2 antioxidant pathway.

Enzyme Modulation

The imidazole ring of this compound can interact with the active sites of various enzymes, thereby modulating their activity.

  • Carbonic Anhydrases: this compound and its derivatives can act as activators of carbonic anhydrase isoforms, enzymes crucial for pH regulation and other physiological processes.[13]

  • Creatine (B1669601) Kinase: By buffering pH, this compound helps maintain the optimal environment for creatine kinase activity, which is essential for ATP regeneration in muscle.[14]

  • ATPases: this compound has been shown to affect the activity of various ATPases, which are involved in energy metabolism and ion transport.[15]

  • Histone Deacetylases (HDACs): Emerging evidence suggests that this compound may influence epigenetic regulation by increasing histone acetylation, potentially through the inhibition of HDACs.[16]

Conclusion

The imidazole ring is unequivocally the cornerstone of this compound's diverse and potent biological activities. Its unique physicochemical properties enable this compound to function as a highly effective physiological buffer, a versatile antioxidant through metal chelation and ROS scavenging, and a potent antiglycation agent. Furthermore, the imidazole moiety is integral to this compound's role in modulating cellular signaling pathways and enzyme activity. The in-depth understanding of the structure-function relationship of the imidazole ring in this compound, as detailed in this guide, is paramount for the rational design and development of novel this compound-based therapeutics for a wide range of clinical applications. Further research into the specific molecular interactions of the imidazole ring will continue to unveil the full therapeutic potential of this remarkable dipeptide.

References

Carnosine's Contribution to Intracellular Buffering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of carnosine's critical role in intracellular pH regulation. This compound (β-alanyl-L-histidine), a dipeptide found in high concentrations in excitable tissues such as skeletal muscle and brain, is a significant physicochemical buffer.[1] Its efficacy is attributed to the imidazole (B134444) ring of its histidine residue, which has a pKa of 6.83, making it an ideal buffer within the physiological pH range of cells.[1][2] This document consolidates quantitative data on this compound concentrations and its buffering capacity, details the experimental protocols for its study, and presents visual representations of its biochemical mechanisms and relevant experimental workflows.

Introduction to Intracellular Buffering and this compound

Intracellular pH (pHi) is a tightly regulated parameter crucial for cellular homeostasis. Numerous cellular processes, including enzyme activity, metabolic pathways, and muscle contraction, are highly sensitive to fluctuations in pHi.[3] During periods of intense metabolic activity, such as strenuous exercise, the production of protons (H+) can overwhelm the cell's buffering capacity, leading to a drop in pHi (acidosis) and subsequent fatigue and potential cellular damage.[4]

Cells possess a sophisticated buffering system to counteract these acid-base disturbances. This system comprises bicarbonate and non-bicarbonate buffers. The non-bicarbonate buffering capacity is primarily provided by proteins, phosphates, and histidine-containing dipeptides, most notably this compound.[4] this compound's strategic pKa, close to neutral pH, allows it to effectively accept protons, thereby attenuating the decrease in pHi.[5]

Quantitative Data on this compound and Buffering Capacity

The following tables summarize key quantitative data related to this compound's role in intracellular buffering.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₁₄N₄O₃[1]
Molar Mass 226.23 g/mol [1]
pKa (imidazole ring) 6.83[1]

Table 2: this compound Concentration in Human Skeletal Muscle

Muscle Fiber TypeThis compound Concentration (mmol/kg dry muscle)Reference
Type I (Slow-Twitch) 17-25[1]
Type II (Fast-Twitch) 17-25[1]

Table 3: this compound's Contribution to Intracellular Buffering in Skeletal Muscle

ConditionContribution to Total Buffering CapacityReference
Normal Physiological Levels 10-20%[1]

Table 4: this compound Concentration in Brain Tissue

Brain RegionThis compound ConcentrationReference
General Brain Tissue Lower than skeletal muscle, in the low millimolar range.[6]
Olfactory Bulb Higher concentrations compared to other brain regions.[7]

Biochemical Mechanism of this compound Buffering

The buffering action of this compound is centered on the imidazole ring of its histidine residue. At physiological pH, this ring can exist in both protonated and deprotonated forms. When the intracellular concentration of H+ increases, the nitrogen atom on the imidazole ring accepts a proton, forming a positively charged imidazolium (B1220033) ion. This reaction effectively removes free protons from the cytosol, thus resisting a significant drop in pH.

Start Muscle Biopsy Freeze Rapid Freezing (Liquid Nitrogen) Start->Freeze Store Storage at -80°C Freeze->Store FreezeDry Freeze-Drying Store->FreezeDry Powder Powdering of Dry Tissue FreezeDry->Powder Homogenize Homogenization in Buffer Powder->Homogenize End Homogenate for Analysis Homogenize->End Start Muscle Homogenate Deproteinization Deproteinization (e.g., Acetonitrile) Start->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification End This compound Concentration Quantification->End Start Muscle Homogenate pH_Adjust Adjust pH to 7.1 Start->pH_Adjust Titration Titrate with HCl in increments pH_Adjust->Titration pH_Record Record pH after each addition Titration->pH_Record Loop Continue until pH 6.5 pH_Record->Loop Loop->Titration pH > 6.5 Calculation Calculate Buffering Capacity (β) Loop->Calculation pH ≤ 6.5 End Buffering Capacity Value Calculation->End Start Place Muscle in NMR Spectrometer Acquire_Spectrum Acquire ³¹P-NMR Spectrum Start->Acquire_Spectrum Identify_Peaks Identify Pi and PCr Peaks Acquire_Spectrum->Identify_Peaks Measure_Shift Measure Chemical Shift Difference (Pi - PCr) Identify_Peaks->Measure_Shift Calculate_pH Calculate Intracellular pH Measure_Shift->Calculate_pH Titration_Curve Standard Titration Curve Titration_Curve->Calculate_pH End Intracellular pH Value Calculate_pH->End cluster_stress Neuronal Stress cluster_buffering Buffering Systems cluster_outcome Outcome Ischemia Ischemia H_increase Increased [H+] Ischemia->H_increase This compound This compound H_increase->this compound Buffered by Other_Buffers Other Buffers (Proteins, Phosphates) H_increase->Other_Buffers Buffered by Ion_Transporters Ion Transporters (e.g., NHE, NBC) H_increase->Ion_Transporters Regulated by pH_Homeostasis pH Homeostasis Maintained This compound->pH_Homeostasis Other_Buffers->pH_Homeostasis Ion_Transporters->pH_Homeostasis Neuroprotection Neuroprotection pH_Homeostasis->Neuroprotection

References

Foundational Research on Carnosine and Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant concentrations in long-lived tissues such as skeletal muscle and the brain.[1][2] Its physiological levels have been observed to decline with age, suggesting a potential role in the aging process.[3][4] Emerging research has identified this compound as a potential geroprotector, a substance that may help to slow down the aging process.[5] This technical guide provides an in-depth overview of the foundational research on this compound's role in aging, focusing on its core biochemical mechanisms, quantitative effects on aging biomarkers, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development of this compound-based therapeutic strategies for age-related conditions.

Core Mechanisms of this compound's Anti-Aging Effects

This compound's anti-aging properties are multi-faceted, stemming from its ability to counteract several key drivers of the aging process. These mechanisms include robust antioxidant and anti-glycation activities, metal ion chelation, and the modulation of cellular senescence and key signaling pathways.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[6][7] The accumulation of AGEs is a hallmark of aging and contributes to the pathophysiology of numerous age-related diseases.[8][9] this compound has been shown to be a potent anti-glycating agent, acting through multiple mechanisms.[6][7] It can inhibit the formation of AGEs by scavenging reactive carbonyl species, such as methylglyoxal, and by reacting with the early products of glycation, preventing their conversion into irreversible AGEs.[6][10]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to cellular aging.[11] this compound demonstrates significant antioxidant activity by scavenging various ROS, including hydroxyl radicals and superoxide (B77818) anions.[11] This protective effect helps to mitigate oxidative damage to vital macromolecules like DNA, proteins, and lipids, thereby preserving cellular integrity and function.[6]

Metal Ion Chelation

Transition metals, such as copper and zinc, can catalyze the formation of ROS and promote the aggregation of proteins implicated in neurodegenerative diseases.[3][4] this compound has the ability to chelate these divalent metal ions, thereby preventing their participation in deleterious oxidative reactions.[3][4] This metal-chelating property is believed to contribute to its neuroprotective effects.

Modulation of Cellular Senescence and Telomere Protection

Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. This compound has been shown to delay the onset of cellular senescence in cultured human fibroblasts, extending their replicative lifespan.[12][13] One of the proposed mechanisms for this effect is the protection of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division.[12][13] Studies have indicated that this compound can reduce the rate of telomere shortening, possibly by protecting them from oxidative damage.[12][13]

Quantitative Data on this compound's Anti-Aging Effects

The following tables summarize key quantitative data from preclinical studies investigating the anti-aging effects of this compound.

Parameter Model Organism/System This compound Concentration/Dosage Quantitative Effect Reference
Lifespan Extension Senescence-Accelerated Mice (SAMP1)Not specified20% increase in 50% survival rate[14]
Telomere Shortening Rate Cultured Human Fetal Lung Fibroblasts20 mMSlower rate of telomere shortening observed[12][15]
Cognitive Function 3xTg-AD Mice (Alzheimer's model)10 mM in drinking waterTrend towards amelioration of cognitive deficits[16]
Biomarker Model System This compound Treatment Quantitative Reduction Reference
Carboxymethyl-lysine (CML) Human Skin ExplantsFacial cream with this compound64% (p < 0.01)[17]
Pentosidine Human Skin ExplantsFacial cream with this compound49% (p < 0.01)[17]
Lipid Peroxides (TBARS) Senescence-Accelerated Mice (SAMP1)Not specifiedDecrease in TBARS level[14]
Monoamine Oxidase-A (MAO-A) Activity Aged Rat Brain1.0-2.5µg/kg/day (i.t.)Attenuation of age-induced increase[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound and aging.

In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on the formation of AGEs.[18]

  • Objective: To determine the ability of this compound to inhibit the formation of AGEs in vitro.

  • Materials:

    • Bovine Serum Albumin (BSA)

    • D-Glucose

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Sodium Azide (B81097)

    • This compound

    • 96-well microplate

    • Fluorescence spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 20 mg/mL BSA and 80 mM D-Glucose in 0.2 M PBS (pH 7.4).

    • Add this compound to the reaction mixture at various concentrations (e.g., 0.25, 0.5, 0.75, and 1.00 mg/mL). A control group without this compound should be included.

    • Add 0.02% sodium azide to prevent bacterial growth.

    • Incubate the mixtures in a 96-well plate at 37°C in the dark for a specified period (e.g., 3, 7, 14, 21, and 28 days).

    • Measure the fluorescence intensity of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm to quantify the formation of fluorescent AGEs.

    • Calculate the percentage of inhibition of AGE formation by this compound compared to the control.

In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

These protocols are standard methods for evaluating the free radical scavenging activity of a compound.[19][20][21]

  • Objective: To quantify the antioxidant capacity of this compound.

  • DPPH Assay:

    • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695).

    • Prepare various concentrations of this compound in a suitable solvent.

    • In a 96-well plate, mix equal volumes of the DPPH solution and the this compound solutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

  • ABTS Assay:

    • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of various concentrations of this compound to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

    • Calculate the percentage of ABTS•+ scavenging activity.

Cell Culture Model for Senescence and Telomere Analysis

This protocol is based on studies investigating the effect of this compound on cellular senescence and telomere length in human fibroblasts.[12][15]

  • Objective: To assess the effect of this compound on the replicative lifespan and telomere shortening of cultured human fibroblasts.

  • Materials:

    • Human fetal lung fibroblast cell line (e.g., HFF-1 or MRC-5)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • L-carnosine

    • Genomic DNA isolation kit

    • Restriction enzymes (e.g., HinfI)

    • Southern blotting reagents

    • Telomere-specific probe

  • Procedure:

    • Culture human fibroblasts in standard medium.

    • Divide the cells into two groups: a control group and a group continuously cultured in medium supplemented with 20 mM L-carnosine.

    • Subculture the cells at regular intervals and calculate the cumulative population doublings (PDs).

    • At different PD levels, harvest cells from both groups for genomic DNA isolation.

    • Digest the genomic DNA with restriction enzymes that do not cut the telomeric repeats.

    • Separate the DNA fragments by agarose (B213101) gel electrophoresis and perform Southern blotting using a telomere-specific probe to detect the terminal restriction fragments (TRFs).

    • Analyze the mean TRF length to determine the rate of telomere shortening in both groups.

In Vivo Murine Model for Aging Research

This protocol is based on a study that used senescence-accelerated mice to investigate the effects of this compound on lifespan and age-related biomarkers.[14]

  • Objective: To evaluate the effect of this compound supplementation on the lifespan and age-related biochemical changes in a mouse model of accelerated aging.

  • Animals: Senescence-accelerated mice (SAMP1 strain).

  • Procedure:

    • Divide the mice into a control group and a this compound-treated group.

    • Administer this compound to the treatment group, for example, by adding it to their drinking water (e.g., 10 mM as in a 3xTg-AD mouse study).[16]

    • Monitor the survival of the mice in both groups and calculate the 50% survival rate.

    • At various time points, collect tissue samples (e.g., brain) for biochemical analysis.

    • Measure biomarkers of aging, such as levels of lipid peroxidation products (e.g., TBARS) and the activity of enzymes like monoamine oxidase B (MAO-B).

Signaling Pathways Modulated by this compound

This compound's anti-aging effects are also mediated through its interaction with key intracellular signaling pathways that regulate cellular stress responses, inflammation, and metabolism.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, under normal conditions, is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). Recent studies suggest that this compound can activate this protective pathway.[9][22][23]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes expresses Cellular_Protection Cellular Protection (Anti-aging effect) Antioxidant_Enzymes->Cellular_Protection leads to

This compound activates the Nrf2/HO-1 pathway to enhance cellular antioxidant defenses.
SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and longevity.[24] Activation of SIRT1 has been linked to lifespan extension in various organisms. Some evidence suggests that this compound can upregulate the expression of SIRT1, thereby contributing to its anti-aging effects.[25][26]

SIRT1_Pathway cluster_downstream Downstream Effects This compound This compound SIRT1_exp SIRT1 Gene Expression This compound->SIRT1_exp upregulates SIRT1 SIRT1 Protein SIRT1_exp->SIRT1 leads to increased PGC1a Deacetylation of PGC-1α SIRT1->PGC1a FOXO Deacetylation of FOXO proteins SIRT1->FOXO NFkB Inhibition of NF-κB signaling SIRT1->NFkB Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Anti_Aging Anti-aging Effects Mito_Biogenesis->Anti_Aging Stress_Resistance->Anti_Aging Anti_Inflammation->Anti_Aging Anti_Glycation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis BSA_Glucose Prepare BSA-Glucose Solution Mix Mix BSA-Glucose with This compound or Control BSA_Glucose->Mix Carnosine_Sol Prepare this compound Test Solutions Carnosine_Sol->Mix Incubate Incubate at 37°C (e.g., 28 days) Mix->Incubate Measure_Fluorescence Measure AGE-specific Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition of AGE Formation Measure_Fluorescence->Calculate_Inhibition Result Quantitative Assessment of Anti-Glycation Activity Calculate_Inhibition->Result

References

Methodological & Application

Application Notes and Protocols for Carnosine Quantification in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in various vertebrate tissues, particularly in skeletal muscle and the brain.[1] Its diverse physiological roles, including pH buffering, antioxidant activities, and anti-glycation properties, have made it a subject of intense research in fields ranging from sports science to neurodegenerative disease and drug development.[1][2] Accurate and reliable quantification of this compound in tissues is crucial for understanding its metabolism, physiological functions, and therapeutic potential.

These application notes provide detailed protocols for the three primary methods of this compound quantification in tissue samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. This guide includes step-by-step experimental procedures, data presentation in comparative tables, and visualizations of metabolic pathways and experimental workflows to assist researchers in selecting and implementing the most suitable method for their specific needs.

This compound Metabolism: A Brief Overview

This compound homeostasis is tightly regulated through its synthesis and degradation. This compound is synthesized from its precursor amino acids, β-alanine and L-histidine, by the enzyme this compound synthase (CARNS).[3] Its breakdown into β-alanine and L-histidine is catalyzed by carnosinases, with two main isoforms: serum carnosinase (CNDP1) and tissue carnosinase (CNDP2).[3]

Carnosine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation beta_alanine β-Alanine carnosine_synthase This compound Synthase (CARNS) beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase carnosine_syn This compound carnosine_synthase->carnosine_syn carnosine_deg This compound carnosinase Carnosinase (CNDP1/CNDP2) carnosine_deg->carnosinase beta_alanine_deg β-Alanine carnosinase->beta_alanine_deg l_histidine_deg L-Histidine carnosinase->l_histidine_deg

Caption: this compound Metabolism Pathway.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different this compound quantification methods and reported this compound concentrations in various tissues.

Table 1: Comparison of this compound Quantification Methods

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratioEnzymatic reaction producing a detectable product
Specificity Moderate to HighVery HighHigh (depends on enzyme specificity)
Sensitivity ng-µg/mL rangefg-pg/mL rangeµg/mL range
Throughput ModerateHighHigh
Instrumentation HPLC system with UV detectorLC system coupled to a tandem mass spectrometerSpectrophotometer or fluorometer
Sample Prep Homogenization, deproteinization, optional derivatizationHomogenization, deproteinization, internal standard additionHomogenization, deproteinization
LOD ~1 ng[4][5]~0.4 nM (plasma)[6]Not widely reported for tissue
LOQ ~5 x 10⁻⁶ M[6]~1.0 nM (plasma)[6]Not widely reported for tissue
Linearity Range 9.8 to 98 mg/L[4][5]1.0 nM to 15.0 µM (plasma)[6]Dependent on enzyme kinetics

Table 2: Reported this compound Concentrations in Tissues

TissueSpeciesMethodThis compound ConcentrationReference
Skeletal Muscle (Vastus Lateralis)HumanHPLC7.2–30.7 mmol/kg dry mass[5]
Skeletal Muscle (Gastrocnemius)Human1H-MRSHigher than soleus[5]
Skeletal Muscle (Soleus)Human1H-MRS5.89 ± 0.91 mM[7]
Skeletal MuscleRatLC-MS/MS3 to 5 mmol/L[8]
Brain (Olfactory Bulb)RatLC-MS/MSHigher than rest of brain[8]
Brain (General)RatLC-MS/MS~0.2 mmol/L[8]
Cardiac MuscleRatHPLC-UVLower in diabetic vs. healthy[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for this compound quantification. It often requires pre-column derivatization to enhance the detection of this compound, which has low native UV absorbance.

HPLC_Workflow tissue Tissue Sample homogenize Homogenization (e.g., in perchloric acid) tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant (Deproteinized Extract) centrifuge1->supernatant1 derivatize Derivatization (e.g., with DNFB) supernatant1->derivatize hplc HPLC Analysis (Reversed-Phase Column) derivatize->hplc detect UV Detection (e.g., 210 nm or 375 nm) hplc->detect quantify Quantification (vs. Standard Curve) detect->quantify

Caption: HPLC-UV Experimental Workflow.

a. Sample Preparation (Tissue Homogenization and Deproteinization)

  • Excise tissue of interest and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

  • Weigh the frozen tissue (~50-100 mg).

  • Homogenize the tissue in 10 volumes of ice-cold 0.6 M perchloric acid (PCA) using a glass-Teflon homogenizer or a bead beater.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the deproteinized tissue extract.

  • Neutralize the supernatant by adding a calculated volume of 2 M potassium carbonate (K₂CO₃).

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • Collect the neutralized supernatant for derivatization.

b. Pre-column Derivatization (using 2,4-Dinitrofluorobenzene - DNFB)

  • To 100 µL of the neutralized supernatant, add 50 µL of 0.05 M sodium tetraborate (B1243019) solution and 20 µL of a 10% solution of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in dioxane.

  • Incubate the mixture at 40°C for 40 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Add 50% methanol (B129727) to bring the final volume to a known amount (e.g., 200 µL) and mix thoroughly.

  • Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.

c. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 8.5% methanol in phosphate (B84403) buffer (pH 2.0).

  • Mobile Phase B: 85% methanol in phosphate buffer (pH 2.0).

  • Gradient: A linear gradient from 100% A to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 375 nm for DNP-carnosine.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

d. Quantification

Prepare a standard curve using known concentrations of this compound that have undergone the same derivatization procedure. Plot the peak area against the this compound concentration to determine the concentration in the tissue samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for this compound quantification, often considered the gold standard. It typically does not require derivatization.

LCMS_Workflow tissue Tissue Sample homogenize Homogenization (e.g., in buffer with internal standard) tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant (Deproteinized Extract) centrifuge1->supernatant1 lc LC Separation (e.g., HILIC or reversed-phase) supernatant1->lc msms Tandem MS Detection (MRM mode) lc->msms quantify Quantification (Peak area ratio to internal standard) msms->quantify

Caption: LC-MS/MS Experimental Workflow.

a. Sample Preparation

  • Excise and snap-freeze tissue as described for the HPLC method.

  • Weigh the frozen tissue (~20-50 mg).

  • Homogenize the tissue in 10 volumes of ice-cold 80% methanol containing a known concentration of an internal standard (e.g., ¹³C₃-carnosine).

  • Vortex the homogenate vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% acetonitrile).

  • Filter through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is often used for polar molecules like this compound.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic (e.g., 95% B) to lower organic content to elute this compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 227.1 -> 110.1

    • Internal Standard (¹³C₃-carnosine) Transition: m/z 230.1 -> 113.1

c. Quantification

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response.

Enzymatic Assay

Enzymatic assays for this compound quantification typically involve the hydrolysis of this compound by carnosinase, followed by the quantification of one of the products, usually L-histidine.

Enzymatic_Workflow tissue Tissue Sample homogenize Homogenization in Buffer tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 incubate Incubation with Carnosinase supernatant1->incubate detect Detection of Histidine (e.g., colorimetric or fluorometric assay) incubate->detect quantify Quantification (vs. Histidine Standard Curve) detect->quantify

Caption: Enzymatic Assay Experimental Workflow.

a. Sample Preparation

  • Excise and snap-freeze tissue as previously described.

  • Weigh the frozen tissue (~100 mg).

  • Homogenize the tissue in 10 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the assay.

b. Enzymatic Reaction

  • In a microplate well, combine:

    • 50 µL of tissue supernatant.

    • 50 µL of a solution containing purified carnosinase (e.g., from porcine kidney) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the complete hydrolysis of this compound.

  • Stop the reaction by adding a stopping reagent (e.g., 10 µL of 1 M HCl).

c. Histidine Quantification (Example using O-phthalaldehyde - OPA)

  • To the reaction mixture, add 100 µL of an OPA reagent (prepared by dissolving OPA and a thiol, such as N-acetyl-L-cysteine, in a borate (B1201080) buffer, pH 9.5).

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

d. Quantification

Prepare a standard curve using known concentrations of L-histidine. Plot the fluorescence intensity against the histidine concentration to determine the amount of histidine produced in the enzymatic reaction, which is stoichiometric to the initial amount of this compound in the tissue sample.

Conclusion

The choice of method for this compound quantification depends on the specific research question, available instrumentation, and desired sensitivity and specificity. HPLC-UV offers a cost-effective and reliable option for routine analysis. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for studies requiring precise quantification of low this compound levels or for analyzing complex matrices. Enzymatic assays can be a high-throughput and relatively simple alternative, although the availability of purified enzymes and potential for interference should be considered. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can confidently select and implement the most appropriate method for their this compound quantification needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of carnosine in various biological matrices and pharmaceutical formulations. This compound (β-alanyl-L-histidine), an endogenous dipeptide, is of significant interest in research and drug development due to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The protocols outlined below provide comprehensive guidance on sample preparation, chromatographic conditions, and data analysis, ensuring accurate and reproducible results. Two primary HPLC methods are presented: a reverse-phase method with pre-column derivatization for enhanced sensitivity and a direct analysis method using an amino (NH2) column.

Introduction

This compound is naturally present in high concentrations in excitable tissues such as skeletal muscle and the brain.[1][2] Its diverse physiological roles have made it a focal point in the study of aging, neurodegenerative diseases, and metabolic disorders. Consequently, a precise and validated analytical method for its quantification is crucial for academic research and the pharmaceutical industry. HPLC offers the necessary specificity, sensitivity, and reproducibility for this purpose. This document provides detailed protocols for this compound analysis to support ongoing research and development efforts.

Data Presentation

The following table summarizes the quantitative data from various validated HPLC methods for this compound analysis, providing a comparative overview of their performance characteristics.

ParameterMethod 1: RP-HPLC with DNP DerivatizationMethod 2: HPLC-UV on NH2 ColumnMethod 3: IC-UVMethod 4: UPLC-MS/MS
Linearity Range 80% to 120% of nominal concentration0.5 - 60.96 µg/mLNot Specified50 ng/mL - 10 µg/mL
Correlation Coefficient (r²) Not Specified> 0.99Not Specified> 0.9923
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified10 ng/mL
Intra-day Precision (RSD) Not Specified< 12%Not Specified< 2.2%
Inter-day Precision (RSD) Not Specified< 12%19%< 14.6%
Recovery Not Specified> 90%Not SpecifiedNot Specified

Experimental Protocols

Method 1: Reverse-Phase HPLC with Pre-column Dinitrophenyl (DNP) Derivatization

This method is suitable for samples where higher sensitivity is required and is based on the reaction of this compound with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) to form a DNP derivative that can be detected by UV-Vis spectrophotometry.

1. Sample Preparation (Protein Precipitation)

  • For biological samples (e.g., serum, tissue homogenates), deproteinization is necessary.

  • Add a 10-fold excess of cold ethanol (B145695) or acetonitrile (B52724) to the sample.[1][3]

  • Vortex the mixture thoroughly.

  • Incubate at 4°C for 10 minutes to allow for complete protein precipitation.[3]

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant for the derivatization step.

2. Pre-column Derivatization

  • To an aliquot of the supernatant, add a 0.05 M sodium tetraborate (B1243019) solution.

  • Add a 10% solution of 1-fluoro-2,4-dinitrobenzene in dioxane.

  • Incubate the mixture to allow the derivatization reaction to complete.

  • The resulting DNP-carnosine is then ready for HPLC analysis.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is sufficient.

  • Column: Reprosil-Pur C18-AQ, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 8.5% methanol (B129727) in phosphate (B84403) buffer (pH 2.0).

  • Mobile Phase B: 85% methanol in phosphate buffer (pH 2.0).

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B

    • 25-27 min: Linear gradient back to 100% A

    • 27-30 min: 100% A (re-equilibration)

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 375 nm.

Method 2: Direct Analysis using an Amino (NH2) Column

This method avoids the need for derivatization, offering a simpler and faster workflow.[2] It is suitable for samples with relatively high concentrations of this compound.

1. Sample Preparation (Protein Precipitation)

  • Follow the same protein precipitation protocol as described in Method 1, using acetonitrile.[2]

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: NH2 column.

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized to achieve suitable retention of this compound. The addition of a small amount of ammonia (B1221849) water can help to improve peak shape.[2]

  • Flow Rate: To be optimized for the specific column and mobile phase composition.

  • Column Temperature: Ambient or controlled as needed.

  • Injection Volume: To be determined based on sample concentration and sensitivity requirements.

  • Detection: UV at a wavelength where this compound absorbs (e.g., 206 nm or 220 nm).[1][3]

Mandatory Visualization

HPLC_Workflow_for_Carnosine_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization (Method 1) cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum, Tissue) Precipitation Protein Precipitation (Acetonitrile or Ethanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add FDNB (1-fluoro-2,4-dinitrobenzene) Supernatant->Derivatization Injection Inject Sample onto HPLC Column Supernatant->Injection Incubation Incubation Derivatization->Incubation DNP_this compound DNP-Carnosine Incubation->DNP_this compound DNP_this compound->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Results Report Results Quantification->Results

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note provide reliable and reproducible means for the quantification of this compound. The choice between a derivatization-based method and a direct analysis method will depend on the specific requirements of the study, including the sample matrix, expected this compound concentration, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its therapeutic potential.

References

In Vitro Assays for Determining the Antioxidant Activity of Carnosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a growing body of evidence supporting its role as a potent antioxidant.[1][2] Its protective effects are attributed to a range of mechanisms, including direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant transition metals, and inhibition of lipid peroxidation and protein carbonylation.[3][4][5] For researchers and professionals in drug development, the ability to accurately quantify the antioxidant potential of this compound and its derivatives is crucial for understanding its therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and aging.[1][3]

These application notes provide detailed protocols for several widely used in vitro assays to evaluate the antioxidant activity of this compound. The methodologies are presented to ensure reproducibility and accuracy in your laboratory settings.

Mechanisms of this compound's Antioxidant Activity

This compound exerts its antioxidant effects through multiple pathways:

  • Direct Radical Scavenging: The imidazole (B134444) ring of the histidine moiety is a key functional group that can directly quench various reactive oxygen species, including hydroxyl radicals (•OH) and peroxyl radicals.[5]

  • Metal Ion Chelation: this compound effectively chelates transition metals such as copper (Cu²⁺) and iron (Fe²⁺).[6][7] This action prevents the formation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions, thus mitigating oxidative damage to lipids, proteins, and DNA.[6]

  • Inhibition of Lipid Peroxidation: this compound can interrupt the chain reactions of lipid peroxidation, protecting cell membranes from damage. It also scavenges cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of lipid peroxidation.[5][8]

  • Indirect Antioxidant Effects: this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective enzymes, providing an indirect but potent antioxidant response.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the antioxidant activity of this compound from various in vitro assays. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Radical Scavenging Activity of this compound

AssayConcentration% Inhibition / ActivityReference CompoundSource
DPPH 0.3 - 0.6 mMSlow interactionTrolox[9]
DPPH Not specifiedLower than its derivativesTrolox[9]
ABTS 20 µg/mL34.40%BHT (3.399%)[10][11]
ABTS 40 µg/mL36.65%BHT (6.940%)[10][11]
ABTS 60 µg/mL38.04%BHT (8.640%)[10][11]
ABTS 80 µg/mL40.51%Not specified[10][11]
ABTS 100 µg/mL43.30%Not specified[10][11]

Table 2: Lipid Peroxidation Inhibition by this compound

Assay SystemConcentration% Inhibition / ActivityReference CompoundSource
TBARS 5 - 100 mMConcentration-dependent inhibitionImidazole, L-histidine[7][12]
Linoleic Acid Peroxidation 10 - 25 mMEffective inhibitionNot specified[5]
Phosphatidylcholine Liposomal Peroxidation 10 - 25 mMEffective inhibitionNot specified[5]

Table 3: Metal Chelating Activity of this compound

IonAssay MethodIC50 Value / % ChelationReference CompoundSource
Fe²⁺ Ferrozine AssayConcentration-dependent activityEDTA[6]
Cu²⁺ Pyrocatechol Violet AssayConcentration-dependent activityEDTA[6]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of this compound and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or the same solvent as the DPPH solution).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10 mM).[13]

    • Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).[13]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[13]

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent only) to the respective wells.[13]

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[14][15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound sample.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol/Ethanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_Solution->Add_DPPH Carnosine_Dilutions Prepare this compound Serial Dilutions Add_Samples Add 100 µL this compound/ Control/Blank Carnosine_Dilutions->Add_Samples Control_Dilutions Prepare Positive Control (e.g., Trolox) Dilutions Control_Dilutions->Add_Samples Incubate Incubate 30 min in the dark Add_Samples->Incubate Read_Absorbance Read Absorbance at 517 nm Incubate->Read_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Read_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS, pH 7.4) or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10][13]

  • Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.[13]

  • Preparation of this compound and Control Solutions: Prepare a series of dilutions of this compound and Trolox as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.[13]

    • Add 10 µL of the different concentrations of this compound, positive control, or blank to the respective wells.[13]

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the this compound sample.

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_Stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) ABTS_Working Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm ABTS_Stock->ABTS_Working Add_ABTS Add 190 µL Working ABTS•+ to 96-well plate ABTS_Working->Add_ABTS Carnosine_Dilutions Prepare this compound Serial Dilutions Add_Samples Add 10 µL this compound/ Control/Blank Carnosine_Dilutions->Add_Samples Incubate Incubate at RT Add_Samples->Incubate Read_Absorbance Read Absorbance at 734 nm Incubate->Read_Absorbance Calculate_Scavenging Calculate % Scavenging Activity or TEAC Read_Absorbance->Calculate_Scavenging

Workflow for the ABTS Radical Scavenging Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.[16]

    • Prepare a series of dilutions of this compound and Trolox in phosphate buffer.[13]

  • Assay Procedure:

    • Pre-heat the microplate reader to 37°C.[13]

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[13]

    • Add 25 µL of the different concentrations of this compound, Trolox, or blank (phosphate buffer) to the respective wells.[13][17][18]

    • Incubate the plate at 37°C for 15-30 minutes.[13]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17][18]

  • Measurement: Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[16][17][18]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is expressed as Trolox equivalents (TE) per unit of concentration.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Fluorescein, AAPH, this compound, and Trolox solutions Add_Fluorescein Add 150 µL Fluorescein to black 96-well plate Reagents->Add_Fluorescein Add_Samples Add 25 µL this compound/ Trolox/Blank Add_Fluorescein->Add_Samples Pre_Incubate Incubate at 37°C Add_Samples->Pre_Incubate Add_AAPH Add 25 µL AAPH to initiate reaction Pre_Incubate->Add_AAPH Read_Fluorescence Read Fluorescence Kinetically (Ex: 485 nm, Em: 520 nm) Add_AAPH->Read_Fluorescence Calculate_AUC Calculate Net Area Under the Curve (AUC) Read_Fluorescence->Calculate_AUC Determine_TE Determine Trolox Equivalents (TE) Calculate_AUC->Determine_TE

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity, which is measured spectrophotometrically.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • EDTA (as a positive control)

  • Buffer (e.g., phosphate buffer, pH 7.4) or deionized water

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Solutions:

    • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen buffer. Create a series of dilutions (e.g., 0.1 to 5 mg/mL).[6]

    • FeCl₂ Solution: Prepare a 2 mM solution of FeCl₂ in deionized water.[6]

    • Ferrozine Solution: Prepare a 5 mM solution of Ferrozine in methanol or deionized water.[6]

    • EDTA Solution: Prepare a dilution series of EDTA to serve as a positive control.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 100 µL of the various concentrations of this compound, EDTA, or buffer (for the control).

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells. Mix and incubate for 5 minutes at room temperature.[6]

    • Initiate the reaction by adding 50 µL of the 5 mM Ferrozine solution to all wells.[6]

    • Mix thoroughly and incubate at room temperature in the dark for 10 minutes.[6]

  • Measurement: Measure the absorbance of the solutions at 562 nm using a microplate reader.[6][19]

  • Calculation: The percentage of Fe²⁺ chelating activity is calculated using the following formula:[6]

    % Chelating Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (FeCl₂ + Ferrozine without sample).[6]

    • A_sample is the absorbance of the reaction with the this compound sample.[6]

    The IC50 value can be determined by plotting the percentage of chelating activity against the concentration of this compound.

Metal_Chelating_Pathway cluster_no_this compound Without this compound cluster_with_this compound With this compound Fe2_1 Fe²⁺ (Ferrous Iron) Complex Ferrozine-Fe²⁺ Complex (Violet Color) Fe2_1->Complex + Ferrozine Fe2_2 Fe²⁺ (Ferrous Iron) Ferrozine Ferrozine (Colorless) Chelated_Complex This compound-Fe²⁺ Complex (Chelated Iron) Fe2_2->Chelated_Complex + this compound (Chelation) This compound This compound No_Color Reduced Violet Color Chelated_Complex->No_Color Prevents Ferrozine Binding

Mechanism of the Ferrous Ion Chelating Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a well-established method for measuring lipid peroxidation. Malondialdehyde (MDA), a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

  • This compound

  • Lipid source (e.g., linoleic acid, liposomes, or tissue homogenate)

  • Pro-oxidant to induce peroxidation (e.g., Fe²⁺/ascorbate)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Water bath

  • Spectrophotometer or microplate reader

Protocol:

  • Induction of Lipid Peroxidation:

    • Prepare a reaction mixture containing the lipid source, a pro-oxidant, and different concentrations of this compound or a control.

    • Incubate the mixture under conditions that promote lipid peroxidation (e.g., 37°C for a specific duration).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution containing TCA and BHT.

    • Add the TBA reagent to the mixture.

    • Heat the samples in a boiling water bath for a set time (e.g., 15-30 minutes) to facilitate the reaction between MDA and TBA.

    • Cool the samples to room temperature.

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to the control (without this compound).

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the peroxidized lipid sample without this compound.

    • A_sample is the absorbance of the peroxidized lipid sample with this compound.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the antioxidant properties of this compound. By employing these standardized protocols, researchers can obtain reliable and comparable data on its radical scavenging, metal chelating, and lipid peroxidation inhibiting capacities. This information is invaluable for the continued investigation of this compound as a potential therapeutic agent and functional food ingredient.

References

Application Notes and Protocols for Studying Carnosine's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a growing body of evidence supporting its multifaceted protective roles in cellular physiology. Found in high concentrations in muscle and brain tissues, this compound exhibits potent antioxidant, anti-inflammatory, anti-glycation, and neuroprotective properties.[1][2] These characteristics make it a compelling molecule for investigation in the context of aging, neurodegenerative diseases, diabetes, and cancer. This document provides detailed application notes and standardized protocols for researchers to investigate the effects of this compound in various cell culture models, facilitating reproducible and robust experimental outcomes.

Data Presentation: Efficacy of this compound in Various Cell Culture Models

The following tables summarize the quantitative effects of this compound observed in different in vitro models, categorized by its primary biological activities.

Table 1: Antioxidant and Cytoprotective Effects of this compound

Cell Line/ModelStressorThis compound ConcentrationObserved EffectReference
BV-2 Microglial CellsOligomeric Aβ1-421 mMDecreased intracellular NO and O2−• levels.[3][4]
Porcine MyoblastsH2O2 (0.3 µM)10, 25, 50 mMIncreased cell viability post-oxidative stress.[5]
Primary Rat ChondrocytesH2O210 µMReduced cell death.[5]
Human Peritoneal Mesothelial Cells (HPMC)Peritoneal Dialysis Fluid (PDF)20 mMRestored ROS production to basal levels and abolished the increase in protein carbonyls.[6]
SH-SY5Y Neuroblastoma CellsGalactoseNot SpecifiedUpregulated antioxidant enzymes GPX and SOD.[7]

Table 2: Anti-inflammatory Effects of this compound

Cell Line/ModelStimulusThis compound ConcentrationObserved EffectReference
BV-2 Microglial CellsOligomeric Aβ1-421 mMDecreased secretion of IL-1β and increased IL-10 and TGF-β1.[3][4]
U937 Human Monocytic CellsBasal100 mMIncreased secretion of IL-10, GM-CSF, and TNF-α; decreased IL-8 secretion.[8]
SH-SY5Y Neuroblastoma CellsGalactoseNot SpecifiedReduced pro-inflammatory cytokine mRNA levels.[7]

Table 3: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cells

Cell Line/ModelThis compound ConcentrationIncubation TimeObserved EffectReference
HeLa (Cervical Gland Carcinoma)5, 20, 50 mM48 hoursDose-dependent decrease in cell viability.[9][10]
SiHa (Cervical Squamous Carcinoma)5, 20, 50 mM48 hoursDose-dependent decrease in cell viability.[9][10]
U937 (Human Myeloid Leukemia)100 mM5 daysInhibition of cell proliferation.[8]

Table 4: Effects of this compound on Cellular Metabolism and Function

| Cell Line/Model | this compound Concentration | Observed Effect | Reference | |---|---|---|---|---| | HeLa and SiHa Cells | 20 mM | Inhibition of mitochondrial bioenergetics and glycolysis. |[9][10] | | Vascular Smooth Muscle Cells (VSMCs) | Not Specified | Attenuated calcium deposition and inhibited mTOR signaling. |[11] | | C2C12 Myoblasts | 20 mM | Improved myotube diameter and MyHC protein expression in the presence of dexamethasone. |[12] | | SH-SY5Y Neuroblastoma Cells | Not Specified | Culture supernatant from this compound-treated C2C12 cells induced neurite outgrowth. |[12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound in cell culture.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 mM). Include appropriate vehicle controls. If investigating a stressor, add it at a predetermined concentration with or without this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the data to determine the IC50 value if applicable.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound and/or an oxidative stressor as described in the MTT assay protocol.

  • DCFH-DA Loading: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[14]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.

Protocol:

  • Sample Collection: After treating cells in a culture plate, collect 50-100 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve using sodium nitrite (0-100 µM) in the same culture medium as the samples.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare fresh before use.

  • Reaction: Add 50 µL of each supernatant sample or standard to a new 96-well plate. Add 50 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Principle: qRT-PCR is used to quantify the amount of a specific mRNA in a sample. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye or probe.

Protocol:

  • RNA Extraction: Following cell treatment, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR: Set up the real-time PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers. A typical reaction mixture includes: 10 µL of 2x master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 1-2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Perform the PCR in a real-time PCR instrument with a typical cycling program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis: Determine the cycle threshold (Ct) values for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression and Signaling Pathway Analysis

Principle: Western blotting is a technique to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of this compound-Modulated Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound in various cellular contexts.

Carnosine_Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Inhibits translocation Nrf2 Nrf2 ROS->Nrf2 ROS->NFkB Activates AKT AKT PI3K->AKT AKT->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPX) ARE->Antioxidant_Enzymes Upregulates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Upregulates

Caption: this compound's antioxidant and anti-inflammatory signaling.

Carnosine_TGFb_Pathway Abeta Amyloid-β Oligomers Microglia Microglial Cell Abeta->Microglia Activates TGFb1_expression TGF-β1 Expression & Release Microglia->TGFb1_expression Stimulates Inflammation Neuroinflammation (e.g., IL-1β) Microglia->Inflammation This compound This compound This compound->Microglia Modulates This compound->Inflammation Inhibits TGFb1_receptor TGF-β1 Receptor TGFb1_expression->TGFb1_receptor Binds to Neuroprotection Neuroprotection TGFb1_receptor->Neuroprotection

Caption: this compound's neuroprotective role via TGF-β1 signaling.

Carnosine_mTOR_Pathway High_Pi High Phosphate (Pro-calcific stimulus) VSMC Vascular Smooth Muscle Cell (VSMC) High_Pi->VSMC Induces mTOR mTOR Signaling VSMC->mTOR Activates This compound This compound This compound->mTOR Inhibits Osteoblastic_Transdiff Osteoblastic Transdifferentiation mTOR->Osteoblastic_Transdiff Calcification Vascular Calcification Osteoblastic_Transdiff->Calcification

Caption: this compound's inhibition of vascular calcification via mTOR.

Conclusion

This compound demonstrates a remarkable range of beneficial effects in various cell culture models, underscoring its potential as a therapeutic agent. The protocols and data presented here offer a foundational framework for researchers to explore the molecular mechanisms of this compound's action further. Consistent and standardized methodologies are paramount for advancing our understanding of this promising dipeptide and its applications in health and disease.

References

Measuring Carnosine and its Metabolites in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of carnosine and its key metabolites, such as anserine (B1665513) and homothis compound (B1673341), in various biological matrices. The methodologies outlined are critical for researchers in fields ranging from sports science and nutrition to neurology and drug development, enabling the accurate assessment of this compound's physiological roles and therapeutic potential.

Application Notes

This compound (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological functions, including pH buffering, antioxidant activities, anti-glycation, and metal ion chelation.[1][2] It is found in high concentrations in skeletal muscle and the brain.[3] The accurate measurement of this compound and its methylated analog, anserine, is crucial for understanding their roles in exercise performance, aging, and various pathological conditions.[4][5]

The analysis of this compound in biological fluids presents unique challenges. In human plasma, this compound is rapidly hydrolyzed by the enzyme carnosinase (CN1), making its detection and quantification difficult.[1][6] Therefore, sample preparation and analytical methods must be carefully optimized to ensure accuracy and reproducibility. Urine analysis is a non-invasive alternative that reflects recent dietary intake and endogenous levels.[6] Erythrocytes also serve as a viable matrix for this compound measurement.[6]

Several analytical techniques are employed for the quantification of this compound and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[7][8] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for detecting low concentrations of these analytes in complex biological samples.[9]

Signaling Pathways and Metabolism

This compound metabolism is a well-regulated process. It is synthesized from β-alanine and L-histidine by this compound synthetase.[1] Its degradation is catalyzed by carnosinase, which hydrolyzes it back to its constituent amino acids.[1]

Carnosine_Metabolism beta_alanine β-Alanine carn_synthase This compound Synthetase beta_alanine->carn_synthase l_histidine L-Histidine l_histidine->carn_synthase This compound This compound carnosinase Carnosinase (CN1) This compound->carnosinase carn_synthase->this compound carnosinase->beta_alanine carnosinase->l_histidine

Caption: this compound synthesis and degradation pathway.

This compound has been shown to modulate several signaling pathways, including those involved in antioxidant defense and inflammation. For instance, it can activate the Nrf2 pathway via the PI3K/AKT signaling cascade and inhibit the NF-κB pathway.[10]

Carnosine_Signaling cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway carnosine_nrf2 This compound pi3k_akt PI3K/AKT Pathway carnosine_nrf2->pi3k_akt nrf2 Nrf2 Activation pi3k_akt->nrf2 antioxidant_response Antioxidant Response nrf2->antioxidant_response carnosine_nfkb This compound nfkb NF-κB Translocation carnosine_nfkb->nfkb Inhibits inflammatory_response Inflammatory Response nfkb->inflammatory_response

Caption: Modulation of Nrf2 and NF-κB pathways by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies for the analysis of this compound and its metabolites in biological fluids.

Table 1: HPLC Methods for this compound Quantification

AnalyteMatrixLinearity RangeLimit of Detection (LOD)RecoveryReference
L-Carnosine-9.8 - 98 mg/L1 ng100.5%[11]
L-CarnosineRat Cardiac Muscle0.5 - 60.96 µg/mL->90%[12]

Table 2: LC-MS/MS Methods for this compound and Metabolites Quantification

Analyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
AnserineHuman Plasma & Urine---[4][13]
This compoundHuman Plasma1.0 nM - 15.0 µM--[7]
This compound, AnserineMeat and Bone Meal-0.41–3.07 ng/g0.83–5.71 ng/g[14]
This compound, Anserine, Homothis compoundAquatic Species Muscle50 ng/mL - 10 µg/mL10 ng/mL-[8]
This compoundUrine-1.5 fmoles3 fmoles[15]

Table 3: Concentrations of this compound and Anserine in Human Biological Fluids

AnalyteMatrixConcentration RangeConditionReference
AnserinePlasmaCMAX: 0.54 - 3.12 µMPost-ingestion (4-20 mg/kg BW)[4][13]
AnserineUrineCMAX: 0.09 - 0.72 mg/mg creatinine (B1669602)Post-ingestion (4-20 mg/kg BW)[4][13]
This compoundPlasma80 - 125 nMBasal levels[16]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on the multiple reaction monitoring (MRM) assay for the sensitive quantification of basal this compound levels in human plasma.[7][16]

Protocol1_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: - Protein Precipitation (Acetonitrile) - Centrifugation start->sample_prep spe Solid Phase Extraction (SPE) - C18 Cartridge sample_prep->spe drying Drying and Reconstitution spe->drying lcms_analysis LC-MS/MS Analysis - Triple Quadrupole MS - MRM Mode drying->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End: this compound Concentration data_analysis->end

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

1. Materials and Reagents:

  • Human plasma collected in EDTA-containing tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • This compound standard

  • Internal Standard (e.g., isotopically labeled this compound)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Triple quadrupole mass spectrometer coupled with a liquid chromatography system

2. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.[17]

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water.

  • Elute the analytes with an appropriate solvent mixture (e.g., methanol/water).

  • Dry the eluate under a stream of nitrogen or using a speed-vac.

  • Reconstitute the dried sample in 50 µL of water containing 3% ACN for LC-MS/MS analysis.[7]

3. LC-MS/MS Analysis:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 227 -> 110.[6]

4. Quantification:

  • Generate a standard curve by spiking known concentrations of this compound into a blank plasma matrix and processing as described above.

  • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted for the measurement of this compound in urine samples, which generally have higher concentrations than plasma.[6][15]

1. Materials and Reagents:

  • Urine samples

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium (B1175870) formate

  • Formic acid

  • This compound standard

  • Internal Standard (e.g., this compound-d4)[6]

  • UPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Dilute the urine sample 100-fold in a solution of 75% acetonitrile:25% water containing the internal standard (e.g., 30nM this compound-d4).[6]

  • Vortex the mixture.

  • The sample is ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC).[6]

  • Mobile Phase A: 10 mM ammonium formate, 0.125% formic acid in 5% acetonitrile: 95% water.[6]

  • Mobile Phase B: 10 mM ammonium formate, 0.125% formic acid in 95% acetonitrile: 5% water.[6]

  • Flow Rate: 0.55 mL/min.[6]

  • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar analytes.

  • Mass Spectrometer: Operate in positive ESI mode.

  • MRM Transitions: For this compound: m/z 227→110; for this compound-d4: m/z 231→110.[6]

4. Quantification:

  • Prepare a standard curve using this compound standards in a synthetic urine matrix or a similar diluent.

  • Quantify urinary this compound concentration relative to the internal standard and normalize to urinary creatinine levels to account for variations in urine dilution.[15]

Protocol 3: Quantification of this compound by HPLC with UV Detection

This protocol provides a more accessible method using HPLC with UV detection, suitable for samples with higher this compound concentrations.[11][12]

Protocol3_Workflow start Start: Sample sample_prep Sample Preparation: - Protein Precipitation (if necessary) - Filtration start->sample_prep hplc_analysis HPLC Analysis: - NH2 or C18 Column - UV Detection (210 nm) sample_prep->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis end End: this compound Concentration data_analysis->end

Caption: General workflow for this compound quantification by HPLC-UV.

1. Materials and Reagents:

  • Biological sample (e.g., tissue homogenate, supplement)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Dipotassium phosphate (B84403)

  • Phosphoric acid

  • This compound standard

  • HPLC system with a UV detector

2. Sample Preparation:

  • For tissue samples, homogenize in a suitable buffer and precipitate proteins with acetonitrile.[12]

  • Centrifuge to remove precipitated proteins.

  • Filter the supernatant through a 0.45 µm filter before injection.

3. HPLC Analysis:

  • Column: Kromasil NH2 column (4.6 mm × 200 mm, 5 μm).[11]

  • Mobile Phase: Acetonitrile-methanol-40 mmol·L-1 dibasic potassium phosphate (44:56), with pH adjusted to 6.3 with phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Detection Wavelength: 210 nm.[11][12]

4. Quantification:

  • Prepare a calibration curve with a series of this compound standard solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

References

Application Notes and Protocols for the Spectrophotometric Determination of Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the spectrophotometric determination of carnosine, a dipeptide of interest for its physiological and therapeutic properties. The following methods are described: the o-Phthalaldehyde (B127526) (OPA) method, the Ninhydrin (B49086) method, and Pauly's Test. Each method is presented with a detailed experimental protocol, and relevant quantitative data is summarized for comparison.

o-Phthalaldehyde (OPA) Spectrophotometric Method

The o-phthalaldehyde (OPA) method is a sensitive assay for the quantification of primary amines. In the presence of a thiol, OPA reacts with the primary amino group of this compound to form a fluorescent isoindole derivative that also absorbs light in the UV-Vis range, allowing for spectrophotometric quantification.

Data Presentation
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)~340 nm[1][2]
Linearity Range10-200 µg/mL (for Aliskiren, a primary amine)[2]
Limit of Detection (LOD)2.8 µg/mL (for Aliskiren)[2]
Limit of Quantification (LOQ)8.5 µg/mL (for Aliskiren)[2]
Molar Absorptivity (ε)6.3 x 10⁵ L·mol⁻¹·cm⁻¹ (for Aliskiren)[2]
Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 10.4): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 10.4 with 5 M NaOH.

  • o-Phthalaldehyde (OPA) Reagent:

    • Dissolve 40 mg of OPA in 1 mL of methanol.

    • Add the OPA solution to 25 mL of 100 mM sodium tetraborate.

    • Add 2.5 mL of 20% (w/w) sodium dodecyl sulfate (B86663) (SDS).

    • Add 100 µL of β-mercaptoethanol.

    • Bring the final volume to 50 mL with deionized water.

    • This reagent should be prepared fresh daily.

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Biological samples may require deproteinization. A common method is to add trichloroacetic acid (TCA) to a final concentration of 5-10%, centrifuge to pellet the protein, and use the supernatant for analysis. The pH of the supernatant should be adjusted to the alkaline range before the assay.

4. Assay Procedure:

  • To 100 µL of the standard or sample solution in a microplate well or a cuvette, add 1.0 mL of the OPA reagent.

  • Mix thoroughly.

  • Incubate at room temperature for 2 minutes.

  • Measure the absorbance at 340 nm against a reagent blank (100 µL of deionized water instead of the sample).

5. Quantification:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow

OPA_Method cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare OPA Reagent and Borate Buffer Mix Mix Sample/Standard with OPA Reagent Reagent_Prep->Mix Standard_Prep Prepare this compound Standard Solutions Standard_Prep->Mix Sample_Prep Prepare and Deproteinize Sample Sample_Prep->Mix Incubate Incubate at Room Temperature (2 min) Mix->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Analyze Construct Standard Curve & Quantify this compound Measure->Analyze

Workflow for the OPA spectrophotometric method.

Ninhydrin Spectrophotometric Method

The ninhydrin method is a classic assay for the determination of amino acids and other primary amines. Ninhydrin reacts with the primary amino group of this compound upon heating to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[3][4][5]

Data Presentation
ParameterValue (for Asparagine)Reference
Wavelength of Maximum Absorbance (λmax)570 nm[3][6]
Linearity Range0.1 - 2.0 mmol/L[6]
Limit of Detection (LOD)0.03 mmol/L[6]
Limit of Quantification (LOQ)0.1 mmol/L[6]

Note: The quantitative data presented is for the amino acid asparagine from a study that optimized the ninhydrin method.[6] While this method is applicable to this compound, these specific performance characteristics should be validated for this compound.

Experimental Protocol

1. Reagent Preparation:

  • Ninhydrin Reagent:

    • Prepare an acetate (B1210297) buffer by dissolving 98.1 g of potassium acetate and 111 mL of glacial acetic acid in water to a final volume of 500 mL.

    • Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin (B147029) in 11 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Mix the DMSO solution with 11 mL of the acetate buffer.

    • This reagent should be used directly after preparation.[6]

  • Diluent Solvent: Mix equal volumes of water and n-propanol.[3]

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

  • Prepare a series of working standards by diluting the stock solution to cover the 0.1 to 2.0 mM range.

3. Sample Preparation:

  • As with the OPA method, biological samples may require deproteinization using TCA, followed by neutralization.

4. Assay Procedure:

  • To 200 µL of the standard or sample solution in a microcentrifuge tube, add 800 µL of the ninhydrin reagent.[6]

  • Mix well and incubate in a heating block or boiling water bath at 90°C for 17 minutes.[3]

  • Cool the tubes to room temperature.

  • Add 1 mL of the diluent solvent and mix.

  • Transfer the solution to a cuvette or microplate well.

  • Measure the absorbance at 570 nm against a reagent blank.

5. Quantification:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples from the standard curve.

Experimental Workflow

Ninhydrin_Method cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Ninhydrin Reagent Mix Mix Sample/Standard with Ninhydrin Reagent Reagent_Prep->Mix Standard_Prep Prepare this compound Standard Solutions Standard_Prep->Mix Sample_Prep Prepare and Deproteinize Sample Sample_Prep->Mix Heat Incubate at 90°C (17 min) Mix->Heat Cool Cool to Room Temperature Heat->Cool Dilute Add Diluent Solvent Cool->Dilute Measure Measure Absorbance at 570 nm Dilute->Measure Analyze Construct Standard Curve & Quantify this compound Measure->Analyze Paulys_Test cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_detection Detection Sulfanilic_Acid Sulfanilic Acid in HCl Diazonium_Salt Diazotized Sulfanilic Acid (on ice) Sulfanilic_Acid->Diazonium_Salt Sodium_Nitrite Sodium Nitrite (chilled) Sodium_Nitrite->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Sample This compound-containing Sample/Standard Sample->Coupling Alkalinization Add Sodium Carbonate Coupling->Alkalinization Color_Dev Red Azo Dye Formation Alkalinization->Color_Dev Visual Visual Observation Color_Dev->Visual Spectro Spectrophotometric Measurement Color_Dev->Spectro

References

Application Notes and Protocols for Isotope-Labeled Carnosine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues, such as skeletal muscle and the brain.[1] It plays a crucial role in various physiological processes, including pH buffering, antioxidant and anti-glycation activities, and modulation of cellular signaling pathways.[1][2] The use of isotope-labeled this compound, particularly with stable isotopes like Carbon-13 (¹³C), has become an invaluable tool for researchers to trace its metabolic fate, quantify its concentration in biological samples with high precision, and elucidate its mechanism of action.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing isotope-labeled this compound in metabolic studies. The information is intended to guide researchers in designing and executing experiments to investigate this compound metabolism and its role in health and disease.

Core Principles of Isotope-Labeled this compound Metabolic Studies

The fundamental principle behind using isotope-labeled this compound is the ability to distinguish it from the endogenous, unlabeled pool of the dipeptide. By introducing a known amount of labeled this compound into a biological system (in vitro or in vivo), researchers can track its absorption, distribution, metabolism, and excretion (ADME). The most common analytical technique for this purpose is liquid chromatography-mass spectrometry (LC-MS), which can differentiate and quantify the labeled and unlabeled forms of this compound and its metabolites based on their mass-to-charge ratios.[3][5]

Key applications include:

  • Metabolic Flux Analysis: Quantifying the rate of this compound synthesis, breakdown, and turnover.

  • Pharmacokinetic Studies: Determining the bioavailability and tissue distribution of supplemented this compound.

  • Quantitative Bioanalysis: Using labeled this compound as an internal standard for the accurate quantification of endogenous this compound.[4]

  • Pathway Elucidation: Identifying the metabolic pathways influenced by this compound.

Data Presentation: Quantitative Analysis of this compound

The use of isotope-labeled this compound as an internal standard in LC-MS/MS analysis allows for precise and accurate quantification of endogenous this compound and its methylated analog, anserine (B1665513), in various tissues.[4]

AnalyteTissueConcentration Range (µM)Limit of Quantification (LOQ) (µM)Recovery (%)
L-CarnosineMouse Muscle2 - 80.5~85
L-AnserineMouse Muscle2 - 80.5~85
L-CarnosineHuman Urine0.25 - 100.1Not Reported

Table 1: Quantitative performance of an LC-MS/MS method for this compound and anserine using ¹³C-labeled internal standards in mouse muscle and human urine. Data adapted from a study on the synthesis and application of ¹³C-labeled this compound analogs.[2]

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing of ¹³C-Labeled this compound in a Murine Model

This protocol outlines a procedure for administering ¹³C-labeled this compound to mice to study its distribution and metabolism in skeletal muscle.

Materials:

  • ¹³C-labeled L-Carnosine (e.g., [U-¹³C₃]β-alanyl-L-histidine)

  • Saline solution (sterile, 0.9% NaCl)

  • Experimental mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Acetonitrile (B52724) (ACN)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Dosing Solution: Dissolve the ¹³C-labeled this compound in sterile saline to the desired concentration. The exact concentration will depend on the experimental design and the specific research question.

  • Animal Dosing: Administer the ¹³C-labeled this compound solution to the mice. This can be done via oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion.[6] The route of administration will influence the pharmacokinetic profile.

  • Time Course and Tissue Collection: At predetermined time points after administration (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), anesthetize the mice and collect blood and muscle tissue (e.g., gastrocnemius, tibialis anterior).[7]

  • Sample Quenching: Immediately freeze the collected tissue samples in liquid nitrogen to quench all metabolic activity.[7]

  • Sample Preparation for LC-MS/MS Analysis: a. Weigh the frozen tissue sample. b. Homogenize the tissue in ice-cold homogenization buffer. c. Add 10 volumes of cold acetonitrile to the homogenate to precipitate proteins.[2] d. Incubate on ice for 10 minutes. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2] f. Collect the supernatant containing the metabolites. g. Spike the supernatant with a known concentration of a different isotope-labeled this compound (e.g., D₃-carnosine) if it is being used as an internal standard for quantification of the ¹³C-labeled tracer. h. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. i. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% ACN in water).

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of labeled and unlabeled this compound and its potential metabolites (e.g., β-alanine, histidine).

Protocol 2: Quantification of Endogenous this compound in Muscle Tissue using Isotope Dilution Mass Spectrometry

This protocol describes the use of ¹³C-labeled this compound as an internal standard for the accurate quantification of endogenous this compound.

Materials:

  • ¹³C-labeled L-Carnosine (as internal standard)

  • Muscle tissue sample

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a HILIC column

Procedure:

  • Sample Preparation: a. Homogenize a known weight of muscle tissue in a suitable buffer. b. Spike the homogenate with a known amount of ¹³C-labeled this compound internal standard. c. Precipitate proteins by adding cold acetonitrile.[2] d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant.

  • LC-MS/MS Analysis: a. Inject the supernatant into an LC-MS/MS system. b. Perform chromatographic separation using a HILIC column with a gradient elution of acetonitrile and water with formic acid.[2] c. Set up the mass spectrometer to monitor the specific mass transitions for both endogenous (unlabeled) this compound and the ¹³C-labeled this compound internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis: a. Integrate the peak areas for both the analyte (unlabeled this compound) and the internal standard (¹³C-labeled this compound). b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of endogenous this compound in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled this compound and a fixed concentration of the internal standard.

Visualizations

G cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation cluster_signaling Signaling Pathways Beta-alanine Beta-alanine Carnosine_Synthase Carnosine_Synthase Beta-alanine->Carnosine_Synthase L-histidine L-histidine L-histidine->Carnosine_Synthase This compound This compound Carnosine_Synthase->this compound Carnosine_deg This compound Carnosinase Carnosinase Carnosine_deg->Carnosinase Beta-alanine_deg Beta-alanine Carnosinase->Beta-alanine_deg L-histidine_deg L-histidine Carnosinase->L-histidine_deg Carnosine_sig This compound PI3K_AKT PI3K/AKT Pathway Carnosine_sig->PI3K_AKT TGF_beta1 TGF-β1 Modulation Carnosine_sig->TGF_beta1 Nrf2 Nrf2 Activation PI3K_AKT->Nrf2

Caption: this compound Metabolism and Signaling Pathways.

G Start Start Dosing Administer ¹³C-Carnosine to Animal Start->Dosing Time_Points Collect Tissues at Specific Time Points Dosing->Time_Points Quench Quench Metabolism in Liquid Nitrogen Time_Points->Quench Homogenize Homogenize Tissue Quench->Homogenize Deproteinize Precipitate Proteins with Acetonitrile Homogenize->Deproteinize Centrifuge Centrifuge and Collect Supernatant Deproteinize->Centrifuge Analyze Analyze by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vivo ¹³C-Carnosine Tracing.

Conclusion

The use of isotope-labeled this compound is a powerful technique for advancing our understanding of its metabolism and physiological functions. The protocols and information provided herein offer a foundation for researchers to design and implement robust studies to explore the role of this compound in various biological contexts. The careful application of these methods will undoubtedly contribute to the development of new therapeutic strategies targeting this compound metabolism.

References

Revolutionizing Carnosine Delivery: Advanced Systems for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction:

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a multitude of protective physiological roles, including potent antioxidant, anti-glycation, and pH-buffering activities. Despite its therapeutic promise in a range of applications from neurodegenerative diseases to exercise performance, its clinical utility is significantly hampered by poor bioavailability. Following oral administration, this compound is rapidly hydrolyzed by carnosinase enzymes present in the blood plasma and gastrointestinal tract, leading to low circulating levels of the intact dipeptide.[1][]

To overcome this critical limitation, various advanced delivery systems have been developed to protect this compound from enzymatic degradation and enhance its absorption and systemic exposure. This document provides a detailed overview and experimental protocols for three primary strategies: liposomal encapsulation, nanoparticle-based delivery, and prodrug approaches.

I. Comparative Efficacy of this compound Delivery Systems

The following table summarizes the quantitative data available on the improved bioavailability of this compound through different delivery systems.

Delivery SystemAnimal ModelKey Pharmacokinetic ImprovementReference
D-Carnosine Octyl Ester (Prodrug) Rat2.6-fold increase in oral bioavailability compared to D-carnosine.[3]
Liposomal this compound Rat (Adjuvant Arthritis Model)More effective in counteracting oxidative stress in plasma compared to free this compound.[4]
This compound-Coated Magnetic Nanoparticles In Vivo (Tumor Model)Significantly reduced tumor size without systemic toxicity.[4]

Note: Quantitative pharmacokinetic data (Cmax, AUC, half-life) for liposomal and nanoparticle formulations of L-carnosine are not extensively reported in publicly available literature, highlighting a key area for future research.

II. Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by extrusion.[5][6][7]

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol (Chol)

  • This compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask. A common molar ratio is 7:3 DPPC:Chol.[8]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (for DPPC, this is 41°C).

    • Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS (e.g., 10 mg/mL).

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a uniform size.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using a validated analytical method such as LC-MS/MS.

Protocol 2: Synthesis of this compound-Coated Iron Oxide Nanoparticles via Co-Precipitation

This protocol outlines the synthesis of this compound-coated superparamagnetic iron oxide nanoparticles (SPIONs).[9][10][11]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • Preparation of Iron Salt Solution:

    • Prepare an aqueous solution of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water.

    • Degas the solution by bubbling with nitrogen gas for at least 30 minutes to prevent oxidation.

  • Co-precipitation:

    • Heat the iron salt solution to 80°C with vigorous stirring.

    • Separately, prepare an aqueous solution of this compound.

    • Add the this compound solution to the iron salt solution.

    • Rapidly add a solution of ammonium hydroxide or sodium hydroxide to the mixture to increase the pH to approximately 10-11. A black precipitate of iron oxide nanoparticles will form immediately.

  • Coating and Purification:

    • Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for the coating of this compound onto the nanoparticle surface.

    • Cool the suspension to room temperature.

    • Collect the nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and unbound this compound.

    • Resuspend the washed nanoparticles in deionized water.

  • Characterization:

    • Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Confirm the crystalline structure using X-ray Diffraction (XRD).

    • Verify the presence of the this compound coating using Fourier-Transform Infrared Spectroscopy (FTIR).

    • Determine the magnetic properties using a vibrating sample magnetometer (VSM).

Protocol 3: In Vivo Bioavailability Assessment in a Rat Model

This protocol provides a general framework for assessing the oral bioavailability of a novel this compound formulation in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation and control (free this compound)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation or free this compound control to the rats via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or via a cannulated jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) from the plasma concentration-time data.

    • Compare the pharmacokinetic parameters of the formulated this compound to the free this compound control to determine the relative improvement in bioavailability.

III. Signaling Pathways and Visualization

This compound has been shown to modulate several key signaling pathways involved in cellular stress responses and survival. Below are diagrams of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, illustrating the points of interaction with this compound.

HIF-1α Signaling Pathway

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival. This compound has been shown to reduce the protein levels of HIF-1α and promote its degradation.[10][14][15][16]

HIF1a_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia PHD PHD Enzymes (Prolyl Hydroxylases) Hypoxia->PHD Inhibition This compound This compound HIF1a HIF-1α This compound->HIF1a Promotes Degradation PHD->HIF1a Hydroxylation (Normoxia) VHL VHL Protein Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a->VHL Binding HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex Proteasome->HIF1a Degradation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes

This compound's inhibitory effect on the HIF-1α signaling pathway.
STAT3 Signaling Pathway

The STAT3 signaling pathway is involved in cell survival, proliferation, and differentiation. Aberrant STAT3 activation is implicated in various diseases. This compound has been shown to inhibit neuronal apoptosis through the STAT3 signaling pathway, potentially by increasing the phosphorylation of STAT3 (pSTAT3) and the expression of downstream anti-apoptotic proteins like Bcl-2.[17][18]

STAT3_Pathway Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Complex (e.g., gp130) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerization This compound This compound This compound->pSTAT3 Increases Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Bcl-2, Pim-1) Nucleus->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition

This compound's modulation of the STAT3 signaling pathway.

IV. Conclusion

The development of advanced delivery systems for this compound holds immense promise for unlocking its full therapeutic potential. Liposomes, nanoparticles, and prodrugs each offer unique advantages in overcoming the primary obstacle of low bioavailability. Further research, particularly in generating robust quantitative pharmacokinetic data for liposomal and nanoparticle formulations, is crucial for the clinical translation of these innovative approaches. The provided protocols offer a foundation for researchers to explore and optimize these delivery systems, ultimately paving the way for novel this compound-based therapies.

References

Protocol for Assessing Carnosine's Anti-Glycation Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycation, the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has demonstrated significant anti-glycation properties, making it a compound of interest for therapeutic and preventative applications.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the anti-glycation effects of this compound.

In Vitro Assessment of Anti-Glycation Activity

The initial assessment of this compound's anti-glycation potential can be performed using a well-established in vitro model of protein glycation. The Bovine Serum Albumin (BSA)/glucose system is a widely used model to simulate in vivo glycation.[4]

Protocol: BSA-Glucose Glycation Assay

This protocol details the procedure to induce the glycation of BSA with glucose and to evaluate the inhibitory effect of this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • L-Carnosine

  • Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

  • Sodium Azide (B81097)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 20 mg/mL BSA solution in 0.2 M PBS (pH 7.4).

    • Prepare an 80 mM D-Glucose solution in 0.2 M PBS (pH 7.4).

    • Prepare stock solutions of L-Carnosine at various concentrations (e.g., 1, 5, 10, 20, 50 mM) in 0.2 M PBS (pH 7.4).

    • Prepare a 0.2% sodium azide solution in distilled water.

  • Assay Setup:

    • In a 96-well microplate, set up the following reaction mixtures in a final volume of 200 µL per well:

      • Control (BSA alone): 100 µL BSA solution + 100 µL PBS.

      • Glycated Control (BSA + Glucose): 100 µL BSA solution + 50 µL Glucose solution + 50 µL PBS.

      • This compound Treatment Groups: 100 µL BSA solution + 50 µL Glucose solution + 50 µL this compound solution (at varying concentrations).

    • Add 2 µL of 0.2% sodium azide to each well to prevent microbial growth.

  • Incubation:

    • Seal the plate and incubate at 37°C for a period of 1 to 4 weeks.[4] The incubation time can be optimized based on the desired level of glycation.

  • Measurement of Fluorescent AGEs:

    • After incubation, measure the fluorescence intensity of each well using a microplate reader.

    • Set the excitation wavelength to 360-370 nm and the emission wavelength to 440-460 nm.[2][5]

    • The fluorescence intensity is indicative of the formation of fluorescent AGEs.

  • Data Analysis:

    • Calculate the percentage inhibition of AGE formation by this compound using the following formula:

Data Presentation

Table 1: Inhibition of Fluorescent AGE Formation by this compound

This compound Concentration (mM)Fluorescence Intensity (Arbitrary Units)% Inhibition
0 (Glycated Control)[Value]0
1[Value][Value]
5[Value][Value]
10[Value][Value]
20[Value][Value]
50[Value][Value]
Control (BSA alone)[Value]N/A

Quantification of Specific Advanced Glycation End Products (AGEs)

Beyond the general measurement of fluorescent AGEs, it is crucial to quantify specific, well-characterized AGEs such as Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645) to gain a more detailed understanding of this compound's inhibitory effects.[6]

Protocol: Western Blot Analysis for CML and Pentosidine

This protocol outlines the detection and semi-quantification of CML and pentosidine in glycated BSA samples using Western blotting.

Materials:

  • Glycated BSA samples (from the BSA-Glucose Glycation Assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-CML and Anti-Pentosidine

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-CML or anti-pentosidine) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the results to a loading control (e.g., total protein stain or a housekeeping protein if using cell lysates).

Data Presentation

Table 2: Effect of this compound on CML and Pentosidine Formation

This compound Concentration (mM)Relative CML Level (Normalized to Glycated Control)Relative Pentosidine Level (Normalized to Glycated Control)
0 (Glycated Control)1.001.00
1[Value][Value]
5[Value][Value]
10[Value][Value]
20[Value][Value]
50[Value][Value]
Control (BSA alone)[Value][Value]

Assessment of this compound's Protective Effects in a Cellular Model

To evaluate the biological relevance of this compound's anti-glycation activity, it is essential to use a cell-based model. This protocol assesses the ability of this compound to protect cells from AGE-induced cytotoxicity.

Protocol: CCK-8 Assay for AGE-Induced Cytotoxicity

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. This protocol uses the CCK-8 assay to measure the protective effect of this compound against AGE-induced cell death.[7]

Materials:

  • Human cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • AGE-BSA (prepared as in the BSA-Glucose Glycation Assay or purchased commercially)

  • L-Carnosine

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture the chosen cell line in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing the following treatments:

      • Control: Medium alone.

      • AGEs Treatment: Medium containing a cytotoxic concentration of AGE-BSA (to be determined by a dose-response experiment).

      • This compound + AGEs Treatment: Medium containing AGE-BSA and varying concentrations of this compound.

      • This compound Alone: Medium containing the highest concentration of this compound to test for any inherent cytotoxicity.

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[7]

    • Incubate the plate for 1-4 hours in the incubator.[7]

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control group:

Data Presentation

Table 3: Protective Effect of this compound on AGE-Induced Cytotoxicity

TreatmentCell Viability (%)
Control100
AGE-BSA[Value]
AGE-BSA + this compound (1 mM)[Value]
AGE-BSA + this compound (5 mM)[Value]
AGE-BSA + this compound (10 mM)[Value]
AGE-BSA + this compound (20 mM)[Value]
AGE-BSA + this compound (50 mM)[Value]
This compound (50 mM) alone[Value]

Investigation of this compound's Mechanism of Action

This compound is believed to exert its anti-glycation effects through multiple mechanisms, including the scavenging of reactive carbonyl species (RCS) and the modulation of signaling pathways.

Protocol: Quantification of Protein Carbonyl Groups

This protocol measures the formation of protein carbonyl groups, which are markers of oxidative stress and intermediates in AGE formation. The assay is based on the reaction of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8][9]

Materials:

  • Glycated BSA samples

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA)

  • Ethanol/Ethyl acetate (B1210297) mixture

  • Guanidine (B92328) hydrochloride

  • Spectrophotometer

Procedure:

  • Sample Preparation: Use the glycated BSA samples with and without this compound treatment.

  • DNPH Derivatization:

    • To 200 µL of protein sample, add 800 µL of 10 mM DNPH in 2 M HCl.

    • Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

    • A blank for each sample should be prepared by adding 2 M HCl without DNPH.

  • Protein Precipitation:

    • Add 1 mL of 20% TCA to each tube and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Washing:

    • Discard the supernatant and wash the protein pellet three times with 1 mL of ethanol/ethyl acetate (1:1, v/v) to remove unreacted DNPH.

  • Solubilization:

    • Resuspend the final pellet in 6 M guanidine hydrochloride.

  • Measurement:

    • Measure the absorbance at 370 nm.

  • Calculation:

    • Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Data Presentation

Table 4: Effect of this compound on Protein Carbonyl Formation

This compound Concentration (mM)Protein Carbonyl Content (nmol/mg protein)
0 (Glycated Control)[Value]
1[Value]
5[Value]
10[Value]
20[Value]
50[Value]
Control (BSA alone)[Value]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AGE-RAGE Interaction

Advanced Glycation End Products (AGEs) exert many of their pathological effects by binding to the Receptor for Advanced Glycation End Products (RAGE).[10][11] This interaction activates downstream signaling cascades, leading to inflammation, oxidative stress, and apoptosis. This compound may interfere with this pathway, contributing to its protective effects.

AGE_RAGE_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding This compound This compound This compound->AGEs Inhibits Formation ROS ROS Generation RAGE->ROS MAPK MAPK Activation (ERK, JNK, p38) RAGE->MAPK NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis Inflammation Pro-inflammatory Cytokines NFkB->Inflammation MAPK->NFkB MAPK->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Analysis and Interpretation BSA_Assay BSA-Glucose Glycation Assay with this compound AGE_Fluorescence Measure Fluorescent AGEs BSA_Assay->AGE_Fluorescence Western_Blot Western Blot for CML and Pentosidine BSA_Assay->Western_Blot Carbonyl_Assay Protein Carbonyl Assay BSA_Assay->Carbonyl_Assay Data_Quantification Quantify Inhibition of AGEs, Carbonyls, and Cytotoxicity AGE_Fluorescence->Data_Quantification Western_Blot->Data_Quantification Carbonyl_Assay->Data_Quantification Prepare_AGEs Prepare AGE-BSA Cytotoxicity_Assay AGE-Induced Cytotoxicity Assay (CCK-8) with this compound Prepare_AGEs->Cytotoxicity_Assay Cell_Culture Cell Culture (e.g., HUVECs) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Quantification Mechanism_Elucidation Elucidate Mechanism of Action Data_Quantification->Mechanism_Elucidation

References

Carnosine's Neuroprotective Effects: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the neuroprotective effects of carnosine. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of associated signaling pathways.

Introduction to this compound's Neuroprotective Potential

This compound (β-alanyl-L-histidine) is an endogenous dipeptide with a range of physiological roles.[1][2][3] Emerging evidence strongly suggests its potential as a neuroprotective agent, making it a compelling candidate for therapeutic development in the context of neurodegenerative diseases.[2][4] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, anti-glycating, and anti-protein aggregation properties, positions it as a promising molecule to target the complex pathology of neurodegeneration.[2][3]

In Vitro Models for Assessing this compound's Neuroprotective Efficacy

In vitro models are essential for initial screening and mechanistic studies of this compound's neuroprotective effects.

Cellular Models of Neurotoxicity

2.1.1. 6-Hydroxydopamine (6-OHDA) Model for Parkinson's Disease

The neurotoxin 6-OHDA is widely used to induce selective degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[4][5]

Application: To assess this compound's ability to protect dopaminergic neurons from 6-OHDA-induced cell death and oxidative stress.

Experimental Protocol: 6-OHDA-Induced Neurotoxicity in GT1-7 Cells [4][5]

  • Cell Culture: Culture GT1-7 immortalized hypothalamic neurons in appropriate media. Plate 2.0 × 10⁴ cells per well in a 96-well plate and incubate for 24 hours.[4]

  • This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-8 mM) for a specified duration before inducing toxicity.[4]

  • Induction of Neurotoxicity: Expose the cells to 40 µM 6-OHDA for 24 hours to induce cell death.[4]

  • Assessment of Cell Viability:

    • Quantify viable cell number using the CellTiter-Glo® 2.0 Assay, which measures intracellular ATP levels.[4]

    • Measure caspase-3 activity using a colorimetric assay kit to assess apoptosis after 8 hours of 6-OHDA exposure.[4]

  • Assessment of Oxidative Stress:

    • Measure reactive oxygen species (ROS) production using the ROS-Glo™ H₂O₂ Assay.[4]

2.1.2. Amyloid-β (Aβ) Toxicity Model for Alzheimer's Disease

The aggregation of amyloid-β peptides is a central event in the pathogenesis of Alzheimer's disease. In vitro assays using synthetic Aβ oligomers can model this toxicity.[6]

Application: To evaluate this compound's capacity to inhibit Aβ aggregation and protect neurons from Aβ-induced toxicity.[2][6]

Experimental Protocol: Aβ Oligomer-Induced Toxicity in Neuronal Cultures [7]

  • Preparation of Aβ Oligomers: Prepare Aβ1-42 oligomers from synthetic peptides following established protocols.[8][9]

  • Cell Culture: Culture primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y).

  • This compound Treatment: Pre-treat cells with this compound (e.g., 20 mM) for 1 hour before adding Aβ oligomers.[7]

  • Induction of Toxicity: Treat cells with 2 µM Aβ1-42 oligomers for 24 hours.[7]

  • Assessment of Cell Viability: Determine cell viability using the Trypan Blue exclusion assay or MTT assay.[7]

  • Assessment of Oxidative Stress: Measure intracellular nitric oxide (NO) and ROS levels using fluorescent probes.[7]

Data Presentation: In Vitro Efficacy of this compound
Model Parameter Measured Control (Toxicant only) This compound + Toxicant Reference
6-OHDA (40 µM) in GT1-7 cellsCell Viability (%)61.4 ± 1.379.2 ± 1.4 (at 8 mM)[4]
Aβ1-42 (2 µM) in RAW 264.7 macrophagesCell Viability (%)~50%~80% (at 20 mM)[7]
Zn²⁺ (30 µM) in GT1-7 cellsCell Viability (%)~40%~80% (at 1 mM)[1]

In Vivo Models for Preclinical Evaluation of this compound

Animal models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.

Animal Models of Neurodegenerative Diseases

3.1.1. Mouse Model of Alzheimer's Disease (3xTg-AD)

The 3xTg-AD mouse model develops both Aβ and tau pathology, recapitulating key aspects of Alzheimer's disease.[6]

Application: To investigate the long-term effects of this compound supplementation on cognitive function, amyloid pathology, and mitochondrial dysfunction.[6]

Experimental Protocol: this compound Administration in 3xTg-AD Mice [6]

  • Animal Model: Use 3xTg-AD mice and age-matched wild-type controls.

  • This compound Administration: Supplement the drinking water with 10 mM L-carnosine for a specified duration (e.g., several months).[6]

  • Behavioral Assessment (Morris Water Maze):

    • Apparatus: A circular pool (1.5 m diameter) filled with opaque water. An escape platform is submerged 0.5-1.0 cm below the water surface.[9]

    • Training: Conduct daily sessions with multiple training trials for 9 days.[9]

    • Probe Trial: Remove the platform and allow the mouse to search for 60 seconds to assess spatial memory.[6]

  • Histopathological Analysis:

    • Following behavioral testing, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to detect intraneuronal Aβ accumulation in the hippocampus.[6]

3.1.2. Rat Model of Parkinson's Disease (6-OHDA Lesion)

Unilateral intrastriatal injection of 6-OHDA in rats creates a reliable model of Parkinson's disease, leading to motor deficits.[10]

Application: To assess the neuroprotective effects of this compound against 6-OHDA-induced dopaminergic neuron loss and motor impairments.[10]

Experimental Protocol: this compound Treatment in 6-OHDA-Lesioned Rats [10]

  • Animal Model: Use adult male Wistar rats.

  • This compound Administration: Administer this compound (250 mg/kg, i.p.) twice at a 24-hour interval, starting before the 6-OHDA lesioning.[10]

  • 6-OHDA Lesioning: Perform unilateral intrastriatal injection of 6-OHDA.[10][11][12]

  • Behavioral Assessment:

  • Histopathological and Biochemical Analysis:

    • Assess neuronal survival in the substantia nigra using Nissl staining.[10]

    • Measure markers of oxidative stress (e.g., malondialdehyde, catalase activity) in brain homogenates.[10]

    • Evaluate apoptosis using the TUNEL assay.[10]

Data Presentation: In Vivo Efficacy of this compound
Model Parameter Measured Vehicle Control This compound Treatment Reference
SAMP8 Mice (Aging Model)MDA levels (nmol/mgprot) in hippocampus~1.8~1.2 (at 200 mg/kg/day)[13]
SAMP8 Mice (Aging Model)SOD activity (U/mgprot) in hippocampus~120~160 (at 200 mg/kg/day)[13]
db/db Mice (Diabetic Encephalopathy)Escape Latency (s) in Morris Water Maze~40~25 (at 100 mg/kg)[14]
Rat Focal Ischemia ModelInfarct Volume Reduction (%)038.1% (at 1000 mg/kg)[15]

Key Experimental Protocols

Assessment of Oxidative Stress

Protocol: Malondialdehyde (MDA) Assay in Brain Tissue

  • Tissue Homogenization: Homogenize brain tissue in a suitable buffer on ice.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat at 95°C for 60 minutes.

  • Extraction: After cooling, extract the MDA-TBA adduct with n-butanol.

  • Quantification: Measure the absorbance or fluorescence of the butanol layer at the appropriate wavelength (e.g., 532 nm).

Protocol: Superoxide (B77818) Dismutase (SOD) Activity Assay

  • Tissue Preparation: Prepare a cytosolic fraction from brain tissue homogenates.

  • Assay Principle: This assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system.

  • Procedure: Mix the sample with the assay reagents and measure the rate of color development at a specific wavelength (e.g., 560 nm). One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reaction by 50%.

Assessment of Apoptosis

Protocol: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay for Brain Tissue Sections

  • Tissue Preparation: Use paraffin-embedded or frozen brain sections. Deparaffinize and rehydrate paraffin (B1166041) sections.

  • Permeabilization: Treat sections with Proteinase K to allow enzyme access to the nucleus.

  • Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection: Visualize the labeled cells using fluorescence microscopy.

  • Counterstaining: Use a nuclear counterstain like DAPI to visualize all cell nuclei.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells.

Signaling Pathways Implicated in this compound's Neuroprotection

This compound's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways.

Nrf2 Antioxidant Response Pathway

This compound has been shown to activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[2][3] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1 Keap1 This compound->Keap1 modulates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 pathway.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.

PI3K_Akt_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes Experimental_Workflow In_Vitro In Vitro Studies Neurotoxicity_Models Neurotoxicity Models (6-OHDA, Aβ) In_Vitro->Neurotoxicity_Models In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising results lead to Cell_Viability Cell Viability Assays (MTT, ATP-based) Neurotoxicity_Models->Cell_Viability Oxidative_Stress_In_Vitro Oxidative Stress Markers (ROS, NO) Neurotoxicity_Models->Oxidative_Stress_In_Vitro Signaling_Pathways Mechanism of Action (Western Blot for Nrf2, Akt) Cell_Viability->Signaling_Pathways Investigate underlying mechanisms Oxidative_Stress_In_Vitro->Signaling_Pathways Investigate underlying mechanisms Animal_Models Animal Models (AD, PD, Ischemia) In_Vivo->Animal_Models Behavioral_Tests Behavioral Assessments (Morris Water Maze) Animal_Models->Behavioral_Tests Histopathology Histopathology & Biochemistry Animal_Models->Histopathology Behavioral_Tests->Signaling_Pathways Investigate underlying mechanisms Oxidative_Stress_In_Vivo Oxidative Stress Markers (MDA, SOD) Histopathology->Oxidative_Stress_In_Vivo Apoptosis_Assay Apoptosis Assay (TUNEL) Histopathology->Apoptosis_Assay Oxidative_Stress_In_Vivo->Signaling_Pathways Investigate underlying mechanisms Apoptosis_Assay->Signaling_Pathways Investigate underlying mechanisms

References

Application Notes and Protocols for Measuring Carnosine's pH Buffering Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in vertebrate skeletal muscle and brain tissue.[1] Its physiological roles are multifaceted, including antioxidant properties, metal ion chelation, and, most notably, pH buffering.[1] The imidazole (B134444) ring of the histidine residue in this compound has a pKa of 6.83, which is within the physiological pH range of muscle tissue (approximately 7.1 at rest to 6.1 during exhaustive exercise).[2] This makes this compound a highly effective intracellular physicochemical buffer, contributing significantly to the maintenance of pH homeostasis during intense physical activity.[2] The ability to accurately measure the pH buffering capacity of this compound is crucial for research in sports science, nutrition, and the development of therapeutic agents aimed at mitigating the effects of cellular acidosis.

These application notes provide detailed methodologies for quantifying the pH buffering capacity of this compound, primarily through acid-base titration of both pure this compound solutions and biological samples such as muscle tissue homogenates.

Data Presentation: Quantitative Buffering Capacity

The buffering capacity of a substance is a measure of its resistance to pH change upon the addition of an acid or base. It is often expressed in "slykes" or as mmol of H+ per liter (or kg of tissue) per pH unit. The following tables summarize the quantitative data on the buffering capacity of this compound in comparison to other key physiological buffers.

Buffer ComponentpKaTypical Concentration in Muscle (mmol/kg dry weight)Estimated Contribution to Muscle Buffering Capacity (%)Reference
This compound 6.8320-307-10% (can be increased with supplementation)[3]
Inorganic Phosphate 6.831-448-11%[4]
Bicarbonate 6.1Variable18-20%[4]
Proteins (histidyl residues) ~6.8HighMajor contributor[5]

Table 1: Comparison of Major Intracellular Buffers in Skeletal Muscle. This table highlights the key parameters of the primary buffering systems within muscle cells.

Buffer SystemTypical Concentration (mM)Effective Buffering Range (pH)Key Characteristics
This compound 5-8 (in muscle water)6.1 - 7.5High concentration in specific tissues; pKa ideal for intracellular muscle pH.
Phosphate Buffer (H₂PO₄⁻/HPO₄²⁻) 1-2 (extracellular), higher intracellularly6.2 - 8.2Important intracellularly, but lower concentration in extracellular fluid.[5]
Bicarbonate Buffer (H₂CO₃/HCO₃⁻) 23-27 (blood)Open system, regulated by respiration.The most important extracellular buffer due to its connection with respiratory regulation.[2]

Table 2: General Comparison of Physiological Buffers. This table provides a broader overview of the characteristics of this compound in relation to other major physiological buffer systems.

Experimental Protocols

The most direct and common method for determining the buffering capacity of this compound is through acid-base titration. This can be performed on a pure solution of this compound or on a homogenate of tissue containing this compound.

Protocol 1: Titration of a Pure this compound Solution

This protocol determines the intrinsic buffering capacity of this compound.

Materials:

  • L-Carnosine powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret (10 mL or 25 mL)

  • Beakers (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh a known amount of L-carnosine powder to prepare a solution of a specific molarity (e.g., 10 mM).

    • Dissolve the this compound in a known volume of deionized water in a volumetric flask.

  • Initial pH Adjustment:

    • Transfer a known volume (e.g., 50 mL) of the this compound solution to a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • If necessary, adjust the initial pH of the solution to the lower end of the desired titration range (e.g., pH 5.5) using a small amount of 0.1 M HCl.

  • Titration with NaOH:

    • Fill a clean buret with the standardized 0.1 M NaOH solution.

    • Record the initial volume of NaOH in the buret.

    • Begin the titration by adding small, precise increments (e.g., 0.1-0.2 mL) of the NaOH solution to the this compound solution.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has passed the upper end of the desired range (e.g., pH 8.0).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The buffering region will be the relatively flat portion of the curve.

    • Calculate the buffering capacity (β) using the following formula for the buffering region: β = (moles of NaOH added) / (change in pH) / (volume of this compound solution in L)

    • The pKa can be determined as the pH at the midpoint of the buffering region, where half of the this compound is in its protonated form and half is in its deprotonated form.

Protocol 2: Titration of Muscle Tissue Homogenate

This protocol measures the total physicochemical buffering capacity of a muscle sample, to which this compound is a significant contributor.

Materials:

  • Skeletal muscle tissue sample (e.g., from biopsy or animal model)

  • Homogenizing buffer (e.g., 145 mM KCl, 10 mM NaCl, 5 mM NaF)[3]

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • 0.01 M Hydrochloric acid (HCl) solution, standardized

  • 0.01 M Sodium hydroxide (NaOH) solution, standardized

  • pH meter with a microelectrode

  • Magnetic stirrer and small stir bar

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Immediately freeze the fresh muscle tissue sample in liquid nitrogen.

    • Weigh the frozen tissue.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add a specific volume of ice-cold homogenizing buffer to achieve a desired dilution (e.g., 10-20 mg of tissue per mL of buffer).[6]

    • Homogenize the sample thoroughly on ice.

  • Initial pH Measurement and Adjustment:

    • Transfer a known volume of the homogenate to a small beaker with a stir bar.

    • Measure the initial pH of the homogenate using a calibrated microelectrode.

    • If the initial pH is above the desired starting point of the titration (e.g., 7.1), it can be adjusted downwards with the 0.01 M HCl solution. Conversely, if starting from an acidic pH, NaOH can be used for initial adjustment.

  • Titration:

    • Titrate the homogenate with standardized 0.01 M HCl by adding small, precise aliquots (e.g., 2-5 µL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration over the desired physiological pH range (e.g., from pH 7.1 down to 6.5).[3]

  • Data Analysis:

    • Plot the pH (y-axis) against the micromoles of H+ added per gram of wet or dry tissue (x-axis).

    • The buffering capacity (β) is calculated as the amount of H+ (in µmol) required to cause a one-unit drop in pH per gram of tissue.[3] It can be expressed in slykes (mmol H+/kg/pH unit).

    • The buffering capacity is often determined over a specific pH range relevant to physiological conditions, such as from pH 7.1 to 6.5.[3]

Visualizations

Logical Workflow for Buffering Capacity Measurement

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis pure_this compound Prepare Pure This compound Solution initial_ph Set Initial pH pure_this compound->initial_ph muscle_sample Obtain and Freeze Muscle Tissue homogenize Homogenize Muscle Tissue in Buffer muscle_sample->homogenize homogenize->initial_ph titrate Titrate with Acid/Base (e.g., HCl or NaOH) initial_ph->titrate record Record pH and Volume of Titrant titrate->record plot_curve Plot Titration Curve (pH vs. Titrant Volume) record->plot_curve calc_capacity Calculate Buffering Capacity (β) plot_curve->calc_capacity determine_pka Determine pKa (for pure solution) plot_curve->determine_pka

Caption: Experimental workflow for determining pH buffering capacity.

Buffering Mechanism of this compound

carnosine_buffering cluster_this compound This compound Molecule carnosine_structure β-alanyl-L-histidine protonated Protonated Imidazole Ring (Acts as a weak acid) deprotonated Deprotonated Imidazole Ring (Acts as a conjugate base) protonated->deprotonated Releases H⁺ H_plus H⁺ deprotonated->H_plus Buffers against   acid (releases H⁺) H_plus->protonated Buffers against   alkali (accepts H⁺)

Caption: Chemical basis of this compound's pH buffering action.

References

Application Notes and Protocols for In Vivo Imaging of Carnosine Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in various excitable tissues, particularly skeletal muscle and the brain.[1] It plays a crucial role in numerous physiological processes, including pH buffering, antioxidant activities, and protection against glycation.[2] The ability to non-invasively monitor the distribution and concentration of this compound in vivo is of significant interest for understanding its role in health and disease, as well as for the development of therapeutic interventions.[3] This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution using advanced magnetic resonance spectroscopy techniques.

In Vivo Imaging Modalities

Several techniques have been explored for the in vivo detection and quantification of this compound. The most established and widely used methods are proton magnetic resonance spectroscopy (¹H-MRS) and Chemical Exchange Saturation Transfer (CEST) MRI.[4][5]

  • Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive technique allows for the direct detection and quantification of metabolites in a specific volume of interest (voxel) within the body.[6][7] this compound is identifiable in the ¹H-MRS spectrum through the resonance signals of the C2 and C4 protons of its imidazole (B134444) ring.[8]

  • Chemical Exchange Saturation Transfer (CEST): CEST is an MRI technique that enables the indirect detection of molecules with exchangeable protons, such as the amide proton of the peptide bond in this compound.[9][10] It offers enhanced sensitivity compared to conventional MRS, particularly at ultra-high magnetic fields.[5]

Fluorescent probes and Positron Emission Tomography (PET) tracers for this compound are less developed for routine in vivo use but represent emerging areas of research.[11][12] This document will focus on the well-established MRS-based methods.

Quantitative Data on this compound Distribution

The concentration of this compound and its derivatives varies significantly across different tissues and species. The following table summarizes quantitative data obtained from in vivo studies in rats and humans.

TissueSpeciesMethodThis compound ConcentrationAnserine ConcentrationHomothis compound (B1673341) ConcentrationReference
Skeletal Muscle (lower leg)Rat¹H-MRS8.4 ± 0.0 mmol/kg--[9]
Skeletal MuscleHuman¹H-MRS5 - 7 mmol/L--[9]
Olfactory BulbRatLC-ESI-MS/MS~2.6 times higher than brain homothis compound--[9]
Neocortex/BrainRat¹H-MRS< 0.2 mmol/L-≈ 0.5 mmol/L[9]
BrainHuman¹H-MRS--≈ 0.3–0.4 mmol/L[9]
Gastrocnemius MedialisHuman¹H-MRS7.15 ± 1.72 mmol/kg wet weight--[8]
SoleusHuman¹H-MRS6.09 ± 1.88 mmol/kg wet weight--[8]

Note: Anserine is a methylated derivative of this compound found in some species, and homothis compound is a related dipeptide predominantly found in the brain.[9]

Experimental Protocols

Protocol 1: In Vivo this compound Quantification using Proton Magnetic Resonance Spectroscopy (¹H-MRS)

This protocol is based on methods described for human skeletal muscle this compound quantification.[6][8]

1. Subject Preparation:

  • No specific dietary restrictions are required unless diet is a variable in the study.

  • The subject should be positioned comfortably within the MRI scanner to minimize motion artifacts.

  • The muscle group of interest (e.g., gastrocnemius, soleus) should be placed within a suitable radiofrequency coil (e.g., extremity coil).

2. Image Acquisition:

  • Localization: Acquire anatomical reference images (e.g., T1-weighted) to accurately position the voxel for spectroscopy.

  • Voxel Placement: Place a single voxel of a defined size (e.g., 40 x 12 x 30 mm) within the muscle of interest, avoiding areas with high lipid content or vascular structures.[6]

  • Shimming: Perform local magnetic field homogenization (shimming) within the voxel to achieve a narrow water line width, which is crucial for spectral quality.

  • Spectroscopy Sequence: Use a point-resolved spectroscopy (PRESS) or stimulated echo acquisition mode (STEAM) sequence.[6][8]

    • Typical PRESS Parameters (3T):

      • Repetition Time (TR): 2000 ms

      • Echo Time (TE): 30 ms

      • Number of Averages: 128[6]

    • Typical STEAM Parameters (7T):

      • Repetition Time (TR): 9 s

      • Echo Time (TE): 20 ms

      • Mixing Time (TM): 20 ms

      • Number of Averages: 32[8]

  • Water Suppression: Apply a water suppression technique to attenuate the large water signal and allow for the detection of the much lower concentration this compound signals.

  • Reference Scan: Acquire a reference spectrum without water suppression from the same voxel to be used for eddy current correction and absolute quantification.

3. Data Processing and Analysis:

  • Software: Use specialized software such as jMRUI or LCModel for spectral processing and quantification.[8][9]

  • Processing Steps:

    • Frequency and phase correction.

    • Eddy current correction using the water reference scan.

    • Removal of residual water and lipid signals using algorithms like HLSVD.[8]

  • Quantification:

    • Fit the this compound peaks (C2-H at ~8.0 ppm and C4-H at ~7.0 ppm) using a suitable model (e.g., Lorentzian line shapes).[8]

    • Calculate the absolute concentration by referencing the this compound peak area to the unsuppressed water signal from the same voxel, correcting for relaxation effects (T1 and T2).

Protocol 2: In Vivo this compound Detection using Chemical Exchange Saturation Transfer (CEST)

This protocol is adapted from a study performing CEST for this compound detection in rats at 17.2 T.[5][9]

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and monitor vital signs throughout the experiment.

  • Secure the animal in a stereotaxic frame or custom holder to prevent motion.

  • Maintain body temperature using a heating pad or circulating warm water.

2. Image Acquisition:

  • Localization: Acquire anatomical reference images (e.g., T2-weighted) for positioning the region of interest (ROI).

  • Shimming: Perform local B0 field homogenization prior to CEST acquisitions.[9]

  • CEST Sequence: Utilize a CEST-linescan (CEST-LS) sequence or a similar pulse sequence capable of acquiring a Z-spectrum.

    • Saturation: Apply a series of radiofrequency saturation pulses at different frequency offsets around the water resonance.

    • Saturation Power: Use a low saturation power (e.g., 0.15 µT) to achieve high spectral resolution and separate the contributions of this compound, anserine, and homothis compound.[5]

    • Spectral Resolution: Acquire data with high spectral resolution (e.g., 0.005 ppm).[5]

  • Z-Spectrum Acquisition: Acquire a full Z-spectrum by varying the frequency offset of the saturation pulse. The CEST effect of this compound is typically observed around 3.1 ppm from the water resonance.[9]

3. Data Analysis:

  • Z-Spectrum Correction: Perform B0 correction on the acquired Z-spectra.

  • MTRasym Analysis: Calculate the magnetization transfer ratio asymmetry (MTRasym) to visualize the CEST effect. This analysis helps to reduce contributions from direct water saturation and conventional magnetization transfer.

  • Peak Identification: Identify the peak corresponding to the this compound amide proton exchange.

  • Validation (Optional but Recommended): Correlate the CEST results with a direct measurement method like ¹H-MRS or post-mortem tissue analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for absolute quantification.[9]

Visualizations

Experimental Workflow for ¹H-MRS

MRS_Workflow cluster_prep Subject Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Position Subject & Coil localize Acquire Anatomical Images prep->localize voxel Place Voxel localize->voxel shim Perform Shimming voxel->shim mrs_scan Run PRESS/STEAM Sequence (Water Suppressed) shim->mrs_scan ref_scan Acquire Water Reference shim->ref_scan correction Frequency & Phase Correction mrs_scan->correction eddy Eddy Current Correction ref_scan->eddy correction->eddy removal Remove Residual Signals eddy->removal fit Fit this compound Peaks removal->fit quantify Absolute Quantification fit->quantify

Caption: Workflow for in vivo this compound quantification using ¹H-MRS.

Experimental Workflow for CEST Imaging

CEST_Workflow cluster_prep Animal Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Anesthetize & Position Animal localize Acquire Anatomical Images prep->localize shim Perform Shimming localize->shim z_spec Acquire Z-Spectrum (Vary Saturation Frequency) shim->z_spec b0_corr B0 Correction z_spec->b0_corr mtr Calculate MTRasym b0_corr->mtr peak_id Identify this compound Peak mtr->peak_id validate Validation (e.g., LC-MS/MS) peak_id->validate

Caption: Workflow for in vivo this compound detection using CEST imaging.

Concluding Remarks

In vivo imaging of this compound provides a powerful, non-invasive window into the metabolic state of tissues. ¹H-MRS offers a direct and quantitative measure, particularly effective in skeletal muscle where this compound concentrations are high. CEST MRI provides a more sensitive alternative, especially for tissues with lower this compound content like the brain, and benefits greatly from ultra-high field systems. The choice of methodology will depend on the specific research question, the tissue of interest, and the available instrumentation. Adherence to rigorous experimental protocols is essential for obtaining accurate and reproducible data on this compound distribution in vivo.

References

Application Notes: Development and Therapeutic Application of Carnosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide highly concentrated in muscle and brain tissues.[1] It possesses a multimodal therapeutic profile, including potent antioxidant, anti-inflammatory, anti-glycation, and metal-ion chelating properties.[1][2][3] These characteristics make it a promising candidate for treating a range of conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4] However, the primary limitation for the therapeutic use of orally administered this compound is its rapid hydrolysis and inactivation by the serum enzyme carnosinase (CN1), which severely limits its bioavailability.[5][6]

To overcome this limitation, research has focused on the rational design of this compound analogs that are resistant to enzymatic degradation while retaining or enhancing the therapeutic activities of the parent molecule.[2][5] A leading strategy involves chemical modification of the peptide bond or terminal residues to render the molecule unrecognizable by carnosinase.[5] Carnosinol, a reduced derivative of L-carnosine, is a prime example of a successfully developed analog that is impervious to carnosinase metabolism, demonstrates high oral bioavailability, and exhibits potent therapeutic effects.[5][7]

cluster_0 Standard this compound Pathway cluster_1 This compound Analog Pathway This compound Oral this compound Hydrolysis Rapid Hydrolysis by Serum Carnosinase (CN1) This compound->Hydrolysis Degradation Inactive Inactive Metabolites (β-alanine + L-histidine) Hydrolysis->Inactive Effect Limited Therapeutic Effect Inactive->Effect Analog Oral this compound Analog (e.g., Carnosinol) Resistance Resistant to Carnosinase Hydrolysis Analog->Resistance Stability Bioavailability Increased Bioavailability & Half-life Resistance->Bioavailability EnhancedEffect Enhanced Therapeutic Effect Bioavailability->EnhancedEffect

Caption: Rationale for this compound Analog Development.

Mechanism of Action: Carbonyl Stress Reduction

A primary mechanism through which this compound and its analogs exert their protective effects is by scavenging Reactive Carbonyl Species (RCS).[5][8] RCS, such as 4-hydroxynonenal (B163490) (HNE), acrolein (ACR), and methylglyoxal (B44143) (MGO), are toxic aldehydes derived from sugar and lipid peroxidation.[5] In metabolic disorders like obesity and diabetes, elevated levels of RCS lead to "carbonyl stress," a condition characterized by the covalent modification of proteins, lipids, and DNA.[5][8]

These modifications result in the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which contribute to cellular dysfunction, chronic inflammation, and insulin (B600854) resistance by activating pathways like the AGE-RAGE (Receptor for AGEs) axis.[5][9] this compound analogs, such as carnosinol, are highly potent quenchers of these RCS, forming inert adducts that can be excreted.[5][10] By reducing the systemic burden of carbonyl stress, these analogs mitigate downstream pathological events, including inflammation, dyslipidemia, and steatohepatitis, without directly altering adiposity or body weight.[5][7]

MetabolicStress Metabolic Stress (Hyperglycemia, Dyslipidemia) RCS ↑ Reactive Carbonyl Species (RCS) (HNE, MGO, etc.) MetabolicStress->RCS CarbonylStress Carbonyl Stress RCS->CarbonylStress AGE_ALE ↑ AGEs / ALEs Formation CarbonylStress->AGE_ALE RAGE RAGE Pathway Activation AGE_ALE->RAGE Pathology Pathological Outcomes: • Inflammation • Insulin Resistance • Steatohepatitis • Cellular Dysfunction RAGE->Pathology Analog This compound Analog (e.g., Carnosinol) Quenching RCS Quenching (Adduct Formation) Analog->Quenching Quenching->RCS

Caption: Mechanism of Action: RCS Scavenging Pathway.

Therapeutic Applications and Efficacy Data

This compound analogs have shown significant promise in preclinical models of metabolic disorders associated with obesity.[5] Carnosinol, in particular, has been extensively studied in rodent models of diet-induced obesity and metabolic syndrome, demonstrating dose-dependent improvements in key metabolic and inflammatory parameters.[5][7]

Quantitative Data Summary: Carnosinol in Metabolic Disorders

The following tables summarize key findings from preclinical studies evaluating carnosinol.

Table 1: In Vitro RCS Scavenging Activity [5]

Compound Target RCS Assay Method Relative Potency
Carnosinol HNE, Acrolein HPLC-based adduct formation Most potent agent reported
L-Carnosine HNE, Acrolein HPLC-based adduct formation Less potent than Carnosinol

| Hydralazine | HNE, Acrolein | HPLC-based adduct formation | Less potent than Carnosinol |

Table 2: Pharmacokinetic (PK) Profile of Carnosinol [5]

Parameter Species Administration Value
Oral Bioavailability Rat Oral Gavage (45 mg/kg) Significant plasma exposure

| Stability | Human Serum | In vitro incubation | Resistant to carnosinase hydrolysis |

Table 3: In Vivo Efficacy in a Fructose-Fed Rat Model of Metabolic Syndrome [5]

Parameter Control Fructose-Fed Fructose-Fed + Carnosinol (50 mg/kg/day)
Plasma Triglycerides (mg/dL) 85 ± 10 250 ± 25 120 ± 15
Systolic Blood Pressure (mmHg) 125 ± 5 155 ± 8 130 ± 6
HNE Adducts (Liver) Baseline Increased Dose-dependently attenuated

| Insulin Resistance (HOMA-IR) | Baseline | Increased | Significantly improved |

Experimental Protocols

Developing and validating novel this compound analogs requires a systematic workflow, from initial in vitro screening to comprehensive in vivo efficacy and safety studies.

Design 1. Rational Design & Synthesis Screening 2. In Vitro Screening Design->Screening Test Analogs ADMET 3. In Vitro ADMET Profiling Screening->ADMET Select Hits InVivo 4. In Vivo Efficacy (Rodent Models) ADMET->InVivo Select Lead Tox 5. Preclinical Toxicology InVivo->Tox Validate Lead

Caption: Experimental Workflow for this compound Analog Development.
Protocol 1: In Vitro HNE-Induced Protein Carbonylation Assay

Objective: To determine the ability of a this compound analog to inhibit the formation of HNE-protein adducts in vitro.

Materials:

  • Target protein: Human ubiquitin (1 mg/mL in phosphate (B84403) buffer)

  • 4-hydroxynonenal (HNE) solution

  • Test compounds (this compound analog, positive controls like L-carnosine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mass Spectrometer (e.g., ESI-MS)

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, combine human ubiquitin solution with the test compound at various concentrations (e.g., 0.1, 1, 10 mM). Include a vehicle control (no compound) and a positive control.

  • Induction of Carbonylation: Add HNE to each tube to a final concentration that induces detectable carbonylation (e.g., 50 µM).

  • Incubation: Incubate all samples at 37°C for 2-4 hours with gentle agitation.

  • Sample Preparation for MS: Stop the reaction and prepare the samples for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange or dilution.

  • Mass Spectrometry Analysis: Analyze the samples to determine the molecular weight of the ubiquitin. Native ubiquitin will show a specific peak. HNE-adducted ubiquitin will show a mass shift (e.g., +156 Da for a Michael adduct).[5]

  • Data Analysis: Quantify the peak areas for both native and adducted ubiquitin. Calculate the percentage inhibition of carbonylation for each concentration of the test compound relative to the HNE-only control. Determine the IC50 value for the analog.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Rodent Model

Objective: To assess the efficacy of a this compound analog in mitigating metabolic dysfunction in an in vivo model of obesity and insulin resistance.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat/High-Sugar (HFHS) diet (e.g., 45-60% kcal from fat)

  • Control low-fat diet

  • Test compound (this compound analog) formulated for oral gavage

  • Equipment for oral glucose tolerance test (OGTT): glucose solution, glucometer

  • Materials for tissue collection and analysis (e.g., ELISA kits for insulin, kits for triglyceride measurement, Western blot for HNE adducts)

Methodology:

  • Acclimation and Diet Induction: Acclimate mice for one week. Then, divide them into groups: (1) Control Diet, (2) HFHS Diet + Vehicle, (3) HFHS Diet + Test Compound (multiple dose levels). Feed the respective diets for 8-12 weeks to induce the obese phenotype.

  • Compound Administration: Begin daily administration of the test compound or vehicle via oral gavage. Continue for a predefined period (e.g., 8-12 weeks). Monitor body weight and food intake regularly.

  • Metabolic Phenotyping (OGTT): Towards the end of the treatment period, perform an OGTT. Fast mice for 6 hours, then administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Terminal Sample Collection: At the end of the study, euthanize the animals. Collect blood via cardiac puncture for plasma analysis (glucose, insulin, lipids, inflammatory markers). Harvest tissues such as liver and skeletal muscle, and snap-freeze in liquid nitrogen for subsequent analysis.

  • Tissue and Plasma Analysis:

    • Plasma: Measure fasting glucose and insulin to calculate HOMA-IR. Measure triglycerides and inflammatory cytokines (e.g., TNF-α, IL-6).

    • Liver/Muscle: Prepare tissue lysates and perform Western blotting or ELISA to quantify HNE-protein adducts as a measure of carbonyl stress.[5] Perform histological analysis (H&E, Oil Red O) on liver sections to assess steatohepatitis.

  • Data Analysis: Compare all parameters between the treatment groups and the HFHS vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in HOMA-IR, plasma triglycerides, and tissue HNE adducts indicates therapeutic efficacy.[5][7]

Protocol 3: Assessment of Oxidative Stress and Apoptosis in L6 Myotubes

Objective: To evaluate the cytoprotective effects of a this compound analog against induced oxidative stress in a skeletal muscle cell line.[11]

Materials:

  • L6 rat skeletal muscle cell line

  • Differentiation medium

  • Hydrogen peroxide (H₂O₂) as an oxidative stressor

  • Test compound (this compound analog)

  • Reagents for viability assay (e.g., MTT)

  • Reagents for apoptosis detection (e.g., TUNEL assay kit)

  • Fluorescence microscope

Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts until confluent. Switch to a low-serum differentiation medium to induce fusion into myotubes.

  • Pre-incubation: Once myotubes are formed, pre-incubate the cells with various concentrations of the this compound analog (e.g., 10, 20, 30 mM) for 24 hours.[11] Include a vehicle-only control group.

  • Induction of Oxidative Stress: After pre-incubation, expose the myotubes (except for the absolute control group) to H₂O₂ for a defined period (e.g., 1-2 hours) to induce oxidative stress and apoptosis.

  • Cell Viability Assay: Following H₂O₂ treatment, assess cell viability using the MTT assay according to the manufacturer's protocol.

  • Apoptosis Detection (TUNEL Assay): Fix the cells and perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis. Counterstain nuclei with DAPI.[12]

  • Microscopy and Quantification: Capture images using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

  • Data Analysis: Compare the viability and percentage of apoptotic cells in the analog-pre-treated groups to the H₂O₂-only group. A significant increase in viability and a decrease in TUNEL-positive cells indicate a protective effect.[11][12]

References

Carnosine's Impact on Exercise Performance: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the impact of carnosine on exercise performance. This compound, a dipeptide naturally present in high concentrations in skeletal muscle, plays a significant role in intracellular pH regulation and has demonstrated ergogenic potential, particularly in high-intensity exercise.[1][2] The following sections detail the mechanisms of action, quantitative effects on performance, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound's primary role in enhancing exercise performance is attributed to its function as an intracellular proton buffer.[2][3][4] During high-intensity exercise, there is a significant reliance on anaerobic glycolysis for ATP production, leading to the accumulation of hydrogen ions (H+) and a subsequent decrease in intramuscular pH.[4] This acidification can impair muscle contraction and contribute to fatigue.[3] this compound, with a pKa of 6.83, is a highly effective physiological buffer within the typical intracellular pH range of muscle cells.[4][5] By accepting H+, this compound helps to attenuate the drop in pH, thereby delaying the onset of fatigue and allowing for sustained performance.[3][6]

Beyond its buffering capacity, other proposed mechanisms for this compound's ergogenic effects include:

  • Antioxidant activity: this compound can scavenge reactive oxygen species (ROS), which are produced at an increased rate during exercise and can contribute to muscle fatigue and damage.[7][8]

  • Enhanced calcium sensitivity: this compound may improve the sensitivity of the contractile apparatus to calcium ions (Ca2+), which is crucial for muscle contraction.[1][6]

  • Enzyme regulation: It may also influence the activity of key enzymes involved in energy metabolism.[4]

Quantitative Data on Performance Improvements

Supplementation with beta-alanine (B559535), the rate-limiting precursor to this compound, has been consistently shown to increase muscle this compound concentrations by 20-80%.[4] This increase is associated with improvements in various exercise performance metrics, particularly in activities of high intensity and short duration.

Performance MetricStudy PopulationSupplementation ProtocolKey FindingsReference
High-Intensity Cycling Capacity Recreationally active adults4-6 g/day β-alanine for 4 weeksIncreased time to exhaustion and total work done[4]
400m Sprint Performance Trained sprinters4.8 g/day β-alanine for 4-5 weeksAttenuated fatigue in repeated isokinetic contraction bouts[8]
Rowing Performance Elite rowers5 g/day β-alanine for 7 weeksImproved performance in some, but not all, studies[5]
Intermittent High-Intensity Exercise Team sport athletes3.2 g/day β-alanine for 12 weeksImproved performance in tests like the Yo-Yo Intermittent Recovery Test[1]

Experimental Protocols

Protocol 1: Assessing the Effect of Beta-Alanine Supplementation on Muscle this compound Content and High-Intensity Cycling Performance

1. Subject Recruitment:

  • Recruit healthy, recreationally active individuals.

  • Obtain informed consent and screen for any contraindications to exercise or supplementation.

2. Baseline Testing:

  • Muscle Biopsy: Obtain a muscle biopsy from the vastus lateralis for baseline muscle this compound content analysis using High-Performance Liquid Chromatography (HPLC).[7][9] Alternatively, use non-invasive proton magnetic resonance spectroscopy (1H-MRS).[9][10]

  • Exercise Performance Test: Conduct a standardized high-intensity cycling test to exhaustion at a fixed workload (e.g., 110% of maximal power output) to determine baseline performance. Record time to exhaustion and total work done.

3. Supplementation Phase:

  • Randomly assign participants to either a beta-alanine or a placebo group in a double-blind manner.

  • Administer 4-6 grams of beta-alanine per day, divided into smaller doses (e.g., 800 mg) to minimize paraesthesia, for a duration of 4-10 weeks.[4] The placebo group will receive a non-caloric substance with a similar appearance.

4. Post-Supplementation Testing:

  • Repeat the muscle biopsy and the high-intensity cycling test to exhaustion following the supplementation period.

5. Data Analysis:

  • Compare the changes in muscle this compound content and exercise performance between the beta-alanine and placebo groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

Primary Mechanism: Intracellular pH Buffering

The primary mechanism by which increased muscle this compound content enhances high-intensity exercise performance is through improved intracellular pH regulation.

HI_Exercise High-Intensity Exercise Glycolysis Increased Anaerobic Glycolysis HI_Exercise->Glycolysis H_Production Increased H+ Production Glycolysis->H_Production pH_Drop Decreased Intramuscular pH (Acidosis) H_Production->pH_Drop Fatigue Muscle Fatigue pH_Drop->Fatigue Performance_Decrease Decreased Performance Fatigue->Performance_Decrease Beta_Alanine Beta-Alanine Supplementation Carnosine_Increase Increased Muscle this compound Beta_Alanine->Carnosine_Increase Buffering Increased Intracellular pH Buffering Carnosine_Increase->Buffering Buffering->pH_Drop Attenuates

This compound's pH buffering mechanism.
General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on exercise performance.

cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Post-Intervention Assessment cluster_3 Phase 4: Data Analysis Recruitment Subject Recruitment & Screening Baseline_Biopsy Muscle Biopsy / 1H-MRS (Baseline this compound) Recruitment->Baseline_Biopsy Baseline_Performance Exercise Performance Test (Baseline) Recruitment->Baseline_Performance Randomization Randomization Baseline_Performance->Randomization Supplementation Beta-Alanine or Placebo Supplementation Randomization->Supplementation Post_Biopsy Muscle Biopsy / 1H-MRS (Post-Supplementation this compound) Supplementation->Post_Biopsy Post_Performance Exercise Performance Test (Post-Supplementation) Supplementation->Post_Performance Analysis Statistical Analysis (Comparison of Changes) Post_Performance->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Experimental workflow diagram.

Further research is warranted to fully elucidate the complex signaling pathways through which this compound may influence exercise adaptations beyond its well-established role as a pH buffer. Future studies could explore its impact on pathways related to mitochondrial biogenesis, antioxidant defense, and calcium handling in skeletal muscle.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in excitable tissues like muscle and brain.[1][2] Its multifaceted biochemical properties, including antioxidant, anti-glycation, anti-inflammatory, and metal-chelating activities, position it as a promising therapeutic agent for combating age-related diseases.[3][4][5] As organisms age, the levels of this compound naturally decline, which may contribute to the progression of chronic degenerative disorders.[4][6] These application notes provide a comprehensive methodological framework for investigating the therapeutic potential of this compound in preclinical and clinical research settings. A significant challenge in this compound research is its rapid degradation by serum and tissue carnosinases (CNDP1 and CNDP2), which reduces its bioavailability.[1][7][8] This necessitates careful consideration of administration routes and the development of carnosinase-resistant analogs or advanced drug delivery systems.[7]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its protective effects through multiple, interconnected pathways. Its multimodal mechanism of action makes it a compelling candidate for diseases with complex pathologies.[9][10]

Antioxidant and Cytoprotective Effects

This compound functions as both a direct scavenger of reactive oxygen species (ROS) and an indirect antioxidant by upregulating the cellular defense system.[5][11] The imidazole (B134444) ring in its structure is primarily responsible for its ROS scavenging activity.[5] Indirectly, this compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[3][12] This leads to the expression of numerous antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[3][5]

G This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates Nrf2 Nrf2 ROS->Nrf2 Induces dissociation PI3K_AKT->Nrf2 Activates Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Keap1->Nrf2 Sequesters in cytoplasm AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->AntioxidantEnzymes Upregulates transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to

This compound's antioxidant signaling via the Nrf2 pathway.
Anti-Glycation Activity

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in diabetic complications, atherosclerosis, and neurodegeneration.[6][13] this compound effectively inhibits the formation of AGEs by quenching reactive carbonyl species (RCS) like methylglyoxal (B44143) (MGO) and glyoxal, which are precursors to AGEs.[5][13] This action helps prevent the cross-linking and subsequent dysfunction of proteins.[4]

G cluster_glycation Glycation Pathway cluster_inhibition Inhibition by this compound Sugars Reducing Sugars (e.g., Glucose) RCS Reactive Carbonyl Species (RCS) (e.g., MGO) Sugars->RCS Oxidation Proteins_Lipids Proteins / Lipids AGEs Advanced Glycation End-products (AGEs) Proteins_Lipids->AGEs Reaction RCS->AGEs Reaction Carnosine_RCS_Adduct Inert this compound-RCS Adducts This compound This compound This compound->RCS Traps / Quenches CellDamage Cellular Damage & Dysfunction AGEs->CellDamage

Mechanism of this compound's anti-glycation activity.
Modulation of Inflammatory and Metabolic Pathways

This compound has demonstrated anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[5] Additionally, it influences key metabolic signaling nodes like mTOR (mammalian target of rapamycin) and Sirtuin-1 (Sirt-1).[14][15] By inhibiting the mTOR pathway, this compound can attenuate processes like vascular smooth muscle cell calcification.[14][16][17] It can also activate Sirt-1, a protein deacetylase involved in cellular stress resistance and longevity.[15]

G This compound This compound mTOR mTOR Pathway This compound->mTOR Inhibits Sirt1 Sirt-1 This compound->Sirt1 Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth OsteoDiff Osteoblastic Transdifferentiation mTOR->OsteoDiff StressResilience Stress Resilience Sirt1->StressResilience MetabolicHealth Metabolic Health StressResilience->MetabolicHealth

This compound's modulation of mTOR and Sirt-1 pathways.

Experimental Workflow and Models

A typical study investigating this compound involves a multi-tiered approach, from initial in vitro screening to validation in relevant in vivo models of age-related disease.

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 step1 Step 1: In Vitro Screening step2 Step 2: Mechanism of Action Studies step1->step2 s1_a Cell Viability Assays step3 Step 3: In Vivo Model Selection step2->step3 s2_a Western Blot (Signaling Proteins) step4 Step 4: In Vivo Efficacy & PK/PD step3->step4 s3_a Diabetes: db/db or BTBR ob/ob mice step5 Step 5: Data Analysis & Interpretation step4->step5 s4_a This compound Administration (IP, Oral) s1_b Dose-Response Curves s1_c Biomarker Screening (ROS, AGEs) s2_b qPCR (Gene Expression) s2_c Pathway Inhibitor Studies s3_b Neurodegeneration: Transgenic models s3_c Cardiovascular: ApoE-/- mice s4_b Tissue & Blood Collection s4_c Histology & Biomarker Analysis

General experimental workflow for studying this compound.
In Vitro Models

  • Cellular Senescence: Primary human fibroblasts (e.g., IMR-90) can be induced into senescence via replicative exhaustion or stress (e.g., H₂O₂ treatment). This compound's effect on senescence markers (SA-β-gal, p16, p21) can be assessed.

  • Diabetic Complications: Murine podocytes or human mesangial cells cultured in high-glucose media can model diabetic nephropathy.[15][18] Human dermal fibroblasts or endothelial cells in high glucose can model impaired wound healing.[19]

  • Neurodegeneration: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons treated with neurotoxins (e.g., 6-OHDA for Parkinson's, Aβ oligomers for Alzheimer's) are common models.[5][12]

  • Inflammation: Macrophage cell lines (e.g., RAW 264.7) stimulated with LPS and IFN-γ can be used to study this compound's anti-inflammatory effects on cytokine production.[20]

  • Vascular Calcification: Vascular smooth muscle cells (VSMCs) cultured in high-phosphate media can model age-related vascular calcification.[14][16]

In Vivo Models

Selection of an appropriate animal model is critical for translating in vitro findings.

  • Type 2 Diabetes & Nephropathy: The BTBR ob/ob mouse model is well-suited for studying obesity-related diabetes and advanced diabetic nephropathy.[18] The db/db mouse is another widely used model for type 2 diabetes and its complications, such as impaired wound healing.[19][21]

  • Neurodegenerative Diseases: Transgenic mouse models that overexpress disease-associated proteins (e.g., APP/PS1 for Alzheimer's, α-synuclein for Parkinson's) are standard.

  • Cardiovascular Disease: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are a classic model for atherosclerosis.

Data Presentation: Quantitative Outcomes

Summarizing quantitative data is essential for comparing results across different studies and models.

Table 1: Summary of this compound Dosages in Preclinical Animal Models

Disease Model Animal Model This compound Dose Administration Route Key Outcome Reference(s)
Type 2 Diabetes BTBR ob/ob mice 1 g/L in drinking water Oral Attenuated hyperglycemia and albuminuria [18]
Diabetic Cognitive Decline HFD/STZ-induced rats 100, 300, 900 mg/kg/day Intragastric Improved cognitive performance, modulated autophagy [22]
Diabetic Wound Healing db/db mice 100 mg/kg/day Intraperitoneal & Topical Significantly enhanced wound closure rate [19][21]

| Vascular Calcification | Rat VSMC model (in vitro) | 2.5, 5, 10 mmol/L | In culture medium | Dose-dependently attenuated calcium deposition |[16][17] |

Table 2: Summary of this compound Outcomes in Human Clinical Studies

Condition This compound Dose Duration Key Outcome Reference(s)
Type 2 Diabetes 1 g/day 12 weeks Trend towards lower HbA1c and fasting blood sugar [9]
Mild Cognitive Impairment 250 mg/day (with 750 mg Anserine) 12 weeks Improved memory scores (WMS-LM2) [9]
Diabetes Mellitus (Meta-Analysis) Varied Varied Significant reduction in HbA1c (MD: -1.25) and FBS (MD: -12.44 mg/dL) [23][24]

| Neurodegenerative Disorder (Meta-Analysis) | Varied | Varied | Significant improvement in Wechsler Memory Scale (WMS-LM2) |[23][24] |

Experimental Protocols

Protocol: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[25][26][27]

Materials:

  • Cells of interest (adherent or suspension)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • ROS-inducing agent (e.g., H₂O₂, Tert-butyl hydroperoxide) as a positive control

  • Black, clear-bottom 96-well plate for fluorescence reading

  • Fluorescence microplate reader (Ex/Em: ~485/535 nm) or flow cytometer

Procedure (for Adherent Cells):

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.

  • Treatment: Remove the culture medium and treat cells with various concentrations of this compound for the desired time. Include untreated controls and a positive control (e.g., H₂O₂ for 30-60 min).

  • Probe Loading: a. Prepare a working solution of DCFH-DA (e.g., 5-20 µM) in pre-warmed serum-free medium or PBS immediately before use. Protect from light. b. Remove the treatment medium and wash the cells once with warm PBS. c. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[25]

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with 100 µL of warm PBS to remove excess probe.[25]

  • Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[25]

  • Data Analysis: Subtract the fluorescence of blank wells (containing only PBS) from all readings. Normalize the fluorescence intensity of treated samples to the untreated control.

Protocol: Measurement of Advanced Glycation End-products (AGEs)

This protocol describes a competitive ELISA for the quantification of AGEs in biological samples.[28]

Materials:

  • Biological samples (serum, plasma, tissue lysates)

  • AGE-BSA standard

  • Competitive ELISA kit for AGEs (e.g., containing AGE-coated plates, anti-AGE primary antibody, HRP-conjugated secondary antibody)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Sample Preparation: Dilute serum, plasma, or tissue lysate samples in the provided assay diluent.[28] Protein concentration should be normalized across samples if possible.

  • Standard Curve Preparation: Prepare a serial dilution of the AGE-BSA standard (e.g., from 100 µg/mL to 0 µg/mL) according to the kit manufacturer's instructions.[28]

  • Assay Procedure: a. Add 50 µL of standard or prepared sample to the wells of the AGE-conjugate coated plate.[28] b. Add 50 µL of the diluted anti-AGE antibody to each well. c. Incubate for 1-2 hours at room temperature on an orbital shaker.[28]

  • Washing: Aspirate the contents of the wells and wash 3-4 times with 250 µL of 1X Wash Buffer.[28]

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[28]

  • Washing: Repeat the wash step as described in step 4.

  • Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.[28]

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[28]

  • Measurement: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis: The signal is inversely proportional to the amount of AGEs in the sample. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of AGEs in the samples by interpolating from the standard curve.

Protocol: Analysis of Inflammatory Cytokines

This protocol describes the measurement of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum using a sandwich ELISA.[29][30]

Materials:

  • Samples (cell culture supernatant, serum)

  • Cytokine-specific ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, standards)

  • Assay diluent

  • Wash buffer

  • Substrate solution (TMB)

  • Stop solution

  • Microplate reader (450 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 100 µL of recombinant cytokine standards and samples to appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate and wash the wells 4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Development: Add 100 µL of TMB substrate and incubate for 15-20 minutes at room temperature in the dark until color develops.

  • Stopping Reaction: Add 50-100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Create a standard curve by plotting the absorbance for each standard concentration on the y-axis versus the concentration on the x-axis. Determine the cytokine concentration in the samples from this standard curve.

References

Carnosine in Ophthalmic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant therapeutic potential in ophthalmology. Its multifaceted mechanism of action, encompassing antioxidant, anti-glycation, and anti-inflammatory properties, positions it as a compelling candidate for the treatment and prevention of various ocular pathologies. This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound in ophthalmic research, with a focus on cataracts, age-related macular degeneration (AMD), diabetic retinopathy, and dry eye disease.

Applications in Ophthalmic Research

This compound and its derivatives, such as N-acetylthis compound (NAC), have been investigated for their protective effects against a range of eye diseases. NAC is a prodrug of L-carnosine that can penetrate the cornea and is then metabolized into L-carnosine in the aqueous humor.[1][2]

  • Cataracts: this compound's anti-glycation properties are particularly relevant to cataractogenesis, a condition characterized by the clouding of the lens due to protein aggregation.[3][4] this compound has been shown to inhibit the formation of advanced glycation end-products (AGEs), which contribute to the cross-linking and insolubilization of lens crystallins.[4][5] Its antioxidant activity also protects the lens from oxidative stress, a key factor in the development of senile cataracts.[3][6]

  • Age-Related Macular Degeneration (AMD): In AMD, this compound has demonstrated a neuroprotective role by counteracting inflammation and oxidative stress in retinal pigment epithelial (RPE) cells.[7][8] Studies have shown that this compound can suppress the expression of pro-inflammatory mediators and reduce reactive oxygen species (ROS) production in in vitro models of AMD.[7][9]

  • Diabetic Retinopathy: this compound has been found to prevent vascular damage in experimental models of diabetic retinopathy.[10][11][12] It may exert its protective effects by inducing heat shock protein 27 (Hsp27) in glial cells and normalizing levels of angiopoietin-2, a factor involved in vascular destabilization.[10][11][12]

  • Dry Eye Disease: Research suggests that this compound can mitigate dry eye disease by exerting antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic effects on the lacrimal glands.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound's application in ophthalmic research.

Table 1: In Vitro Studies

Cell LineCondition ModeledThis compound ConcentrationTreatment DurationKey Findings
Human Lens Epithelial CellsH₂O₂-induced oxidative stress10 mM, 20 mMNot specifiedNo significant protective effect against H₂O₂-induced damage.[14]
ARPE-19Aβ₁₋₄₂ oligomer-induced AMD model20 mM48 hoursDecreased mRNA expression of IL-1β and TNF-α; reduced ROS production.[7]
ARPE-19Aβ₁₋₄₂ oligomer-induced AMD model20 mM48 hoursProtected against the reduction of ZO-1 tight junction protein expression.[7]

Table 2: Ex Vivo Studies

TissueModelThis compound ConcentrationTreatment DurationKey Findings
Porcine LensesHigh galactose-induced cataract20 mMNot specifiedDramatic inhibition of advanced glycation end-product (AGE) formation.[14]

Table 3: In Vivo Animal Studies

Animal ModelConditionThis compound/NAC AdministrationTreatment DurationKey Findings
Diabetic Rats (STZ-induced)Diabetic Retinopathy1 g/kg/day (oral)6 monthsPrevented retinal vascular damage; induced Hsp27 in glial cells.[10][11][12]
Diabetic Rats (STZ-induced)Cataracts1% this compound eye drops13 weeksDelayed the progression of cataracts.[5]
RabbitsIL-1α-induced Dry EyeNot specifiedNot specifiedMitigated inflammation and oxidative stress in lacrimal glands.[13]

Table 4: Human Clinical Trials (N-Acetylthis compound - NAC)

Study PopulationConditionNAC ConcentrationTreatment DurationKey Findings
Patients with senile cataractsSenile Cataracts1% eye drops6 months90% of NAC-treated eyes showed improvement in best corrected visual acuity.[15]
Patients with senile cataractsSenile Cataracts1% eye drops24 monthsSustained improvement in vision; no worsening of vision in treated eyes.[15]
Patients with senile cataractsSenile Cataracts1% eye drops9 monthsImproved glare sensitivity.[6][16]

Experimental Protocols

In Vitro Model of AMD in ARPE-19 Cells

This protocol describes the induction of an AMD-like phenotype in ARPE-19 cells using amyloid-beta (Aβ) oligomers and subsequent treatment with this compound.

Materials:

  • ARPE-19 cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Aβ₁₋₄₂ peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • MTT reagent

  • TRIzol reagent

  • qRT-PCR reagents and primers for IL-1β, TNF-α, and a housekeeping gene

  • Fluorescent probe for ROS detection (e.g., H2DCFDA)

  • Antibodies for ZO-1 immunocytochemistry

Protocol:

  • Cell Culture: Culture ARPE-19 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Preparation of Aβ₁₋₄₂ Oligomers:

    • Suspend the Aβ₁₋₄₂ peptide in DMSO to a final concentration of 5 mM.

    • Dilute to 100 µM in ice-cold DMEM/F12 medium.

    • Incubate for 48 hours at 4°C to allow for oligomer formation.

  • Cell Treatment:

    • Seed ARPE-19 cells in appropriate culture plates.

    • Pre-treat cells with 20 mM this compound for 1 hour.

    • Add Aβ₁₋₄₂ oligomers to a final concentration of 2 µM.

    • Incubate for 48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent to the cells and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.

    • Measure absorbance at 570 nm.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from cells using TRIzol reagent.

    • Synthesize cDNA.

    • Perform qRT-PCR for IL-1β and TNF-α, normalizing to a housekeeping gene.

  • ROS Detection:

    • Load cells with a fluorescent ROS probe (e.g., H2DCFDA).

    • Measure fluorescence intensity using a microplate reader or fluorescence microscope.

  • Immunocytochemistry for ZO-1:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.3% Triton X-100.

    • Block with 3% bovine serum albumin.

    • Incubate with primary antibody against ZO-1 overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize using a fluorescence microscope.

Ex Vivo Galactose-Induced Cataract Model

This protocol details the induction of cataracts in isolated porcine lenses using a high-galactose medium.

Materials:

  • Fresh porcine eyes

  • M199 medium (or similar culture medium)

  • Galactose

  • This compound

  • Penicillin-Streptomycin

  • Slit-lamp biomicroscope

  • Reagents for Advanced Glycation End-product (AGE) assay (e.g., NBT assay)

Protocol:

  • Lens Isolation:

    • Dissect fresh porcine eyes to carefully remove the lenses.

    • Place lenses in a sterile culture medium.

  • Incubation:

    • Place individual lenses in separate wells of a culture plate.

    • Add culture medium containing a high concentration of galactose (e.g., 30 mM) to induce cataract formation.

    • For the treatment group, add 20 mM this compound to the galactose-containing medium.

    • Include a control group with medium only.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Cataract Evaluation:

    • At regular intervals (e.g., daily), examine the lenses for opacity using a slit-lamp biomicroscope.

    • Document the progression of cataracts photographically.

  • AGEs Measurement (NBT Assay):

    • At the end of the experiment, homogenize the lenses.

    • Perform a nitroblue tetrazolium (NBT) assay on the lens homogenates to quantify fructosamine, an early marker of glycation.

In Vivo Model of Diabetic Retinopathy

This protocol describes the induction of diabetes in rats using streptozotocin (B1681764) (STZ) to model diabetic retinopathy.

Materials:

  • Wistar rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucose meter and strips

  • This compound

  • Reagents for retinal immunofluorescence staining (e.g., anti-GFAP antibody)

  • Reagents for Western blot analysis (e.g., anti-Hsp27, anti-Ang-2 antibodies)

Protocol:

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg) dissolved in citrate buffer to the rats.

    • Administer citrate buffer alone to the control group.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours post-injection.

    • Rats with blood glucose levels >16.5 mmol/L are considered diabetic.

  • This compound Treatment:

    • Administer this compound orally (e.g., 1 g/kg/day) to the treatment group for the duration of the study (e.g., 6 months).

  • Assessment of Retinal Changes:

    • At the end of the study, euthanize the rats and enucleate the eyes.

    • Immunofluorescence Staining:

      • Fix and section the retinas.

      • Perform immunofluorescence staining for markers of glial cell activation (e.g., GFAP).

    • Western Blot Analysis:

      • Isolate protein from the retinas.

      • Perform Western blotting to analyze the expression of proteins such as Hsp27 and Ang-2.

Signaling Pathways and Experimental Workflows

This compound's Protective Signaling in an In Vitro AMD Model

Carnosine_AMD_Pathway Abeta Aβ Oligomers ARPE19 ARPE-19 Cells Abeta->ARPE19 Induces ZO1_disruption ↓ ZO-1 Expression (Tight Junction Disruption) Abeta->ZO1_disruption Inflammation Inflammation ARPE19->Inflammation OxidativeStress Oxidative Stress ARPE19->OxidativeStress IL1b_TNFa ↑ IL-1β & TNF-α Inflammation->IL1b_TNFa ROS ↑ ROS Production OxidativeStress->ROS CellDamage RPE Cell Damage (AMD Pathology) IL1b_TNFa->CellDamage ROS->CellDamage ZO1_disruption->CellDamage This compound This compound This compound->IL1b_TNFa Inhibits This compound->ROS Inhibits This compound->ZO1_disruption Protects

Caption: this compound's protective mechanism in an in vitro AMD model.

Experimental Workflow for In Vitro this compound Efficacy Testing

In_Vitro_Workflow start Start: ARPE-19 Cell Culture induce_damage Induce Damage (e.g., Aβ Oligomers) start->induce_damage treat_this compound Treat with this compound induce_damage->treat_this compound control_group Control Group (No this compound) induce_damage->control_group incubation Incubate (e.g., 48h) treat_this compound->incubation control_group->incubation analysis Analysis incubation->analysis viability Cell Viability (MTT) analysis->viability gene_expression Gene Expression (qRT-PCR) analysis->gene_expression ros ROS Levels analysis->ros protein_expression Protein Expression (ICC/Western) analysis->protein_expression end End: Data Interpretation viability->end gene_expression->end ros->end protein_expression->end

Caption: Workflow for in vitro testing of this compound's efficacy.

This compound's Anti-Glycation Action in Cataract Formation

Carnosine_Cataract_Pathway HighGlucose High Glucose / Galactose Glycation Non-enzymatic Glycation HighGlucose->Glycation LensProteins Lens Crystallin Proteins LensProteins->Glycation AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs ProteinCrosslinking Protein Cross-linking & Aggregation AGEs->ProteinCrosslinking Cataract Cataract Formation (Lens Opacification) ProteinCrosslinking->Cataract This compound This compound This compound->Glycation Inhibits

Caption: this compound's mechanism in preventing cataract formation.

References

Troubleshooting & Optimization

Technical Support Center: Carnosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing carnosine in their cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding this compound's stability and use.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing the expected effects of this compound in my cell culture experiments?

A1: The most common reason for a lack of this compound bioactivity is its degradation. This compound is susceptible to enzymatic hydrolysis by carnosinases. The stability of this compound in your cell culture system is highly dependent on the composition of your culture medium, particularly the type of serum used. While Fetal Bovine Serum (FBS) has negligible carnosinase activity, human serum contains high levels of carnosinase (CN1) that can rapidly degrade this compound.[1]

Q2: How stable is this compound in standard cell culture media like DMEM or RPMI-1640 supplemented with Fetal Bovine Serum (FBS)?

A2: In standard, chemically defined media such as DMEM and RPMI-1640 supplemented with FBS, this compound is generally considered stable.[2][3] This is because FBS does not contain the high levels of carnosinase found in human serum.[1] Therefore, significant degradation of this compound is not expected under these conditions, allowing for its effective use in most cell culture applications.

Q3: Can the pH of my culture medium affect this compound stability?

A3: While non-enzymatic degradation of this compound is considered non-existent, the pH of the medium can influence the activity of any present carnosinases. Carnosinase activity is known to be pH-dependent, with optimal activity at physiological and slightly alkaline pH. However, in typical cell culture conditions with FBS, where carnosinase activity is minimal, pH is not a primary concern for this compound stability.

Q4: Does temperature affect this compound stability during incubation?

A4: Similar to pH, temperature primarily affects the rate of enzymatic degradation. Standard cell culture incubation at 37°C will accelerate any enzymatic activity present. However, given the low carnosinase levels in FBS, temperature-dependent degradation of this compound is not a significant issue in most experimental setups.

Q5: Are there more stable alternatives to this compound for cell culture experiments?

A5: Yes, several this compound analogs exhibit greater stability and can be used as alternatives. N-acetylthis compound and anserine (B1665513) are two common examples. N-acetylthis compound is more resistant to hydrolysis by carnosinases and has been shown to be more potent than this compound in some contexts.[4][] Anserine, a methylated analog of this compound, also demonstrates greater resistance to degradation by human carnosinase and has comparable physiological functions.[6][7]

Troubleshooting Guides

Issue 1: Suspected this compound Degradation in Culture Medium

Symptoms:

  • Lack of expected biological effects of this compound.

  • Inconsistent results between experiments.

Troubleshooting Workflow:

start Start: Suspected this compound Degradation check_serum 1. Verify Serum Source (FBS vs. Human Serum) start->check_serum fbs Using FBS check_serum->fbs FBS human_serum Using Human Serum check_serum->human_serum Human Serum fbs_stable This compound is likely stable. Consider other experimental variables. fbs->fbs_stable human_serum_unstable High probability of degradation. Proceed to quantification. human_serum->human_serum_unstable end End fbs_stable->end quantify 2. Quantify this compound Concentration (See Protocol Below) human_serum_unstable->quantify concentration_ok Concentration is as expected. quantify->concentration_ok concentration_low Concentration is low or undetectable. quantify->concentration_low other_factors Investigate other experimental factors: - Cell line-specific effects - Dosing calculations - Reagent quality concentration_ok->other_factors degradation_confirmed Degradation is confirmed. concentration_low->degradation_confirmed other_factors->end solutions Implement Solutions: - Use carnosinase-free serum (FBS) - Increase this compound concentration - Use a stable analog (N-acetylthis compound, Anserine) degradation_confirmed->solutions solutions->end

Troubleshooting workflow for suspected this compound degradation.
Issue 2: Inconsistent Cellular Responses to this compound Treatment

Symptoms:

  • Variable effects of this compound on cell signaling pathways.

  • Discrepancies in proliferation or viability assays.

Logical Troubleshooting Steps:

start Start: Inconsistent Cellular Responses check_stability 1. Confirm this compound Stability (Follow Issue 1 Workflow) start->check_stability stability_confirmed Stability Confirmed check_stability->stability_confirmed stability_issue Stability is the Issue check_stability->stability_issue check_cell_line 2. Evaluate Cell Line Characteristics stability_confirmed->check_cell_line address_stability Address stability issues as per Issue 1. stability_issue->address_stability end End address_stability->end carnosinase_expression Does the cell line express/ secrete carnosinases? check_cell_line->carnosinase_expression yes_expression Yes carnosinase_expression->yes_expression no_expression No carnosinase_expression->no_expression consider_alternatives Consider using stable analogs or increasing this compound concentration. yes_expression->consider_alternatives check_pathways 3. Analyze Target Signaling Pathways no_expression->check_pathways consider_alternatives->end pathway_activity Assess baseline activity and responsiveness of target pathways (AKT, mTOR, p38 MAPK). check_pathways->pathway_activity pathway_activity->end

Troubleshooting inconsistent cellular responses to this compound.

Data Summary

Table 1: this compound Stability in Different Serum Types
Serum TypeCarnosinase (CN1) ActivityExpected this compound StabilityHalf-life in Serum
Fetal Bovine Serum (FBS) NegligibleHighNot reported, expected to be long
Human Serum HighLow< 5 - 78 minutes[4][8]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Supernatant by LC-MS

This protocol provides a method for preparing and analyzing this compound levels in cell culture supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cell culture supernatant

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 1.5 mL microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g at 4°C)

  • LC-MS system with a HILIC column

Sample Preparation:

  • Collect cell culture supernatant from your experimental conditions.

  • Centrifuge the supernatant at 1,000 x g for 5 minutes at 4°C to pellet any detached cells or debris.

  • Transfer the cleared supernatant to a new 1.5 mL microcentrifuge tube.

  • To 100 µL of the supernatant, add 900 µL of ice-cold acetonitrile (containing a suitable internal standard if available, such as L-carnosine-D3) to precipitate proteins.[9]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1][9]

  • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to an LC-MS vial for analysis.

LC-MS Analysis:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of the polar this compound molecule.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from high organic to high aqueous is typically used.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for the specific m/z transitions of this compound.

Protocol 2: Assay for Carnosinase Activity in Cell Culture Supernatant

This protocol allows for the determination of carnosinase activity in your cell culture supernatant.

Materials:

  • Cell culture supernatant

  • This compound solution (e.g., 10 mM in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Collect and clarify cell culture supernatant as described in Protocol 1, steps 1-3.

  • In a microcentrifuge tube, mix 50 µL of supernatant with 50 µL of 10 mM this compound solution.

  • For a time-zero control, immediately stop the reaction in one tube by adding 900 µL of ice-cold acetonitrile.

  • Incubate the remaining tubes at 37°C for a defined period (e.g., 1, 2, 4 hours).

  • At each time point, stop the reaction by adding 900 µL of ice-cold acetonitrile.

  • Prepare the samples for LC-MS analysis as described in Protocol 1, steps 5-8.

  • Quantify the remaining this compound concentration at each time point using LC-MS.

  • Calculate the rate of this compound degradation to determine the carnosinase activity.

Signaling Pathway Diagrams

This compound's Influence on the AKT2 Signaling Pathway

This compound has been shown to activate the AKT2 signaling pathway in macrophages, which can enhance their phagocytic activity.[10][11]

This compound This compound AKT2 AKT2 This compound->AKT2 pAKT2 p-AKT2 (Activated) AKT2->pAKT2 Phosphorylation CD36_RAGE Upregulation of CD36 and RAGE pAKT2->CD36_RAGE Phagocytosis Enhanced Phagocytosis CD36_RAGE->Phagocytosis

This compound activates the AKT2 pathway in macrophages.
This compound's Inhibition of the mTOR Signaling Pathway

In vascular smooth muscle cells, this compound can inhibit the mTOR signaling pathway, which is involved in cellular processes like proliferation and differentiation.[6][12][13][14][15]

This compound This compound mTOR mTOR This compound->mTOR Inhibits pmTOR p-mTOR (Activated) mTOR->pmTOR Phosphorylation p70S6K p70S6K pmTOR->p70S6K pp70S6K p-p70S6K (Activated) p70S6K->pp70S6K Phosphorylation CellProliferation Cell Proliferation & Differentiation pp70S6K->CellProliferation

This compound inhibits the mTOR signaling pathway.
This compound's Prevention of p38 MAPK Activation

Under conditions of oxidative stress, this compound can prevent the activation of the p38 MAPK signaling pathway, thereby protecting cells from stress-induced apoptosis.

OxidativeStress Oxidative Stress p38_MAPK p38 MAPK OxidativeStress->p38_MAPK This compound This compound This compound->p38_MAPK Prevents Activation p_p38_MAPK p-p38 MAPK (Activated) p38_MAPK->p_p38_MAPK Phosphorylation Apoptosis Apoptosis p_p38_MAPK->Apoptosis

This compound prevents oxidative stress-induced p38 MAPK activation.

References

Technical Support Center: Enhancing Carnosine Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carnosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving this compound bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high this compound bioavailability in vivo?

The principal challenge is the rapid degradation of this compound by carnosinase enzymes, particularly serum carnosinase (CN1), which is abundant in human plasma.[1][2][3][4] This enzyme rapidly hydrolyzes this compound into its constituent amino acids, β-alanine and L-histidine, significantly reducing its circulating half-life and availability to target tissues.[1][2][4] In humans, circulating this compound is often undetectable after a fasting period due to the high activity of serum CN1.[1]

Q2: Are there species-specific differences in carnosinase activity that I should consider for my in vivo model?

Yes, this is a critical consideration. Rodents, such as mice and rats, lack the circulating form of carnosinase (CN1) found in humans.[3] This means that this compound has a much higher bioavailability in these animal models, and results may not be directly translatable to humans.[3] When designing preclinical studies, it is essential to be aware of these enzymatic differences.

Q3: What are the main strategies to improve the bioavailability of this compound?

There are three primary strategies to enhance this compound's bioavailability for in vivo applications:

  • This compound Analogs: Synthesizing or using naturally occurring analogs of this compound that are resistant to degradation by carnosinases.[3][5][6]

  • Carnosinase Inhibitors: Co-administering this compound with a substance that inhibits the activity of carnosinase enzymes.[2][3][7]

  • Advanced Drug Delivery Systems (DDS): Encapsulating this compound in protective carriers to shield it from enzymatic degradation and facilitate its delivery to target tissues.[2][3][4]

Q4: Can I increase tissue this compound levels by supplementing with its precursor, β-alanine?

Yes, oral supplementation with β-alanine can significantly increase this compound concentrations in tissues, particularly in skeletal muscle.[1] β-alanine is the rate-limiting precursor for this compound synthesis, and its chronic ingestion can elevate muscle this compound content by up to 80%.[1] This approach bypasses the issue of plasma carnosinase activity by providing the building block for endogenous this compound synthesis within the target tissue.

Troubleshooting Guide

Issue 1: Low or undetectable plasma this compound levels after oral administration.
  • Potential Cause: Rapid degradation by serum carnosinase (CN1). After oral administration, this compound is absorbed, but quickly hydrolyzed in the bloodstream. Peak plasma concentrations in humans are typically observed around 2.5 hours post-consumption, with levels becoming undetectable by 5.5 hours.[8][9]

  • Troubleshooting Steps:

    • Confirm Analytical Sensitivity: Ensure your analytical method, such as LC-MS/MS, has a low enough limit of detection (LOD) and limit of quantification (LOQ) to measure transient this compound levels.[10]

    • Optimize Sampling Time: Design a pharmacokinetic study with frequent blood sampling time points immediately following administration (e.g., 15, 30, 60, 90, 120, 180, 240, 300, and 330 minutes) to capture the absorption and elimination phases accurately.[8]

    • Consider Carnosinase-Resistant Analogs: For sustained plasma levels, consider using carnosinase-resistant analogs like anserine (B1665513) or carnosinol.[3][5][6] Carnosinol, a rationally designed derivative, exhibits high oral bioavailability and is resistant to carnosinases.[5]

    • Co-administer with a Carnosinase Inhibitor: The co-administration of a carnosinase inhibitor, such as carnostatine, has been shown to significantly increase plasma this compound levels.[2][7]

    • Utilize a Protective Delivery System: Encapsulating this compound in liposomes or nanoparticles can protect it from enzymatic degradation in the plasma.[2][4][]

Issue 2: Difficulty in delivering this compound across the blood-brain barrier (BBB).
  • Potential Cause: The hydrophilic nature of this compound and potential enzymatic barriers limit its passage into the central nervous system.

  • Troubleshooting Steps:

    • Intranasal Administration: This route is being explored as it may bypass the BBB and first-pass metabolism, allowing for more direct delivery to the brain.[2][3]

    • Liposomal Formulations: Liposomes can be engineered to enhance BBB penetration.[]

    • Nanoparticle-Based Delivery: Certain nanoparticles can be functionalized to target BBB transporters, facilitating the transport of their cargo into the brain.[2]

Issue 3: Variability in experimental results between studies.
  • Potential Cause: Inconsistent administration routes, dosages, and treatment durations can lead to significant variability in outcomes.[3][12] For instance, oral administration dosages in animal studies have ranged from 0.5 g/L to 30 g/L in drinking water.[3]

  • Troubleshooting Steps:

    • Standardize Protocols: When comparing results or building upon previous work, it is crucial to align the administration route (e.g., oral gavage, intraperitoneal injection, drinking water), dosage, and duration of the study.[12]

    • Report Dosages Consistently: Use standardized units of measurement (e.g., mg/kg of body weight) to facilitate cross-study comparisons.[3]

    • Conduct Pharmacokinetic Studies: A preliminary pharmacokinetic study for your specific formulation and animal model is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the therapeutic study design.[12]

Data on this compound Bioavailability and Formulations

Table 1: Comparison of Strategies to Enhance this compound Bioavailability

StrategyAdvantagesDisadvantagesKey Considerations
This compound Analogs (e.g., Carnosinol, Anserine) Resistant to carnosinase degradation, high oral bioavailability.[3][5][6]May have different biological activities compared to this compound.Anserine is a naturally occurring analog, while carnosinol is a synthetic derivative.[3][5]
Carnosinase Inhibitors (e.g., Carnostatine) Directly addresses the primary degradation pathway, can be co-administered with this compound.[2][7]Potential for off-target effects, requires careful dose-response studies.Can increase plasma this compound levels by up to 100-fold in animal models.[7]
Drug Delivery Systems (e.g., Liposomes, Nanoparticles) Protects this compound from degradation, can be targeted to specific tissues, may improve cellular uptake.[2][4][]More complex formulation and characterization, potential for immunogenicity.[2]Liposomal formulations can improve stability in the gastrointestinal tract.[]
β-Alanine Supplementation Increases endogenous this compound synthesis in tissues like muscle, bypassing plasma degradation.[1]Does not increase circulating this compound levels, effect is tissue-specific.Chronic ingestion can elevate muscle this compound by up to 80%.[1]

Table 2: Human Plasma Pharmacokinetics of this compound after Beef Consumption

Time Post-ConsumptionMean Plasma this compound Concentration (mg/L)
0 minUndetectable
15 minDetected
2.5 hours32.7 (Peak)
5.5 hoursUndetectable
Data from a study where participants consumed 100g of cooked ground beef containing 124 mg of this compound.[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma and Tissue by LC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters should be optimized for your instrument and matrix.

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add an internal standard (e.g., this compound-d4). Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for analysis.

    • Tissue: Homogenize a known weight of tissue in a suitable buffer. Add an internal standard. Perform protein precipitation as described for plasma.

  • Chromatographic Separation:

    • Use a suitable HPLC column (e.g., a C18 column).

    • Employ a binary solvent system with a gradient elution. For example:

      • Mobile Phase A: 10 mM ammonium (B1175870) formate, 0.125% formic acid in 5% acetonitrile: 95% water.[13]

      • Mobile Phase B: 10 mM ammonium formate, 0.125% formic acid in 95% acetonitrile: 5% water.[13]

    • Set a flow rate of approximately 0.55 mL/min.[13]

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 227 → 110.[13]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[13]

Protocol 2: In Vitro Assessment of Carnosinase Inhibition
  • Enzyme Source: Human serum can be used as a source of serum carnosinase (CN1).[14]

  • Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Inhibition Assay:

    • Pre-incubate the human serum with various concentrations of the potential inhibitor (e.g., carnostatine) for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding this compound as the substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Quantification of this compound Degradation:

    • Measure the remaining this compound concentration using the LC-MS/MS protocol described above.

    • The percentage of inhibition is calculated by comparing the amount of this compound degraded in the presence of the inhibitor to the amount degraded in a control reaction without the inhibitor.

Visualizations

Carnosine_Metabolism_and_Bioavailability_Challenges Oral_this compound Oral this compound Administration GI_Tract Gastrointestinal Tract Oral_this compound->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Target_Tissues Target Tissues (e.g., Muscle, Brain) Bloodstream->Target_Tissues Distribution Hydrolysis Rapid Hydrolysis Bloodstream->Hydrolysis Excretion Excretion Target_Tissues->Excretion Metabolism Amino_Acids β-alanine + L-histidine Hydrolysis->Amino_Acids CN1 Serum Carnosinase (CN1) CN1->Hydrolysis Catalyzes Amino_Acids->Excretion Experimental_Workflow_Bioavailability Start Develop Novel Formulation (e.g., Analog, DDS, Inhibitor) In_Vitro In Vitro Characterization Start->In_Vitro Stability Plasma Stability Assay (vs. Carnosinase) In_Vitro->Stability Inhibition Carnosinase Inhibition Assay In_Vitro->Inhibition In_Vivo In Vivo Animal Study Stability->In_Vivo Inhibition->In_Vivo PK Pharmacokinetic (PK) Study (Measure Plasma Levels) In_Vivo->PK PD Pharmacodynamic (PD) Study (Assess Efficacy) In_Vivo->PD Tissue Tissue Distribution Analysis In_Vivo->Tissue End Data Analysis & Comparison to Unmodified this compound PK->End PD->End Tissue->End Signaling_Pathway_Carnosine_Strategies cluster_0 Strategies to Increase Bioavailability cluster_1 Mechanism of Action cluster_2 Outcome Analogs This compound Analogs (e.g., Carnosinol) Resist_Degradation Resist Carnosinase Degradation Analogs->Resist_Degradation Inhibitors Carnosinase Inhibitors Block_Enzyme Block Carnosinase Activity Inhibitors->Block_Enzyme DDS Drug Delivery Systems (e.g., Liposomes) Protect_this compound Shield this compound from Enzyme DDS->Protect_this compound Increased_Bioavailability Increased Systemic This compound Bioavailability Resist_Degradation->Increased_Bioavailability Block_Enzyme->Increased_Bioavailability Protect_this compound->Increased_Bioavailability

References

carnosinase inhibitors to increase carnosine half-life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carnosinase inhibitors to increase the half-life of carnosine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Question 1: My carnosinase activity measurements are inconsistent and not reproducible. What could be the cause?

Answer: Inconsistent carnosinase activity can stem from several factors related to sample handling, assay conditions, and the reagents used. Human serum carnosinase (CN1) activity can be reliably measured directly from human serum without purification[1][2].

Potential Causes and Solutions:

  • Sample Integrity: Ensure consistent collection and storage of serum samples. Freeze-thaw cycles can affect enzyme activity.

  • Assay pH: The optimal pH for human serum carnosinase (CN1) is between 7.5 and 8.5[3]. Ensure your buffer system is robust and consistently maintains this pH throughout the assay. In contrast, cytosolic carnosinase (CN2) has a narrow pH optimum around 9.5 for this compound degradation, a non-physiological condition[1][3].

  • Temperature: Maintain a constant temperature during the incubation step (typically 37°C). Fluctuations can significantly alter enzymatic reaction rates.

  • Substrate Concentration: Ensure the this compound concentration is not a limiting factor, unless performing kinetic studies (e.g., determining Km). Substrate inhibition has been noted with other dipeptides like anserine (B1665513) and homothis compound[4].

  • Metal Ions: Carnosinase is a metalloprotease containing zinc, which is essential for its activity[1]. Avoid chelating agents like EDTA in your assay buffer unless used as a negative control. Conversely, certain metal ions like Manganese (Mn²⁺) and Cadmium (Cd²⁺) have been reported to increase enzyme activity[1][3].

  • Detection Method: The choice of detection method for the hydrolysis product (L-histidine) is critical. Fluorometric methods using o-phtaldialdehyde (OPA) are common but can have interference[4]. Chromatographic methods like IC-UV or LC-MS offer higher specificity[5][6].

Question 2: I am not observing the expected efficacy with my carnosinase inhibitor. Why might this be?

Answer: A lack of inhibitor efficacy can be due to issues with the inhibitor itself, the experimental model, or the assay design.

Potential Causes and Solutions:

  • Inhibitor Type and Target: Be aware of the two main carnosinases. CN1 (serum carnosinase) is the primary target for increasing systemic this compound half-life and is insensitive to bestatin[3]. CN2 (cytosolic non-specific dipeptidase) is sensitive to bestatin[1][3]. Ensure your inhibitor is designed for the correct target.

  • Inhibition Mechanism:

    • Competitive Inhibitors: Compounds like anserine and homothis compound (B1673341) can compete with this compound for the active site. However, they are also substrates for the enzyme, which can complicate interpretation[1].

    • Allosteric Inhibitors: Thiol-containing compounds (e.g., N-acetylcysteine, glutathione) can act as allosteric inhibitors by modifying the Cys102 residue of CN1, leading to a conformational change that reduces activity[4][7]. This type of inhibition reduces the maximum reaction rate (Vmax) without affecting the substrate binding affinity (Km)[4].

  • Inhibitor Stability and Concentration: Verify the purity and stability of your inhibitor. It may degrade under certain storage or assay conditions. Perform a dose-response curve to ensure you are using an effective concentration range.

  • Experimental Model: This is a critical point. Rodents lack the serum carnosinase (CN1) found in humans and higher primates[1]. Therefore, rodent models are unsuitable for studying the systemic degradation of this compound by CN1 and the efficacy of CN1 inhibitors in extending plasma this compound half-life.

Question 3: I'm having difficulty accurately quantifying this compound in plasma. What is the best approach?

Answer: Accurately measuring this compound in plasma is challenging due to its extremely rapid degradation by serum carnosinase (CN1). The half-life of this compound in human serum is very short, potentially under 5 minutes[8].

Key Considerations and Solutions:

  • Sample Pre-treatment: Immediately after blood collection, the enzymatic activity of CN1 must be stopped to prevent ex vivo degradation of this compound. This can be achieved by adding a chelating agent like EDTA to the collection tube and immediately placing the sample on ice[9]. Plasma should be separated promptly at low temperatures.

  • Quantification Method:

    • LC-MS/MS: This is the gold standard for its high sensitivity and specificity. Multiple reaction monitoring (MRM) assays can be developed for precise quantification[9]. A typical precursor ion for this compound is m/z 227.2, with product ions at m/z 110.1 and 156.2 used for quantification[9].

    • Proton Magnetic Resonance Spectroscopy (¹H-MRS): This is a non-invasive method suitable for measuring this compound in tissues like skeletal muscle, but it is less sensitive than LC-MS/MS and may not be suitable for low concentrations in plasma or brain tissue[10][11].

    • HPLC: Can be used, but may require derivatization steps and is generally less sensitive than mass spectrometry[12].

Frequently Asked Questions (FAQs)

Q1: What are the primary types of carnosinase inhibitors and how do they work?

A1: Carnosinase inhibitors can be broadly categorized based on their mechanism of action. The primary goal of these inhibitors is to block the activity of serum carnosinase (CN1) to increase the systemic bioavailability of this compound.

  • Competitive Inhibitors: These molecules structurally resemble this compound and compete for the enzyme's active site. However, many of these, such as anserine and homothis compound, are also substrates for CN1, meaning the enzyme can still hydrolyze them, albeit at a slower rate than this compound[1].

  • Allosteric Inhibitors: These compounds bind to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic efficiency. Thiol-containing compounds like reduced glutathione (B108866) (GSH), N-acetylcysteine, and cysteine have been shown to act as allosteric inhibitors of CN1[4][7].

  • Other Inhibitors: Bestatin is a well-known inhibitor, but it is primarily effective against carnosinase-2 (CN2) and does not significantly inhibit CN1[1][3].

Q2: What is the half-life of this compound, and how significantly can inhibitors extend it?

A2: The half-life of this compound in human serum is exceptionally short due to the high activity of CN1. Studies indicate it is degraded in under 5 minutes[8]. In rodents, which lack serum CN1, the reported half-life is much longer, around 75-78 minutes[13]. The primary goal of CN1 inhibitors is to extend this short half-life in humans to allow this compound to reach therapeutic concentrations in target tissues. While the concept is well-established, precise quantitative data on the extension of half-life by specific inhibitors in human studies remains an active area of research. The effectiveness of an inhibitor would allow the pharmacokinetic profile of this compound in humans to more closely resemble that seen in animal models lacking serum CN1[1].

Q3: What are the key signaling pathways influenced by increased this compound levels?

A3: this compound has a multimodal mechanism of action and influences several key signaling pathways, which is why increasing its stability is a therapeutic goal[14].

  • Antioxidant and Anti-inflammatory Pathways: this compound can detoxify reactive oxygen and nitrogen species and down-regulate the production of pro-inflammatory mediators[14][15]. It can suppress the activation of the NF-κB signaling pathway[16].

  • Anti-glycation: this compound prevents the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging[8][14].

  • Neurotransmitter and Neuromodulatory Pathways: In the brain, this compound can act as a neurotransmitter and modulate the glutamatergic system[14]. It is also a precursor for the neurotransmitter histamine (B1213489) and can influence the GABAergic system through its analogue, homothis compound[1][15]. It may also interact with the mTOR signaling pathway[15].

  • Cellular Metabolism: this compound can enhance cell energy metabolism, inhibit glycolysis, and increase mitochondrial activity[8].

Q4: Why is the choice of animal model so critical for studying CN1 inhibitors?

A4: The choice of animal model is paramount due to significant species differences in this compound metabolism.

  • Humans and Higher Primates: Possess high levels of active carnosinase (CN1) in the serum and cerebrospinal fluid[1][2]. This leads to rapid degradation of orally administered this compound.

  • Rodents (Mice, Rats): Lack serum carnosinase (CN1)[1]. The primary carnosinase in rodents is CN2, which is a cytosolic enzyme[1].

  • Implication: Rodent models are not suitable for evaluating the ability of a CN1 inhibitor to increase the plasma half-life of this compound. However, they can still be useful for studying the downstream physiological effects of this compound itself or the activity of CN2 inhibitors in specific tissues.

Data & Protocols

Quantitative Data Summary

Table 1: Comparison of Selected Carnosinase Modulators

Compound Type of Modulation Target Enzyme Efficacy/Effect Key Remarks
Anserine Competitive Substrate CN1 Hydrolysis rate is ~3-fold slower than this compound[1]. Also a substrate; competes with this compound for hydrolysis.
Homothis compound Competitive Substrate CN1 Hydrolysis rate is <5% of the this compound rate[1]. Also a substrate; very slow hydrolysis by CN1. Not hydrolyzed by CN2[3].
Bestatin Inhibitor CN2 Effective inhibitor of CN2[1][3]. Insensitive to CN1; useful for distinguishing between CN1 and CN2 activity[3].
N-acetylcysteine Allosteric Inhibitor CN1 Dose-dependently reduces CN1 efficiency[4][7]. A thiol-containing compound that modifies Cys102 residue[4].
Glutathione (GSH) Allosteric Inhibitor CN1 Dose-dependently reduces CN1 efficiency[4][7]. Acts via an allosteric mechanism similar to N-acetylcysteine[4].
Cadmium (Cd²⁺) Activator/Inhibitor CN1 Activates at >100 µM, inhibits at 0.1-3 µM[1]. Biphasic effect on enzyme activity.

| Manganese (Mn²⁺) | Activator | CN1 / CN2 | Doubles CN1 activity[1]. Required for CN2 activity[3]. | A known activator of carnosinase activity. |

Table 2: this compound Half-Life

Species/System Condition Half-Life Citation
Human Serum Baseline (In Vivo) < 5 minutes [8]

| Mouse Serum | Baseline (In Vivo) | ~75 - 78 minutes |[13] |

Experimental Protocols
Protocol 1: Fluorometric Assay for Human Serum Carnosinase (CN1) Activity

This method is based on the derivatization of L-histidine, the product of this compound hydrolysis, with o-phtaldialdehyde (OPA)[4].

Materials:

  • Human serum

  • This compound solution (substrate)

  • Inhibitor compound of interest

  • Phosphate (B84403) buffer (pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 10%) to stop the reaction

  • o-phtaldialdehyde (OPA) reagent

  • 96-well microplate (black, for fluorescence)

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, add phosphate buffer (pH 7.5).

  • Add Inhibitor: Add the desired concentration of the carnosinase inhibitor (or vehicle for control).

  • Add Serum: Add a small volume of human serum (e.g., 5-10 µL). Pre-incubate for 10-15 minutes at 37°C to allow inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the this compound substrate solution. The final volume should be consistent across all samples.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a volume of cold TCA solution. This will precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Derivatization: Transfer the supernatant to a new well in a 96-well black plate. Add the OPA reagent and incubate at room temperature in the dark as required by the reagent manufacturer.

  • Detection: Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm[4].

  • Calculation: Quantify the amount of histidine produced by comparing the fluorescence signal to a standard curve of known L-histidine concentrations. Enzyme activity is typically expressed as µmol of histidine produced per hour per mL of serum.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a multiple reaction monitoring (MRM) method for the sensitive and specific quantification of this compound[9].

Materials:

  • Human plasma collected in EDTA tubes

  • Internal Standard (IS), e.g., [¹³C₃]-carnosine[11]

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Collection: Collect blood in EDTA-containing vacutainers and immediately place on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis[9].

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add the internal standard. Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture thoroughly. Incubate at a low temperature (e.g., -20°C for 20 min) to enhance precipitation, then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C[11].

  • Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the mobile phase starting condition (e.g., 97% Water/3% ACN with 0.1% Formic Acid).

  • LC Separation: Inject the reconstituted sample onto the LC-MS/MS system. Use a C18 column and a gradient elution program, for example:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • A typical gradient might run from 3% B to 90% B over several minutes[9].

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set up an MRM method to monitor the specific transitions for this compound and the internal standard.

    • This compound: Precursor ion (Q1) m/z 227.2 → Product ions (Q3) m/z 110.1 and m/z 156.2[9].

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

  • Quantification: Create a standard curve by spiking known amounts of this compound into a blank matrix (e.g., stripped serum or buffer). Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve[9].

Visualizations

Carnosine_Metabolism This compound This compound (β-alanyl-L-histidine) Enzyme Carnosinase (CN1 in Serum) This compound->Enzyme degraded by Products β-alanine + L-histidine Enzyme->Products hydrolyzes to Inhibitor Carnosinase Inhibitor Inhibitor->Enzyme blocks

Caption: this compound metabolism and the blocking action of inhibitors.

Inhibitor_Screening_Workflow start Start: Prepare Serum Samples (Human Serum) add_inhibitor Add Inhibitor (or Vehicle Control) start->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate add_this compound Initiate Reaction: Add this compound Substrate pre_incubate->add_this compound incubate Incubate (37°C) (e.g., 15-30 min) add_this compound->incubate stop_reaction Stop Reaction (e.g., add TCA) incubate->stop_reaction quantify Quantify Product (L-histidine via OPA/LC-MS) stop_reaction->quantify end End: Determine Inhibitor Efficacy quantify->end

Caption: Experimental workflow for screening carnosinase inhibitors.

Carnosine_Signaling_Pathways This compound Increased this compound Levels (via CN1 Inhibition) Antioxidant Antioxidant Defense This compound->Antioxidant AntiGlycation Anti-Glycation This compound->AntiGlycation AntiInflammatory Anti-Inflammation This compound->AntiInflammatory Neuromodulation Neuromodulation This compound->Neuromodulation ROS Detoxify ROS/RNS Antioxidant->ROS AGEs Inhibit AGE Formation AntiGlycation->AGEs NFkB Suppress NF-κB Pathway AntiInflammatory->NFkB GABA Modulate GABAergic & Histaminergic Systems Neuromodulation->GABA

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Carnosine Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing carnosine in experimental animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during study design and execution.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal starting dosage of this compound for my specific animal model and disease state?

A1: Determining the optimal this compound dosage is critical and is influenced by the animal model, the targeted disease, and the route of administration. Preclinical studies exhibit substantial heterogeneity in dosing.[1] For oral administration in drinking water, dosages have ranged from 0.5 g/L to as high as 30 g/L.[1] For intraperitoneal (i.p.) injections, doses between 10 mg/kg and 1000 mg/kg have been used.[2][3]

A meta-analysis on ischemic stroke models revealed a clear dose-dependent effect, with a 1000 mg/kg dose reducing infarct volume more effectively than doses below 500 mg/kg.[3] As a starting point, review the literature for dosages used in similar models (see tables below) and consider conducting a pilot study with a dose-range to determine efficacy and tolerability in your specific model.

Q2: What is the most appropriate route of administration for this compound in my experiment?

A2: The choice of administration route depends on the experimental goals, particularly the target tissue.

  • Oral Administration (in drinking water or via gavage): This is one of the most common methods for chronic studies due to its non-invasive nature.[4] However, bioavailability can be low due to degradation by the enzyme carnosinase in the plasma.[1][4]

  • Intraperitoneal (i.p.) Injection: This route is also widely used and can lead to higher plasma concentrations compared to oral delivery.[5] For instance, after an i.p. injection in mice, this compound levels in the blood peaked at around 30 minutes.[5]

  • Intranasal Administration: This route is gaining interest for neurological studies as it may bypass the blood-brain barrier (BBB) and first-pass metabolism, allowing for more direct delivery to the central nervous system.[1][4]

Q3: I am observing high variability in my results between animals. What could be the cause?

A3: High variability is a common issue, often linked to this compound's pharmacokinetics. The primary reason is its rapid hydrolysis by plasma carnosinases (CNDP1 and CNDP2), which significantly reduces its bioavailability.[1][4] The activity of these enzymes can vary between animals. Additionally, since this compound is synthesized from β-alanine and L-histidine, dietary differences can influence endogenous levels of these precursors.[6]

Q4: How can I enhance the bioavailability of this compound to achieve more consistent results?

A4: Several strategies can be employed to overcome the issue of rapid degradation:

  • Use of Carnosinase-Resistant Analogs: Anserine, a methylated analog of this compound, is more resistant to degradation by human carnosinases and is often used in studies.[1]

  • Co-administration with Carnosinase Inhibitors: Certain molecules have been shown to inhibit CNDP1 activity, which can significantly increase plasma this compound levels when administered concurrently.[4]

  • Novel Drug Delivery Systems: Encapsulating this compound in systems like nanoliposomes or nanoparticles can protect it from enzymatic degradation and improve its delivery to target tissues.[1][4]

Q5: Is L-carnosine toxic at higher doses?

A5: L-carnosine is generally considered non-toxic and is well-tolerated in both preclinical and clinical studies, with no known dangerous side effects or drug interactions.[1][7] High doses have been administered in animal models without reported toxicity, making it a safe compound for a wide range of experimental dosages.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant therapeutic effect observed. - Insufficient dosage.- Poor bioavailability due to carnosinase activity.- Inappropriate route of administration for the target organ.- Perform a dose-response study to find the effective dose.- Switch to a more bioavailable form (e.g., anserine, liposomal this compound).[1]- For CNS targets, consider the intranasal route.[4]
High variability in data between subjects. - Differences in carnosinase activity.- Variation in diet affecting this compound precursors.- Inconsistent administration timing or technique.- Use a carnosinase-resistant analog or a delivery system that protects this compound.[4]- Standardize the diet for all experimental animals.- Ensure precise and consistent administration for all subjects.
Difficulty achieving therapeutic concentrations in the brain. - Poor penetration of the blood-brain barrier (BBB).- Rapid degradation in plasma before reaching the CNS.- Utilize the intranasal administration route.[1]- Employ novel formulations like surface-tailored emulsomes designed for brain delivery.[4]

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Animal Models of Neurological Disorders

Disorder/Model Animal Dosage Route of Administration Key Findings Reference
Alzheimer's Disease (3xTg-AD)MouseNot specified (Dietary supplement)OralReduced hippocampal Aβ accumulation; rescued mitochondrial dysfunction.[9]
Autism Spectrum Disorder (CD157KO)Mouse0.09 g/100 mLOral (in drinking water)Attenuated social behavioral deficits; increased oxytocin (B344502) in CSF.[10][11]
Ischemic StrokeRodent (Meta-analysis)<500 mg/kg to 1000 mg/kgNot specifiedDose-dependent reduction in infarct volume (38.1% reduction at 1000 mg/kg).[3]
ManganismMouse10, 50, and 100 mg/kgIntraperitoneal (i.p.)Alleviated locomotor deficits and mitigated oxidative stress.[2]

Table 2: Summary of this compound Dosages in Animal Models of Metabolic & Cardiovascular Disorders

Disorder/Model Animal Dosage Route of Administration Key Findings Reference
Type 2 Diabetes (db/db)Mouse100 mg/kg/dayIntraperitoneal (i.p.) & TopicalEnhanced diabetic wound healing; increased expression of growth factors.[12]
Metabolic SyndromeRatNot specifiedOralReduced abdominal obesity, blood pressure, and glucose levels.[6]
Type 2 DiabetesRat100 mg/kg & 200 mg/kgOralReduced lipid peroxidation and reactive oxygen species.[13]
AtherosclerosisMouseNot specifiedNot specifiedInhibited the development of atherosclerosis.[8]

Detailed Experimental Protocols

Protocol: Chronic Oral Administration of this compound in Drinking Water

This protocol is adapted from methodologies used in studies of chronic diseases, such as neurodevelopmental or metabolic disorders.[10][14]

  • Preparation of this compound Solution:

    • Calculate the total volume of drinking water required for the duration of the study per cage.

    • Determine the target concentration of L-carnosine (e.g., 0.9 g/L or 0.09%).[10]

    • Weigh the required amount of high-purity L-carnosine powder.

    • Dissolve the this compound in autoclaved drinking water. Ensure it is fully dissolved. The solution should be clear.

    • Prepare fresh this compound-infused water at least twice a week to ensure stability.

  • Animal Housing and Acclimation:

    • House animals in standard conditions with a controlled light-dark cycle and temperature.

    • Allow animals to acclimate for at least one week before the start of the experiment.

    • Provide standard chow and regular drinking water during acclimation.

  • Administration Procedure:

    • At the start of the treatment period (e.g., at 3 weeks of age for developmental studies), replace the regular water bottles with the prepared this compound solution for the treatment group.[10]

    • The control group should receive regular drinking water from identical bottles.

    • Monitor the water consumption of each cage daily to estimate the average daily dose per animal. Adjust calculations if significant differences in consumption are noted.

    • Weigh the animals weekly to monitor their health and to calculate the dose in mg/kg/day if needed.

  • Monitoring and Endpoint Analysis:

    • Continue the administration for the planned duration of the experiment (e.g., 10 weeks).[10]

    • Perform behavioral tests or other assessments at specified time points.

    • At the study endpoint, collect blood and tissue samples as required. Plasma can be analyzed for this compound levels, and tissues can be processed for histological or molecular analysis.

Visualizations

experimental_workflow cluster_planning Phase 1: Study Design cluster_decision Phase 2: Dosage & Route Selection cluster_execution Phase 3: Execution & Analysis start Define Research Question (e.g., effect on AD model) lit_review Literature Review: - Similar models? - Effective dose ranges? [6, 13] - Administration routes? [1] start->lit_review pilot Conduct Pilot Study? (Dose-response) lit_review->pilot route Select Route of Administration pilot->route oral Oral (Drinking Water/Gavage) - Chronic studies - Lower bioavailability [1] route->oral Non-invasive, long-term ip Intraperitoneal (i.p.) - Acute/Sub-chronic studies - Higher bioavailability route->ip Systemic, rapid nasal Intranasal - CNS target - Bypasses BBB [6] route->nasal Brain-specific dosage Select Dosage (Based on literature & pilot) oral->dosage ip->dosage nasal->dosage administer Administer this compound (Consistent timing & technique) dosage->administer monitor Monitor Animals (Health, weight, consumption) administer->monitor analysis Endpoint Analysis (Behavioral, molecular, histological) monitor->analysis

Caption: Experimental workflow for this compound dosage and administration selection.

carnosine_pathway cluster_mechanisms Primary Protective Mechanisms cluster_outcomes Cellular Outcomes This compound L-Carnosine antioxidant Antioxidant Activity [2, 7] This compound->antioxidant antiglycation Anti-Glycation [7, 9] This compound->antiglycation antiinflammatory Anti-Inflammatory [5] This compound->antiinflammatory metal Metal Ion Chelation [7, 15] This compound->metal ros_scavenge Scavenges ROS antioxidant->ros_scavenge Detoxifies age_inhibit Inhibits AGE Formation antiglycation->age_inhibit Prevents cytokine_reduce Reduces Pro-inflammatory Cytokines antiinflammatory->cytokine_reduce Downregulates metal_homeo Restores Metal Homeostasis metal->metal_homeo Sequesters

Caption: Simplified signaling pathways of L-carnosine's multimodal action.

troubleshooting_logic start Unexpected Result: No significant effect or high variability q1 Is the dosage sufficient? start->q1 q2 Is bioavailability a concern? q1->q2 Yes sol1 Action: Increase dosage based on literature or pilot data. [13] q1->sol1 No q3 Is the administration route optimal? q2->q3 Yes sol2 Action: Use carnosinase-resistant analog (anserine) or a protective delivery system. [1, 6] q2->sol2 No sol3 Action: For CNS effects, switch to intranasal delivery. [1] q3->sol3 No end Re-run Experiment q3->end Yes sol1->end sol2->end sol3->end

Caption: Logical diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Carnosine Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carnosine antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring the antioxidant capacity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or negligible antioxidant activity for this compound in my DPPH or ABTS assay?

A1: This is a common observation and can be attributed to several factors. This compound's primary antioxidant mechanisms are not limited to direct radical scavenging. Its significant contributions come from metal ion chelation and anti-glycation activities, which are not always fully captured by standard radical scavenging assays. Furthermore, the reaction kinetics of this compound with stable radicals like DPPH and ABTS can be slow, and the choice of solvent and pH can dramatically impact the results. For instance, this compound has shown very low reactivity in ethanolic solutions for both DPPH and ABTS assays.[1]

Q2: Can this compound act as a pro-oxidant in my assay?

A2: Yes, under certain conditions, this compound can exhibit pro-oxidant effects. This is particularly relevant in assays that involve transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[2] The pro-oxidant activity can arise from the hydrolysis of this compound, which releases histidine. Histidine can, in the presence of transition metals, enhance the formation of reactive oxygen species, leading to increased oxidative damage to molecules like DNA.[2] It is crucial to be aware of the components of your assay system, especially when evaluating this compound's effects in biological matrices that may contain metal ions.

Q3: How does this compound's metal chelating ability affect antioxidant assay results?

A3: this compound's ability to chelate divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺) is a key aspect of its antioxidant properties.[3] This can, however, interfere with certain assay methodologies. In assays where radical generation is dependent on metal ions (e.g., Fenton reaction-based assays), this compound's chelating activity will contribute significantly to the observed antioxidant effect. In radical scavenging assays like DPPH and ABTS, this mechanism is not directly measured, which can lead to an underestimation of this compound's total antioxidant capacity. Conversely, if there are contaminating metal ions in the assay reagents, this compound's chelating activity could inadvertently reduce radical formation, leading to an overestimation of its radical scavenging ability.

Q4: What is the optimal pH for measuring this compound's antioxidant activity?

A4: The optimal pH depends on the specific assay. For the ABTS assay, the ABTS radical is more stable at a slightly acidic pH. However, the antioxidant activity of this compound and other amine-containing compounds can be pH-dependent. Some studies suggest that this compound performs better in a buffered solution at a physiological pH of 7.4 in the ABTS assay.[1] It is essential to control and report the pH of the assay to ensure reproducibility and accurate interpretation of the results.

Q5: Which solvent is best for dissolving this compound for antioxidant assays?

A5: this compound is a hydrophilic molecule, so aqueous buffers are the most appropriate solvents. The use of organic solvents like ethanol (B145695) or methanol (B129727) can lead to poor solubility and may underestimate its antioxidant activity, particularly in DPPH and ABTS assays.[1] When comparing results, it is critical to use the same solvent system consistently.

Troubleshooting Guides

Issue 1: Inconsistent or Low DPPH Radical Scavenging Activity
Possible Cause Troubleshooting Step
Slow Reaction Kinetics Increase the incubation time. This compound's reaction with the DPPH radical can be slow. Monitor the absorbance at several time points to determine when the reaction reaches a plateau.
Inappropriate Solvent Dissolve this compound in a phosphate-buffered saline (PBS) at pH 7.4 instead of methanol or ethanol. Ensure the DPPH radical is soluble in the final reaction mixture.
Low this compound Concentration Increase the concentration of this compound. The scavenging effect of this compound is dose-dependent.[4]
pH of the Medium Ensure the final pH of the reaction mixture is controlled and documented, as the antioxidant activity of this compound can be pH-dependent.
Issue 2: Unexpected Pro-oxidant Effects Observed
Possible Cause Troubleshooting Step
Presence of Transition Metal Ions Use high-purity water and reagents to minimize metal ion contamination. Consider adding a metal chelator like EDTA to the control to understand the metal-dependent effects, though this will also interfere with this compound's own chelating activity.
Hydrolysis of this compound If working with crude extracts or under conditions that might promote enzymatic or chemical hydrolysis, be aware that the release of histidine can contribute to pro-oxidant effects in the presence of metals.[2]
Assay System In cell-based assays or systems with lipids, the interaction of this compound with metal ions at the lipid-water interface can promote oxidation.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound
This compound Concentration (mM)DPPH Radical Scavenging Activity (%)
5~5%
25~10%
50~15%
100~20%

Data is estimated based on graphical representations in Manhiani et al., 2023. The study used a 0.2mM DPPH solution in absolute ethanol.[5]

Table 2: Comparative Antioxidant Activity of this compound in Different Assays
AssayThis compound PerformanceKey Considerations
DPPH Generally low to moderate activity.[5][6]Highly dependent on solvent and concentration. Aqueous buffers are preferable.
ABTS Often shows trace or very low activity, especially in alcoholic solvents.[1]Performance may improve in buffered aqueous solutions at neutral pH.
ORAC Generally performs well as it measures the capacity to quench peroxyl radicals, a key function of this compound.Considered a more biologically relevant assay for hydrophilic antioxidants like this compound.
Metal Chelation Strong chelator of Cu²⁺ and Fe²⁺.[3]A primary mechanism of this compound's antioxidant action, not directly measured by radical scavenging assays.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol for this compound
  • Reagent Preparation:

    • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.5) or high-purity methanol. Store in a dark, airtight container.

    • Prepare a stock solution of L-carnosine in phosphate-buffered saline (PBS, pH 7.4). Create a series of dilutions to the desired concentrations.

    • A positive control such as Trolox or ascorbic acid should be prepared in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to each well.

    • Add 100 µL of the 0.2 mM DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for at least 60 minutes. Due to this compound's potentially slow kinetics, a longer incubation time may be necessary.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100

    • Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).

ABTS Radical Scavenging Assay Protocol for this compound
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of L-carnosine and a positive control (e.g., Trolox) in PBS (pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the this compound solution (or standard/blank) to each well.

    • Add 180 µL of the diluted ABTS•⁺ solution to all wells.

    • Incubate the plate in the dark at room temperature for at least 6 minutes. A longer incubation time may be necessary.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol for this compound
  • Reagent Preparation:

  • Assay Procedure:

    • In a black, clear-bottom 96-well microplate, add 25 µL of this compound sample, Trolox standard, or buffer (for blank) to the appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15 minutes, protected from light.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the this compound samples in Trolox equivalents (TE) from the standard curve.

Visualizations

CarnosineAntioxidantMechanisms cluster_mechanisms Antioxidant Mechanisms This compound This compound Scavenging Direct Radical Scavenging This compound->Scavenging Quenches Chelation Metal Ion Chelation This compound->Chelation Binds to Antiglycation Anti-glycation This compound->Antiglycation Inhibits Indirect Indirect Antioxidant Response This compound->Indirect Activates ROS Reactive Oxygen Species (ROS) Metal Transition Metals (Fe²⁺, Cu²⁺) Sugars Reducing Sugars & Aldehydes Nrf2 Nrf2 Pathway Scavenging->ROS Chelation->Metal Antiglycation->Sugars Indirect->Nrf2

Caption: Mechanisms of this compound's Antioxidant Activity.

AssayWorkflow start Start prep_reagents Prepare Reagents (Radical/Probe, Sample, Standard) start->prep_reagents mix Mix Sample/Standard with Reagent prep_reagents->mix incubate Incubate (Time & Temperature Dependent) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or AUC measure->calculate end End calculate->end

Caption: Generalized Experimental Workflow for Antioxidant Assays.

TroubleshootingTree start Low/Inconsistent Activity? check_assay Which Assay? start->check_assay check_metals Pro-oxidant Effect? start->check_metals No check_solvent Using Alcohol Solvent? check_assay->check_solvent DPPH/ABTS solution_orac Consider ORAC or Metal Chelation Assay check_assay->solution_orac Yes check_time Incubation Time < 60 min? check_solvent->check_time No solution_buffer Switch to Aqueous Buffer (PBS) check_solvent->solution_buffer Yes solution_time Increase Incubation Time check_time->solution_time Yes solution_metals Check for Metal Contamination check_metals->solution_metals Yes

Caption: Troubleshooting Decision Tree for this compound Assays.

References

Technical Support Center: Protocol Refinement for Carnosine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining carnosine extraction protocols. It includes troubleshooting advice, frequently asked questions, detailed experimental procedures, and comparative data to ensure efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common tissue sources for this compound extraction?

This compound is found in high concentrations in the skeletal muscle and brain of vertebrates.[1] Consequently, the most frequently used tissues for this compound extraction are muscle tissues, such as chicken breast, beef muscle, and human vastus lateralis muscle.[2][3][4] Other tissues from poultry, including the liver, heart, and gizzard, have also been shown to contain significant amounts of this compound.[5]

Q2: What are the principal methods for extracting this compound from tissues?

The primary methods for this compound extraction involve homogenization of the tissue followed by deproteinization to separate the small dipeptide from larger protein molecules. Common approaches include:

  • Water Extraction: This method utilizes the high water solubility of this compound.[3][6] The tissue is homogenized in water, often with heating, to facilitate the release of this compound.[4]

  • Acid Extraction: Perchloric acid is frequently used to deproteinize tissue homogenates.[2] This method effectively precipitates proteins, leaving this compound in the supernatant.

  • Ethanol (B145695) Precipitation: Following initial extraction (e.g., with water or a buffer), cold ethanol can be added to precipitate proteins.[3]

Q3: How should tissue samples be stored prior to extraction?

To prevent degradation of this compound and other cellular components, tissue samples should be frozen immediately after collection, typically in liquid nitrogen, and then stored at -80°C or lower until analysis.[2] For some applications, freeze-drying the samples before storage can also be an effective preservation method.[2][3]

Q4: What are the critical factors influencing this compound extraction efficiency?

Several factors can significantly impact the yield and purity of extracted this compound:

  • Extraction Time: The duration of the extraction process can affect the recovery of this compound. Optimized extraction times can maximize yield.[3][6][7]

  • Solvent: The choice of solvent (e.g., water, ethanol concentration) is crucial for efficient extraction.[3]

  • Temperature: Heat can be used to increase the efficiency of extraction, but excessive heat may lead to degradation of this compound or other components.[4]

  • Deproteinization Method: The method used to remove proteins (e.g., acid precipitation, ethanol precipitation) will influence the purity of the final extract.[2][3]

Q5: How can I quantify the this compound content in my extract?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of this compound in tissue extracts.[2][8] Other analytical techniques that have been employed include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2]

Troubleshooting Guide

Problem Possible Causes Solutions
Low this compound Yield Incomplete tissue homogenization.Ensure the tissue is finely ground or thoroughly homogenized to maximize cell lysis and release of this compound.[3]
Suboptimal extraction time or temperature.Optimize the extraction time and temperature for your specific tissue type and protocol. Water extraction for 1.6 to 2.12 hours has been shown to be effective for chicken breast.[3][6]
Inefficient deproteinization.Ensure complete protein precipitation. If using ethanol, ensure it is sufficiently cold and allowed enough time to act.[3] With acid precipitation, ensure the correct final concentration is achieved.[2]
This compound degradation.Avoid prolonged exposure to high temperatures or harsh pH conditions.[4][9] Store samples properly before and during the extraction process.[2]
Poor Reproducibility of Results Inconsistent sample handling.Standardize all steps of the protocol, from sample collection and storage to extraction and analysis.[2]
Variability in tissue samples.Use tissue from a consistent source and anatomical location. Be aware that factors like age can influence this compound content.[3][6]
Inaccurate quantification.Ensure proper calibration of analytical instruments and use of internal standards for HPLC or MS analysis.[10]
Presence of Interfering Substances in the Extract Incomplete removal of proteins.Refine the deproteinization step. Consider a combination of methods, such as heat treatment followed by ethanol precipitation.[3][4]
Presence of other small molecules.Utilize chromatographic techniques like HPLC for better separation of this compound from other similar compounds.[8] Solid-phase extraction (SPE) can also be used for sample cleanup.[2]
Contaminants from commercial standards.Be aware that commercial this compound preparations may contain impurities like hydrazine (B178648) that can interfere with certain assays.[11]
This compound Degradation during Extraction Hydrolysis or oxidation.The presence of certain metal ions can catalyze this compound destruction.[9] Work quickly and keep samples cold to minimize enzymatic and chemical degradation.

Experimental Protocols

Protocol 1: Water-Based Extraction of this compound from Chicken Breast Muscle

This protocol is adapted from the methods described by Park et al. (2014).[3][6]

  • Sample Preparation: Freeze fresh chicken breast muscle at -80°C and then freeze-dry for 72 hours. Grind the dried muscle into a fine powder.

  • Extraction: Suspend 0.5 g of the ground muscle powder in 12 mL of distilled water. Incubate the suspension at 25°C with moderate shaking for 1.6 to 2.12 hours.

  • Initial Centrifugation: Centrifuge the mixture at 14,000 x g for 30 minutes to pellet the solid debris.

  • Deproteinization: Take 300 µL of the supernatant and mix it with 900 µL of cold ethanol. Let the mixture stand for 30 minutes at 4°C to precipitate the proteins.

  • Final Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: The resulting supernatant contains the extracted this compound and can be analyzed by HPLC.

Protocol 2: Perchloric Acid Extraction of this compound from Muscle Biopsy

This protocol is based on the method described by Harris et al.[2]

  • Sample Preparation: Freeze the muscle biopsy sample in liquid nitrogen and then freeze-dry.

  • Homogenization: Weigh the freeze-dried muscle fiber and homogenize it in a suitable volume of perchloric acid solution.

  • Deproteinization and Centrifugation: The perchloric acid will precipitate the proteins. Centrifuge the homogenate to pellet the precipitated proteins.

  • Neutralization and Cleanup: Carefully neutralize the supernatant containing the this compound. The sample may then be further purified using solid-phase extraction (SPE).

  • Analysis: The purified extract is then ready for quantification by HPLC.

Data Presentation

Table 1: Comparison of this compound and Anserine Content in Chicken Breast under Optimized Extraction Conditions

Age of Laying HenOptimal Extraction Time (Water)This compound (mg/kg)Anserine (mg/kg)
20 weeks1.6 hours700.80Not specified
90 weeks2.12 hours537.60Not specified

Data adapted from Park et al. (2014).[3][6]

Table 2: this compound Content in Various Poultry Tissues

TissueThis compound Content (mg/g)
Liver102.29
GizzardNot specified
HeartNot specified
Brain0.95

Data from Manhiani et al. (2013) as cited in research articles.[5] (Note: Specific values for all tissues were not available in the provided search results, but relative amounts were indicated).

Visualizations

G cluster_start Sample Preparation cluster_extraction Extraction cluster_separation Separation & Deproteinization cluster_analysis Analysis start Tissue Sample (e.g., Muscle) freeze Freeze in Liquid Nitrogen start->freeze store Store at -80°C freeze->store homogenize Homogenize/Grind Tissue store->homogenize add_solvent Add Extraction Solvent (e.g., Water, Acid) homogenize->add_solvent incubate Incubate/Mix add_solvent->incubate centrifuge1 Centrifuge to Pellet Debris incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 deproteinize Deproteinize (e.g., Ethanol, Acid) supernatant1->deproteinize centrifuge2 Centrifuge to Pellet Protein deproteinize->centrifuge2 supernatant2 Collect Final Supernatant centrifuge2->supernatant2 analyze Quantify this compound (e.g., HPLC) supernatant2->analyze

Caption: General Workflow for this compound Extraction from Tissue.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Aldehydes α,β-Unsaturated Aldehydes This compound->Aldehydes Scavenges Glycation Glycation This compound->Glycation Inhibits Protection Cellular Protection This compound->Protection Provides Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Causes Aldehydes->Cellular_Damage Causes AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Leads to AGEs->Cellular_Damage Contributes to

Caption: this compound's Antioxidant and Anti-glycation Roles.

References

Technical Support Center: Enhancing Carnosine Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing carnosine delivery to the brain.

Frequently Asked Questions (FAQs)

Q1: Why is delivering this compound to the brain challenging?

A1: The primary challenge is the rapid degradation of this compound in the bloodstream by carnosinase enzymes, which significantly reduces its bioavailability before it can cross the Blood-Brain Barrier (BBB).[1] Additionally, the BBB itself is a highly selective barrier that restricts the passage of many molecules, including peptides like this compound.

Q2: What are the main strategies to enhance this compound delivery to the brain?

A2: Current strategies focus on protecting this compound from enzymatic degradation and improving its ability to cross the BBB. These include:

  • Prodrugs: Modifying the this compound molecule to create a more stable compound, such as N-acetyl-carnosine, which is more resistant to carnosinases.

  • Novel Drug Delivery Systems: Encapsulating this compound in carriers like liposomes, nanoparticles, or polymersomes to protect it from degradation and facilitate its transport across the BBB.[2]

  • Alternative Administration Routes: Bypassing the systemic circulation and enzymatic degradation through routes like intranasal delivery.[3][4]

Q3: Can this compound's precursors, β-alanine and L-histidine, be used to increase brain this compound levels?

A3: Yes, both β-alanine and L-histidine can be transported across the BBB and utilized for the de novo synthesis of this compound within the brain.[1] This is an alternative strategy to directly delivering this compound.

Q4: What are the key neuroprotective mechanisms of this compound in the brain?

A4: this compound exerts its neuroprotective effects through multiple mechanisms, including:

  • Antioxidant activity: It directly scavenges reactive oxygen species (ROS) and can modulate the Nrf2 antioxidant response pathway.[5]

  • Anti-inflammatory effects: It can reduce the production of pro-inflammatory cytokines and increase the release of anti-inflammatory molecules like TGF-β1.[6]

  • Modulation of neurotransmitter systems: It can influence the histamine (B1213489) and GABAergic systems.[7]

  • Induction of neurotrophic factors: It has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[8]

Troubleshooting Guides

In Vitro Blood-Brain Barrier (BBB) Models

Issue: Low Transendothelial Electrical Resistance (TEER) values in my in vitro BBB model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete cell monolayer confluence - Ensure proper cell seeding density. - Allow sufficient time for cells to form a tight monolayer (this can vary between cell types). - Visually inspect the monolayer using microscopy.
Suboptimal cell culture conditions - Use appropriate cell culture medium and supplements. Some studies suggest that hydrocortisone (B1673445) can improve barrier tightness.[9] - Maintain stable temperature and CO2 levels. Acclimatize plates to room temperature for about 20 minutes before measurement to avoid temperature-induced fluctuations.[10] - Ensure the use of conductive liquid (e.g., cell culture media, PBS) for measurements; deionized water will not work.[10]
Leaky filter inserts - Handle inserts carefully to avoid damaging the membrane. - Pre-wet inserts according to the manufacturer's instructions.
Co-culture issues (if applicable) - In co-culture models with astrocytes or pericytes, ensure the health and proper function of these support cells, as they are crucial for inducing and maintaining barrier properties in endothelial cells.[7][11]
Measurement technique variability - Use a blank insert (without cells) to subtract the background resistance.[10] - Standardize the positioning of the electrodes for each measurement.[12] - Ensure adequate and consistent volumes of media in the apical and basolateral compartments.[10]

Issue: High variability in apparent permeability coefficient (Papp) values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent TEER values across wells - Only use wells with TEER values within a consistent and acceptable range for your specific model. There is a non-linear relationship between TEER and Papp, especially at lower TEER values.[13]
Inaccurate quantification of the transported compound - Validate your analytical method (e.g., HPLC, LC-MS/MS) for sensitivity and linearity in the expected concentration range. - Account for any potential degradation of the compound in the donor or receiver compartments during the experiment.
Adsorption of the compound to the plate or insert - Perform recovery studies to determine if the compound is adsorbing to the experimental apparatus.
In Vivo Studies

Issue: Low and variable brain concentrations of this compound after systemic administration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Rapid degradation by plasma carnosinases - Consider using a more resistant analog like N-acetyl-carnosine. - Encapsulate this compound in a protective delivery system (e.g., liposomes, nanoparticles).
Poor BBB penetration - Use a delivery system designed to enhance BBB transport (e.g., receptor-targeted nanoparticles). - Explore alternative delivery routes like intranasal administration.
Variability in animal physiology - Standardize animal age, weight, and health status. - Ensure consistent administration technique (e.g., injection volume, site).
Issues with brain tissue homogenization and analysis - Optimize the homogenization protocol to ensure complete cell lysis and release of this compound. - Use a validated analytical method for this compound quantification in brain homogenates, including an appropriate internal standard.[14]

Issue: Technical difficulties with in vivo microdialysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low recovery of the analyte - Optimize the perfusion flow rate; lower flow rates generally increase recovery but yield smaller sample volumes.[15] - Use a probe with an appropriate membrane molecular weight cutoff.
Adsorption of hydrophobic compounds to tubing - Use tubing materials with low non-specific binding for your compound of interest.[15]
Probe-induced tissue damage - Allow for a sufficient recovery period after probe implantation. - Perform histological analysis to assess tissue damage at the probe site.
Faulty connections or leaks - Carefully check all connections in the microdialysis setup to prevent sample loss.[16]

Quantitative Data Summary

Table 1: In Vitro BBB Model Permeability of this compound and Delivery Systems

Compound/Formulation In Vitro BBB Model Apparent Permeability (Papp) (cm/s) Reference Compound (Papp cm/s) Key Finding
This compoundPorcine Brain Capillary Endothelial Cells (PBCEC)Low (specific value not reported)Propranolol (High permeability)This compound has low intrinsic permeability across an in vitro BBB model.
Cationic LiposomesHuman iPSC-derived BMECsSignificantly higher than neutral liposomesNeutral Liposomes (DPPC/Cholesterol)Cationic charge on liposomes enhances transport across an in vitro BBB model.[17]
RI7217-functionalized LiposomeshCMEC/D3 cellsHigher than non-functionalized liposomesNon-functionalized liposomesTargeting the transferrin receptor increases liposome (B1194612) permeability.[18]

Note: Direct comparative Papp values for various this compound formulations are limited in the literature. The data presented is compiled from different studies and experimental conditions may vary.

Table 2: In Vivo Brain-to-Plasma Concentration Ratios of Prodrugs (Illustrative Examples)

Drug/Prodrug Animal Model Administration Route Brain-to-Plasma Ratio Significance
ChlorambucilNot specifiedNot specified0.018Poor BBB penetration of the parent drug.[19]
Chlorambucil-tertiary butyl ester (prodrug)Not specifiedNot specified0.85Lipophilic prodrug strategy significantly increases brain concentrations.[19]
IndomethacinRatOral~0.28Parent drug has limited brain access.[20]
DP-155 (Indomethacin prodrug)RatOral~0.98 (3.5 times higher)Prodrug approach enhances brain-to-serum ratio.[20]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay using a Transwell Co-culture Model
  • Cell Culture:

    • Culture primary rat brain endothelial cells (RBECs) on the apical side of a Transwell insert and rat astrocytes on the basolateral side of the well.

    • Maintain the co-culture for several days to allow for the formation of a tight endothelial monolayer.

  • Barrier Integrity Assessment:

    • Measure the Transendothelial Electrical Resistance (TEER) daily using a voltohmmeter. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a tight barrier.

    • Perform a permeability assay with a paracellular marker like Lucifer Yellow or [3H]-Mannitol. Add the marker to the apical chamber and measure its concentration in the basolateral chamber over time. Low permeability of the marker confirms barrier integrity.

  • This compound Permeability Assay:

    • Replace the medium in both chambers with a transport buffer.

    • Add the this compound formulation (e.g., free this compound, liposomal this compound) to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of this compound in the donor chamber.

Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Layer Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform multiple passes (e.g., 11-21 times) to ensure a homogenous liposome population.

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent and quantifying the this compound content.

Protocol 3: Intranasal Administration of this compound in Mice
  • Animal Preparation:

    • Use adult mice (e.g., C57BL/6) and allow them to acclimatize to the housing conditions.

    • Lightly anesthetize the mice to prevent movement and ensure accurate administration.

  • Formulation Preparation:

    • Dissolve this compound or the this compound formulation in a sterile, isotonic vehicle (e.g., saline).

  • Administration:

    • Hold the mouse in a supine position.

    • Using a micropipette, administer a small volume (e.g., 5-10 µL) of the this compound solution into one nostril, allowing the mouse to inhale the droplets. Alternate between nostrils.

  • Post-Administration Monitoring and Tissue Collection:

    • Monitor the animal for any adverse reactions.

    • At predetermined time points, euthanize the animals and collect blood and brain tissue.

    • Process the brain tissue for homogenization and subsequent analysis of this compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Carnosine_Neuroprotective_Pathways cluster_stimulus Cellular Stressors cluster_this compound This compound cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress (e.g., ROS) This compound This compound Inflammation Inflammation (e.g., Pro-inflammatory Cytokines) Protein_Aggregation Protein Aggregation (e.g., Aβ) Antioxidant_Response Antioxidant Response (Nrf2 Pathway Activation) This compound->Antioxidant_Response Modulates Anti_Inflammatory Anti-inflammatory Action (↓ Pro-inflammatory Cytokines, ↑ TGF-β1) This compound->Anti_Inflammatory Reduces/Promotes Neurotrophic_Support Neurotrophic Support (↑ BDNF, NGF) This compound->Neurotrophic_Support Induces Anti_Aggregation Anti-aggregation This compound->Anti_Aggregation Inhibits Antioxidant_Response->Oxidative_Stress Counteracts Anti_Inflammatory->Inflammation Counteracts Anti_Aggregation->Protein_Aggregation Counteracts

Caption: Neuroprotective signaling pathways of this compound.

In_Vitro_BBB_Workflow cluster_prep Model Preparation cluster_validation Barrier Validation cluster_experiment Permeability Experiment A Seed Endothelial Cells on Transwell Insert B Seed Astrocytes/Pericytes in Well (Co-culture) A->B C Incubate to Form Monolayer A->C B->C D Measure TEER C->D E Assess Paracellular Permeability (e.g., Lucifer Yellow) D->E If TEER is high F Add this compound Formulation to Apical Chamber E->F If permeability is low G Sample from Basolateral Chamber over Time F->G H Quantify this compound (HPLC/LC-MS) G->H I Calculate Papp H->I

Caption: Experimental workflow for in vitro BBB permeability assay.

Delivery_Strategy_Logic cluster_strategies Delivery Strategies Start Goal: Enhance This compound Brain Delivery Challenge Challenge: Rapid Plasma Degradation & Low BBB Permeability Start->Challenge Prodrug Prodrug Approach (e.g., N-acetyl-carnosine) Challenge->Prodrug Nano Nanocarrier Encapsulation (Liposomes, Nanoparticles) Challenge->Nano Route Alternative Route (Intranasal Delivery) Challenge->Route Outcome Outcome: Increased Brain this compound Concentration & Efficacy Prodrug->Outcome Nano->Outcome Route->Outcome

Caption: Logical relationship of this compound delivery strategies.

References

Technical Support Center: Carnosine Supplementation Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in clinical trials of carnosine supplementation.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-individual variability in plasma this compound levels despite standardized dosing. What could be the cause?

A1: High inter-individual variability in plasma this compound is a well-documented challenge. Several factors can contribute to this:

  • Serum Carnosinase (CN1) Activity: The primary reason for this variability is the high activity and genetic polymorphism of serum carnosinase (CN1), an enzyme that rapidly hydrolyzes this compound.[1][2] Individuals with higher CN1 activity will degrade this compound more quickly, leading to lower plasma concentrations.

  • Dietary Intake: this compound is naturally present in meat and poultry.[3] Variations in dietary habits among participants can influence baseline this compound levels.

  • Bioavailability: The release and absorption of this compound can differ based on the formulation (e.g., capsule vs. food matrix).[1]

  • Endogenous Synthesis: Although β-alanine is the rate-limiting precursor for this compound synthesis, individual differences in its endogenous production and dietary intake can affect muscle this compound stores.[3][4]

Troubleshooting:

  • Genotype for CN1 activity: If feasible, genotype participants for CN1 polymorphisms to stratify the data during analysis.

  • Dietary Control: Implement a washout period for meat consumption before baseline measurements and control dietary intake of this compound-rich foods throughout the trial.

  • Pharmacokinetic Sub-study: Conduct a pharmacokinetic sub-study to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of your specific this compound formulation in a smaller cohort.[2]

Q2: Our trial failed to show a significant effect of this compound supplementation on our primary inflammatory markers. What are the potential reasons?

A2: Several clinical trials have reported no significant changes in inflammatory markers following this compound supplementation.[5][6] Potential reasons for this include:

  • Low Statistical Power: The trial may have been underpowered to detect a small but real effect.

  • Participant Population: The anti-inflammatory effects of this compound may be more pronounced in populations with elevated baseline inflammation. Trials in healthy individuals or those with well-controlled chronic conditions may not show a significant effect.[5][7]

  • Dosage and Duration: The dosage of this compound and the duration of the intervention may have been insufficient to elicit a significant anti-inflammatory response.

  • Bioavailability: As mentioned in Q1, low bioavailability due to carnosinase activity can limit the systemic concentration of this compound, potentially diminishing its effects.

  • Outcome Measures: The specific inflammatory markers chosen may not be the most sensitive to this compound's effects.

Troubleshooting:

  • Power Analysis: Re-evaluate your sample size calculation based on realistic effect sizes from previous studies.

  • Enrichment Strategies: Consider enrolling participants with evidence of systemic inflammation (e.g., elevated hs-CRP) to increase the likelihood of observing an effect.

  • Dose-Ranging Study: A pilot or dose-ranging study could help identify an optimal dose and duration.

  • Alternative Formulations: Explore the use of carnosinase-resistant this compound analogs or advanced delivery systems to enhance bioavailability.[2][8][9]

Q3: What are the best practices for measuring this compound concentrations in biological samples?

A3: The accurate quantification of this compound is crucial for correlating supplementation with clinical outcomes. One of the main difficulties in human studies is the measurement of this compound concentration in samples.[1]

  • Sample Handling: Due to the high activity of serum carnosinase, blood samples for plasma this compound measurement must be handled rapidly and kept on ice. The use of a carnosinase inhibitor, such as carnostatine, in collection tubes is highly recommended to prevent ex vivo degradation.[10]

  • Analytical Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying this compound and its constituent amino acids, β-alanine and L-histidine.[11]

  • Alternative Matrices:

    • Erythrocytes: this compound within red blood cells is protected from serum carnosinase, making erythrocyte this compound a potentially more stable biomarker of systemic levels.[11]

    • Urine: Urinary this compound excretion can be an indicator of intake and absorption.

    • Muscle Tissue: For studies focused on muscle physiology, muscle biopsies analyzed by LC-MS/MS provide the most direct measure of muscle this compound content.[11] Proton Magnetic Resonance Spectroscopy (1H-MRS) is a non-invasive alternative for measuring this compound in intact muscle.[11]

Troubleshooting Guides

Issue: Inconsistent or Unexpected Cognitive Function Results

Background: Clinical trials investigating the effects of this compound on cognitive function have yielded mixed results.[7][12] Some studies show improvements, particularly in younger individuals, while others report no significant changes.[12]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Participant Age and Cognitive Status The effects of this compound on cognition may be age-dependent.[12] Consider pre-specified subgroup analyses based on age. Future trials might focus on populations with existing mild cognitive impairment to increase the potential for observing a benefit.[7]
Sensitivity of Cognitive Tests The chosen cognitive assessment tools may not be sensitive enough to detect subtle changes. Utilize a comprehensive battery of validated neuropsychological tests that cover various cognitive domains (e.g., memory, executive function, processing speed).[7]
Learning Effects Repeated cognitive testing can lead to practice effects. Ensure an adequate washout period between tests or use alternative test versions if available. Include a placebo group to control for these effects.
"Ceiling" Effects Cognitively healthy participants may perform at or near the maximum for certain tests, leaving little room for improvement. Select tests that are appropriate for the cognitive level of the study population.[7]
Issue: Difficulty in Establishing an Effective Oral Dose

Background: The rapid degradation of this compound by serum carnosinase makes it challenging to establish a dose that achieves and maintains therapeutic systemic concentrations.[1][2][8]

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Bioavailability Standard oral this compound is subject to significant first-pass metabolism by carnosinases in the intestine and liver, and subsequent rapid degradation in the blood.[8]
Short Half-Life Plasma this compound concentrations peak within the first few hours after oral administration and are often undetectable after 4-5.5 hours.[1][10]
Dose-Limiting Side Effects High single doses of this compound (e.g., 15g) can lead to an unacceptable frequency of side effects like headaches, nausea, and paresthesia.[10]

Experimental Strategies:

  • Pharmacokinetic Modeling: Conduct a dose-escalation study to model the pharmacokinetic profile and determine the maximum tolerated dose.[10]

  • Alternative Dosing Regimens: Investigate split-dosing schedules (e.g., 5g twice daily) to maintain more stable plasma concentrations throughout the day.[10]

  • Novel Formulations:

    • This compound Derivatives: Synthesize and test carnosinase-resistant derivatives of this compound.[2]

    • Delivery Systems: Evaluate vesicular systems (e.g., liposomes) or nanoparticle-based formulations designed to protect this compound from degradation and improve its absorption and tissue delivery.[2][8][9]

Data Presentation

Table 1: Summary of this compound Supplementation Dosages and Durations in Select Clinical Trials

Study Population Daily this compound Dose Duration Primary Outcome(s) Investigated Reference
Prediabetes or Type 2 Diabetes2 g14 weeksInflammatory markers, adipokines[5]
Non-diabetic overweight/obese2 g12 weeksGlucose metabolism[3]
Prediabetes or Type 2 Diabetes2 g14 weeksCognitive function[7]
Healthy Volunteers (PK study)4, 6, 10, 15 g (single dose)1 dayPharmacokinetics, tolerability[10]
Children with Type 1 Diabetes1 g (500 mg twice daily)12 weeksOxidative stress, HbA1c[3]

Experimental Protocols

Protocol 1: Quantification of Plasma this compound by HPLC

This protocol provides a general workflow for the determination of this compound in human plasma.

  • Sample Collection:

    • Draw blood into ice-cooled EDTA tubes pre-treated with a carnosinase inhibitor (e.g., carnostatine).

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent) to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column suitable for separating small polar molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

    • Detection: Mass spectrometry (MS) is the preferred method of detection for its high sensitivity and specificity.

    • Quantification: Use a stable isotope-labeled internal standard (e.g., d4-carnosine) to correct for matrix effects and variations in sample processing.[11] A standard curve with known concentrations of this compound is used to quantify the analyte in the samples.

Mandatory Visualization

CarnosineMetabolism Diet Dietary this compound (Meat, Poultry) Absorption Intestinal Absorption Diet->Absorption Ingestion BetaAla β-alanine Carnosine_Synth This compound Synthetase (ATP-dependent) BetaAla->Carnosine_Synth LHis L-histidine LHis->Carnosine_Synth Muscle_this compound Muscle this compound (High Concentration) Carnosine_Synth->Muscle_this compound Synthesis Plasma_this compound Plasma this compound Muscle_this compound->Plasma_this compound Release (minor) Hydrolysis Hydrolysis Plasma_this compound->Hydrolysis CN1 Serum Carnosinase (CN1) CN1->Hydrolysis Absorption->Plasma_this compound Hydrolysis->BetaAla Degradation Hydrolysis->LHis Degradation

Caption: Simplified pathway of this compound metabolism in humans.

ClinicalTrialWorkflow Screening Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Blood Draw, Cognitive Tests, Body Composition) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (this compound Supplementation) Randomization->GroupA GroupB Control Group (Placebo) Randomization->GroupB FollowUp Follow-up Visits (Adherence Monitoring, Adverse Events) GroupA->FollowUp GroupB->FollowUp Endpoint End-of-Study Assessment (Repeat Baseline Measures) FollowUp->Endpoint Unblinding Unblinding Endpoint->Unblinding Analysis Data Analysis (Statistical Comparison) Unblinding->Analysis

Caption: General workflow for a randomized, placebo-controlled clinical trial.

References

mitigating matrix effects in carnosine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carnosine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and mitigate matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification by mass spectrometry?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In this compound analysis of biological samples like plasma or tissue homogenates, these interfering components can be phospholipids (B1166683), salts, or endogenous metabolites.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[1][2]

Q2: What is the most effective way to compensate for matrix effects in this compound mass spectrometry?

A: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard in a technique called isotope dilution mass spectrometry.[4][5][6] An SIL internal standard, such as ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization efficiency are normalized, leading to accurate quantification.[5][7]

Q3: My this compound peak shows poor retention on a C18 column. What can I do?

A: this compound is a polar dipeptide and may exhibit poor retention on traditional reversed-phase C18 columns.[8] To improve retention, consider the following:

  • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC columns are specifically designed for the retention of polar compounds.[4][9]

  • Optimize the mobile phase: For reversed-phase chromatography, using an ion-pairing agent or adjusting the pH of the mobile phase can enhance retention.[10] For HILIC, a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) is typically used.[4][9]

  • Derivatization: While modern mass spectrometers are highly sensitive, derivatization can be employed to increase the hydrophobicity of this compound, thereby improving its retention on C18 columns.[11]

Q4: I am observing significant ion suppression. What are the likely causes and how can I minimize it?

A: Significant ion suppression is often caused by co-eluting phospholipids from biological matrices.[12][13] To minimize this:

  • Incorporate a phospholipid removal step: Specialized phospholipid removal plates or cartridges can effectively remove these interfering lipids.[12][14][15]

  • Optimize sample preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) can provide a cleaner sample extract.[7][8]

  • Adjust chromatographic conditions: Modifying the gradient or using a different column chemistry can help separate this compound from the majority of phospholipids.[16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Recovery Inefficient extraction from the sample matrix.Optimize the protein precipitation solvent (e.g., acetonitrile (B52724), methanol) or consider a different extraction method like solid-phase extraction (SPE).[8] For solid tissues, ensure complete homogenization.[17]
Poor retention on the SPE cartridge.Ensure the SPE sorbent is appropriate for this compound's polarity. A mixed-mode or cation-exchange sorbent may be more effective than a simple reversed-phase sorbent.
High Variability Between Replicates Inconsistent sample preparation.Use a stable isotope-labeled internal standard and add it at the very beginning of the sample preparation process to account for variability in extraction efficiency.[4][5] Ensure precise and consistent pipetting and vortexing.
Instrument instability.Check for fluctuations in spray stability and detector response. Perform system suitability tests before running samples.
Peak Tailing or Splitting Poor chromatography.Optimize the mobile phase pH and composition.[8] Ensure the column is not overloaded and is properly conditioned. Consider a new column if performance degrades.
Secondary interactions with the stationary phase.The use of an appropriate buffer system can help to mitigate these interactions.[8]
No this compound Peak Detected Concentration is below the limit of detection (LOD).Concentrate the sample extract before analysis. Optimize mass spectrometer parameters (e.g., collision energy, ion source settings) for maximum sensitivity.[16]
This compound degradation.Ensure samples are stored at -80°C and processed on ice to minimize enzymatic degradation.[18]

Experimental Protocols

Protein Precipitation for this compound Extraction from Plasma

This protocol is a common starting point for cleaning up plasma samples before LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known concentration of stable isotope-labeled this compound internal standard to each plasma sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound and the internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Further Cleanup

For cleaner samples and to reduce matrix effects, an SPE step can be performed after protein precipitation.

  • Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with methanol (B129727) followed by equilibration with water.

  • Loading: Load the reconstituted supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained impurities.

  • Elution: Elute this compound and the internal standard with a stronger solvent, typically containing a small amount of acid or base to disrupt the ionic interaction (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_optional Cleanup Options sample Biological Sample (e.g., Plasma, Tissue) is_spike Spike with Isotope-Labeled Internal Standard sample->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Optional: Solid-Phase Extraction (SPE) supernatant->spe For Cleaner Samples evap Evaporation & Reconstitution supernatant->evap Direct Analysis spe->evap lcms LC-MS/MS Analysis evap->lcms

Caption: General workflow for this compound sample preparation and analysis.

matrix_effects_logic matrix Matrix Components (Phospholipids, Salts, etc.) ion_source Mass Spec Ion Source matrix->ion_source Co-elution This compound This compound (Analyte) This compound->ion_source is Isotope-Labeled Internal Standard is->ion_source ion_suppression Ion Suppression/ Enhancement ion_source->ion_suppression inaccurate Inaccurate Quantification ion_suppression->inaccurate Without IS ratio Ratio Calculation (Analyte/IS) ion_suppression->ratio With IS accurate Accurate Quantification ratio->accurate

Caption: Logic diagram illustrating the mitigation of matrix effects.

References

Technical Support Center: Carnosine Research Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select and utilize appropriate animal models for carnosine research.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used in this compound research?

A: The most frequently used animal models in this compound research are rodents, specifically mice and rats.[1][2] In addition to rodents, other models like zebrafish are used for developmental and toxicological studies, while pigs are sometimes employed in exercise physiology and muscle metabolism research.[3][4]

Q2: Why are rodent models (mice and rats) so prevalent in this compound studies?

A: Rodent models are widely used for several reasons. They are cost-effective, have a relatively short lifespan allowing for aging studies, and their genetics are well-understood and easily manipulated.[5] Numerous established transgenic and knockout models exist for specific diseases, such as the 3xTg-AD mouse for Alzheimer's disease[6][7] and the CD157KO mouse for autism spectrum disorder (ASD).[8] They are also suitable for studying metabolic disorders, neurodegenerative diseases, and cancer.[1][9][10]

Q3: What are the key metabolic differences to consider between rodent models and humans?

A: A critical difference lies in this compound degradation. Humans have high levels of a serum carnosinase (CNDP1) that rapidly hydrolyzes this compound, limiting its oral bioavailability.[1][5] Rodents, however, lack significant serum carnosinase activity, meaning that results from oral supplementation studies in mice or rats may overestimate the therapeutic potential in humans.[5] This discrepancy is a major challenge when translating findings from preclinical rodent studies to human clinical trials.

Q4: When should a non-rodent model, such as zebrafish or pig, be considered?

A: Non-rodent models offer unique advantages for specific research questions:

  • Zebrafish (Danio rerio): This model is ideal for high-throughput screening, developmental biology, and toxicology studies.[11][12] Their rapid, external embryonic development allows for easy observation of morphological changes and the effects of compounds on oxidative stress.[4][12] Zebrafish are used to study this compound's role in neurodevelopment and its protective effects against environmental toxins.[11][13]

  • Pigs: Due to their physiological and metabolic similarities to humans, pigs are a valuable model for studies on exercise physiology and muscle biochemistry.[3] Research in pigs has explored how this compound levels relate to muscle fiber type and the expression of this compound-related genes.[3]

Q5: What are the typical tissue concentrations of this compound in different animal models?

A: this compound is highly concentrated in excitable tissues like skeletal muscle and the brain.[14][15] The concentration varies significantly between species, muscle fiber types, and age.[3][16][17] For instance, type II (fast-twitch) muscle fibers generally have a much higher this compound content than type I (slow-twitch) fibers.[3][18] Thoroughbred horses have exceptionally high muscle this compound levels, about six times higher than in humans, reflecting adaptations for high-intensity exercise.[17] In chickens, breed and age significantly affect this compound content in breast meat.[16]

Troubleshooting Guides

Guide 1: Selecting the Appropriate Animal Model for Your Research Area

Choosing the correct model is critical for the success and relevance of your this compound research. Use the table below to guide your selection based on your specific field of study.

Research AreaRecommended Model(s)Justification & Key Considerations
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Mouse (transgenic models) Transgenic lines like the 3xTg-AD mouse effectively model amyloid-β and tau pathology seen in Alzheimer's disease.[6] These models allow for testing this compound's effect on specific pathological hallmarks, cognitive deficits, and mitochondrial dysfunction.[6][7]
Metabolic Syndrome & Diabetes Rat (e.g., Sprague-Dawley, Zucker) , Mouse (diet-induced obesity) Rats fed high-fructose or high-fat diets are excellent models for metabolic syndrome, dyslipidemia, and insulin (B600854) resistance.[1][18][19] Diet-induced obesity models in C57BL/6 mice are also widely used to study this compound's effects on weight gain and glucose metabolism.[20]
Autism Spectrum Disorder (ASD) & Social Behavior Mouse (knockout models) Knockout mice, such as the CD157KO model, display social behavioral impairments relevant to ASD.[8] This allows for investigating how this compound supplementation may rescue social deficits, potentially via pathways like oxytocin (B344502) release.[8]
Exercise Physiology & Muscle Function Pig , Rat , Mouse Pigs offer a strong physiological parallel to humans for muscle studies.[3] Rodents are also widely used to study muscle fatigue and performance, where this compound acts as an important intramuscular pH buffer.[2][14]
Developmental Biology & High-Throughput Toxicology Zebrafish The rapid external development and transparency of zebrafish embryos make them ideal for observing the effects of this compound on embryogenesis and its potential to mitigate toxicity from xenobiotics.[4][11][12]
Guide 2: Addressing Inconsistent Results and Low Bioavailability

Problem: My this compound supplementation study in rodents is yielding inconsistent results, or I am concerned about the clinical translation of my findings.

Solution: Inconsistent results often stem from issues with experimental design and the inherent metabolic differences between species. Consider the following troubleshooting steps:

  • Standardize Administration Protocol: There is significant heterogeneity in the administration routes (oral, intraperitoneal), dosages, and treatment durations used in preclinical studies.[5][21]

    • Route: Oral administration (e.g., in drinking water) is common for chronic studies but can be affected by the animal's drinking habits.[6][8] Intraperitoneal (i.p.) injection provides a more direct and controlled dose but may induce stress.[22]

    • Dosage: Review published studies for effective dose ranges. For example, 10 mM this compound in drinking water was used in a mouse Alzheimer's model[6], while doses of 10-100 mg/kg (i.p.) were used in a mouse manganism model.[22]

    • Duration: The treatment period must be sufficient to observe a biological effect, which can range from weeks to months depending on the model and disease progression.

  • Account for Carnosinase Activity: The primary obstacle in translating rodent data to humans is the rapid degradation of this compound by human serum carnosinase.[1][5]

    • Acknowledge Limitations: Explicitly state in your analysis that the high bioavailability in rodents is not representative of humans.

    • Consider this compound Analogs: To overcome rapid degradation, researchers have developed carnosinase-resistant analogs like carnosinol.[1][23] These analogs show improved oral bioavailability and may be more effective therapeutic agents.[1] Using such analogs in your animal model can provide data with higher translational relevance.

  • Measure this compound Levels Directly: Do not assume that supplementation leads to a predictable increase in tissue this compound.

    • Bioanalytical Validation: Use methods like HPLC to measure this compound concentrations in plasma and target tissues (e.g., muscle, brain) to confirm uptake and assess the pharmacokinetic profile of your supplementation regimen.[19]

Key Experimental Protocols

Protocol 1: this compound Supplementation in a 3xTg-AD Mouse Model of Alzheimer's Disease

This protocol is based on the methodology used to evaluate this compound's effect on Alzheimer's-like pathology.[6]

  • Animal Model: Use male 3xTg-AD mice, which develop both amyloid-β (Aβ) and tau pathology. Age-matched, non-transgenic mice should be used as controls.

  • This compound Administration:

    • Dissolve L-carnosine in the animals' drinking water to a final concentration of 10 mM.

    • Begin supplementation at an age relevant to the disease progression in the model (e.g., 6-7 months of age).

    • Provide the this compound-containing water ad libitum for a period of 6-8 months. The control group receives regular drinking water.

  • Behavioral Assessment (Morris Water Maze):

    • After the treatment period, assess spatial learning and memory using the Morris Water Maze test.

    • Train mice to find a hidden platform in a circular pool of water over several days.

    • Conduct probe trials (1.5h and 24h after the last training trial) with the platform removed to assess short-term and long-term memory retention by measuring the time spent in the target quadrant.

  • Biochemical and Histological Analysis:

    • Following behavioral testing, euthanize the animals and harvest brain tissue.

    • Immunohistochemistry: Use specific antibodies (e.g., anti-Aβ DE2B4) to stain brain slices and quantify the intraneuronal Aβ load in regions like the hippocampus.[6]

    • Mitochondrial Function: Isolate mitochondria from the hippocampus and cerebral cortex. Use Blue Native PAGE (BN-PAGE) to assess the activity of mitochondrial respiratory chain complexes (I, II, and IV).[6]

Protocol 2: Assessment of Social Behavior in CD157KO Mice

This protocol is adapted from studies investigating this compound's effect on social deficits in a mouse model of ASD.[8]

  • Animal Model: Use homozygous CD157 knockout (CD157KO) mice, which exhibit social behavioral impairments. Wild-type (WT) littermates serve as controls.

  • This compound Administration:

    • Provide L-carnosine in the drinking water (e.g., 0.09 g/100 mL) from weaning until behavioral testing.[24]

    • The control group receives regular drinking water.

  • Three-Chamber Social Approach Test:

    • Habituation: Place the test mouse in the central chamber of a three-chambered box and allow it to explore freely for 10 minutes.

    • Sociability Test: Place an unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers and an empty wire cage (object) in the opposite chamber. Record the amount of time the test mouse spends exploring each chamber and sniffing each wire cage for 10 minutes.

    • Social Preference Test: Immediately following the sociability test, place a new unfamiliar mouse ("Stranger 2") in the previously empty cage. The test mouse now has a choice between the familiar "Stranger 1" and the novel "Stranger 2". Record exploration and sniffing time for another 10 minutes.

  • Neurochemical Analysis:

    • After behavioral tests, collect cerebrospinal fluid (CSF) to measure oxytocin concentrations via ELISA.[8]

    • Perfuse the animals and collect brain tissue for immunohistochemistry to quantify c-Fos-positive (activated) oxytocin neurons in the supraoptic nucleus (SON) and paraventricular nucleus (PVN) of the hypothalamus.[8]

Visualizations

Logical and Metabolic Pathways

model_selection_workflow start Define Research Question (e.g., neuroprotection, metabolism) q1 High-Throughput Screening or Developmental Toxicity? start->q1 q2 Focus on Exercise Physiology or Human-like Muscle Metabolism? q1->q2 No zebrafish Zebrafish q1->zebrafish Yes q3 Need for Specific Genetic Manipulation? q2->q3 No pig Pig q2->pig Yes transgenic Transgenic/KO Rodent (e.g., 3xTg-AD, CD157KO) q3->transgenic Yes wildtype Wild-Type Rodent (e.g., Sprague-Dawley Rat) q3->wildtype No rodent Rodent (Mouse/Rat) transgenic->rodent wildtype->rodent carnosine_metabolism cluster_synthesis Synthesis cluster_degradation Degradation beta_ala β-alanine carn_synth This compound Synthase (CARNS1) beta_ala->carn_synth l_hist L-histidine l_hist->carn_synth This compound This compound carn_synth->this compound carnosinase Carnosinase (CNDP1/CNDP2) beta_ala2 β-alanine carnosinase->beta_ala2 l_hist2 L-histidine carnosinase->l_hist2 This compound->carnosinase carnosine_antioxidant_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges rcs Reactive Carbonyl Species (RCS, e.g., HNE, MGO) This compound->rcs Scavenges stress Oxidative & Carbonyl Stress ros->stress rcs->stress damage Cellular Damage stress->damage protein_agg Protein Aggregation (e.g., Aβ) damage->protein_agg mito_dys Mitochondrial Dysfunction damage->mito_dys inflammation Inflammation damage->inflammation

References

Technical Support Center: Addressing Placebo Effects in Carnosine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust carnosine clinical trials by effectively addressing and mitigating placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is the placebo effect and why is it a concern in this compound clinical trials?

The placebo effect is a real or perceived improvement in a participant's condition that is not attributable to the active properties of the treatment but rather to their belief in the treatment's efficacy.[1][2] In this compound supplementation studies, which often rely on subjective outcomes like cognitive function or fatigue, a significant placebo response can make it difficult to determine the true efficacy of this compound.[2][3]

Q2: How do I design a placebo for a this compound supplement?

The ideal placebo should be inert and indistinguishable from the active this compound supplement in appearance, taste, and smell to maintain blinding.[2] For this compound, which is typically administered in capsules, a common and effective placebo is an identical capsule filled with an inert substance like cornstarch.[4]

Q3: What are the key elements of a robust this compound clinical trial design to minimize placebo effects?

A randomized, double-blind, placebo-controlled trial is considered the gold standard.[5][6][7] This design involves randomly assigning participants to either the this compound or placebo group, with neither the participants nor the researchers knowing the group assignments until the study is complete.[6][8] This minimizes bias from both participants and investigators.[6]

Troubleshooting Guides

Problem: I am observing a high placebo response in my ongoing this compound trial. What can I do?

A high placebo response can obscure the true effect of the this compound supplement. Here are some steps to troubleshoot this issue:

  • Review Blinding Procedures: Ensure that the blinding is intact and that neither participants nor researchers can distinguish between the this compound and placebo supplements.

  • Assess Participant Expectations: High expectations can contribute to a strong placebo response.[9][10] While it's late to intervene in an ongoing trial, you can measure expectations using validated questionnaires to account for this in your statistical analysis.[2][3]

  • Focus on Objective Outcomes: If your trial includes both subjective and objective measures, prioritize the analysis of objective biomarkers which are generally less susceptible to placebo effects.[2]

  • Statistical Analysis Plan: Consult with a statistician to determine if your analysis plan can be adapted to account for the high placebo response.

Problem: How can I proactively minimize the placebo effect in my upcoming this compound trial?

Proactive measures are crucial for mitigating the placebo effect. Consider the following strategies during the trial design phase:

  • Manage Participant Expectations: Provide neutral and balanced information about the potential benefits and limitations of the this compound supplement.[10] Educating participants about the placebo effect in a structured manner can also help mitigate its impact.[11]

  • Incorporate a Placebo Run-in Period: This involves giving all participants a placebo for an initial period before randomization.[3][9] Those who show a significant positive response can be excluded from the main trial, although the effectiveness of this method can be inconsistent.[2][9]

  • Train Study Staff: Instruct researchers to interact with all participants in a consistent and neutral manner to avoid unintentionally raising expectations.[3][10]

  • Utilize Objective Biomarkers: Whenever possible, include objective outcome measures that are less influenced by participant beliefs.

Data Presentation

Table 1: Summary of Dosages and Durations in this compound Clinical Trials

Study PopulationThis compound DosageDurationPlaceboKey Outcomes
Prediabetes and Type 2 Diabetes2 g/day 14 weeksIdentical placebo capsulesCognitive function, inflammatory markers
Healthy Younger Adults2 g/day 12 weeksCornstarch capsulesCognitive performance
Overweight and Obese Individuals2 g/day 15 weeksIdentical placeboCardiometabolic risk factors

This table is a synthesis of data from multiple sources.[4][12][13][14]

Experimental Protocols

Protocol: Standard Double-Blind, Placebo-Controlled this compound Supplementation Trial

This protocol outlines a standard methodology for a clinical trial investigating the effects of this compound on a specific outcome.

  • Participant Recruitment and Screening:

    • Define clear inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

    • Conduct baseline assessments of the primary and secondary outcomes.

  • Randomization and Blinding:

    • Use a computer-generated randomization sequence to assign participants to either the this compound or placebo group in a 1:1 ratio.[5]

    • Ensure both participants and all research staff involved in data collection and analysis are blinded to the group assignments.[6]

  • Intervention:

    • The intervention group receives the specified daily dose of this compound (e.g., 2 grams).

    • The control group receives an identical-looking placebo (e.g., cornstarch capsules).[4]

    • The intervention period typically lasts for a predefined duration (e.g., 12-15 weeks).[14]

  • Data Collection:

    • Collect data on primary and secondary outcomes at baseline and at the end of the intervention period.

    • Monitor for any adverse events throughout the study.

  • Unblinding and Statistical Analysis:

    • Unblinding should only occur after the database is locked.

    • Compare the change in outcomes from baseline to the end of the study between the this compound and placebo groups using appropriate statistical methods.

Mandatory Visualizations

experimental_workflow Experimental Workflow for a Double-Blind, Placebo-Controlled this compound Trial cluster_pre Pre-Trial Phase cluster_trial Trial Phase cluster_post Post-Trial Phase Recruitment Recruitment Screening Screening Recruitment->Screening Baseline_Assessment Baseline_Assessment Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Carnosine_Group Carnosine_Group Randomization->Carnosine_Group Intervention Placebo_Group Placebo_Group Randomization->Placebo_Group Control Follow_up Follow_up Carnosine_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis Results Results Data_Analysis->Results high_placebo_response_troubleshooting Troubleshooting High Placebo Response High_Placebo_Response High Placebo Response Observed Check_Blinding Is Blinding Intact? High_Placebo_Response->Check_Blinding Assess_Expectations Assess Participant Expectations Check_Blinding->Assess_Expectations Yes Unblinding_Issue Address Unblinding Immediately Check_Blinding->Unblinding_Issue No Review_Outcomes Review Outcome Measures Assess_Expectations->Review_Outcomes Statistical_Consult Consult Statistician Review_Outcomes->Statistical_Consult Prioritize_Objective Prioritize Objective Data in Analysis Review_Outcomes->Prioritize_Objective Subjective vs. Objective Adjust_Analysis Adjust Statistical Analysis Plan Statistical_Consult->Adjust_Analysis placebo_factors Key Factors Influencing Placebo Effect cluster_participant Participant Factors cluster_researcher Researcher Factors cluster_trial Trial Environment Placebo_Effect Placebo_Effect Expectations Expectations Expectations->Placebo_Effect Beliefs Beliefs Beliefs->Placebo_Effect Past_Experiences Past_Experiences Past_Experiences->Placebo_Effect Communication Communication Communication->Placebo_Effect Enthusiasm Enthusiasm Enthusiasm->Placebo_Effect Blinding_Quality Blinding_Quality Blinding_Quality->Placebo_Effect Informed_Consent Informed_Consent Informed_Consent->Placebo_Effect Clinical_Setting Clinical_Setting Clinical_Setting->Placebo_Effect

References

Technical Support Center: Standardization of Carnosine Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carnosine antioxidant capacity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for standardizing experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary antioxidant mechanisms?

A1: this compound (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in muscle and brain tissues.[1] Its antioxidant properties are multifaceted and contribute to cellular protection against oxidative stress.[1][2] The primary mechanisms include:

  • Direct Scavenging of Reactive Oxygen Species (ROS): The imidazole (B134444) ring within the histidine residue is primarily responsible for scavenging ROS.[3][4]

  • Metal Ion Chelation: this compound can chelate pro-oxidant divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), which prevents them from participating in reactions that generate free radicals.[5][6]

  • Inhibition of Lipid Peroxidation: It effectively inhibits the oxidation of lipids in cell membranes and can form adducts with cytotoxic aldehydes produced during lipid peroxidation.[5][6]

  • Indirect Antioxidant Effects: this compound can activate the Nrf2 transcription factor, a key regulator of the cellular antioxidant response, leading to the increased expression of protective enzymes like superoxide (B77818) dismutase (SOD).[6][7]

Carnosine_Antioxidant_Mechanisms This compound This compound ros Direct ROS Scavenging This compound->ros chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) This compound->chelation lipid Inhibition of Lipid Peroxidation This compound->lipid nrf2 Indirect Action: Nrf2 Pathway Activation This compound->nrf2 ros_out Neutralized ROS ros->ros_out chelation_out Inert Metal Complex chelation->chelation_out lipid_out Protected Cell Membranes lipid->lipid_out nrf2_out Increased Endogenous Antioxidant Enzymes (e.g., SOD) nrf2->nrf2_out

Figure 1: Multimodal antioxidant mechanisms of this compound.

Q2: Which in-vitro antioxidant assay is most suitable for this compound?

A2: There is no single "best" assay, as each method measures different aspects of antioxidant activity. A multi-assay approach is recommended for a comprehensive assessment. The choice depends on the specific antioxidant mechanism you wish to investigate.

  • ORAC (Oxygen Radical Absorbance Capacity): Measures the capacity to quench peroxyl radicals via a hydrogen atom transfer (HAT) mechanism. It is considered by some to be more biologically relevant than other assays.[8][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): Measures the ability to scavenge the stable ABTS radical cation via a single electron transfer (SET) mechanism. It is applicable to both hydrophilic and lipophilic compounds.[10][11]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Also based on a SET mechanism, this assay uses the stable DPPH radical. This compound and related peptides often show lower reactivity in this assay compared to others.[12][13]

Q3: What is Trolox and why is it used as a standard?

A3: Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E. It is widely used as a positive control and reference standard in antioxidant assays like ORAC and ABTS.[14] This allows for the normalization of results, which are often expressed in "Trolox Equivalents" (TE), enabling comparison of antioxidant capacity across different studies and compounds.[15]

Troubleshooting Guides

General Issues

Q: My results show high variability and are not reproducible. What are the common causes?

A: Lack of reproducibility is a common issue that can often be traced to several factors:

  • Reagent Stability: Ensure that radical solutions (AAPH, ABTS•+, DPPH•) are freshly prepared and protected from light and heat, as their stability can decrease over time.[16][17]

  • Temperature Control: Assays like ORAC are highly temperature-sensitive. Use a plate reader with stable temperature control (typically 37°C) and pre-incubate reagents and plates.[18]

  • Precise Timing: Adhere strictly to incubation times specified in the protocol. For kinetic assays like ORAC, ensure the radical initiator is added consistently to all wells.[18]

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize volume errors, especially when working with the small volumes required for 96-well plates.

  • Solvent and pH: Ensure the pH of your buffer systems is correct and consistent. The antioxidant activity of peptides can be highly pH-dependent.[19]

ABTS Assay Troubleshooting

Q: this compound shows very slow reactivity in my ABTS assay. Is this normal?

A: Yes, this is a known issue. The reaction kinetics of peptides with the ABTS radical can be slow and biphasic.[11]

  • Problem: A short incubation time (e.g., 6-10 minutes) may be insufficient for the reaction to reach completion, leading to an underestimation of antioxidant capacity.[11]

  • Solution: Increase the incubation time. It is recommended to perform a time-course experiment to determine when the reaction plateaus. A minimum of 30 minutes may be necessary for reliable results with peptides.[19]

  • Consideration: The radical scavenging activity of the amino acid residues in peptides (like histidine) is strongly pH-dependent. Ensure your assay buffer pH is controlled and reported, typically at a physiological pH of 7.4.[19]

DPPH Assay Troubleshooting

Q: My this compound sample shows very weak activity in the DPPH assay. Is the experiment failing?

A: Not necessarily. It is common for this compound to exhibit low scavenging activity against the DPPH radical.[12][13] This is due to the steric hindrance of the DPPH radical, which can limit its interaction with larger molecules like peptides. The result itself is valid, but it highlights why relying on a single assay can be misleading.

ORAC Assay Troubleshooting

Q: The fluorescence decay in my blank (control) wells is inconsistent or too rapid. What should I check?

A: The blank wells are critical for calculating the Net Area Under the Curve (AUC).

  • Problem: Inconsistent decay suggests issues with the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Solution: AAPH is temperature-sensitive and must be prepared fresh daily.[17] Ensure it is stored properly and dissolved completely in the assay buffer just before use. If decay is too fast for an accurate reading, you may need to adjust the AAPH concentration.[18]

Troubleshooting_Logic start Inconsistent or Unexpected Antioxidant Assay Results reproducibility High Variability / Poor Reproducibility? start->reproducibility low_activity Activity Lower Than Expected? reproducibility->low_activity No check_basics Verify Core Parameters: - Reagent Freshness & Storage - Pipetting Accuracy - Temperature Control - Consistent Timing reproducibility->check_basics Yes assay_type Which Assay? low_activity->assay_type Yes abts_node ABTS assay_type->abts_node dpph_node DPPH assay_type->dpph_node orac_node ORAC assay_type->orac_node abts_solution Problem: Slow kinetics / pH sensitivity. Solution: Increase reaction time (>30 min) and ensure stable pH (7.4). abts_node->abts_solution dpph_solution Problem: Steric hindrance. Note: Low activity for peptides is expected. Complement with other assays. dpph_node->dpph_solution orac_solution Problem: Inconsistent radical generation. Solution: Prepare AAPH solution fresh daily. Verify fluorescein (B123965) stability. orac_node->orac_solution

Figure 2: Logical workflow for troubleshooting common assay issues.

Quantitative Data Summary

The antioxidant capacity of this compound varies significantly depending on the assay used and the concentrations tested.

Table 1: L-Carnosine Free Radical Scavenging Activity (ABTS Assay) [10]

Concentration (μg/mL)% Inhibition
2034.40%
4036.65%
6038.04%
8040.51%
10043.30%
Standard used: Butylated Hydroxytoluene (BHT). Data shows a clear dose-dependent response.

Table 2: Comparison of Antioxidant Assay Features for Peptides

FeatureORAC AssayABTS AssayDPPH Assay
Mechanism Hydrogen Atom Transfer (HAT)[20]Single Electron Transfer (SET)[20]Single Electron Transfer (SET)[20]
Radical Source Peroxyl radical (AAPH)[14]Pre-formed ABTS•+ radical cation[13]Stable DPPH• radical[12]
Relevance Considered more biologically relevant[8]Applicable to hydrophilic & lipophilic samples[10]Less reactive with peptides due to steric hindrance[12][13]
Key Variable Temperature, AAPH stability[17]Reaction time, pH[19]Solvent, light exposure[16]
Endpoint Kinetic (Area Under Curve)[14]Endpoint (Absorbance change)[13]Endpoint (Absorbance change)[16]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for determining antioxidant activity by measuring the scavenging of the DPPH radical.[12][16]

1. Reagent Preparation:

  • DPPH Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of absolute ethanol (B145695) or methanol. Store the solution in a dark, amber bottle at 4°C. The absorbance of this working solution at 517 nm should be ~1.0.[16]

  • This compound Stock Solution: Prepare a stock solution of this compound in the same solvent used for the DPPH solution (e.g., ethanol).

  • Sample Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Positive Control: Prepare similar dilutions for a positive control, such as Trolox or Ascorbic Acid.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent only) to the respective wells.[21]

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance of the resultant solution at 517 nm using a microplate reader.[7]

3. Data Calculation: Calculate the percentage of DPPH radical scavenging activity using the following equation: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • A_control is the absorbance of the control (DPPH solution plus solvent).

  • A_sample is the absorbance of the sample (DPPH solution plus this compound or standard).

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is based on the method where the ABTS radical cation (ABTS•+) is pre-generated before reacting with the antioxidant.[10][13]

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10] Before use, dilute this solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample/Standard Preparation: Prepare a series of dilutions of this compound and a standard (e.g., Trolox) in the assay buffer.

2. Assay Procedure:

  • To a 1.0 mL cuvette or well, add 1.0 mL of the diluted ABTS•+ working solution.

  • Add 10 µL of the this compound sample or Trolox standard.[10]

  • Mix thoroughly and let the reaction stand for a defined period (e.g., 30 minutes, based on your optimization) at room temperature.

  • Measure the absorbance at 734 nm.

3. Data Calculation: Calculate the percentage of ABTS•+ scavenging activity using the following equation: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • A_control is the initial absorbance of the ABTS•+ solution.

  • A_sample is the absorbance of the reaction mixture with the sample.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol outlines the widely used ORAC assay with fluorescein as the fluorescent probe.[14][17]

1. Reagent Preparation:

  • Assay Buffer: 75 mM phosphate buffer (pH 7.4).

  • Fluorescein Stock Solution (4 µM): Prepare a stock solution in the assay buffer and store protected from light at 4°C.

  • Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with the assay buffer.[17]

  • AAPH (Radical Initiator) Solution (75 mM): Prepare fresh daily by dissolving AAPH in the assay buffer.[17]

  • Sample/Standard Preparation: Prepare a series of dilutions of this compound and Trolox standard in the assay buffer.

2. Assay Procedure (Black 96-well plate format):

  • Pre-heat the microplate reader to 37°C.

  • Add 150 µL of the fluorescein working solution to all experimental wells.[17]

  • Add 25 µL of the sample, Trolox standard, or blank (assay buffer) to the appropriate wells.

  • Incubate the plate at 37°C for at least 15-30 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17]

  • Immediately begin kinetic reading. Measure fluorescence from the bottom every 1-2 minutes for at least 60-90 minutes. (Excitation: 485 nm, Emission: 520-538 nm).[14][18]

3. Data Calculation:

  • Plot the fluorescence decay curves for the blank, standards, and samples.

  • Calculate the Area Under the Curve (AUC) for each well.

  • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard. Net AUC = AUC_sample - AUC_blank

  • Plot a standard curve of Net AUC versus Trolox concentration.

  • Determine the ORAC value of the this compound samples from the standard curve and express the results as micromoles of Trolox Equivalents (TE) per liter or gram.

General_Assay_Workflow prep 1. Reagent Preparation - Antioxidant (this compound) - Radical Solution (DPPH, ABTS, AAPH) - Standard (Trolox) - Buffer reaction 2. Reaction Incubation - Mix Sample/Standard with Radical - Incubate (Time, Temp, Light Control) prep->reaction measure 3. Measurement - Spectrophotometer (Absorbance) - Fluorometer (Fluorescence) - Read at specific wavelength reaction->measure calc 4. Data Analysis - Calculate % Inhibition or AUC - Plot Standard Curve - Determine Trolox Equivalents (TE) measure->calc result Final Result (e.g., IC₅₀ or µmol TE/g) calc->result

Figure 3: General experimental workflow for in-vitro antioxidant assays.

References

Technical Support Center: Optimizing Storage Conditions for Carnosine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of carnosine samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your this compound samples throughout your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the optimal storage conditions for solid L-carnosine?

A: Solid, crystalline L-carnosine is highly stable. For long-term storage, it is recommended to keep it at -20°C.[1] Under these conditions, it can be stable for at least four years.

Q2: How should I store aqueous solutions of this compound?

A: Aqueous solutions of this compound are significantly less stable than the solid form and are susceptible to degradation. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C and use it within 24 hours.[1] Factors that accelerate degradation in solution include elevated temperatures, non-neutral pH, and the presence of transient metal ions which can catalyze hydrolysis and oxidation.[2]

Q3: My this compound solution appears cloudy or has a precipitate. What should I do?

A: Precipitation in your this compound solution can be caused by several factors:

  • Temperature Shifts: High-molecular-weight plasma proteins (if in a biological matrix) or salts in concentrated buffers can precipitate out of solution upon temperature changes, such as freeze-thaw cycles.

  • pH Instability: The solubility of this compound is pH-dependent. Ensure the pH of your buffer is appropriate and stable. In aqueous solutions, this compound exists in different ionic forms depending on the pH, which can affect its solubility.

  • Concentration Changes: Evaporation of the solvent can lead to an increase in solute concentration, potentially causing precipitation.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves.

  • Verify the pH of the solution and adjust if necessary.

  • If using a concentrated stock, ensure it is fully dissolved before use.

  • Consider filtering the solution through a 0.22 µm filter if the precipitate is suspected to be an impurity.

Q4: I am seeing inconsistent results in my experiments using this compound. What could be the cause?

A: Inconsistent results can stem from sample degradation or analytical issues.

  • Sample Integrity: As mentioned, aqueous this compound solutions are not stable long-term. Ensure you are using freshly prepared solutions for each experiment. If using stored biological samples, they should be kept at -80°C or in liquid nitrogen and thawed immediately before use to minimize degradation by carnosinases.

  • Contaminants: Commercial this compound preparations have been found to sometimes contain hydrazine (B178648) as a contaminant from the synthesis process. This strong reducing agent can interfere with assays, particularly those measuring oxidative stress. If you suspect this, consider purifying your this compound or purchasing from a supplier that certifies its absence.

  • Analytical Variability: High-performance liquid chromatography (HPLC) is a common method for this compound quantification. Inconsistent results can arise from issues with the mobile phase, column, or detector. Refer to the detailed HPLC protocol below and ensure your system is properly calibrated.

Q5: How should I handle biological samples (tissue, plasma, etc.) to ensure this compound stability?

A: Biological samples contain carnosinases, enzymes that rapidly degrade this compound.[3] To prevent enzymatic degradation:

  • Rapid Freezing: Immediately after collection, snap-freeze tissue samples in liquid nitrogen.

  • Ultra-Low Temperature Storage: Store all biological samples at -80°C or in liquid nitrogen until analysis.

  • Deproteinization: Prior to analysis, samples should be deproteinized to remove carnosinases. This can be achieved by adding agents like perchloric acid or sulfosalicylic acid, followed by centrifugation.

Data on this compound Storage and Stability

The following tables summarize the recommended storage conditions and factors affecting the stability of this compound samples.

Sample TypeRecommended Storage TemperatureRecommended DurationNotes
Solid L-Carnosine -20°C≥ 4 years[1]Keep in a tightly sealed container to prevent moisture absorption.
Aqueous Solution 2-8°C< 24 hoursPrepare fresh whenever possible. Protect from light and metal ion contamination.[2]
Biological Samples (Tissue, Plasma) -80°C or Liquid NitrogenLong-termRapidly freeze to prevent enzymatic degradation by carnosinases.
FactorEffect on Aqueous this compound StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Store solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.
pH Stability is pH-dependent. Optimal formation in enzymatic synthesis is at pH 10, while hydrolytic activity is higher at pH 8-9.[3]Maintain a stable, neutral pH unless experimental conditions require otherwise.
Metal Ions Transient metal ions can catalyze hydrolysis and oxidation.[2]Use high-purity water and reagents. Consider using chelating agents if metal contamination is a concern.
Light Illumination can contribute to degradation.[2]Store solutions in amber vials or protect them from light.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a method to determine the stability of a this compound solution under specific storage conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid L-carnosine.

    • Dissolve it in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 mg/mL.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple sterile, amber microcentrifuge tubes.

    • Divide the aliquots into different storage conditions to be tested (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from each storage condition.

    • Immediately analyze the this compound concentration using the HPLC method described below. The sample at time 0 serves as the initial concentration baseline.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the quantification of this compound. The exact parameters may need to be optimized for your specific instrument and sample matrix.

  • Sample Preparation:

    • Aqueous Solutions: Dilute the sample to fall within the linear range of the calibration curve.

    • Biological Samples: Deproteinize the sample by adding 3 volumes of ice-cold acetonitrile (B52724), vortexing, and centrifuging at high speed to pellet the precipitated proteins. The supernatant contains the this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 210-220 nm.[4]

    • Column Temperature: Maintain at a constant temperature, for example, 35°C, to ensure reproducible retention times.

  • Calibration Curve:

    • Prepare a series of this compound standards of known concentrations in the same buffer as your samples.

    • Inject the standards and plot the peak area against the concentration to generate a calibration curve.

  • Quantification:

    • Inject the prepared sample.

    • Determine the this compound concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Sample Issues start Start: Encountering Issue (e.g., inconsistent results, precipitation) check_solution Is the this compound in aqueous solution? start->check_solution check_freshness Was the solution prepared fresh (<24h)? check_solution->check_freshness Yes check_bio_sample Is it a biological sample? check_solution->check_bio_sample No prepare_fresh Action: Prepare a fresh solution. check_freshness->prepare_fresh No check_storage How was it stored? (Temp, Light) check_freshness->check_storage Yes improper_storage Issue: Improper Storage Degradation likely. check_storage->improper_storage Improper check_precipitate Is there a precipitate? check_storage->check_precipitate Proper improper_storage->prepare_fresh troubleshoot_precipitate Troubleshoot Precipitation: 1. Check pH 2. Gently warm 3. Check for contamination check_precipitate->troubleshoot_precipitate Yes check_analytical Review Analytical Method: 1. Calibrate instrument 2. Check HPLC column/mobile phase 3. Suspect contamination (e.g., hydrazine) check_precipitate->check_analytical No troubleshoot_precipitate->check_analytical check_bio_storage Was it stored at -80°C or in liquid nitrogen? check_bio_sample->check_bio_storage Yes improper_bio_storage Issue: Enzymatic Degradation by Carnosinases. check_bio_storage->improper_bio_storage No check_bio_storage->check_analytical Yes improper_bio_storage->start

Caption: A logical workflow for troubleshooting common issues with this compound samples.

CarnosineDegradation Enzymatic Degradation of this compound This compound This compound (β-alanyl-L-histidine) carnosinase Carnosinase (CN1/CN2) + H₂O This compound->carnosinase Hydrolysis beta_alanine β-Alanine carnosinase->beta_alanine l_histidine L-Histidine carnosinase->l_histidine

Caption: The enzymatic breakdown of this compound into its constituent amino acids.

CarnosineSignaling Simplified Signaling Actions of this compound This compound This compound ros Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ros Scavenges inflammation Pro-inflammatory Mediators (e.g., NO, TNF-α) This compound->inflammation Inhibits nrf2 Nrf2 Pathway This compound->nrf2 Activates cellular_protection Cellular Protection ros->cellular_protection damages inflammation->cellular_protection damages antioxidant_response Antioxidant Response (e.g., HO-1) nrf2->antioxidant_response Promotes antioxidant_response->cellular_protection

Caption: this compound's protective roles via antioxidant and anti-inflammatory pathways.

References

Technical Support Center: Enhancing Carnosine's In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to prevent the enzymatic hydrolysis of carnosine in vivo. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the therapeutic use of this compound?

The main obstacle for the therapeutic application of this compound is its rapid breakdown in the body.[1][2][3] This hydrolysis is carried out by enzymes called carnosinases, particularly serum carnosinase (CN1), which is highly active in humans and leads to a short plasma half-life of this compound.[4][5]

Q2: What are the main strategies to overcome the enzymatic hydrolysis of this compound?

There are three primary strategies to prevent this compound's enzymatic degradation in vivo:

  • Development of this compound Analogs: Synthesizing this compound derivatives that are resistant to hydrolysis by carnosinases.[6][7][8]

  • Inhibition of Carnosinase Activity: Using specific inhibitors to block the action of carnosinases.[5][9]

  • Advanced Delivery Systems: Encapsulating this compound in protective nanocarriers to shield it from enzymatic attack and improve its pharmacokinetic profile.[1][2]

Q3: Which this compound analogs have shown resistance to hydrolysis?

Several this compound analogs have demonstrated increased stability against carnosinase. These include N-acetylthis compound, anserine, homothis compound, and D-carnosine (the D-enantiomer of histidine).[5][8][10][11] Modifications such as methylation, acetylation, or decarboxylation of the this compound molecule can enhance its resistance to enzymatic hydrolysis.[7][11] Glycosylated derivatives of this compound have also been shown to be protected from carnosinase activity.[8]

Q4: What compounds can inhibit carnosinase activity?

Several compounds have been identified as inhibitors of carnosinase. Bestatin is a known competitive inhibitor of human tissue carnosinase (CN2).[12] Carnostatine (SAN9812) has been identified as a potent and selective inhibitor of serum carnosinase (CN1).[5][13] Additionally, thiol-containing compounds like reduced glutathione (B108866) (GSH), cysteine, and N-acetylcysteine can allosterically inhibit CN1.[14]

Q5: How can nanocarriers protect this compound in vivo?

Nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can encapsulate this compound, creating a physical barrier that shields it from carnosinases in the bloodstream.[1][2] This protection can significantly increase this compound's circulation half-life and improve its bioavailability at target tissues.[1][15] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to this compound, is another effective strategy to prevent degradation and increase its renal half-life.[1][15]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at preventing this compound hydrolysis.

Issue 1: My novel this compound analog shows unexpected rapid degradation in vivo.

  • Possible Cause: The modification, while intended to block carnosinase, may not be effective against all isoforms or may be susceptible to other metabolic pathways.

  • Troubleshooting Steps:

    • In Vitro Stability Assay: Before in vivo studies, perform a stability assay using purified human serum carnosinase (CN1) and tissue carnosinase (CN2) to confirm resistance.

    • Metabolite Identification: Use techniques like LC-MS/MS to identify the degradation products in plasma and tissues. This will help determine if other enzymes are involved in its metabolism.

    • Structural Re-evaluation: Re-assess the structural modifications. The N-terminus amino group and the C-terminus carboxylic group are crucial for carnosinase recognition. Modifications at these sites are generally more effective.[5]

Issue 2: The carnosinase inhibitor I'm using has low efficacy in my in vivo model.

  • Possible Cause: The inhibitor may have poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability) or may not be potent enough at the concentrations achieved in vivo.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Determine the pharmacokinetic profile of the inhibitor in your animal model to ensure that it reaches and maintains effective concentrations in the plasma.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal dose of the inhibitor required to achieve the desired level of carnosinase inhibition.

    • Co-administration Strategy: Consider co-administering the inhibitor with this compound to potentially saturate the enzyme and enhance this compound's stability.[5]

Issue 3: I am experiencing low encapsulation efficiency of this compound in my liposomal formulation.

  • Possible Cause: this compound is a hydrophilic molecule, which can make its encapsulation in lipid-based carriers challenging. The lipid composition and preparation method can significantly impact encapsulation efficiency.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: The choice of phospholipids (B1166683) can influence the encapsulation of hydrophilic drugs. Experiment with different lipid compositions, such as varying the ratio of charged and neutral lipids.

    • Refine Preparation Method: The thin-film hydration method is commonly used, but factors like the hydration buffer's pH and ionic strength can affect encapsulation. Ensure the hydration temperature is above the phase transition temperature of the lipids.[16]

    • Alternative Encapsulation Techniques: Consider active loading techniques, where a pH or ion gradient is used to drive the drug into the liposomes, which can significantly improve encapsulation efficiency for ionizable hydrophilic drugs.

    • Vary the Drug-to-Lipid Ratio: Experiment with different this compound-to-lipid ratios to find the optimal concentration for encapsulation.[17]

Quantitative Data Summary

The following tables provide a summary of quantitative data for easy comparison of different strategies to prevent this compound hydrolysis.

Table 1: Comparative Hydrolysis Rates of this compound Analogs by Carnosinase

CompoundRelative Hydrolysis Rate (%)Reference
L-Carnosine100[11]
Anserine25-33[11]
Ophidine~25[7]
Homothis compound< 5[11]
N-acetylthis compoundNegligible[11]
CarcinineNegligible[11]
D-Carnosine0[5][10]

Table 2: In Vitro Inhibition of Carnosinase Activity

InhibitorEnzyme TargetInhibition TypeIC50 / KiReference
BestatinHuman Tissue Carnosinase (CN2)CompetitiveKi = 0.5 nM[12]
BestatinHuman Serum Carnosinase (CN1)Competitive-[18]
Carnostatine (SAN9812)Human Serum Carnosinase (CN1)Competitive-[5][13]
Reduced Glutathione (GSH)Human Serum Carnosinase (CN1)Allosteric-[14]
CysteineHuman Serum Carnosinase (CN1)Allosteric-[14]
N-acetylcysteineHuman Serum Carnosinase (CN1)Allosteric-[14]

Table 3: In Vivo Pharmacokinetics of Modified this compound

This compound FormulationAnimal ModelParameterValueReference
PEGylated this compoundMiceRenal Half-life (t1/2)Significantly higher than L-Carnosine[1][15]
Octyl ester of D-CarnosineRatsOral Bioavailability of D-Carnosine2.6-fold increase vs. D-Carnosine[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the prevention of this compound hydrolysis.

Protocol 1: Carnosinase Activity Assay using HPLC

This protocol describes a method to measure carnosinase activity by quantifying the amount of histidine released from the hydrolysis of this compound.[19][20]

Materials:

  • Human serum or tissue homogenate

  • L-carnosine solution (substrate)

  • Phosphate (B84403) buffer (pH 7.4)

  • Trichloroacetic acid (TCA) solution

  • HPLC system with a UV detector

  • Appropriate HPLC column for amino acid analysis

Procedure:

  • Sample Preparation: Dilute the serum or tissue homogenate in phosphate buffer.

  • Reaction Initiation: Add the L-carnosine solution to the diluted sample to start the enzymatic reaction. Incubate at 37°C.

  • Reaction Termination: At specific time points, stop the reaction by adding TCA solution. This will precipitate the proteins.

  • Protein Removal: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Inject the supernatant into the HPLC system.

  • Quantification: Quantify the amount of histidine produced by comparing the peak area to a standard curve of known histidine concentrations.

  • Calculation: Calculate the carnosinase activity as the rate of histidine production over time.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol outlines the steps for encapsulating this compound in SLNs.[21][22]

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • This compound

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or centrifugation.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Diagram 1: this compound Metabolism and a Strategy for its Preservation

Carnosine_Metabolism cluster_synthesis This compound Synthesis cluster_degradation This compound Hydrolysis cluster_intervention Intervention Strategies Beta-alanine Beta-alanine This compound Synthase This compound Synthase Beta-alanine->this compound Synthase L-histidine L-histidine L-histidine->this compound Synthase This compound This compound This compound Synthase->this compound Carnosinase (CN1) Carnosinase (CN1) This compound->Carnosinase (CN1) Hydrolyzed Products Hydrolyzed Products Carnosinase (CN1)->Hydrolyzed Products β-alanine + L-histidine This compound Analogs This compound Analogs This compound Analogs->Carnosinase (CN1) Resistant to Hydrolysis Carnosinase Inhibitors Carnosinase Inhibitors Carnosinase Inhibitors->Carnosinase (CN1) Inhibit Activity Nanocarriers Nanocarriers Nanocarriers->this compound Protect from Hydrolysis Workflow cluster_strategy Strategy Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Design & Synthesize This compound Analog/Inhibitor or Formulate Nanocarrier B Carnosinase Activity Assay A->B C Determine IC50/Ki (for inhibitors) B->C D Assess Stability in Serum B->D E Animal Model Administration (e.g., oral, IV) D->E F Pharmacokinetic Analysis (Blood Sampling) E->F G Measure this compound Levels (LC-MS/MS) F->G H Determine Half-life & Bioavailability G->H Logic Goal Increase In Vivo This compound Bioavailability SubstrateModification Substrate-based Approach Goal->SubstrateModification EnzymeTargeting Enzyme-based Approach Goal->EnzymeTargeting PhysicalProtection Formulation-based Approach Goal->PhysicalProtection Analogs This compound Analogs SubstrateModification->Analogs Prodrugs This compound Prodrugs SubstrateModification->Prodrugs Inhibitors Carnosinase Inhibitors EnzymeTargeting->Inhibitors Nanocarriers Nanocarriers PhysicalProtection->Nanocarriers PEGylation PEGylation PhysicalProtection->PEGylation

References

refining carnosine administration routes for targeted delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on refining carnosine administration routes for targeted delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the targeted delivery of this compound?

A1: The primary challenge is this compound's low bioavailability due to its rapid degradation by carnosinase enzymes, particularly serum carnosinase (CNDP1) and tissue carnosinase (CNDP2).[1][2] These enzymes hydrolyze this compound into its constituent amino acids, β-alanine and L-histidine, significantly reducing the amount of intact this compound that reaches the target tissues.[2]

Q2: What are the most common administration routes for this compound in preclinical studies?

A2: In preclinical studies, a variety of administration routes have been employed, including oral, intraperitoneal (i.p.), intravenous (i.v.), intracerebroventricular (i.c.v.), and intranasal.[2] However, there is significant heterogeneity in dosages and administration schedules across studies, making direct comparisons challenging.[1]

Q3: Why is there a discrepancy in this compound bioavailability between rodent models and humans?

A3: Rodents lack the signal peptide in the CNDP1 gene, which means they do not have the circulating CNDP1 enzyme that is abundant in human serum.[3] This difference can lead to an overestimation of this compound's therapeutic potential in rodent models when administered orally, as a smaller increase in circulating this compound is observed in humans.[3]

Q4: What are the main strategies being explored to improve this compound's targeted delivery?

A4: Current research focuses on several key strategies:

  • Vesicular Systems: Encapsulating this compound in systems like nanoliposomes, niosomes, and polymerosomes to protect it from enzymatic degradation.[1][2]

  • Nanoparticulate Systems: Using nanoparticles, such as those made from iron oxide or PLGA, to act as carriers for this compound.[1][4]

  • This compound Derivatives and Prodrugs: Modifying the this compound molecule to make it resistant to carnosinases or to improve its absorption.[1]

  • Intranasal Delivery: This route is being investigated as a way to bypass first-pass metabolism and potentially the blood-brain barrier (BBB).[1][2]

Q5: How can I quantify this compound levels in biological samples?

A5: The most common and reliable method for quantifying this compound in plasma and tissue samples is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[5][6] This method offers high sensitivity and specificity. Proton Magnetic Resonance Spectroscopy (1H-MRS) is a non-invasive alternative for measuring muscle this compound, but HPLC-MS is considered the reference method.[6]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo®).

Potential Cause Troubleshooting Step Rationale
This compound interferes with assay reagents Run a cell-free control with this compound and the assay reagent to check for direct interactions.This compound's antioxidant properties could potentially reduce tetrazolium salts (like MTT) non-enzymatically, leading to false-positive results.
Inconsistent cell seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are prone to evaporation.[7]Uneven cell distribution is a common source of variability in plate-based assays.
Contamination of reagents Use sterile techniques for all reagent handling. Prepare fresh solutions.Bacterial or fungal contamination can alter metabolic activity and affect assay results.[7]
Inappropriate incubation times Optimize the incubation time for both the this compound treatment and the assay reagent.Insufficient or excessive incubation can lead to incomplete reactions or cytotoxicity from the reagent itself.[8]
Degradation of the test compound If using doxorubicin (B1662922) or other sensitive compounds as a positive control, ensure proper storage and handling to prevent degradation.[9]Degradation of control compounds can lead to a lack of expected effect.[9]

Issue 2: Inconsistent or low signal in Reactive Oxygen Species (ROS) assays (e.g., DCFDA/H2DCFDA).

Potential Cause Troubleshooting Step Rationale
Photobleaching of the fluorescent probe Minimize exposure of the cells to light after adding the DCFDA reagent. Perform all steps in the dark where possible.[10]Fluorescent probes are sensitive to light and can lose their signal upon prolonged exposure.
This compound scavenging ROS too effectively If you are trying to induce ROS and then treat with this compound, ensure the timing of this compound addition is appropriate to observe the desired effect.This compound is a potent antioxidant and may quench ROS before they can be detected by the probe.[11]
Low probe concentration or insufficient incubation Optimize the DCFDA concentration (a starting range of 10-50 µM is common) and incubation time (typically 30-45 minutes).[12]Insufficient probe concentration or incubation time will result in a weak signal.
Phenol (B47542) red interference Use phenol red-free media during the assay, as it can contribute to background fluorescence.[10]Phenol red has overlapping excitation and emission spectra with some fluorescent probes.
Cells washed after treatment For endpoint assays, consider measuring fluorescence without washing the cells after treatment, as this can remove the probe and reduce the signal.[10]Washing steps can lead to cell loss and removal of the fluorescent probe from the cells.
In Vivo Experiments

Issue 3: Low oral bioavailability of this compound in animal models.

Potential Cause Troubleshooting Step Rationale
Degradation by carnosinases Consider co-administration with a carnosinase inhibitor or using a carnosinase-resistant derivative if available.[1]Carnosinases in the gut and liver will degrade a significant portion of orally administered this compound.
Incorrect vehicle or formulation Ensure this compound is fully dissolved in the vehicle (e.g., water, PBS) before administration. For nanoparticle or liposomal formulations, confirm stability and encapsulation efficiency.Poor solubility or formulation instability can lead to inconsistent dosing and absorption.
Animal model selection Be aware of the differences in carnosinase activity between species (e.g., rodents vs. humans) when interpreting results.[3]The lack of circulating CNDP1 in rodents can lead to higher bioavailability compared to what would be expected in humans.[3]
Timing of blood sampling Conduct a pharmacokinetic study with multiple time points to determine the Tmax (time to maximum concentration) for your specific formulation and administration route.This compound is rapidly cleared from the plasma, and single-time-point measurements may miss the peak concentration.[11]

Issue 4: Difficulty in quantifying this compound in plasma/tissue samples via HPLC-MS.

Potential Cause Troubleshooting Step Rationale
Matrix effects Use a stable isotope-labeled internal standard for this compound. Perform a matrix effect evaluation by comparing the response of the analyte in the matrix to that in a neat solution.Components of plasma and tissue homogenates can interfere with the ionization of the analyte, leading to inaccurate quantification.
Poor sample preparation Optimize the protein precipitation and extraction procedure. Ensure complete homogenization of tissue samples.Inefficient extraction will lead to low recovery and underestimation of this compound concentrations.
Analyte instability Process and store samples at low temperatures (-80°C) to prevent enzymatic degradation of this compound.Carnosinases can remain active in samples if not properly handled, leading to degradation of the analyte.
Suboptimal chromatography Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and separation of the polar this compound molecule.[5]Reversed-phase columns may not provide adequate retention for this compound, leading to poor peak shape and resolution.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-layer hydration followed by extrusion method.[13][14]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DPPC and Cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask.[15]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing a known concentration of this compound by vortexing. The temperature should be kept above the phase transition temperature of the lipids.

  • The resulting suspension of multilamellar vesicles (MLVs) is then subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs).[16] This is typically done for 10-20 passes.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro this compound Uptake in Caco-2 Cells

This protocol is designed to assess the transport of this compound across an intestinal epithelial cell monolayer.[17][18]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., HBSS, pH adjusted)

  • This compound solution of known concentration

  • HPLC-MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 500 Ω·cm² is generally considered indicative of a well-formed monolayer.[18]

  • On the day of the experiment, wash the cell monolayer with pre-warmed transport buffer.

  • Add the this compound solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.

  • Incubate at 37°C.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

  • At the end of the experiment, collect the remaining solution from the apical chamber and lyse the cells to determine intracellular this compound concentration.

  • Quantify the this compound concentration in all samples using a validated HPLC-MS method.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport.

Protocol 3: In Vivo Assessment of this compound Bioavailability in Rats

This protocol outlines a basic procedure for determining the pharmacokinetic profile of a this compound formulation after oral administration.[19]

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound formulation (e.g., solution, nanoparticle suspension)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • HPLC-MS system for quantification

Procedure:

  • Fast the rats overnight (with access to water) before the experiment.

  • Administer the this compound formulation via oral gavage at a specific dose (e.g., mg/kg body weight).

  • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360 minutes).

  • Immediately process the blood samples by centrifuging to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare the plasma samples for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Quantify the this compound concentration in the plasma samples using a validated HPLC-MS method.

  • Plot the plasma concentration versus time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Visualizations

Signaling and Transport Pathways

CarnosineMetabolismAndTransport cluster_gut Intestinal Lumen / Enterocyte cluster_circulation Systemic Circulation cluster_delivery_systems Delivery Strategies Carnosine_Lumen Oral this compound PepT1 PepT1 Transporter Carnosine_Lumen->PepT1 Uptake Nanoparticle Nanoparticle Encapsulation Liposome Liposome Encapsulation Prodrug Prodrug Formulation Carnosine_Enterocyte Intracellular this compound PepT1->Carnosine_Enterocyte CN2 Carnosinase 2 (CN2) Carnosine_Enterocyte->CN2 Hydrolysis PortalVein Portal Vein Carnosine_Enterocyte->PortalVein Intact Transport AminoAcids β-alanine + L-histidine CN2->AminoAcids AminoAcids->PortalVein Carnosine_Blood Circulating this compound PortalVein->Carnosine_Blood CN1 Carnosinase 1 (CN1) Carnosine_Blood->CN1 Rapid Hydrolysis TargetTissue Target Tissue Carnosine_Blood->TargetTissue Target Delivery AminoAcids_Blood β-alanine + L-histidine CN1->AminoAcids_Blood Nanoparticle->Carnosine_Blood Protection from CN1 Liposome->Carnosine_Blood Protection from CN1 Prodrug->Carnosine_Blood Improved Absorption/ Stability

Caption: this compound uptake, metabolism, and targeted delivery strategies.

Experimental Workflow

ExperimentalWorkflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Assessment cluster_analysis 4. Data Analysis & Optimization Formulate Prepare this compound Delivery System (e.g., Liposomes, Nanoparticles) Characterize Characterize Formulation: - Size (DLS) - Zeta Potential - Encapsulation Efficiency Formulate->Characterize CellCulture Culture Relevant Cell Line (e.g., Caco-2, SH-SY5Y) Characterize->CellCulture Uptake Assess Cellular Uptake (e.g., Caco-2 Transwell Assay) CellCulture->Uptake Viability Evaluate Cytotoxicity (e.g., MTT Assay) CellCulture->Viability Efficacy Measure Biological Activity (e.g., ROS Scavenging - DCFDA) CellCulture->Efficacy AnimalModel Select Appropriate Animal Model (e.g., Rat, Mouse) Efficacy->AnimalModel Administer Administer Formulation (e.g., Oral Gavage, IV) AnimalModel->Administer PK_Study Conduct Pharmacokinetic Study (Blood Sampling) Administer->PK_Study TissueDistribution Assess Tissue Distribution Administer->TissueDistribution Quantify Quantify this compound Levels (HPLC-MS/MS) PK_Study->Quantify TissueDistribution->Quantify Analyze Analyze Data & Calculate Parameters (Papp, AUC, Cmax) Quantify->Analyze Optimize Optimize Formulation Based on Results Analyze->Optimize

Caption: Workflow for developing and evaluating targeted this compound delivery systems.

References

Technical Support Center: Navigating Carnosine Content Variability in Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carnosine from natural sources. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly those related to the inherent variability of this compound content.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the wide variability of this compound content in natural meat sources?

A1: The concentration of this compound in meat is influenced by a multitude of factors, leading to significant variability. These include:

  • Species: Different animal species naturally possess varying levels of this compound. For instance, beef and lamb generally have higher concentrations than poultry.[1][2]

  • Muscle Fiber Type: Type II (fast-twitch) muscle fibers, which are more involved in high-intensity, anaerobic activities, contain significantly higher concentrations of this compound compared to Type I (slow-twitch) fibers.[3]

  • Age of the Animal: this compound content can change with the age of the animal, often decreasing as the animal gets older.[3]

  • Breed: Different breeds within the same species can exhibit variations in their muscle this compound content.[3]

  • Diet: The availability of precursor amino acids, particularly β-alanine, in the animal's diet can impact the rate of this compound synthesis and its concentration in muscle tissue.[4]

  • Cooking and Processing: The method of cooking and processing meat can lead to a loss of this compound. Boiling, for example, can result in significant losses due to this compound's water solubility.[5]

Q2: I am observing inconsistent this compound concentrations in my chicken breast samples. What could be the cause?

A2: Inconsistent this compound levels in chicken breast samples can be attributed to several factors. Chicken meat is a known source of this compound, but the exact amount can vary.[3] The breast muscle is predominantly composed of fast-twitch fibers, which have higher this compound content. However, variations can still arise from:

  • Breed Differences: Different breeds of chicken can have inherently different this compound levels.[3]

  • Age at Slaughter: Younger chickens may have different this compound concentrations compared to older ones.[3]

  • Dietary Composition: The feed composition, particularly the levels of β-alanine and histidine, can influence this compound synthesis.

  • Sample Handling and Storage: Improper handling and storage of tissue samples can lead to degradation of this compound. It is crucial to freeze samples immediately after collection and store them at -80°C until analysis.

  • Extraction Efficiency: Inconsistent extraction procedures will lead to variable yields. Ensure your extraction protocol is standardized and consistently applied.

Q3: How does the bioavailability of this compound from dietary sources compare to supplementation?

A3: this compound from dietary sources like meat is absorbed after consumption, with plasma concentrations peaking a few hours after a meal and returning to baseline within 5.5 to 7 hours.[6] The bioavailability from food is influenced by the food matrix and the activity of the enzyme carnosinase in the blood, which degrades this compound.[7][8] In contrast, supplementation with β-alanine, the rate-limiting precursor for this compound synthesis, has been shown to effectively increase intramuscular this compound concentrations.[4][9] Direct this compound supplementation is also an option, though its bioavailability can be limited by carnosinase activity.[7]

Data Presentation: this compound Content in Various Meat Sources

The following table summarizes the approximate this compound content in different types of raw meat to provide a baseline for researchers. Note that these values can vary based on the factors mentioned above.

Meat SourceThis compound Content (mg/g wet weight)Reference(s)
Beef3.65 - 3.82[1][5]
Lamb~4.00[1]
Pork1.82[10]
Chicken (Breast)0.66 - 1.83[10]
Bonito0.50 - 0.79[5]

Experimental Protocols

Detailed Methodology for this compound Extraction from Muscle Tissue

This protocol is a generalized procedure for the extraction of this compound from muscle tissue for subsequent quantification by HPLC.

Materials:

  • Frozen muscle tissue (~1 g)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M

  • Homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of frozen muscle tissue. Keep the tissue on ice to prevent degradation.

  • Homogenization: Add the tissue to a tube containing 5 mL of ice-cold 0.6 M PCA. Homogenize the tissue thoroughly for 2 minutes on ice.

  • Deproteinization: Allow the homogenate to stand on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube. Add 2 M K2CO3 dropwise while vortexing until the pH is between 6.5 and 7.5. The formation of a white precipitate (potassium perchlorate) will be observed.

  • Precipitate Removal: Place the neutralized extract on ice for 15 minutes to ensure complete precipitation of potassium perchlorate.

  • Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: The extract is now ready for HPLC analysis. If not analyzed immediately, store at -80°C.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Muscle Tissue Sample Homogenize Homogenization (in PCA) Tissue->Homogenize Centrifuge1 Centrifugation 1 (Deproteinization) Homogenize->Centrifuge1 Neutralize Neutralization (with K2CO3) Centrifuge1->Neutralize Centrifuge2 Centrifugation 2 (Precipitate Removal) Neutralize->Centrifuge2 Filter Filtration Centrifuge2->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantification (vs. Standard Curve) HPLC->Quantify

Fig. 1: General workflow for this compound extraction and quantification.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No or low this compound peak 1. Inefficient extraction. 2. This compound degradation during sample preparation. 3. Incorrect mobile phase composition. 4. Detector issue (e.g., lamp off).1. Optimize homogenization time and PCA concentration. 2. Keep samples on ice at all times; use fresh reagents. 3. Prepare fresh mobile phase and ensure correct pH.[11] 4. Check detector settings and lamp status.[11][12]
Peak tailing 1. Column contamination. 2. Interaction with residual silanols on the column. 3. Sample solvent incompatible with mobile phase.1. Wash the column with a strong solvent.[13] 2. Adjust the mobile phase pH to suppress silanol (B1196071) interactions.[13] 3. Dissolve the sample in the mobile phase if possible.[14]
Retention time drift 1. Change in mobile phase composition. 2. Column temperature fluctuation. 3. Air bubbles in the pump.1. Prepare fresh mobile phase; ensure proper mixing if using a gradient.[11] 2. Use a column oven for stable temperature control.[11] 3. Degas the mobile phase and purge the pump.[11][12]
High backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Precipitated buffer in the mobile phase.1. Replace the guard column; backflush the analytical column.[13][14] 2. Ensure buffer is fully dissolved; filter the mobile phase.[14]

Mandatory Visualizations

This compound Metabolism Signaling Pathway

The synthesis and degradation of this compound are key processes influencing its concentration in tissues.

carnosine_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation BetaAlanine β-Alanine CarnosineSynthase This compound Synthase (CARNS1) BetaAlanine->CarnosineSynthase Histidine L-Histidine Histidine->CarnosineSynthase This compound This compound CarnosineSynthase->this compound Carnosinase Carnosinase (CN1/CN2) This compound->Carnosinase Degraded_BetaAlanine β-Alanine Carnosinase->Degraded_BetaAlanine Degraded_Histidine L-Histidine Carnosinase->Degraded_Histidine

Fig. 2: Simplified pathway of this compound synthesis and degradation.

This technical support center provides a foundational resource for researchers. For more specific queries or advanced troubleshooting, consulting detailed analytical chemistry resources and the primary literature is recommended.

References

Technical Support Center: Improving the Translational Relevance of In Vitro Carnosine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical answers and troubleshooting strategies for common issues encountered during in vitro carnosine experiments. The goal is to enhance the reliability and translational potential of your findings.

Frequently Asked Questions (FAQs)

Q1: Why are my in vitro results with this compound inconsistent, especially in antioxidant assays?

A1: Inconsistency in this compound's antioxidant effects in vitro can stem from several factors:

  • Purity of this compound: Commercial this compound preparations can contain contaminants that may interfere with assays. It is crucial to use highly purified this compound.[1]

  • Assay Specificity: this compound's antioxidant activity is multifaceted, including reactive oxygen species (ROS) scavenging, metal ion chelation, and inhibition of lipid peroxidation.[2][3][4] Its effectiveness can vary significantly between different assays (e.g., DPPH, ABTS, TBARS). Results from one assay may not fully represent its total antioxidant capacity.[4][5]

  • Experimental Conditions: Factors like pH, temperature, and the presence of metal ions can influence this compound's stability and activity. For instance, this compound's ability to chelate pro-oxidant metals like copper and iron is a key part of its antioxidant action.[1]

Q2: What is the optimal concentration of this compound for cell culture experiments?

A2: The optimal concentration is highly dependent on the cell type and the specific endpoint being measured.

  • Physiological Relevance: this compound is found in mammalian tissues at concentrations up to 20 mM.[6] However, plasma levels are typically low due to rapid degradation by carnosinase enzymes.[2]

  • Reported Effective Ranges: Studies have used a wide range of concentrations. For example, concentrations between 10-50 mM have been shown to reduce ROS and protein carbonyls in myoblasts.[7] In other models, concentrations as high as 50-100 mM were needed to see effects on HIF-1α expression in colon cancer cells.[8]

  • Recommendation: It is essential to perform a dose-response study for your specific cell model to determine the optimal concentration, starting from low millimolar ranges (e.g., 1-5 mM) and increasing as necessary.

Q3: How does this compound's stability in cell culture media affect experimental outcomes?

A3: this compound's stability is a critical and often overlooked factor.

  • Enzymatic Degradation: Cells can express carnosinases (like CN2), which hydrolyze this compound into its constituent amino acids, β-alanine and L-histidine.[9] This degradation reduces the effective concentration of this compound over time.

  • pH Buffering: this compound itself can act as a pH buffer, which may influence the acidity of the culture medium, especially in highly metabolic cultures.[3][10] This can independently affect cell behavior.

  • Rapid Elimination: In primary rat cortical neurons, intracellular this compound levels returned to baseline within one hour after its removal from the medium, indicating a rapid elimination rate.[11]

  • Mitigation Strategy: Consider replenishing this compound in the media for long-term experiments or using more stable this compound derivatives or carnosinase inhibitors to maintain effective concentrations.[9][12]

Troubleshooting Guides

Problem 1: High Variability in Anti-Glycation Assay Results
  • Potential Cause: Inconsistent reaction conditions in the in vitro model. The formation of advanced glycation end products (AGEs) is a multi-stage process sensitive to time, temperature, and reactant concentrations.[13]

  • Troubleshooting Steps:

    • Standardize Protocol: Use a consistent source and concentration of protein (e.g., Bovine Serum Albumin - BSA) and reducing sugar (e.g., glucose, fructose, or methylglyoxal).

    • Control Incubation: Strictly control the incubation time and temperature (e.g., 37°C for several days or weeks) to ensure reproducible AGEs formation.[14]

    • Monitor pH: Ensure the pH of the reaction buffer (e.g., 0.2 M PBS, pH 7.4) is stable throughout the experiment.[14]

    • Include Positive Control: Use a known anti-glycating agent like aminoguanidine (B1677879) as a positive control to validate the assay's performance.[6]

    • Assess this compound's Direct Interaction: this compound can directly react with carbonyl compounds, preventing them from cross-linking proteins.[6][15] Ensure your detection method (e.g., fluorescence spectroscopy, SDS-PAGE) can accurately quantify the reduction in AGEs.[14][16]

Problem 2: this compound Appears Ineffective or Cytotoxic in My Cellular Model
  • Potential Cause 1: Insufficient Cellular Uptake.

    • Troubleshooting: this compound is actively transported into cells via transporters like PEPT2.[11] Verify the expression of relevant peptide transporters in your cell line. If expression is low, the intracellular concentration of this compound may not reach therapeutic levels. Passive transport only becomes significant at very high extracellular concentrations (>12.5 mM).[11]

  • Potential Cause 2: High Doses Leading to Off-Target Effects.

    • Troubleshooting: While generally safe, very high concentrations of this compound (e.g., 25-50 mM) have been reported to reduce viability in some cell types under basal conditions.[7] Perform a thorough dose-response analysis using a cell viability assay (e.g., MTT, CCK-8) to identify a non-toxic working concentration range for your specific cells.[14]

  • Potential Cause 3: Rapid Intracellular Degradation.

    • Troubleshooting: As mentioned in the FAQ, intracellular carnosinases can quickly break down this compound.[9] This rapid turnover may render it ineffective in long-term assays.[11] Consider shorter incubation times or the use of stabilized this compound analogs for chronic exposure studies.[12]

Experimental Protocols & Data

Table 1: Typical Concentration Ranges for In Vitro this compound Studies
ApplicationCell/System TypeConcentration RangeReference(s)
Antioxidant (ROS Reduction) Porcine Myoblasts10 - 50 mM[7]
Antioxidant (ABTS Assay) Acellular20 - 100 µg/mL[5]
Anti-glycation E. coli Culture10 - 20 mM[6]
Anti-proliferative HCT-116 Colon Cancer Cells50 - 100 mM[8]
Neuroprotection Primary Rat Cortical Neurons> 12.5 mM (for passive transport)[11]
Protocol 1: General In Vitro Protein Glycation Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of AGEs formation.[14]

  • Preparation of Solutions:

    • Prepare a 20 mg/mL solution of Bovine Serum Albumin (BSA) in 0.2 M phosphate-buffered saline (PBS), pH 7.4.

    • Prepare an 80 mM solution of glucose in the same PBS.

    • Prepare stock solutions of this compound at various concentrations (e.g., 0.25, 0.5, 1.0 mg/mL).

    • Add 0.02% sodium azide (B81097) to all solutions to prevent microbial growth.

  • Reaction Mixture:

    • In a sterile microcentrifuge tube, combine the BSA solution, glucose solution, and the this compound solution (or PBS for the control).

    • Include a control group with BSA and glucose only (glycated control) and a group with BSA only (native control).

  • Incubation:

    • Incubate all tubes at 37°C for a period ranging from 7 to 28 days.

  • Analysis of AGEs Formation:

    • Fluorescence Measurement: After incubation, dilute the samples (e.g., 1:50 in PBS) and measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. A decrease in fluorescence in this compound-treated samples indicates inhibition.

    • SDS-PAGE: Analyze the samples on a 12% SDS-PAGE gel to visualize protein cross-linking. A reduction in high-molecular-weight aggregates in this compound-treated lanes indicates an inhibitory effect.

Visualizations

Diagram 1: General Workflow for Assessing this compound In Vitro

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Translational Relevance A Dose-Response Analysis (Cell Viability - MTT/CCK-8) D Cellular ROS Measurement (e.g., DCFH-DA assay) A->D B Acellular Assays (Antioxidant - DPPH/ABTS) B->D C Acellular Assays (Anti-Glycation - BSA/Glucose) E Cellular AGEs Inhibition (Western Blot for CML) C->E F Gene/Protein Expression (qPCR/Western Blot) D->F E->F G Assess this compound Stability (LC-MS in media over time) F->G H Use of Co-culture Models or 3D Spheroids G->H I Compare with In Vivo Data (Concentration, Metabolites) H->I G cluster_0 Extracellular Space cluster_1 Cellular Environment This compound This compound (Exogenous) Media Culture Medium (pH, Components) This compound->Media Uptake Cellular Uptake (PEPT2 Transporters) Media->Uptake Availability Degradation Enzymatic Degradation (Carnosinases CN1/CN2) Uptake->Degradation Metabolism Effect Biological Effect (Target Engagement) Uptake->Effect Degradation->Effect Reduces Efficacy G ROS Reactive Oxygen Species (ROS) OxStress Oxidative Stress (Lipid & Protein Damage) ROS->OxStress Carbonyls Reactive Carbonyls (e.g., Methylglyoxal) AGEs Advanced Glycation End-products (AGEs) Carbonyls->AGEs This compound This compound This compound->ROS Scavenges This compound->Carbonyls Traps CellDamage Cellular Damage & Dysfunction OxStress->CellDamage AGEs->CellDamage

References

Validation & Comparative

Carnosine vs. Anserine: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative antioxidant capacities of the histidine-containing dipeptides, carnosine and anserine (B1665513). This document synthesizes experimental data to provide an objective comparison of their performance in various antioxidant assays, details the methodologies of these key experiments, and illustrates the underlying mechanisms and workflows.

Executive Summary

This compound (β-alanyl-L-histidine) and its methylated analog, anserine (β-alanyl-3-methyl-L-histidine), are endogenous dipeptides found in high concentrations in muscle and brain tissues.[1][2] Both molecules are recognized for their antioxidant properties, which contribute to their protective effects against oxidative stress-related cellular damage.[2][3][4] This guide presents a detailed comparison of their antioxidant activities based on published experimental data.

In general, studies indicate that while both dipeptides are effective antioxidants, This compound often exhibits superior activity in certain assays, particularly in inhibiting lipid peroxidation and chelating metal ions. [5] However, anserine has been shown to possess greater reducing power. [5] The antioxidant capabilities of both compounds are largely attributed to the histidine moiety, specifically the imidazole (B134444) ring, which can quench free radicals and chelate pro-oxidant metals.[6][7]

Quantitative Comparison of Antioxidant Activities

The following tables summarize the quantitative data from comparative studies on the antioxidant activities of this compound and anserine.

AssayConcentrationThis compound ActivityAnserine ActivityReference
Inhibition of Linoleic Acid Autoxidation 0.5 - 40 mMStrong, concentration-dependent inhibition. Exhibited the strongest ability among all compounds tested.Lower activity than this compound. Activity peaked at 10 mM with no further increase at higher concentrations.[5]
DPPH Radical Scavenging Activity (%) 20 mM~15%~10%[5]
Reducing Power (Absorbance at 700 nm) 40 mM~0.45~0.90[5]
Cu2+ Chelating Ability (%) 10 mM~80%~60%[5]

Table 1: Comparative Antioxidant Activities of this compound and Anserine. This table presents a summary of the quantitative results from various antioxidant assays, highlighting the relative effectiveness of this compound and anserine.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Wu et al. (2003).[5]

Inhibition of Linoleic Acid Autoxidation
  • Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid, a polyunsaturated fatty acid, which is induced by heat. The extent of oxidation is determined by measuring the formation of ferric thiocyanate (B1210189).

  • Protocol:

    • A reaction mixture is prepared containing the sample (this compound or anserine at various concentrations), linoleic acid emulsion, and a phosphate (B84403) buffer (pH 7.0).

    • The mixture is incubated at a specific temperature (e.g., 37°C) in the dark.

    • At regular intervals, an aliquot of the reaction mixture is taken and mixed with ethanol, ammonium (B1175870) thiocyanate, and ferrous chloride.

    • The absorbance of the resulting red-colored ferric thiocyanate complex is measured spectrophotometrically at 500 nm.

    • A lower absorbance indicates a higher degree of inhibition of linoleic acid oxidation.

DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (B129727) is prepared.

    • The sample (this compound or anserine) is added to the DPPH solution.

    • The mixture is shaken and allowed to stand in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control.

Reducing Power Assay
  • Principle: This method determines the ability of a substance to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The ferrous ions then react with potassium ferricyanide (B76249) to form a Prussian blue-colored complex, which has a maximum absorbance at 700 nm.

  • Protocol:

    • The sample (this compound or anserine) is mixed with a phosphate buffer and potassium ferricyanide.

    • The mixture is incubated at 50°C for 20 minutes.

    • Trichloroacetic acid is added to stop the reaction.

    • The mixture is centrifuged, and the supernatant is collected.

    • The supernatant is mixed with distilled water and ferric chloride.

    • The absorbance is measured at 700 nm. A higher absorbance indicates greater reducing power.

Metal Chelating Assay (Cu²⁺)
  • Principle: This assay evaluates the ability of a compound to chelate metal ions, which can otherwise catalyze oxidative reactions. The assay measures the competition between the sample and a chelating indicator (e.g., pyrocatechol (B87986) violet) for the metal ion (Cu²⁺).

  • Protocol:

    • The sample (this compound or anserine) is mixed with a buffer and a solution of the metal ion (e.g., copper sulfate).

    • A solution of the indicator dye is added.

    • The absorbance is measured at a specific wavelength (e.g., 632 nm).

    • A decrease in the absorbance of the metal-indicator complex indicates the chelating activity of the sample.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the experimental workflows and the proposed antioxidant mechanisms of this compound and anserine.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_Solution DPPH Solution (Purple) Reaction_Mixture Mix and Incubate (Dark, 30 min) DPPH_Solution->Reaction_Mixture Sample_Solution This compound/Anserine Solution Sample_Solution->Reaction_Mixture Spectrophotometer Measure Absorbance at 517 nm Reaction_Mixture->Spectrophotometer Result Reduced Absorbance (Yellow) Spectrophotometer->Result

Figure 1: Workflow for the DPPH Radical Scavenging Assay. This diagram outlines the key steps involved in determining the free radical scavenging capacity of this compound and anserine using the DPPH assay.

Antioxidant_Mechanisms cluster_mechanisms Antioxidant Mechanisms of this compound/Anserine cluster_outcome Cellular Protection ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Carnosine_Anserine This compound / Anserine (Imidazole Ring) ROS->Carnosine_Anserine Metal_Ions Pro-oxidant Metal Ions (e.g., Cu2+, Fe2+) Metal_Ions->Carnosine_Anserine Neutralized_ROS Neutralized Species Carnosine_Anserine->Neutralized_ROS Radical Scavenging (Hydrogen Atom Donation) Chelated_Complex Stable Chelate Complex Carnosine_Anserine->Chelated_Complex Metal Ion Chelation Outcome Reduced Oxidative Stress Protection of Lipids, Proteins, DNA Neutralized_ROS->Outcome Chelated_Complex->Outcome

Figure 2: Proposed Antioxidant Mechanisms. This diagram illustrates the primary mechanisms by which this compound and anserine exert their antioxidant effects, including direct radical scavenging and metal ion chelation via the imidazole ring.

Conclusion

Both this compound and anserine are potent natural antioxidants with significant potential for therapeutic applications. The available data suggests that their efficacy can vary depending on the specific type of oxidative stress. This compound appears to be a more effective inhibitor of lipid peroxidation and a stronger metal chelator, while anserine demonstrates superior reducing power.[5] The choice between these two dipeptides for research or drug development may therefore depend on the specific oxidative pathways being targeted. Further in vivo studies are warranted to fully elucidate their physiological roles and comparative therapeutic benefits.

References

A Comparative Analysis of Carnosine and Beta-Alanine Supplementation for Muscle Buffering in High-Intensity Exercise

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the pursuit of enhancing athletic performance and delaying the onset of muscle fatigue, researchers and athletes have long focused on strategies to buffer the accumulation of hydrogen ions (H+) in skeletal muscle during high-intensity exercise. This guide provides a comprehensive comparison of two prominent supplements in this area: carnosine and its precursor, beta-alanine (B559535). We delve into the experimental data, physiological mechanisms, and methodological considerations to provide an objective analysis for researchers, scientists, and drug development professionals.

Executive Summary

The accumulation of H+ during intense anaerobic exercise leads to a drop in intramuscular pH, a key factor in the development of muscle fatigue. This compound (β-alanyl-L-histidine), a dipeptide naturally present in high concentrations in skeletal muscle, is a crucial intracellular pH buffer.[1] However, the rate of this compound synthesis in the body is limited by the availability of beta-alanine.[2][3]

Experimental evidence strongly indicates that supplementation with beta-alanine is a more effective strategy for increasing intramuscular this compound concentrations than supplementing with this compound itself. This is primarily due to the high activity of the enzyme carnosinase in the blood, which hydrolyzes ingested this compound before it can reach the muscles.[2] In contrast, beta-alanine is readily absorbed and transported to the muscles, where it combines with L-histidine to synthesize this compound.

This guide will present quantitative data from key studies, detail the experimental protocols used to obtain this data, and visualize the underlying physiological pathways.

Comparative Efficacy: this compound vs. Beta-Alanine Supplementation

A seminal study by Harris et al. (2006) directly compared the effects of oral supplementation with this compound versus beta-alanine on muscle this compound levels. The results, summarized in Table 1, clearly demonstrate the superior efficacy of beta-alanine in augmenting intramuscular this compound stores.

Supplementation Protocol Daily Dose of β-Alanine equivalent (g) Duration (weeks) Mean Increase in Muscle this compound (mmol/kg dry muscle) Study
L-Carnosine~5.1416.37 ± 3.03Harris et al. (2006)[2]
Beta-Alanine (High Dose)6.4411.04 ± 2.68Harris et al. (2006)[2]
Beta-Alanine (Low Dose)3.247.80 ± 0.36Harris et al. (2006)[2]
Placebo041.87 ± 1.73Harris et al. (2006)[2]

As the data illustrates, even a high dose of L-carnosine resulted in a smaller, though still significant, increase in muscle this compound compared to a high dose of beta-alanine. This underscores the issue of this compound's bioavailability when taken orally.

Performance Enhancements with Beta-Alanine Supplementation

Numerous studies have investigated the ergogenic effects of beta-alanine supplementation, linking the observed increases in muscle this compound to tangible improvements in high-intensity exercise performance. Table 2 summarizes key findings from studies that measured both muscle this compound and performance outcomes.

Study Supplementation Protocol Increase in Muscle this compound (%) Performance Outcome Performance Improvement (%)
Hill et al. (2007)[4][5]4-6.4 g/day for 10 weeks80.1%Total Work Done (Cycling Capacity Test @ 110% Wmax)16.2%
Glenn et al. (2015)[6]3.2 g/day for 28 daysNot MeasuredTime to Exhaustion (Cycling @ 120% VO2max)23%
Glenn et al. (2015)[6]3.2 g/day for 28 daysNot MeasuredTotal Work Completed (Cycling @ 120% VO2max)21%
de Salles Painelli et al. (2019)[7][8]6.4 g/day for 6 weeks65.8%Repeated Sprint Ability (Total Time)3.0%

These studies consistently demonstrate that increasing muscle this compound through beta-alanine supplementation leads to significant improvements in performance metrics highly dependent on anaerobic metabolism, such as total work done and time to exhaustion.

Physiological Mechanisms and Signaling Pathways

The primary mechanism by which increased muscle this compound enhances performance is through improved intracellular pH regulation. During high-intensity exercise, the reliance on anaerobic glycolysis for ATP production results in the accumulation of lactate (B86563) and H+. The increase in H+ concentration lowers muscle pH, which can inhibit key glycolytic enzymes and interfere with calcium handling, ultimately leading to muscle fatigue.

This compound, with a pKa of 6.83, is an effective physiological buffer in the typical pH range of exercising muscle.[1] By accepting H+, this compound helps to attenuate the drop in pH, thereby preserving cellular function and prolonging the ability to perform high-intensity work.

Below is a diagram illustrating the key signaling pathways involved in muscle pH regulation during intense exercise.

Muscle_Buffering_Pathway cluster_muscle_cell Skeletal Muscle Fiber cluster_bloodstream Bloodstream Glycogen Glycogen Glucose Glucose Glycogen->Glucose Glycogenolysis Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate H_plus H+ Pyruvate->H_plus ATP_Synth ATP Synthesis (Contraction) Pyruvate->ATP_Synth Energy Lactate->H_plus MCT MCT1/4 Lactate->MCT Carn_H This compound-H+ Fatigue Muscle Fatigue H_plus->Fatigue Inhibits Enzymes & Ca2+ Sensitivity H_plus->MCT NHE NHE H_plus->NHE This compound This compound (β-Ala + L-His) This compound->Carn_H Buffering Beta_Alanine β-Alanine (from blood) Carnosine_Synthase This compound Synthase Beta_Alanine->Carnosine_Synthase L_Histidine L-Histidine L_Histidine->Carnosine_Synthase Carnosine_Synthase->this compound Lactate_blood Lactate MCT->Lactate_blood H_plus_blood H+ MCT->H_plus_blood NHE->H_plus_blood BA_supplement β-Alanine Supplementation BA_supplement->Beta_Alanine Experimental_Workflow cluster_pre Pre-Supplementation Phase cluster_intervention Intervention Phase (e.g., 4-10 weeks) cluster_post Post-Supplementation Phase cluster_analysis Data Analysis Baseline_Testing Baseline Testing: - Muscle Biopsy (HPLC/¹H-MRS) - Exercise Performance Test (CCT/RSA) Randomization Randomization Baseline_Testing->Randomization BA_Group Beta-Alanine Group (e.g., 4-6.4 g/day) Randomization->BA_Group Placebo_Group Placebo Group (e.g., Maltodextrin) Randomization->Placebo_Group Post_Testing Post-Supplementation Testing: - Muscle Biopsy (HPLC/¹H-MRS) - Exercise Performance Test (CCT/RSA) BA_Group->Post_Testing Placebo_Group->Post_Testing Analysis Statistical Analysis: - Compare changes in muscle this compound - Compare changes in performance Post_Testing->Analysis

References

A Comparative Analysis of Carnosine and Homocarnosine in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) and its analogue, homothis compound (B1673341) (γ-aminobutyryl-L-histidine), are endogenous dipeptides predominantly found in excitable tissues like the brain and skeletal muscle.[1] Both molecules have garnered significant attention for their neuroprotective potential, acting through a variety of mechanisms to counteract neuronal damage and degeneration. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

While this compound is distributed in both muscle and brain tissue, homothis compound is found almost exclusively in the brain and cerebrospinal fluid, suggesting a specialized role in the central nervous system (CNS).[1][2] Their shared structural feature, the imidazole (B134444) ring of histidine, is crucial for many of their protective functions. However, the difference in their N-terminal amino acid—β-alanine in this compound and γ-aminobutyric acid (GABA) in homothis compound—leads to distinct properties and potentially different therapeutic applications.

Core Neuroprotective Mechanisms: A Head-to-Head Comparison

This compound and homothis compound exert their neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: Both dipeptides are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neurodegenerative diseases.[3][4][5] They can neutralize hydroxyl radicals and inhibit lipid peroxidation.[4][5]

  • Anti-glycation: Glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which contribute to neuronal damage. Both this compound and homothis compound can inhibit the formation of AGEs.[6]

  • Metal Ion Chelation: Dysregulation of metal ions like copper (Cu²⁺) and zinc (Zn²⁺) is implicated in the pathology of neurodegenerative disorders. This compound and homothis compound can chelate these metal ions, preventing their participation in toxic reactions.[7][8]

  • Anti-inflammatory Effects: Neuroinflammation is a common feature of many neurological diseases. This compound has been shown to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.[3]

  • Modulation of Cellular Signaling: this compound has been found to influence various signaling pathways involved in cell survival and death.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the neuroprotective effects of this compound and homothis compound.

Table 1: Comparative Antioxidant and Anti-glycation Activities

ParameterThis compoundHomothis compoundExperimental ModelReference
Peroxyl Radical-Trapping AbilityEffective35% as effective as this compoundLinoleic acid oxidation system[5]
Inhibition of α-synuclein Aggregation and CarbonylationSignificant InhibitionSignificant InhibitionIn vitro (mediated by ceruloplasmin and H₂O₂)[2]
Acrolein Quenching AbilitySignificantSignificantIn vitro[2]

Table 2: Neuroprotection in Ischemic Stroke Models

ParameterThis compoundHomothis compoundExperimental ModelReference
Reduction in Infarct Volume (pMCAO)Dose-dependent reduction (up to 38.1% at 1000 mg/kg)Data not available in comparative studiesMouse model of permanent middle cerebral artery occlusion[9][10]
Improvement in Neurological Score (pMCAO)Significant improvementData not available in comparative studiesMouse model of permanent middle cerebral artery occlusion[11]
Protection against Oxygen-Glucose DeprivationProtectiveProtectiveNeuronal cultures[12]

Table 3: Effects on Neurodegenerative Disease Models

ParameterThis compoundHomothis compoundExperimental ModelReference
Protection against Aβ ToxicityProtectiveProtectiveEndothelial cells[13]
Reduction of Aβ AggregatesDecreases number of aggregatesData not available in comparative studiesIn vitro[13]
Inhibition of α-synuclein AggregationSignificantSignificantIn vitro[2]

Experimental Protocols

In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)
  • Cell Culture: Primary neuronal cultures are prepared from the cerebral cortices of embryonic rats. Cells are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and L-glutamine.

  • OGD Insult: To mimic ischemic conditions, the culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS). The cultures are then placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a specified duration (e.g., 90 minutes).

  • Treatment: this compound or homothis compound is added to the culture medium at various concentrations either before, during, or after the OGD insult.

  • Assessment of Neuroprotection: Cell viability is assessed 24 hours after the OGD period using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

In Vivo Model of Focal Cerebral Ischemia: Permanent Middle Cerebral Artery Occlusion (pMCAO)
  • Animal Model: Adult male mice (e.g., C57BL/6) are used. Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The middle cerebral artery (MCA) is occluded by inserting a filament into the internal carotid artery until it blocks the origin of the MCA.

  • Treatment: this compound or a vehicle control is administered intraperitoneally or intravenously at specific time points before or after the induction of ischemia.

  • Assessment of Infarct Volume: 24 hours after pMCAO, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.

  • Neurological Scoring: Neurological deficits are assessed using a standardized scoring system (e.g., Garcia scale) before and after the ischemic insult to evaluate functional recovery.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Neuroprotection

Carnosine_Neuroprotection_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Glycation Glycation/ AGEs This compound->Glycation Inhibits Metal_Ions Metal Ions (Cu²⁺, Zn²⁺) This compound->Metal_Ions Chelates Inflammation Neuroinflammation This compound->Inflammation Reduces Neuroprotection Neuroprotection This compound->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Protein_Damage Protein Damage Glycation->Protein_Damage Metal_Ions->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Inflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Protein_Damage->Neuronal_Damage Neuronal_Damage->Neuroprotection Inhibited by this compound

Caption: this compound's multifaceted neuroprotective mechanisms.

Experimental Workflow for In Vivo Ischemic Stroke Study

Ischemic_Stroke_Workflow Animal_Model Animal Model (e.g., Mouse) Neurological_Scoring_Pre Neurological Scoring (Baseline) Animal_Model->Neurological_Scoring_Pre pMCAO pMCAO Surgery Treatment Treatment (this compound/Vehicle) pMCAO->Treatment Neurological_Scoring_Post Neurological Scoring (Post-Ischemia) Treatment->Neurological_Scoring_Post Neurological_Scoring_Pre->pMCAO Brain_Harvest Brain Harvest (24h post-pMCAO) Neurological_Scoring_Post->Brain_Harvest Data_Analysis Data Analysis & Comparison Neurological_Scoring_Post->Data_Analysis TTC_Staining TTC Staining Brain_Harvest->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis Infarct_Analysis->Data_Analysis

Caption: Workflow for assessing neuroprotection in a pMCAO model.

Conclusion and Future Directions

Both this compound and homothis compound demonstrate significant neuroprotective properties through a range of shared mechanisms, including potent antioxidant, anti-glycation, and metal-chelating activities. This compound has been more extensively studied in various models of neurological disorders, with a substantial body of evidence supporting its efficacy, particularly in ischemic stroke.

Homothis compound, being predominantly located in the CNS, warrants further investigation to elucidate its specific roles in brain physiology and pathology. Comparative studies that directly evaluate the efficacy of both dipeptides under the same experimental conditions are crucial for determining their relative therapeutic potential. Future research should also focus on the development of stable analogues and effective delivery systems to enhance their bioavailability in the brain, paving the way for their clinical application in the treatment of neurodegenerative diseases and acute brain injuries.

References

A Researcher's Guide to the Validity of In Vitro Antioxidant Assays for Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro antioxidant assays for evaluating carnosine (β-alanyl-L-histidine), a dipeptide known for its significant physiological roles. Understanding the principles, advantages, and limitations of each assay is critical for accurately interpreting experimental data and assessing the therapeutic potential of this compound and its derivatives.

This compound's Antioxidant Mechanisms: A Multifaceted Approach

This compound exerts its antioxidant effects through a variety of mechanisms, making a single assay insufficient to capture its complete profile.[1] Its activity is attributed to:

  • Direct Radical Scavenging: The imidazole (B134444) ring of the histidine moiety is a key structural feature that allows this compound to directly quench reactive oxygen species (ROS), such as peroxyl and hydroxyl radicals.[2][3]

  • Metal Ion Chelation: this compound effectively chelates pro-oxidant transition metals like copper (Cu²⁺) and iron (Fe²⁺), preventing them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[2][4]

  • Inhibition of Lipid Peroxidation: It protects cell membranes by interrupting lipid peroxidation chain reactions and scavenging cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) that are formed during the process.[2][3]

  • Indirect Antioxidant Effects: this compound can activate the Nrf2 signaling pathway, an endogenous defense mechanism that upregulates the expression of numerous antioxidant and detoxifying enzymes.[2]

Comparative Analysis of Common In Vitro Assays

The validity of an in vitro antioxidant assay depends on its chemical principle and its relevance to the antioxidant mechanism being investigated. The most common assays are based on either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where the antioxidant reduces the stable, purple DPPH radical to a yellow-colored non-radical form. It is a simple and rapid method. However, the DPPH radical is a synthetic, nitrogen-centered radical that is not found in biological systems, which questions its physiological relevance.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic compounds. Like DPPH, the ABTS•⁺ radical is not physiologically relevant.[5]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are physiologically relevant ROS. The result is quantified as Trolox Equivalents (TE), providing a standardized measure. It is considered more biologically relevant than DPPH or ABTS.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH. This assay does not measure the response to free radicals but rather the general reducing power of a substance. Its relevance is debated as it does not directly assess radical scavenging.

Quantitative Data Summary

The following table summarizes quantitative data on this compound's antioxidant activity from various studies. It is critical to note that these values are compiled from different sources using varied experimental conditions (e.g., reagent concentrations, incubation times, solvents). Therefore, direct comparison between assays based on this table should be approached with caution.

AssayCompoundConcentration / ConditionResultReference(s)
DPPH Radical Scavenging This compound25 mM2.91% Scavenging[4]
This compound50 mM6.94% Scavenging[4]
This compound100 mM15.17% Scavenging[4]
Metal Chelation (Ferrous Ion) This compound25 mM22.84% Chelation[4]
This compound50 mM50.31% Chelation[4]
This compound100 mM87.89% Chelation[4]
Superoxide (B77818) (O₂•⁻) Scavenging This compoundXanthine-Xanthine Oxidase SystemIC₅₀ = 7.1 x 10⁻⁵ M (71 µM)[6]
Inhibition of Lipid Peroxidation This compoundFe²⁺/Ascorbate induced in liposomesEffective at 10-25 mM[2]

Discussion on Validity and Limitations

While in vitro assays are invaluable for initial screening and mechanistic studies, their limitations must be acknowledged when assessing the antioxidant potential of this compound:

  • Physiological Irrelevance of Synthetic Radicals: Assays like DPPH and ABTS use artificial radicals that do not exist in the human body. Therefore, a compound's ability to scavenge these radicals may not directly translate to its efficacy against biologically relevant ROS (e.g., peroxyl, hydroxyl, superoxide radicals).

  • Reaction Kinetics: The kinetics of antioxidant reactions can vary significantly between assays. For example, some antioxidants may react slowly with the DPPH radical, leading to an underestimation of their activity within the typical short incubation period.

  • Assay Conditions: The pH, solvent, and temperature can significantly influence the measured antioxidant activity. The FRAP assay, for instance, is conducted at an acidic pH of 3.6, which does not represent physiological conditions and can affect the ionization and activity of the antioxidant molecule.

  • Mechanism Specificity: No single assay can capture all of this compound's antioxidant mechanisms. FRAP measures only reducing power, DPPH and ABTS measure electron-donating ability, ORAC measures scavenging of peroxyl radicals, and other specific assays are needed for metal chelation. A comprehensive evaluation requires a battery of tests.

  • Bioavailability and Metabolism: In vitro assays do not account for absorption, distribution, metabolism, and excretion (ADME) properties. This compound is subject to hydrolysis by the enzyme carnosinase in vivo, which affects its bioavailability and sustained protective effects.[2]

Indirect Antioxidant Mechanism: The Nrf2 Signaling Pathway

Beyond direct scavenging, this compound can bolster cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates into the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This leads to the transcription and synthesis of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), SOD, and Catalase.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2:k Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:k Nrf2_free Nrf2 Keap1_Nrf2:n->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_ARE Nrf2 Maf ARE Nrf2_nuc->Nrf2_ARE:n Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) Nrf2_ARE->Antioxidant_Enzymes Upregulates Gene Expression Antioxidant_Enzymes->ROS Neutralizes DPPH_Workflow prep 1. Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix 3. Mix Sample with DPPH Solution (e.g., 1:1 ratio) prep->mix sample_prep 2. Prepare this compound Samples (Various concentrations) sample_prep->mix incubate 4. Incubate in Dark (e.g., 30 min at room temp) mix->incubate measure 5. Measure Absorbance (at ~517 nm) incubate->measure calculate 6. Calculate % Inhibition measure->calculate ABTS_Workflow prep_abts 1. Prepare ABTS Stock Solution (e.g., 7 mM ABTS with 2.45 mM Potassium Persulfate) incubate_abts 2. Incubate in Dark (12-16 hours to form ABTS•⁺) prep_abts->incubate_abts dilute_abts 3. Dilute ABTS•⁺ Solution (to Absorbance of ~0.7 at 734 nm) incubate_abts->dilute_abts mix 5. Add Sample to Diluted ABTS•⁺ dilute_abts->mix sample_prep 4. Prepare this compound Samples sample_prep->mix measure 6. Measure Absorbance (at 734 nm after ~6 min) mix->measure calculate 7. Calculate % Inhibition or TEAC measure->calculate ORAC_Workflow plate_prep 1. Add Sample/Standard/Blank to 96-well black plate add_probe 2. Add Fluorescent Probe (e.g., Fluorescein) to all wells plate_prep->add_probe incubate_plate 3. Pre-incubate Plate (e.g., 15 min at 37°C) add_probe->incubate_plate add_aaph 4. Initiate Reaction (Add AAPH radical generator) incubate_plate->add_aaph measure 5. Monitor Fluorescence Decay (Kinetic reading, e.g., every minute for >60 min at 485/520 nm) add_aaph->measure calculate 6. Calculate Area Under Curve (AUC) and express as Trolox Equivalents measure->calculate FRAP_Workflow prep_reagent 1. Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_reagent 2. Warm Reagent to 37°C prep_reagent->warm_reagent mix 4. Mix Sample with FRAP Reagent warm_reagent->mix sample_prep 3. Prepare this compound Samples sample_prep->mix incubate 5. Incubate at 37°C (e.g., 4-10 minutes) mix->incubate measure 6. Measure Absorbance (at ~593 nm) incubate->measure calculate 7. Quantify using FeSO₄ Standard Curve measure->calculate

References

Carnosine vs. N-Acetylcarnosine: A Comparative Guide for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-carnosine and its N-acetylated derivative, N-acetylcarnosine (NAC), for the treatment of ophthalmic conditions, with a primary focus on cataracts. The comparison is based on available experimental data concerning pharmacokinetics, mechanism of action, and clinical efficacy.

Introduction: The Rationale for this compound in Ocular Health

L-carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with well-documented antioxidant, anti-glycating, and metal-chelating properties.[1] In the context of ophthalmology, its potential is most recognized in combating the mechanisms underlying senile cataracts, which involve oxidative stress and the glycation of lens crystallin proteins.[2][3] Oxidative damage and glycation lead to protein cross-linking and aggregation, causing the opacification of the lens.[2] While L-carnosine possesses the biochemical properties to counter these processes, its direct topical application to the eye is hindered by poor bioavailability. This limitation led to the development of N-acetylthis compound as a prodrug to effectively deliver this compound into the ocular tissues.[4][5]

Pharmacokinetic Comparison: Ocular Bioavailability

The fundamental difference between this compound and N-acetylthis compound in ophthalmic use lies in their ability to penetrate the cornea and reach the aqueous humor and lens. L-carnosine itself is largely unable to cross the corneal epithelium.[4][6] In contrast, N-acetylthis compound is a more lipophilic molecule that can penetrate the cornea, where it is subsequently hydrolyzed by ocular enzymes into L-carnosine, the active therapeutic agent.[4][5]

Experimental evidence from rabbit models demonstrates this crucial difference. Following the topical administration of 1% N-acetylthis compound, its active metabolite, L-carnosine, was detected in the aqueous humor within 15 to 30 minutes.[5][7] Conversely, the direct topical application of a pure L-carnosine solution did not result in a significant increase of the dipeptide in the aqueous humor compared to placebo.[5][6]

Table 1: Comparative Ocular Pharmacokinetics

ParameterL-CarnosineN-Acetylthis compound (NAC)Supporting Evidence
Compound Type Active DipeptideProdrug of L-Carnosine[5]
Corneal Penetration Poor / NegligibleEffective[4][8]
Bioactivation N/AHydrolyzed to L-carnosine in the aqueous humor[4][5]
Detection in Aqueous Humor Not significantly increased after topical applicationL-carnosine detected 15-30 min post-application[5][7]
Rationale for Use Direct antioxidant/anti-glycating agentOcular delivery vehicle for L-carnosine[4][5]

Mechanism of Action

The therapeutic activity of N-acetylthis compound eye drops is attributed to the L-carnosine released after intraocular bioactivation. The proposed mechanisms focus on mitigating the age-related changes in the lens that lead to cataracts.

  • Antioxidant Activity : L-carnosine is a potent scavenger of reactive oxygen species (ROS) and prevents lipid peroxidation in both aqueous and lipid environments of the lens.[5][9] This protects lens proteins and cell membranes from oxidative damage.

  • Anti-glycation : L-carnosine can inhibit the non-enzymatic glycation of crystallin proteins by reacting with sugars and aldehydes, thus preventing the formation of advanced glycation end-products (AGEs) that cause protein cross-linking and aggregation.[3][10]

  • Chaperone-like Activity : Some studies suggest that L-carnosine may help disaggregate clumps of crystallin proteins, potentially restoring lens transparency.[2][10]

The following diagram illustrates the delivery and proposed mechanism of action.

G cluster_outside Outside Eye cluster_eye Ocular Tissues cluster_cornea Cornea cluster_aq Aqueous Humor cluster_lens Lens NAC_drop N-Acetylthis compound (1% Eye Drop) NAC_cornea NAC Penetrates Cornea NAC_drop->NAC_cornea Topical Administration Conversion Bioactivation: NAC → L-Carnosine NAC_cornea->Conversion Carnosine_lens L-Carnosine Conversion->Carnosine_lens Oxidative_Stress Oxidative Stress (ROS, Lipid Peroxidation) Carnosine_lens->Oxidative_Stress Inhibits Glycation Protein Glycation (AGE Formation) Carnosine_lens->Glycation Inhibits Cataract Crystallin Aggregation (Cataract Formation) Oxidative_Stress->Cataract Glycation->Cataract

Fig 1. Mechanism of N-Acetylthis compound Delivery and Action.

Comparative Efficacy in Cataract Treatment

The majority of clinical research on this topic has focused exclusively on 1% N-acetylthis compound eye drops. Studies, primarily from one research group, have reported positive outcomes in patients with age-related cataracts over treatment periods of 6 to 24 months.[11] However, it is critical to note that a 2017 Cochrane Review concluded that there is currently no convincing evidence from robust, independent clinical trials to support the claim that NAC can reverse or prevent the progression of cataracts.[4][8]

Table 2: Summary of Reported Clinical Efficacy for N-Acetylthis compound (1% Eye Drops)

EndpointReported OutcomeNotesSupporting Evidence
Visual Acuity Statistically significant improvement in patients with early-stage cataracts.Data primarily from a single research group.[11]
Glare Sensitivity Improvement in glare scores, particularly relevant for functions like driving.Cochrane review finds existing studies insufficient to draw firm conclusions.[2][10]
Lens Clarity Reduction in lens opacification observed via image analysis.Independent replication of results is lacking.[8][11]
Overall Assessment Reported efficacy in slowing and, in some cases, reversing cataract progression.A Cochrane systematic review concluded there is "no convincing evidence" to support these claims.[4][8]

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of ophthalmic drugs. Below are representative methodologies for key experiments.

This protocol is based on the methodology used to establish NAC as a prodrug for this compound.[5]

  • Animal Model : Healthy New Zealand White rabbits (2.5-4.0 kg) are used, as their eye size and structure are suitable for such studies.[12]

  • Drug Administration :

    • Test Group: Instill 1-2 drops of a 1% N-acetylthis compound formulation into the conjunctival sac of one eye.

    • Control Group 1: Administer a 1% L-carnosine formulation.

    • Control Group 2: Administer a placebo (vehicle only).

  • Sample Collection : At specified time points (e.g., 15, 30, 60, and 120 minutes) post-instillation, animals are anesthetized. A sample of aqueous humor (approx. 100-200 µL) is carefully aspirated from the anterior chamber using a 27-gauge needle.

  • Sample Analysis (HPLC) :

    • Preparation : Aqueous humor samples are deproteinized, typically with perchloric acid, and then neutralized.[13]

    • Chromatography : The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 or an amino (NH2) column is commonly used.[13][14]

    • Detection : Eluted compounds (this compound and NAC) are detected using a UV detector, typically at a wavelength of 210-215 nm.

    • Quantification : Concentrations are determined by comparing peak areas to a standard curve generated from known concentrations of L-carnosine and N-acetylthis compound.

This is a generalized protocol for screening anti-cataract agents using an induced cataract model in rats or rabbits.[15]

  • Animal Model : Sprague-Dawley rats or New Zealand White rabbits are commonly used.

  • Cataract Induction :

    • Selenite (B80905) Model : A single subcutaneous injection of sodium selenite (e.g., 20-30 µmol/kg) in rat pups (10-14 days old) induces nuclear cataracts within 7-10 days.

    • Galactose Model : Feeding young rats a diet high in galactose (e.g., 30-50%) induces cataracts that mimic diabetic complications over several weeks.[15]

  • Treatment Groups :

    • Group 1: Normal control (no induction, no treatment).

    • Group 2: Cataract control (induction + vehicle eye drops).

    • Group 3: Treatment group (induction + test compound eye drops, e.g., 1% NAC).

  • Drug Administration : Topical eye drops are typically administered 2-3 times daily, starting either before (prophylactic) or after (therapeutic) cataract induction.

  • Evaluation and Endpoints :

    • Slit-Lamp Examination : Lens opacity is monitored weekly and graded on a scale (e.g., Grade 0 for clear lens to Grade 4 for mature, opaque cataract).[15]

    • Biochemical Analysis : At the end of the study, lenses are harvested. Levels of antioxidants (e.g., glutathione), lipid peroxidation products (e.g., malondialdehyde), and soluble/insoluble protein fractions are measured to assess the biochemical impact of the treatment.

The following diagram outlines a typical experimental workflow for pre-clinical evaluation.

G cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Endpoint Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Baseline Slit-Lamp Exam (Ensure clear lenses) A->B C Randomize into Groups (Control, Vehicle, Treatment) B->C D Induce Cataract (e.g., Sodium Selenite Injection) C->D E Administer Topical Eye Drops (e.g., 3x daily for 4 weeks) D->E F Weekly Monitoring (Slit-Lamp Grading of Lens Opacity) E->F Concurrent G Final Slit-Lamp Grading F->G H Euthanasia & Lens Harvest G->H I Biochemical Analysis (Antioxidants, Protein Aggregation) H->I J Statistical Analysis & Conclusion I->J

Fig 2. Pre-clinical Workflow for Anti-Cataract Drug Evaluation.

Conclusion

For ophthalmic applications, N-acetylthis compound serves as a necessary prodrug to overcome the poor corneal permeability of L-carnosine. Experimental data strongly supports that NAC is capable of delivering L-carnosine into the aqueous humor, where it can exert its protective antioxidant and anti-glycating effects on the lens. While L-carnosine is the active molecule, it is ineffective when applied directly to the eye. Therefore, N-acetylthis compound is the only viable candidate of the two for topical ophthalmic formulation.

References

The Reproducibility of Carnosine Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Look at the Inconsistent Yet Promising Clinical Evidence for Carnosine

This compound, a naturally occurring dipeptide, has garnered significant scientific interest for its potential therapeutic applications in a range of conditions, from metabolic disorders to neurological conditions. However, the translation of preclinical promise into consistent clinical reality has been challenging. This guide provides a comparative analysis of key clinical trial results for this compound, focusing on the reproducibility of findings in cognitive function, type 2 diabetes, and autism spectrum disorder. We delve into the experimental protocols and present the quantitative data to offer researchers, scientists, and drug development professionals a clear perspective on the current landscape of this compound clinical research.

Navigating the Evidence: A Tale of Heterogeneity

A key challenge in assessing the clinical efficacy of this compound is the considerable heterogeneity across studies.[1] Variations in study design, patient populations, this compound dosage (ranging from 800 mg to 2g daily), and treatment duration contribute to the divergent outcomes observed in the literature.[1][2][3] This inconsistency underscores the need for standardized research protocols to definitively determine this compound's therapeutic potential.

This compound's Impact on Cognitive Function: Mixed Signals

The potential of this compound to enhance cognitive function has been explored in various contexts, with mixed results. A meta-analysis of studies on elderly and mild cognitive impairment (MCI) subjects suggested a favorable effect of this compound (or a this compound/anserine mixture) on global cognitive function. However, other trials have reported no significant improvements in cognitive measures in individuals with prediabetes or type 2 diabetes.[2][4] One study even suggested that any cognitive benefits might be age-dependent, with younger participants showing more improvement.[4]

Table 1: Comparison of this compound Clinical Trials on Cognitive Function

Study/Meta-AnalysisParticipant PopulationDosageDurationKey Cognitive OutcomesReproducibility Issues
Meta-Analysis (Multiple sources)Elderly and Mild Cognitive Impairment (MCI)1 g/day (this compound/Anserine)12 weeksFavors this compound/Anserine for global cognitive function (p<0.05).Specific studies within the meta-analysis are not detailed, making direct replication challenging.
Randomized Controlled Trial[2][4]Prediabetes or well-controlled Type 2 Diabetes2 g/day 14 weeksNo significant differences in cognitive measures (Stroop, Digit Symbol Substitution Test, etc.) between this compound and placebo groups (p > 0.05).Contradicts findings from meta-analyses in different populations. The relatively healthy cognitive profile of the cohort may have influenced the outcome.
NEAT Clinical Trial (Secondary Analysis)[4]Healthy Adults (23-65 years)2 g/day 12 weeksSignificant improvements in overall speed and efficiency in the youngest age group (23-35 years). No significant changes in older groups.Highlights age as a potential confounding variable, suggesting the need for age-stratified studies.
Double-Blind, Placebo-Controlled Trial[5]Schizophrenia2 g/day 4 weeks (in combination with cognitive training)The trial aimed to evaluate the combination of this compound and cognitive training.The combined intervention makes it difficult to isolate the specific effect of this compound on cognition.

The Role of this compound in Type 2 Diabetes: A Glimmer of Consistency

Clinical trials investigating this compound's effects on type 2 diabetes have shown more consistent, albeit modest, positive outcomes. Supplementation has been associated with improvements in glucose metabolism. One randomized controlled trial found that 2 grams of this compound daily for 14 weeks significantly decreased blood glucose at 90 and 120 minutes during an oral glucose tolerance test in individuals with prediabetes or T2DM.[6] However, the same study reported no significant changes in insulin (B600854) levels.[6] Another study protocol for a similar population also aims to investigate these effects, suggesting an ongoing interest in this area.[1][7]

Table 2: Comparison of this compound Clinical Trials on Type 2 Diabetes

StudyParticipant PopulationDosageDurationKey Metabolic OutcomesReproducibility Issues
Randomized Controlled Trial[6]Prediabetes or Type 2 Diabetes2 g/day 14 weeksDecreased blood glucose at 90 min (-1.31mmol/L; p=0.02) and 120 min (-1.60mmol/L, p=0.02) during OGTT. No significant changes in insulin levels.While promising, the lack of an effect on insulin levels warrants further investigation into the mechanism.
Study Protocol[1][7]Prediabetes or Type 2 Diabetes (HbA1c < 8%)2 g/day 14 weeksPrimary outcomes include changes in glycemic, cardiovascular, and cognitive parameters.As a protocol, it highlights the need for more well-designed trials to confirm preliminary findings.

Autism Spectrum Disorder: An Unclear Picture

Table 3: Comparison of this compound Clinical Trials on Autism Spectrum Disorder

StudyParticipant PopulationDosageDurationKey Behavioral OutcomesReproducibility Issues
Double-Blind, Placebo-Controlled Study[3]Children with ASD (n=31)800 mg/day8 weeksSignificant improvements on the Gilliam Autism Rating Scale (GARS) total score and subscales (p < .05).Later studies with similar designs have failed to replicate these positive findings.
Randomized Controlled Trial[8]Children with mild to moderate ASD (n=63)10-15 mg/kg/day2 monthsNo statistically significant difference in CARS2-ST, ATEC, sleep, or gastrointestinal scores (p > 0.05).Directly contradicts the findings of the earlier 2002 study.
Pilot Clinical Trial[9][10]Children with ASD (n= not specified)10-15 mg/kg/day2 monthsNo significant difference in any of the outcome measures (p > 0.05).Small sample size and pilot nature limit the generalizability of the findings.

Experimental Protocols: A Closer Look at the "How"

The variability in clinical outcomes can often be traced back to differences in experimental design. Below are representative protocols for the key areas of this compound research.

Protocol 1: Randomized Controlled Trial of this compound in Cognitive Function (Prediabetes/T2DM)[2]
  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: Adults with prediabetes or early-stage, well-controlled T2DM.

  • Intervention: 2 grams of this compound administered orally per day.

  • Control: Identical placebo.

  • Duration: 14 weeks.

  • Primary Outcome Measures: Changes in cognitive function assessed by a battery of tests including the Digit-Symbol Substitution Test, Stroop test, and Trail Making Tests A & B.

Protocol 2: Randomized Controlled Trial of this compound in Type 2 Diabetes[6]
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with prediabetes or T2DM.

  • Intervention: 2 grams of this compound daily.

  • Control: Matching placebo.

  • Duration: 14 weeks.

  • Primary Outcome Measures: Glucose metabolism assessed via a 2-hour, 75g oral glucose tolerance test (OGTT).

Protocol 3: Double-Blind, Placebo-Controlled Study of L-Carnosine in Autism Spectrum Disorder[3]
  • Study Design: Double-blind, placebo-controlled study.

  • Participants: Children with autistic spectrum disorders.

  • Intervention: 800 mg L-carnosine daily.

  • Control: Placebo.

  • Duration: 8 weeks.

  • Primary Outcome Measures: Changes in social, communication, and behavioral responses assessed by the Gilliam Autism Rating Scale (GARS) and the Childhood Autism Rating Scale (CARS).

Visualizing the Research Process and this compound's Mechanism

To better understand the structure of these clinical trials and the proposed mechanism of this compound's action, the following diagrams are provided.

G cluster_0 Phase 1: Recruitment & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Follow-up & Analysis p_screening Patient Screening informed_consent Informed Consent p_screening->informed_consent baseline_ass Baseline Assessments (Cognitive, Metabolic, etc.) informed_consent->baseline_ass randomization Randomization baseline_ass->randomization carnosine_grp This compound Group randomization->carnosine_grp Treatment Arm placebo_grp Placebo Group randomization->placebo_grp Control Arm follow_up_ass Follow-up Assessments carnosine_grp->follow_up_ass placebo_grp->follow_up_ass data_analysis Data Analysis follow_up_ass->data_analysis results Results & Conclusion data_analysis->results

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.

This compound is believed to exert its effects through multiple pathways, primarily by mitigating oxidative stress and inflammation.[11][12][13][14][15] Its antioxidant properties stem from its ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metals.[12][16]

This compound This compound Antioxidant Antioxidant Effects This compound->Antioxidant Scavenges ROS, Chelates Metals AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory Reduces Cytokines AntiGlycation Anti-glycation Effects This compound->AntiGlycation Inhibits AGEs OxidativeStress Oxidative Stress (ROS, RNS) Inflammation Inflammation (Pro-inflammatory Cytokines) Glycation Glycation (AGEs Formation) Antioxidant->OxidativeStress CellularProtection Cellular Protection & Improved Function Antioxidant->CellularProtection AntiInflammatory->Inflammation AntiInflammatory->CellularProtection AntiGlycation->Glycation AntiGlycation->CellularProtection

Caption: Key signaling pathways influenced by this compound's multimodal mechanism of action.

Conclusion: A Call for Rigorous and Standardized Research

References

A Researcher's Guide to Carnosine Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carnosine is paramount for insightful findings and therapeutic advancements. This guide provides a comprehensive cross-validation of prevalent this compound quantification methods, offering a comparative analysis of their performance based on experimental data.

This compound (β-alanyl-L-histidine), a dipeptide with significant antioxidant, anti-glycation, and pH-buffering capacities, is a molecule of great interest in various research fields, including neuroscience, sports science, and drug development.[1][2][3] Its accurate measurement in biological samples and pharmaceutical formulations is crucial for understanding its physiological roles and for the quality control of this compound-based products. This guide delves into the most commonly employed analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Spectrophotometry.

Comparative Performance of this compound Quantification Methods

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods, derived from various validation studies.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Key AdvantagesKey Disadvantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.[2]100–600 ng/mL[1][4]~1 ng[5]->90%[2]<15% (Intra- and Inter-day)[2]Widely available, robust, cost-effective.Lower sensitivity, may require derivatization for low UV absorbance dipeptides.[6]
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[7][8]14.7 ng/mL–1.5 mg/mL[4]0.41–3.07 ng/g[8]0.83–5.71 ng/g[8]48.53–98.94%[8]<12.63%[8]High sensitivity and specificity, suitable for complex matrices.[9]Higher equipment cost and complexity.[2]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.[10]5 × 10⁻⁶ to 5 × 10⁻⁵ M[6][10]2.5 × 10⁻⁶ M[6][10]5 × 10⁻⁶ M[6][10]91–105%[6][10]3–19% (Peak Height)[6][10]High separation efficiency, low sample and reagent consumption ("green" method).[10]Can be less robust than HPLC, potential for matrix effects.
Spectrophotometry Colorimetric reaction of this compound with a specific reagent, and measurement of absorbance at a characteristic wavelength.[11][12]-----Simple, rapid, and inexpensive.[12]Low specificity, susceptible to interference from other compounds in the sample.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key this compound quantification methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in various samples, including pharmaceutical formulations and biological matrices.[2]

Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 column is commonly used.[2] For specific applications, other columns like BIST™ B+ anion-exchange columns can be employed.[13]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[1] The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Detection Wavelength: this compound can be detected at around 205-210 nm.[5][13]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[5]

Sample Preparation:

  • Extraction: For solid samples, extraction with a suitable solvent (e.g., water or a buffer) is necessary. For biological fluids like plasma, a protein precipitation step using agents like ethyl acetate (B1210297) or acetonitrile (B52724) is required.[1][2]

  • Centrifugation: The mixture is centrifuged to pellet precipitated proteins and other insoluble materials.

  • Filtration: The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing this compound in complex biological samples like muscle tissue, blood, and urine.[7][8]

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection.

  • Column: A suitable column for separating polar compounds, such as a BEH Amide column.[8]

  • Mobile Phase: A binary solvent system is typically used, for example, mobile phase A consisting of 10 mM ammonium formate (B1220265) and 0.125% formic acid in 5% acetonitrile: 95% water, and mobile phase B with 10 mM ammonium formate and 0.125% formic acid in 95% acetonitrile: 5% water.[7]

  • Flow Rate: A typical flow rate is around 0.55 mL/min.[7]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: For this compound quantification, the multiple reaction monitoring (MRM) transition of m/z 227→110 is often monitored.[7] An internal standard, such as this compound-d4 (m/z 231→110), is used for accurate quantification.[7]

Sample Preparation:

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Deproteinization: Proteins are precipitated using a solvent like acetonitrile.

  • Centrifugation and Supernatant Collection: The sample is centrifuged, and the supernatant containing this compound is collected.

  • Dilution: The supernatant may be diluted before injection into the LC-MS/MS system.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency and requires minimal sample volume, making it a "green" analytical method.[10]

Instrumentation and Conditions:

  • CE System: A capillary electrophoresis system, which can be a standard commercial unit or an integrated lab-on-a-chip platform.[10]

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): An acidic buffer, such as 0.5 M acetic acid (pH 2.52), is used to ensure this compound is in its cationic form.[10]

  • Injection: Hydrodynamic or electrokinetic injection is used to introduce the sample into the capillary.

  • Separation Voltage: A high voltage (e.g., +2.75 kV) is applied across the capillary for separation.[10]

  • Detection: Detection can be achieved using UV-VIS, mass spectrometry, or capacitively coupled contactless conductivity detection (C4D).[10]

Sample Preparation:

  • Dissolution: The sample is dissolved in the background electrolyte or a suitable buffer.

  • Filtration: The sample solution is filtered to remove any particulate matter.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for HPLC and LC-MS/MS based this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tissue, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for this compound Quantification using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Deproteinization Deproteinization (Acetonitrile) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation UHPLC UHPLC System Centrifugation->UHPLC Column Amide Column UHPLC->Column MSMS Tandem Mass Spectrometer Column->MSMS MRM MRM Data Acquisition MSMS->MRM Quantification Quantification (Internal Standard) MRM->Quantification

Caption: Workflow for this compound Quantification using LC-MS/MS.

This compound Synthesis Pathway

Understanding the biological context of this compound is essential for interpreting quantification data. This compound is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme this compound synthetase.[3]

Carnosine_Synthesis BetaAlanine β-Alanine CarnosineSynthetase This compound Synthetase BetaAlanine->CarnosineSynthetase LHistidine L-Histidine LHistidine->CarnosineSynthetase This compound This compound Carnosinase Carnosinase This compound->Carnosinase Carnosinase->BetaAlanine Hydrolysis Carnosinase->LHistidine Hydrolysis CarnosineSynthetase->this compound

Caption: Biosynthesis and Degradation of this compound.

Conclusion

The choice of a this compound quantification method is a critical decision in research and development. HPLC offers a balance of performance and accessibility for routine analysis. For high-sensitivity and high-specificity requirements, particularly in complex biological matrices, LC-MS/MS is the method of choice. Capillary electrophoresis presents a "green" alternative with high separation efficiency, while spectrophotometry provides a simple, albeit less specific, option for rapid screening. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can select the most appropriate technique to achieve accurate and reliable quantification of this compound in their specific applications.

References

Carnosine in Focus: A Comparative Analysis of Anti-Glycation Agents

Author: BenchChem Technical Support Team. Date: December 2025

The non-enzymatic glycation of proteins, a process also known as the Maillard reaction, is a significant contributor to the aging process and the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] This reaction cascade results in the formation of Advanced Glycation End-products (AGEs), which can impair protein function, induce cross-linking of molecules in the extracellular matrix, and trigger oxidative stress and inflammation through their interaction with the Receptor for Advanced Glycation End products (RAGE).[3][4] Consequently, the development of agents that can inhibit or reverse glycation is a critical area of research.

This compound (β-alanyl-L-histidine), a naturally occurring dipeptide found in high concentrations in muscle and brain tissues, has emerged as a promising anti-glycation agent.[5] Its therapeutic potential is attributed to a multi-faceted mechanism of action that includes the scavenging of reactive carbonyl species (RCS), chelation of metal ions, and antioxidant activity.[4][5][6] This guide provides an objective comparison of this compound with other prominent synthetic and natural anti-glycation agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Glycation Agents

The inhibitory potential of anti-glycation agents is typically quantified by their ability to prevent the formation of AGEs in vitro. The following table summarizes quantitative data from studies comparing this compound with other well-known inhibitors, such as Aminoguanidine (B1677879) (the first prototype AGE inhibitor) and Pyridoxamine (a form of vitamin B6).[7][8]

AgentModel SystemGlycating AgentTarget AGEsConcentration% InhibitionReference
This compound Human Serum Albumin (HSA)FructosePentosidine20 mM~66%[9][10]
Aminoguanidine Human Serum Albumin (HSA)FructosePentosidine20 mM~83%[9][10]
This compound Porcine Lens CrystallinsGlucose/FructoseFluorescent AGEs10 mM~25%[11]
Aminoguanidine Porcine Lens CrystallinsGlucose/FructoseFluorescent AGEs10 mM~45%[11]
This compound ex vivo Human SkinMethylglyoxal (MG)CML (Epidermis)Topical~64%[12]
This compound ex vivo Human SkinMethylglyoxal (MG)Pentosidine (Epidermis)Topical~48%[12]

Data compiled from multiple sources. Efficacy can vary significantly based on the experimental model and conditions.

Signaling Pathways and Mechanisms of Action

The process of glycation is a complex cascade. Anti-glycation agents can intervene at various stages. This compound, for instance, is known to react directly with reactive carbonyl intermediates like methylglyoxal, effectively sequestering them before they can modify proteins.[13] It also acts as an antioxidant and metal ion chelator, preventing the auto-oxidation of sugars and subsequent formation of AGEs.[4][5] Aminoguanidine primarily acts by trapping dicarbonyl compounds to form stable triazine derivatives.[14] Pyridoxamine inhibits the post-Amadori product oxidative reactions and traps reactive carbonyl species.[8]

Glycation_Pathway cluster_initiation Initiation Phase cluster_propagation Propagation & AGE Formation cluster_inhibitors Points of Intervention cluster_downstream Downstream Effects Protein Protein (with free amino group) Schiff Schiff Base (Reversible) Protein->Schiff Sugar Reducing Sugar (e.g., Glucose, Fructose) Sugar->Schiff Amadori Amadori Product (e.g., Fructosamine) Schiff->Amadori Amadori Rearrangement RCS Reactive Carbonyl Species (RCS) (e.g., Methylglyoxal, Glyoxal) Amadori->RCS Degradation ROS Reactive Oxygen Species (ROS) Amadori->ROS Auto-oxidation (Metal-catalyzed) AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation, Dehydration, Condensation RCS->AGEs RAGE RAGE Receptor AGEs->RAGE This compound This compound This compound->Amadori Chelates Metals This compound->RCS Traps RCS This compound->ROS Scavenges ROS AG Aminoguanidine AG->RCS Traps RCS PM Pyridoxamine PM->Amadori Inhibits Oxidation & Chelates Metals PM->RCS Traps RCS Stress Oxidative Stress & Inflammation RAGE->Stress Damage Cellular Damage & Tissue Dysfunction Stress->Damage

Caption: The Glycation Pathway and Intervention Points of Anti-Glycation Agents.

Experimental Protocols

The following are representative methodologies for assessing anti-glycation activity in vitro and ex vivo.

1. In Vitro BSA-Glucose/Fructose Glycation Assay

This is a widely used cell-free system to screen for anti-glycation agents by measuring the inhibition of fluorescent AGE formation.[15]

  • Materials:

    • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

    • D-Glucose or D-Fructose

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Sodium Azide (NaN₃)

    • Test compounds (e.g., this compound, Aminoguanidine)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare a reaction mixture containing BSA (10 mg/mL), Glucose or Fructose (e.g., 500 mM), and Sodium Azide (0.02% w/v) in PBS (pH 7.4).

    • Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. An equal volume of solvent (e.g., PBS) is added to the control wells. Aminoguanidine is typically used as a positive control.

    • Incubate the mixtures in a sterile, sealed container at 37°C for 1 to 4 weeks in the dark.

    • After incubation, transfer aliquots of the reaction mixtures to a 96-well black microplate.

    • Measure the fluorescence intensity of fluorescent AGEs using a fluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[15]

    • The percentage inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] * 100

2. Ex Vivo Human Skin Explant Glycation Model

This model provides a more physiologically relevant system to test topically applied anti-glycation agents.[12]

  • Materials:

    • Human skin explants obtained from plastic surgery (e.g., abdominoplasty)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Methylglyoxal (MG) as the glycating agent

    • Test formulation (e.g., Cream containing this compound)

    • Formalin, paraffin, and reagents for immunohistochemistry

    • Antibodies for specific AGEs (e.g., anti-CML, anti-Pentosidine)

  • Procedure:

    • Human skin explants are cultured at the air-liquid interface on a culture grid in DMEM.

    • Glycation is induced by adding a glycation agent like Methylglyoxal (e.g., 2 mM) to the culture medium for several days (e.g., 8 days).

    • The test product (e.g., 2 mg/cm²) is applied topically to the skin surface daily.

    • Control groups include untreated skin, skin treated only with the glycation agent, and skin treated with a placebo formulation.

    • After the incubation period, skin explants are fixed in formalin, embedded in paraffin, and sectioned.

    • Immunohistochemistry is performed using specific primary antibodies against AGEs like Carboxymethyl-lysine (CML) and Pentosidine.

    • The levels of AGEs in the epidermis and dermis are quantified using image analysis software, and the percentage reduction compared to the MG-treated control is calculated.[12]

Experimental_Workflow cluster_invitro In Vitro Assay Workflow cluster_exvivo Ex Vivo Assay Workflow prep_invitro 1. Prepare Reaction Mixture (BSA + Sugar + Buffer) add_agent 2. Add Test Agent (e.g., this compound) prep_invitro->add_agent incubate 3. Incubate (37°C, 1-4 weeks) add_agent->incubate measure 4. Measure AGEs (Fluorescence Spectroscopy) incubate->measure calc 5. Calculate % Inhibition measure->calc prep_exvivo 1. Culture Skin Explants induce 2. Induce Glycation (e.g., with Methylglyoxal) prep_exvivo->induce apply_agent 3. Apply Topical Agent induce->apply_agent Daily Application incubate_exvivo 4. Incubate (Several Days) induce->incubate_exvivo apply_agent->incubate_exvivo process 5. Fix, Section & Stain (Immunohistochemistry for AGEs) incubate_exvivo->process quantify 6. Quantify AGEs (Image Analysis) process->quantify

Caption: General Experimental Workflows for Anti-Glycation Agent Screening.

Conclusion

This compound demonstrates significant anti-glycation properties through multiple mechanisms, including the direct trapping of reactive carbonyl species, antioxidant action, and metal chelation.[4][6] Comparative in vitro studies indicate that while synthetic agents like aminoguanidine may show higher inhibitory activity under specific cell-free conditions, this compound's efficacy is notable, especially in more complex biological models like ex vivo skin explants.[9][12] As a naturally occurring, non-toxic dipeptide, this compound represents a strong candidate for further research and development in the context of mitigating AGE-related pathologies and skin aging.[4][16] The choice of an anti-glycation agent for a specific application will depend on the target tissue, desired mechanism of action, and safety profile.

References

A Meta-Analysis of Carnosine Supplementation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine, is abundant in skeletal muscle, brain, and heart tissues.[1] It has garnered significant scientific interest for its multifaceted physiological roles, including intracellular pH buffering, antioxidant, anti-inflammatory, and anti-glycating properties.[1][2] This guide provides an objective comparison of findings from meta-analyses of this compound and β-alanine supplementation studies, designed for researchers, scientists, and drug development professionals. We will delve into the quantitative data, experimental methodologies, and key molecular pathways influenced by this compound.

Effects on Glycemic Control and Type 2 Diabetes

This compound supplementation has shown promise in improving metabolic health, particularly in the context of diabetes. Multiple meta-analyses suggest that this compound and its precursor, β-alanine, can lead to reductions in key markers of glycemic control.[3][4] One meta-analysis of 20 randomized controlled trials (4 in humans, 16 in rodents) found that supplementation may reduce fasting glucose, glycated hemoglobin (HbA1c), and Homeostatic Model Assessment of Insulin (B600854) Resistance (HOMA-IR).[4][5] Another meta-analysis focusing on individuals with obesity also noted reductions in fasting glycemia and HbA1c.[3] These findings point towards a potential therapeutic role for this compound in managing hyperglycemia and insulin resistance.[6]

Quantitative Data Summary: Glycemic Control
Outcome MeasurePopulationKey Finding (Compared to Placebo)Certainty of EvidenceReference
Fasting Glucose HumansDecrease of -0.95 mmol/LModerate[4][5]
RodentsDecrease of -2.26 mmol/LVery Low[4][5]
HbA1c HumansDecrease of -0.91%Moderate[4][5]
RodentsDecrease of -1.05%Very Low[4][5]
HOMA-IR HumansStandardized Mean Difference of -0.41Moderate[4]
Fasting Insulin HumansStandardized Mean Difference of -0.41Moderate[6]
Typical Experimental Protocol: Glycemic Control Trial

A common study design to assess this compound's effect on glycemic control is the randomized, double-blind, placebo-controlled trial.[7][8]

  • Participants: Individuals with prediabetes or well-controlled Type 2 Diabetes Mellitus (T2DM).[7][8]

  • Intervention: Daily oral supplementation with this compound, with dosages typically ranging from 1g to 2g per day.[5][9]

  • Control: An identical-looking placebo capsule.[8][9]

  • Duration: Typically 12 to 14 weeks.[5][7][9]

  • Primary Outcome Measures: The primary endpoints are changes in glycemic control markers, most commonly HbA1c and fasting blood glucose levels.[7][8]

  • Secondary Outcome Measures: Researchers often assess changes in insulin resistance (e.g., using HOMA-IR), lipid profiles, and markers of inflammation and oxidative stress.[7][10]

Signaling Pathway: Anti-Glycation Mechanism

This compound's benefits in diabetes are partly attributed to its potent anti-glycation properties. It can inhibit the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications, by reacting with precursor reactive carbonyl species (RCS).[7]

Glucose High Glucose Levels RCS Reactive Carbonyl Species (RCS) Glucose->RCS leads to AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Detox RCS-Carnosine Adducts (Detoxification) RCS->Detox Proteins Body Proteins / Lipids Proteins->AGEs Complications Diabetic Complications AGEs->Complications contribute to This compound This compound Supplementation This compound->AGEs Inhibits This compound->Detox traps

This compound's mechanism for inhibiting AGEs formation.

Effects on Inflammation and Oxidative Stress

Chronic low-grade inflammation and oxidative stress are underlying factors in many chronic diseases. Meta-analyses have shown that supplementation with this compound or related compounds can significantly reduce levels of C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α), both key markers of inflammation.[11][12] Furthermore, this compound reduces malondialdehyde (MDA), a marker of lipid peroxidation, and increases levels of the antioxidant enzyme catalase (CAT).[11][12] However, the effects are not universal, with studies showing no significant changes in other markers like interleukin-6 (IL-6), adiponectin, or total antioxidant capacity.[11][12]

Quantitative Data Summary: Inflammation and Oxidative Stress
Outcome MeasureKey Finding (Weighted Mean Difference vs. Placebo)Heterogeneity (I²)Reference
C-Reactive Protein (CRP) -0.97 mg/L>40% (Moderate-High)[11]
Tumor Necrosis Factor-α (TNF-α) -3.60 pg/mL>40% (Moderate-High)[11]
Malondialdehyde (MDA) -0.34 μmol/L>40% (Moderate-High)[11]
Catalase (CAT) +4.48 U/mL>40% (Moderate-High)[11]
Signaling Pathway: Antioxidant and Anti-inflammatory Actions

This compound exerts its protective effects through multiple mechanisms. It directly scavenges reactive oxygen species (ROS), chelates pro-oxidative metals, and activates the Nrf2 pathway, which upregulates endogenous antioxidant defenses.[7][11] Its anti-inflammatory effects are mediated in part by suppressing pro-inflammatory cytokines.[7]

Stress Cellular Stressors (e.g., Oxidants) ROS Reactive Oxygen Species (ROS) Stress->ROS Inflammation Pro-inflammatory Cytokines (e.g., TNF-α) Stress->Inflammation Damage Oxidative Damage & Inflammation ROS->Damage Inflammation->Damage This compound This compound This compound->ROS Scavenges This compound->Inflammation Suppresses Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Activates Antioxidants Endogenous Antioxidants (e.g., CAT) Nrf2->Antioxidants Upregulates Antioxidants->ROS Neutralizes

This compound's antioxidant and anti-inflammatory pathways.

Effects on Exercise Performance

In the realm of sports science, increasing muscle this compound levels via its precursor, β-alanine, is a popular strategy to enhance performance.[3] this compound acts as a significant intracellular pH buffer, mitigating the accumulation of H+ ions during high-intensity exercise.[13] A meta-analysis of 15 manuscripts, including 360 participants, concluded that β-alanine supplementation improves exercise outcomes, with a median effect of a 2.85% improvement.[13] The benefit is most pronounced for exercise lasting between 60 and 240 seconds.[13][14]

Quantitative Data Summary: Exercise Performance
Exercise DurationEffect of β-Alanine Supplementationp-valueReference
< 60 seconds No significant benefit0.312[13]
60 - 240 seconds Statistically significant improvement0.001[13]
> 240 seconds Statistically significant improvement0.046[13]
Experimental Workflow: Exercise Performance Trial

The workflow for a trial investigating β-alanine's effect on exercise performance typically involves baseline testing, a supplementation period, and post-intervention testing.

P0 Participant Recruitment P1 Baseline Testing (e.g., CPT, VO2 max) P0->P1 P2 Randomization P1->P2 P3a Intervention Group (β-Alanine) P2->P3a P3b Control Group (Placebo) P2->P3b P4 Supplementation Period (e.g., 4-10 weeks) P3a->P4 P3b->P4 P5 Post-testing (Repeat Baseline Tests) P4->P5 P6 Data Analysis (Compare Changes) P5->P6

Typical workflow for a β-alanine supplementation trial.

Effects on Neurological Function

Emerging research suggests a neuroprotective role for this compound.[1][3] A meta-analysis of animal studies on ischemic stroke found that this compound treatment resulted in a 29.4% average reduction in infarct volume.[1] In humans, meta-analytic data points towards benefits for cognitive function in the elderly and those with mild cognitive impairment.[7] The proposed mechanisms include this compound's antioxidant and anti-inflammatory actions within the central nervous system, as well as modulation of key signaling pathways like STAT3 and mTOR, which are involved in cell survival and apoptosis.[7]

Quantitative Data Summary: Cognitive Function
Outcome MeasureKey Finding (Compared to Placebo)p-valueReference
Wechsler Memory Scale (Logical Memory 2) Mean Difference: 1.34 (Favors this compound)<0.00001[7]
Alzheimer's Disease Assessment Scale (ADAS) Mean Difference: 0.98 (Favors this compound)0.0007[7]
Beck Depression Inventory (BDI) Mean Difference: -1.12 (Favors this compound)0.003[7]
Signaling Pathway: Neuroprotective Mechanisms

This compound's neuroprotective effects are linked to its ability to modulate signaling pathways that govern neuronal cell fate. It has been shown to inhibit apoptosis and regulate pathways implicated in various neurological disorders.[7]

Stress Neurological Stress (e.g., Ischemia, Oxidants) STAT3 STAT3 Signaling Stress->STAT3 downregulates mTOR mTOR Signaling Stress->mTOR dysregulates Apoptosis Neuronal Cell Apoptosis STAT3->Apoptosis Survival Neuronal Survival STAT3->Survival mTOR->Apoptosis This compound This compound This compound->STAT3 Activates This compound->mTOR Inhibits

This compound's modulation of neuroprotective pathways.

References

Carnosine vs. Established Therapeutics: A Comparative Analysis for Neuroprotection and Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous dipeptide carnosine against established therapeutic agents in the fields of diabetic complications and neuroprotection. This compound, a molecule composed of β-alanine and L-histidine, has garnered significant attention for its multimodal mechanisms of action, including antioxidant, anti-glycation, and anti-inflammatory properties.[1][2] This document synthesizes experimental data to benchmark its efficacy against standard-of-care agents, offering a resource for drug development and translational research.

Section 1: Comparative Efficacy in Diabetic Complications

Diabetes mellitus is characterized by hyperglycemia, which accelerates the formation of advanced glycation end-products (AGEs), contributing to complications such as neuropathy.[3] this compound's anti-glycation and antioxidant activities make it a compound of interest for mitigating these effects.[4][5] Here, we compare its performance against alpha-lipoic acid (ALA), a well-documented antioxidant used in the management of diabetic neuropathy, and metformin (B114582), the first-line oral antihyperglycemic agent.[6][7]

Quantitative Data Summary: this compound vs. Alpha-Lipoic Acid in Diabetic Neuropathy

ParameterThis compound InterventionAlpha-Lipoic Acid (ALA) InterventionKey Findings & Notes
Neuropathy Symptom Score Supplementation with this compound (often with B vitamins) has been shown to reduce symptoms of diabetic neuropathy.Oral treatment with 600 mg/day significantly improves neuropathic symptoms and deficits.[8] A meta-analysis confirmed favorable outcomes for Total Symptom Score (TSS) with ALA administration.[9]Both agents demonstrate efficacy in reducing the symptomatic burden of diabetic neuropathy.
Oxidative Stress Markers This compound has been noted for its antioxidant activity, which can inhibit lipid peroxidation caused by free radicals.ALA is a potent antioxidant that neutralizes reactive oxygen species (ROS) and has been shown to improve oxidative stress biomarkers.[10]Both compounds exert protective effects by mitigating oxidative stress, a key pathological factor in diabetic neuropathy.
Glycemic Control (HbA1c) In a 12-month trial, this compound supplementation, along with vitamin B complex, significantly reduced mean HbA1c levels.While primarily used for neuropathy, ALA's impact on HbA1c is less pronounced in many studies focused on neuropathic endpoints.This compound may offer a dual benefit by improving both glycemic control and neuropathic symptoms.

Quantitative Data Summary: this compound vs. Metformin in Glycemic Control

ParameterThis compound InterventionMetformin InterventionKey Findings & Notes
Glucose Control Supplementation (2 g/day for 14 weeks) was found to improve glucose control in adults with pre-diabetes and Type 2 Diabetes, particularly by reducing glucose levels following an oral glucose tolerance test.[11][12]Metformin is a first-line therapy that reduces glucose production by the liver and improves insulin (B600854) sensitivity.[7] It is associated with a lower risk of all-cause and cardiovascular mortality in diabetic patients.[13][14]Metformin is the established standard for primary glycemic control. This compound shows potential as an adjunct or for pre-diabetic states by improving glucose tolerance.
Mechanism of Action Acts as an anti-glycating agent, reacting with carbonyl species to inhibit AGE formation.[4][15] Also possesses antioxidant and anti-inflammatory effects.[16]Primarily decreases hepatic glucose production and enhances insulin sensitivity. Recent studies suggest it also acts on the brain to regulate glucose metabolism.[7]The mechanisms are distinct and potentially complementary. This compound directly targets glycation, a downstream effect of hyperglycemia, while metformin targets the root of hyperglycemia itself.

Section 2: Mechanisms of Action & Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cellular stress and inflammation.

1. Anti-Glycation Pathway

Hyperglycemia leads to the non-enzymatic reaction between sugars and proteins, forming AGEs.[3] These products cause protein cross-linking and cellular dysfunction. This compound acts as a sacrificial scavenger of reactive carbonyl species like methylglyoxal, thereby inhibiting the formation of AGEs and protecting cellular proteins from glycation.[15][17]

Glucose High Glucose ROS Reactive Carbonyl Species (RCS) Glucose->ROS AGEs Advanced Glycation End-products (AGEs) ROS->AGEs reacts with Adducts Inert this compound-RCS Adducts ROS->Adducts Proteins Cellular Proteins & Lipids Proteins->AGEs Damage Cellular Damage (Diabetic Complications) AGEs->Damage This compound This compound This compound->Adducts traps

Caption: this compound's anti-glycation mechanism of action.

2. Nrf2-Mediated Antioxidant Response

Oxidative stress is a common factor in both neurodegenerative diseases and diabetic complications. The Nrf2 pathway is a primary regulator of the endogenous antioxidant response.[18] this compound has been shown to activate the Nrf2 signaling pathway, leading to the transcription of antioxidant enzymes that protect cells from oxidative damage.[19][20][21]

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 activates Stress Oxidative Stress (e.g., from ROS) Stress->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription (e.g., HO-1, GCLM) ARE->Transcription initiates Response Cellular Protection (Antioxidant Response) Transcription->Response

Caption: this compound activates the Nrf2 antioxidant pathway.

Section 3: Experimental Protocols

The following outlines a typical methodology for preclinical and clinical evaluation of therapeutic agents for diabetic complications and cognitive decline.

Protocol 1: Randomized Controlled Trial for Diabetic Neuropathy

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.[22][10]

  • Participants: Individuals diagnosed with type 2 diabetes and symptomatic diabetic peripheral neuropathy.

  • Intervention: Daily oral supplementation with the investigational agent (e.g., this compound 1-2 g/day or Alpha-Lipoic Acid 600 mg/day).[11][23]

  • Control: Matched placebo administered daily.

  • Duration: Typically 12 weeks to 4 years.[8]

  • Primary Outcome Measures: Change in Neuropathy Total Symptom Score (TSS) or Neuropathy Impairment Score (NIS).[6][9]

  • Secondary Outcome Measures: Changes in nerve conduction velocity, vibration perception threshold (VPT), and biomarkers of oxidative stress and glycemic control (e.g., HbA1c, fasting glucose).[10]

Experimental Workflow: Preclinical Model of Diabetic Neuropathy

cluster_groups cluster_analysis Induction Induce Diabetes (e.g., Streptozotocin in rodents) Grouping Randomize into Treatment Groups Induction->Grouping Control Vehicle Control This compound This compound AgentX Established Agent (e.g., ALA) Treatment Administer Treatment (e.g., 8-12 weeks) Control->Treatment This compound->Treatment AgentX->Treatment Analysis Endpoint Analysis Treatment->Analysis Behavior Behavioral Tests (e.g., Thermal sensitivity) NCV Nerve Conduction Velocity (NCV) Biochem Biochemical Assays (Tissue AGEs, MDA)

Caption: Typical workflow for a preclinical diabetic neuropathy study.

Conclusion

The available evidence indicates that this compound exerts significant protective effects relevant to the management of diabetic complications and potentially neurodegenerative conditions. Its anti-glycation and Nrf2-activating properties provide a strong mechanistic basis for these effects. While established agents like metformin and alpha-lipoic acid remain the standard of care, this compound demonstrates a complementary mechanism of action, particularly in directly counteracting the downstream molecular damage from hyperglycemia and oxidative stress. Further large-scale clinical trials are warranted to fully elucidate this compound's therapeutic role as either a standalone or an adjunctive therapy.[11]

References

A Comparative Efficacy Analysis of Carnosine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of the naturally occurring dipeptide carnosine and its synthetic analogs: anserine (B1665513), carcinine (B1662310), and N-acetylthis compound. The following sections detail their relative performance in key biochemical activities, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Overview of this compound and Its Analogs

This compound (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological roles, including antioxidant, anti-glycation, metal ion chelation, and neuroprotective functions.[1][2] However, its therapeutic application is often limited by its susceptibility to enzymatic hydrolysis by carnosinase in the serum and tissues.[1][3] This has led to the development of synthetic analogs designed to exhibit enhanced stability and, in some cases, superior efficacy.

  • Anserine (β-alanyl-3-methyl-L-histidine): A methylated analog of this compound found in the muscle and brain tissue of various animals.[4][5]

  • Carcinine (β-alanylhistamine): A decarboxylated analog of this compound, notable for its high resistance to hydrolysis by carnosinase.[2][3]

  • N-acetylthis compound (NAC): An acetylated form of this compound, which also demonstrates increased resistance to carnosinase.[2][3]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data comparing the efficacy of this compound and its synthetic analogs in key therapeutic areas. It is important to note that direct head-to-head comparisons across all analogs in standardized assays are limited in the current literature. Therefore, data has been compiled from various sources, and experimental contexts may differ.

Table 1: Antioxidant Activity
CompoundAssayIC50 / ActivityExperimental ContextSource(s)
This compound DPPH Radical ScavengingActivity increases with concentrationCompared to anserine, histidine, and other amino acids.[4]
Lipid Peroxidation (Linoleic Acid)Strong, concentration-dependent inhibitionInhibition of thiobarbituric acid reactive substance (TBARS) formation.[4][6]
4-Hydroxynonenal (4-HNE) ScavengingIC50: 33.2 ± 0.6 µg/µLInhibition of 4-HNE adduct formation with retinal proteins.[6]
Anserine DPPH Radical ScavengingLower activity than this compoundCompared to this compound and other amino acids.[4]
Lipid Peroxidation (Linoleic Acid)Lower activity than this compoundInhibition of TBARS formation.[4]
Carcinine Hydroxyl Radical ScavengingProficient scavengerComparable to this compound.[6]
Lipid Peroxidation (Linoleic Acid)Effective at 10-25 mMInhibition of TBARS formation.[6]
N-acetylthis compound Lipid PeroxidationReduces lipid peroxidationStudied in the context of cataract treatment.[1]
Table 2: Antiglycation Activity
CompoundAssay ModelEfficacyExperimental ContextSource(s)
This compound BSA-Glucose/Fructose, MethylglyoxalSignificant inhibition of AGE formationPrevents the formation of fluorescent advanced glycation end products (AGEs).[5][7][8]
Anserine BSA-Glucose/FructoseEffective inhibitor of AGE formationActs as a transglycating agent, similar to this compound.[5][8]
Carcinine Not widely reported in comparative studiesPredicted to have antiglycation properties
N-acetylthis compound Not widely reported in comparative studiesReduces glycation processesMentioned in reviews of this compound derivatives.[1]
Table 3: Metal Ion Chelating Activity
CompoundMetal IonEfficacyExperimental ContextSource(s)
This compound Fe²⁺, Cu²⁺Effective chelatorThe imidazole (B134444) ring is crucial for this activity.[9][10]
Anserine Cu²⁺Effective chelator[4]
Carcinine Fe²⁺, Cu²⁺Predicted to have similar activity to this compoundDue to the presence of the imidazole ring.[6]
N-acetylthis compound Not widely reported in comparative studies
Table 4: Stability to Carnosinase Hydrolysis
CompoundEnzyme SourceRelative Rate of HydrolysisSignificanceSource(s)
This compound Human Serum Carnosinase100% (Reference)Rapidly degraded, limiting bioavailability.[2][3]
Anserine Human Serum Carnosinase~25-33% of this compoundMore stable than this compound.[3]
Carcinine Human Serum CarnosinaseNegligibleHighly resistant to hydrolysis, suggesting greater bioavailability.[2][3]
N-acetylthis compound Human Serum CarnosinaseNegligibleHighly resistant to hydrolysis, suggesting greater bioavailability.[2][3]

Signaling Pathways and Experimental Workflows

This compound's Antioxidant Mechanisms

This compound and its analogs exert their antioxidant effects through both direct and indirect mechanisms. They can directly scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[6] Indirectly, this compound has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6][11][12]

Carnosine_Antioxidant_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanism ROS Reactive Oxygen Species (ROS) Metals Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) Carnosine_Direct This compound & Analogs Scavenging Radical Scavenging Carnosine_Direct->Scavenging Chelation Metal Chelation Carnosine_Direct->Chelation Scavenging->ROS Chelation->Metals Carnosine_Indirect This compound Keap1 Keap1 Carnosine_Indirect->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription

This compound's dual antioxidant mechanisms.
Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the radical scavenging activity of antioxidant compounds.

DPPH_Assay_Workflow prep_dpph Prepare DPPH solution in methanol (B129727)/ethanol mixing Mix DPPH solution with sample solution prep_dpph->mixing prep_sample Prepare various concentrations of this compound/Analog solution prep_sample->mixing incubation Incubate in the dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate percentage inhibition and determine IC50 measurement->calculation

Workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and its analogs.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound and its synthetic analogs (Anserine, Carcinine, N-acetylthis compound)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds (this compound and its analogs) in the same solvent.

  • In a test tube or microplate well, mix a fixed volume of the DPPH solution (e.g., 2 mL) with a specific volume of the test compound solution (e.g., 2 mL).

  • A control sample is prepared by mixing the DPPH solution with the solvent instead of the test compound.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]

BSA-Glucose Antiglycation Assay

Objective: To assess the ability of this compound and its analogs to inhibit the formation of advanced glycation end products (AGEs).

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (B81097) (as a preservative)

  • This compound and its synthetic analogs

  • Fluorospectrometer

Procedure:

  • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a high concentration of D-glucose (e.g., 500 mM) in PBS.

  • Add sodium azide (e.g., 0.02%) to prevent microbial growth.

  • Add different concentrations of the test compounds (this compound and its analogs) to the reaction mixture.

  • A control sample is prepared without the test compound.

  • The mixtures are incubated at 37°C for an extended period (e.g., 1-4 weeks).

  • After incubation, the formation of fluorescent AGEs is measured using a fluorospectrometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • The percentage inhibition of AGE formation is calculated by comparing the fluorescence intensity of the samples with and without the test compounds.[14][15]

Ferrous Ion (Fe²⁺) Chelating Assay (Ferrozine Assay)

Objective: To determine the ability of this compound and its analogs to chelate ferrous ions.

Materials:

  • Ferrous chloride (FeCl₂)

  • Ferrozine (B1204870)

  • Methanol

  • This compound and its synthetic analogs

  • Spectrophotometer

Procedure:

  • A solution of the test compound (this compound or its analogs) at various concentrations is mixed with a solution of FeCl₂ (e.g., 2 mM).

  • The reaction is initiated by the addition of ferrozine solution (e.g., 5 mM).

  • The mixture is shaken vigorously and incubated at room temperature for a short period (e.g., 10 minutes).

  • The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.

  • In the presence of a chelating agent, the formation of the Fe²⁺-ferrozine complex is disrupted, resulting in a decrease in absorbance.

  • The percentage of Fe²⁺ chelating activity is calculated using the following formula: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (without the test compound) and Abs_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of the compound that chelates 50% of the ferrous ions) can be determined.[16][17]

In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion - MCAO Model)

Objective: To evaluate the neuroprotective effects of this compound and its analogs in an animal model of ischemic stroke.

Model:

  • Rodents (rats or mice) are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This can be either transient (followed by reperfusion) or permanent.

Procedure:

  • Induction of Ischemia: A nylon filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, the filament remains in place.

  • Treatment: this compound or its analogs are administered (e.g., intravenously or intraperitoneally) at various doses and at different time points before or after the induction of ischemia. A control group receives a vehicle (e.g., saline).

  • Assessment of Infarct Volume: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white. The infarct volume is then quantified using image analysis software.

  • Neurological Deficit Scoring: The functional outcome is assessed using a neurological deficit scoring system, which evaluates motor and sensory functions.

  • Data Analysis: The infarct volumes and neurological scores of the treated groups are compared with those of the control group to determine the neuroprotective efficacy of the compounds.[18][19][20][21]

Conclusion

This compound and its synthetic analogs exhibit a range of beneficial biological activities, with potential therapeutic applications in conditions associated with oxidative stress, glycation, and neurodegeneration. The primary advantage of synthetic analogs such as carcinine and N-acetylthis compound lies in their enhanced stability against enzymatic degradation by carnosinase, which may translate to improved bioavailability and sustained therapeutic effects in vivo.

While this compound has demonstrated robust antioxidant and antiglycation properties, comparative data suggests that anserine may have slightly lower antioxidant activity. Carcinine shows promise with comparable direct antioxidant effects and superior stability. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies of these compounds across a range of biological assays and in various disease models. This will be crucial for guiding the selection and development of the most effective candidates for clinical applications.

References

Carnosine's Neuroprotective Efficacy: A Comparative Analysis Across Multiple Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data underscores the neuroprotective potential of carnosine, a naturally occurring dipeptide, across a range of in vitro and in vivo models of neurological damage. This guide synthesizes key findings on this compound's efficacy, providing researchers, scientists, and drug development professionals with a comparative overview of its protective mechanisms and therapeutic promise.

This compound (β-alanyl-L-histidine) has demonstrated significant neuroprotective effects in various experimental settings, including models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2][3] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, anti-glycation, and metal ion-chelating properties, contributes to its ability to mitigate neuronal damage and promote cell survival.[1][4][5] This report presents a compilation of quantitative data from multiple studies, details of key experimental protocols, and visualizations of the signaling pathways involved in this compound's neuroprotective actions.

Quantitative Comparison of this compound's Neuroprotective Effects

The following tables summarize the dose-dependent efficacy of this compound in various in vivo and in vitro models of neurological disorders.

In Vivo Models
Model Species This compound Dosage Administration Route Key Findings Reference(s)
Ischemic Stroke (Permanent Middle Cerebral Artery Occlusion - pMCAO) Mouse500 mg/kgIntraperitoneal (Pre-treatment)42% reduction in infarct volume[6]
1000 mg/kgIntraperitoneal (Pre-treatment)49.3% reduction in infarct volume[6]
1000 mg/kgIntraperitoneal (Post-treatment at 30 min)38.3% reduction in infarct volume[6]
Ischemic Stroke (Transient Middle Cerebral Artery Occlusion - tMCAO) Rat1000 mg/kgIntravenous (3h post-ischemia)41.9% reduction in infarct volume[7]
2000 mg/kgIntravenous (3h post-ischemia)49.1% reduction in infarct volume[7]
1000 mg/kgIntravenous (6h post-ischemia)39.4% reduction in infarct volume[7]
Ischemic Stroke (Focal Ischemia) Rat100 mg/kgIntraperitoneal (30 min before MCAO)15.4% reduction in infarct size[8]
250 mg/kgIntraperitoneal (30 min before MCAO)13.49% reduction in infarct size[8]
500 mg/kgIntraperitoneal (30 min before MCAO)38.16% reduction in infarct size; Significant increase in serum SOD activity[8]
Parkinson's Disease (Salsolinol-induced) Rat50 µg/ml (in vitro)-Significant increase in catalase activity[9]
100 µg/ml (in vitro)-Further significant increase in catalase activity[9]
Manganese-induced Neurotoxicity Mouse10, 50, and 100 mg/kgIntraperitonealAlleviation of locomotor deficit and mitigation of oxidative stress biomarkers[10]
In Vitro Models
Model Cell Line This compound Concentration Key Findings Reference(s)
Parkinson's Disease (6-OHDA-induced toxicity) GT1-7 (immortalized hypothalamic neurons)6 mMCell viability restored to 77.5%[11]
8 mMCell viability restored to 79.2%[11]
NMDA-induced Excitotoxicity Mouse Cortical Neurons200 µM12.2% reduction in cell death[12]
Chemical Hypoxia (Antimycin A) Neuroblastoma>10 mMSignificant increase in neuronal cell viability and decrease in ROS production[8]
Microglial Inflammation HMC3 (Human microglial cells)10 mMNo significant change in cell viability under basal conditions[13]
20 mMSignificant decrease in cell viability[13]

Key Experimental Protocols

Detailed methodologies for assessing the neuroprotective effects of this compound are crucial for the replication and validation of these findings. Below are summaries of standard protocols for key assays.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or the neurotoxic agent for the desired duration. Include untreated and vehicle-treated controls.

  • MTT Addition: After treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[14][15]

Measurement of Oxidative Stress

Superoxide (B77818) Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Tissue Preparation: Homogenize brain tissue samples in an ice-cold buffer (e.g., 0.1 M Trizma-HCl, pH 7.4, with protease inhibitors) and centrifuge to obtain the supernatant containing the enzyme.[16]

  • Assay Reaction: The assay is typically based on the inhibition of a reaction that generates a colored product, where the superoxide radical is a key reactant. Several commercial kits are available that utilize a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions.

  • Measurement: The SOD in the sample scavenges the superoxide radicals, thus inhibiting the color development. The absorbance is measured at 450 nm, and the percentage of inhibition is calculated to determine SOD activity.[16]

Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.

  • Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., ice-cold KCl).[17]

  • TBA Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat at 95-100°C for a specified time (e.g., 15-60 minutes). MDA reacts with TBA to form a pink-colored complex.[17][18]

  • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm. The concentration of MDA is determined by comparing the absorbance to a standard curve.[17][19]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Tissue/Cell Preparation: Fix tissue sections or cells with 4% paraformaldehyde, followed by permeabilization (e.g., with Proteinase K or Triton X-100) to allow enzyme access to the nucleus.[20][21]

  • TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[20][21]

  • Visualization: For fluorescently labeled dUTPs, the apoptotic cells can be visualized directly using a fluorescence microscope. For colorimetric detection, a reporter-conjugated antibody is used to detect the incorporated labeled dUTPs.[20][22]

  • Quantification: The apoptotic index can be calculated as the ratio of TUNEL-positive cells to the total number of cells (e.g., counterstained with DAPI).[23]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Carnosine_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress causes This compound This compound Scavenging Direct Scavenging of ROS This compound->Scavenging Nrf2 Nrf2 This compound->Nrf2 activates Scavenging->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS detoxifies Neuroprotection Neuroprotection OxidativeStress->Neuroprotection leads to Carnosine_AntiGlycation_Pathway cluster_glycation Glycation Process Methylglyoxal Methylglyoxal (MGO) & other RCS Proteins Proteins Methylglyoxal->Proteins reacts with AGEs Advanced Glycation End-products (AGEs) Methylglyoxal->AGEs forms ProteinDamage Protein Damage & Cross-linking AGEs->ProteinDamage This compound This compound Carnosinylation Carnosinylation of Proteins This compound->Carnosinylation can lead to MGO_Detox Detoxification of MGO This compound->MGO_Detox promotes Carnosinylation->Proteins protects Neuroprotection Neuroprotection Carnosinylation->Neuroprotection contributes to MGO_Detox->Methylglyoxal neutralizes MGO_Detox->Neuroprotection contributes to Neurotoxicity Neurotoxicity ProteinDamage->Neurotoxicity Experimental_Workflow_Neuroprotection Model In Vitro / In Vivo Model (e.g., Neuronal Culture / Stroke Model) Treatment Treatment Groups: - Vehicle Control - Neurotoxic Agent - this compound + Neurotoxic Agent Model->Treatment Incubation Incubation / Post-injury Period Treatment->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment CellViability Cell Viability (MTT Assay) Assessment->CellViability OxidativeStress Oxidative Stress (SOD, MDA Assays) Assessment->OxidativeStress Apoptosis Apoptosis (TUNEL Assay) Assessment->Apoptosis InfarctVolume Infarct Volume (TTC Staining) Assessment->InfarctVolume DataAnalysis Data Analysis & Comparison CellViability->DataAnalysis OxidativeStress->DataAnalysis Apoptosis->DataAnalysis InfarctVolume->DataAnalysis

References

A Comparative Analysis of Carnosine's Metal Chelating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metal chelating properties of carnosine against other well-known chelating agents: Ethylenediaminetetraacetic acid (EDTA), D-penicillamine, and curcumin (B1669340). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Quantitative Comparison of Metal Chelation

The efficacy of a chelating agent is often quantified by its stability constant (log K) with a given metal ion. A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants of this compound, EDTA, D-penicillamine, and curcumin with several biologically relevant metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature and ionic strength.

Metal IonThis compound (log K)EDTA (log K)D-Penicillamine (log K)Curcumin (log K)
Cu²⁺ 7.22 - 18.8[1][2][3]18.8[4][5]~16.5Forms stable complexes[6]
Zn²⁺ 5.37 - 16.5[1][3]16.5[4][5]~10.0Forms stable complexes[7]
Ni²⁺ ~10.9 - 18.4[1]18.4[4][5]-Forms stable complexes[6]
Co²⁺ 2.85 - 16.5[1]16.5[4][5]-Forms stable complexes[6]
Fe²⁺ Estimated ~5.1[3]14.3[4][5]-Forms stable complexes[7]
Fe³⁺ Weak interaction[1]25.1[4][5]-Forms stable complexes[6]
Cd²⁺ ~9.1 - 16.5[1]16.5[4][5]--
Hg²⁺ Forms stable complexes[8]21.5[4]--
Pb²⁺ Forms stable complexes[9]18.0[4][5]~17.4[9]-
Mn²⁺ ~7.6 - 13.9[1]13.9[4][5]-Forms stable complexes[7]

Note: The ranges in log K values for this compound reflect the formation of different complex species (e.g., [MLH], [ML], [ML2]) under varying pH conditions. Data for D-penicillamine and curcumin is less comprehensive in the readily available literature.

Experimental Protocols

The determination of metal chelating properties relies on various analytical techniques. Below are detailed methodologies for three commonly employed experiments.

Potentiometric Titration

Potentiometric titration is a primary method for determining the stability constants of metal-ligand complexes.

Objective: To determine the formation constants of metal-carnosine complexes by monitoring the pH change of a this compound solution upon titration with a standard base in the absence and presence of a metal ion.

Materials:

  • Potentiometer with a glass electrode

  • Thermostated titration vessel

  • Burette

  • Standardized solutions of a strong base (e.g., NaOH)

  • Standardized solutions of a strong acid (e.g., HCl)

  • This compound solution of known concentration

  • Metal salt solution (e.g., CuCl₂, Zn(NO₃)₂) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or NaNO₃)

  • High-purity water

  • Nitrogen gas supply

Procedure:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions at the desired temperature.

  • Titration of Ligand: Pipette a known volume of the this compound solution into the titration vessel. Add the inert salt solution to maintain a constant ionic strength. Bubble nitrogen gas through the solution to exclude CO₂. Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Titration of Metal-Ligand Mixture: Prepare a solution containing the same concentration of this compound and the inert salt, and add a known concentration of the metal salt. Titrate this mixture with the standardized strong base under a nitrogen atmosphere, again recording the pH at regular intervals.

  • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the metal-ligand mixture are analyzed. The difference between the curves indicates the formation of metal complexes. Specialized software is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a theoretical model.[8][10][11]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to study the formation of colored metal complexes and to determine their stoichiometry and binding constants.

Objective: To monitor the change in the UV-Vis absorption spectrum of a this compound solution upon the addition of a metal ion to determine the stoichiometry and stability of the resulting complex.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solutions of this compound and the metal salt of interest

  • Buffer solution to maintain a constant pH

Procedure:

  • Spectrum of this compound: Record the UV-Vis absorption spectrum of the this compound solution in the buffer.

  • Titration: Add incremental amounts of the metal salt solution to the this compound solution in the cuvette. After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions where the total molar concentration of this compound and the metal ion is constant, but their molar ratio varies. Measure the absorbance of each solution at the wavelength of maximum absorption of the complex. Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Binding Constant Determination: The binding constant can be determined by analyzing the changes in absorbance at a specific wavelength as a function of the metal ion concentration using various methods, such as the Benesi-Hildebrand method.[2][12][13][14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between this compound and a metal ion.

Materials:

  • Isothermal titration calorimeter

  • Syringe for titrant

  • Sample cell

  • Solutions of this compound and the metal salt, prepared in the same buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation: Degas both the this compound and metal salt solutions to prevent air bubbles.

  • Loading the ITC: Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the metal salt solution into the this compound solution in the sample cell, which is maintained at a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the metal to this compound. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Kₐ (and thus the dissociation constant, Kₐ), ΔH, and the stoichiometry of binding (n).[15][16][17][18]

Visualizations

Experimental Workflow for Determining Metal Chelation Potential

The following diagram illustrates a general workflow for assessing the metal chelating ability of a compound like this compound.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Comparative Evaluation A Compound Selection (e.g., this compound) B Qualitative Assay (e.g., Colorimetric Change) A->B Test for interaction C Potentiometric Titration B->C If positive D UV-Vis Spectrophotometry B->D If positive E Isothermal Titration Calorimetry (ITC) B->E For detailed thermodynamics F Determine Stability Constants (log K) C->F G Determine Stoichiometry (e.g., Job's Plot) D->G H Determine Thermodynamic Parameters (ΔH, ΔS) E->H I Compare with Reference Chelators (e.g., EDTA) F->I G->I J Assess Biological Relevance H->J

Caption: A general experimental workflow for evaluating metal chelation.

This compound's Antioxidant Activity and the Nrf2 Signaling Pathway

This compound's ability to chelate redox-active metals like copper and iron contributes to its antioxidant properties by preventing the generation of reactive oxygen species (ROS) via Fenton-like reactions. Furthermore, this compound has been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Caption: this compound's dual antioxidant action via metal chelation and Nrf2 pathway modulation.[19]

References

A Head-to-Head Comparison of Carnosine Delivery Systems: Enhancing Bioavailability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carnosine, an endogenous dipeptide with potent antioxidant, anti-inflammatory, and anti-glycation properties, holds significant promise for therapeutic applications in a range of diseases. However, its clinical utility is hampered by poor bioavailability due to rapid enzymatic degradation in the bloodstream. To overcome this limitation, various drug delivery systems have been developed to protect this compound from degradation and enhance its delivery to target tissues. This guide provides a comprehensive head-to-head comparison of different this compound delivery systems, supported by experimental data, to aid researchers in selecting the optimal formulation for their specific application.

Performance Comparison of this compound Delivery Systems

The efficacy of a this compound delivery system is determined by its ability to protect the dipeptide from enzymatic hydrolysis, improve its pharmacokinetic profile, and deliver it effectively to the site of action. This section compares the performance of liposomes, niosomes, polymeric nanoparticles, and prodrugs as this compound carriers.

Physicochemical and Pharmacokinetic Properties

The choice of a delivery system significantly impacts the physicochemical characteristics and in vivo fate of this compound. The following table summarizes key performance indicators for various formulations.

Delivery SystemFormulation DetailsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release ProfileIn Vivo Bioavailability/Efficacy
Liposomes DPPC:Cholesterol (7:3)~133Near-neutral41.7%Sustained release over 24 hoursMore effective than free this compound in reducing oxidative stress and inflammation in a rat model of adjuvant arthritis.[1][2]
Niosomes Span 60:Cholesterol~168-2.8Not specifiedSustained releaseMore effective than oral this compound in reducing body weight, hyperglycemia, and dyslipidemia in a rat model of metabolic syndrome.[3]
Polymeric Nanoparticles PLGA~145-14.8~88.4%Sustained release over 5 daysControlled and sustained release of encapsulated agents.[4][5]
Prodrugs Octyl ester of D-carnosineN/AN/AN/AN/A2.6-fold increase in oral bioavailability compared to D-carnosine in rats.

DPPC: Dipalmitoylphosphatidylcholine; PLGA: Poly(lactic-co-glycolic acid)

In Vivo Efficacy

Preclinical studies have demonstrated the superior therapeutic efficacy of encapsulated this compound compared to its free form in various disease models.

Delivery SystemAnimal ModelKey FindingsReference
Liposomal this compound Rat model of adjuvant arthritis- Significantly reduced plasma levels of monocyte chemoattractant protein-1 (MCP-1) compared to free this compound.- More effective in correcting oxidative stress markers in plasma.- Uniquely decreased the mRNA expression of inducible nitric oxide synthase in cartilage tissue.[1]
Niosomal this compound Rat model of high-fructose-induced metabolic syndrome- More effective than free this compound in reducing body weight and body mass index.- Showed greater efficacy in reducing hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance.- More effectively regulated lipid metabolism.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the preparation of different this compound delivery systems and the assessment of their biological activity.

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method is widely used for the preparation of liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DPPC and cholesterol in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film with a this compound solution in PBS by rotating the flask.

  • Sonicate the resulting liposomal suspension in a bath sonicator to reduce the size of the vesicles.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size to obtain unilamellar vesicles of a specific size.

Preparation of this compound-Loaded Niosomes

Niosomes are prepared using a similar thin-film hydration technique.

Materials:

  • Span 60 (non-ionic surfactant)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Dissolve Span 60 and cholesterol in chloroform in a round-bottom flask.[6]

  • Create a thin film by removing the solvent using a rotary evaporator.[6]

  • Hydrate the film with a this compound solution in PBS at a temperature above the transition temperature of the surfactant.[7]

  • Sonicate the aqueous suspension in an ultrasonic bath to form niosomes.[6]

Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Displacement

This technique is suitable for encapsulating drugs within a polymeric matrix.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (stabilizer)

  • Magnetic stirrer

  • Rotavapor

  • Centrifuge

Procedure:

  • Dissolve this compound and PLGA in acetone.[4]

  • Add the organic phase dropwise to an aqueous phase containing a stabilizer under magnetic stirring.[4]

  • Evaporate the organic solvent using a rotavapor.[4]

  • Filter the nanoparticle suspension and collect the nanoparticles by centrifugation.[4]

Quantification of this compound in Plasma and Tissue Samples by LC-MS/MS

Accurate quantification of this compound is essential for pharmacokinetic studies.

Principle: This method involves the separation of this compound from biological matrices using liquid chromatography followed by detection and quantification using tandem mass spectrometry.

Sample Preparation:

  • For plasma samples, precipitate proteins using an organic solvent (e.g., methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

  • For tissue samples, homogenize the tissue in a suitable buffer and follow a similar protein precipitation and extraction procedure.

LC-MS/MS Analysis:

  • Inject the processed sample into a liquid chromatography system coupled with a tandem mass spectrometer.

  • Separate this compound from other components on a suitable column.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) by selecting specific precursor and product ions for this compound.[1]

Signaling Pathways and Experimental Workflows

This compound exerts its therapeutic effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.

Nrf2/HO-1 Antioxidant Response Pathway

This compound has been shown to activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.

Nrf2_HO1_Pathway cluster_degradation In cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 (Nucleus) Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection Leads to Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Inflammatory Pathway

This compound can suppress inflammation by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm In cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates This compound This compound This compound->IKK_Complex Inhibits IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB (Nucleus) NFkB->NFkB_n Translocation IkB_p p-IκB Proteasome Proteasome Degradation IkB_p->Proteasome Degradation Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Induces Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, IL-1β) Gene_Transcription->Inflammatory_Mediators Leads to

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Effects

A typical workflow to evaluate the anti-inflammatory properties of different this compound formulations is depicted below.

Anti_Inflammatory_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment - Free this compound - Liposomal this compound - Niosomal this compound - Nanoparticle this compound Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Analysis of Inflammatory Markers Incubation->Analysis Cytokine_Measurement Cytokine Measurement (ELISA, qPCR) Analysis->Cytokine_Measurement NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Analysis->NO_Measurement Gene_Expression Gene Expression Analysis (qPCR) Analysis->Gene_Expression

Caption: Workflow for assessing anti-inflammatory effects.

Conclusion

The development of novel delivery systems has significantly advanced the therapeutic potential of this compound. Liposomes and niosomes have demonstrated enhanced efficacy in preclinical models by improving this compound's stability and bioavailability. Polymeric nanoparticles offer the advantage of controlled and sustained release, while prodrug strategies can markedly increase oral absorption. The choice of the most appropriate delivery system will depend on the specific therapeutic application, the desired pharmacokinetic profile, and the target tissue. Further head-to-head comparative studies are warranted to definitively establish the superiority of one delivery system over another for specific indications. This guide provides a foundational framework for researchers to navigate the current landscape of this compound delivery and make informed decisions for future drug development endeavors.

References

Validating Clinical Endpoints of Carnosine Supplementation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of proposed physiological roles, including antioxidant, anti-inflammatory, anti-glycating, and pH-buffering activities.[1][2] These properties have led to its investigation as a potential therapeutic agent across a spectrum of conditions, from metabolic and neurodegenerative diseases to enhancing athletic performance.[2][3] This guide provides a comparative analysis of the clinical endpoints used in this compound supplementation trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the current evidence, experimental methodologies, and key signaling pathways.

Quantitative Data Summary of Clinical Endpoints

The following tables summarize the quantitative outcomes from various randomized controlled trials (RCTs) investigating this compound supplementation across different health domains.

Table 1: Metabolic and Cardiovascular Health Endpoints

Clinical EndpointStudy PopulationDosage & DurationKey Findings
Fasting Glucose Overweight/obese non-diabetic individuals2 g/day for 12 weeksPrevented worsening of glucose metabolism; reduced 2-hour glucose in those with impaired glucose tolerance.[3][4]
Patients with Type 2 Diabetes (T2DM)1 g/day for 12 weeksAttenuated fasting glucose levels.[5]
HbA1c Patients with T2DM1 g/day for 12 weeksA meta-analysis reported a 0.76% improvement in HbA1c with this compound supplementation.[5]
Insulin (B600854) Resistance Overweight/obese non-diabetic individuals2 g/day for 12 weeksHampered an increase in insulin resistance compared to placebo.[4]
Inflammatory Markers (TNF-α, IL-6, CRP) Individuals with prediabetes or well-controlled T2DM2 g/day for 14 weeksNo significant changes in MCP-1, IL-6, IL-10, TNF-α, CRP, or various adipokines compared to placebo.[6]
Patients with T2DM1 g/day for 12 weeksReduced TNF-α levels, with no changes in IL-6 or IL-1β.[6]
Cardiovascular Risk Factors Overweight/obese individuals2 g/day for 15 weeksAimed to improve lipids, arterial stiffness, central blood pressure, and endothelial function (protocol).[5][7]

Table 2: Neurological and Cognitive Function Endpoints

Clinical EndpointStudy PopulationDosage & DurationKey Findings
Cognitive Function (Overall Speed & Efficiency) Healthy younger adults (23-35 years)Not specifiedStatistically significant improvements in overall speed and efficiency.[8]
Memory (Wechsler Memory Test) Elderly with/without mild cognitive impairmentAnserine/carnosine mixImproved memory and delayed recall.[9]
Diabetic Neuropathy (MNSI Score) T2DM patients with neuropathyThis compound + Vitamin B complex for 12 weeksSignificant improvement in Michigan Neuropathy Screening Instrument (MNSI) score.[10]
Nerve Growth Factor (NGF) T2DM patients with neuropathyThis compound + Vitamin B complex for 12 weeksAimed to assess effects on NGF levels.[10]
Autism Spectrum Disorder (ASD) Symptoms Children with ASD800 mg/day for 8 weeksImproved communication skills and behavior.[11]

Table 3: Athletic Performance Endpoints

Clinical EndpointStudy PopulationDosage & DurationKey Findings
High-Intensity Exercise Performance AthletesVaries (often via β-alanine)Increased muscle this compound via β-alanine supplementation is associated with delayed fatigue and improved performance in high-intensity exercise.[2][12]
Muscle Buffering Capacity GeneralVaries (often via β-alanine)This compound is a significant intracellular pH buffer, which can be increased through supplementation.[2][13]
Muscle Strength & Power AthletesVariesAssessed using measures like 1-repetition maximum (1RM) and isokinetic dynamometry.[14][15]

Experimental Protocols for Key Endpoints

Validating the clinical effects of this compound requires robust and standardized experimental protocols. Below are detailed methodologies for assessing common endpoints.

Metabolic and Glycemic Control
  • Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear glucose from the bloodstream.

    • Protocol: After an overnight fast, a baseline blood sample is taken. The participant then consumes a standardized glucose solution (typically 75g). Blood samples are drawn at intervals (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin levels.[4]

  • Euglycemic-Hyperinsulinemic Clamp: Considered the gold standard for measuring insulin sensitivity.

    • Protocol: Insulin is infused at a constant rate to raise plasma insulin to a high physiological level. Simultaneously, a variable glucose infusion is administered to "clamp" blood glucose at a normal level. The rate of glucose infusion required indicates the body's sensitivity to insulin.[5]

  • Inflammatory Markers and Adipokines:

    • Protocol: Fasting blood samples are collected and serum is separated. Concentrations of cytokines (e.g., TNF-α, IL-6, IL-10), C-reactive protein (CRP), and adipokines (e.g., leptin, adiponectin) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[6]

Oxidative Stress Biomarkers
  • Lipid Peroxidation Products (e.g., Malondialdehyde - MDA):

    • Protocol: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used. Plasma or tissue homogenates are mixed with a thiobarbituric acid solution and heated. The resulting pink-colored product is measured spectrophotometrically (around 532 nm).[16][17]

  • Oxidative DNA Damage (e.g., 8-hydroxy-2'-deoxyguanosine (B1666359) - 8-OHdG):

    • Protocol: Levels of 8-OHdG in urine or blood are often measured using High-Performance Liquid Chromatography (HPLC) with an electrochemical detector (ECD) for high sensitivity and accuracy, or by using competitive ELISA kits.[16][18]

  • Protein Oxidation (e.g., Protein Carbonyls):

    • Protocol: The most common method involves derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazones can be quantified spectrophotometrically.[16][19]

Cognitive Function Assessment
  • Montreal Cognitive Assessment (MoCA): A rapid screening instrument for mild cognitive dysfunction.

    • Protocol: A 30-point test administered in approximately 10 minutes. It assesses several cognitive domains, including attention, concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation.[20]

  • Mini-Mental State Examination (MMSE): A widely used test for cognitive impairment.

    • Protocol: A 30-point questionnaire that tests functions including registration, attention and calculation, recall, language, ability to follow simple commands, and orientation.[21]

  • Computerized Cognitive Batteries: These offer sensitive and standardized assessments with good test-retest reliability.

    • Protocol: Participants complete a series of short, computer-based tasks that measure specific cognitive domains like reaction time, vigilance, information processing speed, and memory.[21][22][23]

Muscle Performance and Physical Function
  • Maximal Strength (1-Repetition Maximum - 1RM):

    • Protocol: The 1RM is the maximal weight an individual can lift for one complete repetition with proper form. The test typically involves a warm-up with lighter weights, followed by progressively heavier single-repetition attempts until the maximum is reached.[15]

  • Muscle Power:

    • Protocol: Assessed using equipment like Keiser machines or force plates. Power (Force x Velocity) is measured during dynamic movements (e.g., leg press, chest press) at various percentages of the individual's 1RM.[15][24]

  • Isometric Strength:

    • Protocol: Involves the static contraction of a muscle without any visible joint movement. Hand-held dynamometers or force plates are used to measure the peak force and rate of force development during a maximal voluntary contraction against a fixed resistance.[14][24]

Visualizing Mechanisms and Protocols

Proposed Signaling Pathways of this compound

The therapeutic effects of this compound are attributed to its multimodal mechanism of action, primarily targeting pathways related to oxidative stress, inflammation, and glycation.

cluster_this compound This compound Supplementation cluster_mechanisms Cellular Mechanisms cluster_outcomes Clinical Endpoints This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory AntiGlycation Anti-glycation Activity This compound->AntiGlycation Buffering Intracellular pH Buffering This compound->Buffering ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Scavenges free radicals Inflammation Reduced Pro-inflammatory Cytokines (e.g., TNF-α) AntiInflammatory->Inflammation Downregulates pro-inflammatory mediators AGEs Inhibition of Advanced Glycation End-products (AGEs) AntiGlycation->AGEs Reacts with carbonyl groups Fatigue Delayed Muscle Fatigue Buffering->Fatigue Buffers H+ ions during exercise

Caption: Proposed multimodal mechanisms of this compound action.

Experimental Workflow for a this compound RCT

A typical double-blind, placebo-controlled trial follows a structured workflow from participant screening to final data analysis.

Recruitment Participant Screening & Recruitment Consent Informed Consent Recruitment->Consent Baseline Baseline Assessments (e.g., Bloodwork, Cognitive Tests, Functional Measures) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (this compound) Randomization->GroupA Arm 1 GroupB Control Group (Placebo) Randomization->GroupB Arm 2 FollowUp Follow-up Assessments (Mid-point and/or End of Trial) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Statistical Comparison between Groups) FollowUp->Analysis Results Results & Dissemination Analysis->Results

Caption: Standard workflow for a randomized controlled trial.

Logical Relationship: From Supplementation to Clinical Benefit

This diagram illustrates the logical progression from the administration of this compound to the potential downstream health benefits observed in clinical trials.

cluster_intervention cluster_physio Physiological Impact cluster_mech Mechanistic Action cluster_benefit Potential Clinical Benefits Intervention This compound Supplementation Physio Increased Tissue This compound Levels (Muscle, Brain) Intervention->Physio leads to Mech Enhanced Buffering, Antioxidant Defense, Anti-inflammatory Effects Physio->Mech results in Benefit Improved Glycemic Control Enhanced Cognitive Function Increased Exercise Capacity Mech->Benefit contributes to

References

Carnosine's Ergogenic Edge: A Comparative Analysis for the Scientific Professional

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of carnosine against other leading performance enhancers, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

For researchers, scientists, and professionals in drug development, the quest for effective ergogenic aids is a continuous journey of scrutinizing mechanisms, efficacy, and comparative advantages. Among the plethora of supplements, this compound, a dipeptide synthesized from β-alanine and L-histidine, has garnered significant attention for its role in improving high-intensity exercise performance. This guide provides an objective comparison of this compound's efficacy against other well-established ergogenic aids: creatine, sodium bicarbonate, and caffeine (B1668208). The analysis is supported by a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways.

Mechanism of Action: A Cellular Standpoint

The primary ergogenic effect of this compound lies in its potent intracellular buffering capacity.[1][2] During high-intensity exercise, there is a significant reliance on anaerobic glycolysis for ATP production, leading to an accumulation of hydrogen ions (H+) and a subsequent decrease in intramuscular pH.[2][3] This acidification is a key factor in the onset of muscle fatigue. This compound, with a pKa of 6.83, is an ideal buffer in the physiological pH range of skeletal muscle, effectively neutralizing H+ and delaying the drop in pH.[2]

Supplementation with this compound itself is inefficient due to its hydrolysis in the gastrointestinal tract and by the enzyme carnosinase in the blood.[4][5] Therefore, the most effective way to increase muscle this compound concentrations is through supplementation with its rate-limiting precursor, β-alanine.[1][3][6] Chronic β-alanine supplementation has been shown to increase muscle this compound content by up to 80%.[3][6]

Beyond its buffering role, this compound also exhibits antioxidant properties, scavenging reactive oxygen species (ROS) generated during exercise, and may enhance calcium sensitivity of the contractile apparatus, further contributing to improved muscle function.[1][7]

Comparative Efficacy: this compound vs. Key Ergogenic Aids

To provide a clear comparison, the following tables summarize the quantitative effects of this compound (via β-alanine supplementation), creatine, sodium bicarbonate, and caffeine on various aspects of exercise performance.

Ergogenic AidPrimary Mechanism of ActionEffective DosageTiming of IngestionPrimary Beneficiaries
This compound (via β-Alanine) Intracellular buffering of H+, antioxidant4-6 g/day of β-alanine (divided doses)Chronic loading over at least 2-4 weeksAthletes in high-intensity activities lasting 1-4 minutes[8][9]
Creatine Monohydrate Increased phosphocreatine (B42189) stores for rapid ATP regeneration3-5 g/day (maintenance) or 20 g/day for 5-7 days (loading)Daily, timing not critical for chronic effectsAthletes in short-duration, high-intensity, repeated-sprint activities[8]
Sodium Bicarbonate Extracellular buffering of H+0.3 g/kg body mass60-90 minutes before exerciseAthletes in high-intensity activities leading to metabolic acidosis[10][11]
Caffeine Central nervous system stimulant, adenosine (B11128) receptor antagonist3-6 mg/kg body weight30-60 minutes before exerciseEndurance athletes and those in sports requiring sustained attention and power[3][12]
Ergogenic AidPerformance Improvement MetricReported EfficacySupporting Studies
This compound (via β-Alanine) High-intensity cycling capacity↑ 11.4% in peak power outputVan Thienen R, et al., 2009[13]
Rowing performance2.7s faster over 2000mBaguet A, et al., 2010[1]
Muscular enduranceMedian improvement of 2.85% in exercise measuresHobson RM, et al., 2012[9]
Creatine Monohydrate Repeated sprint performance↑ Total work during sprintsBishop D, et al., 2004[11]
Strength and power↑ Lean muscle mass and strengthVarious studies[8]
Sodium Bicarbonate Repeated sprint ability↑ Peak power in later sprintsBishop D, et al., 2007[11]
Muscular endurance↑ Total repetitions to failure by 4.5%Carr AJ, et al., 2011[11]
Caffeine Endurance performanceImproved time to exhaustionVarious studies[3][14]
High-intensity team sportsImproved endurance, strength, and powerVarious studies[3]

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental workflow for assessing the efficacy of ergogenic aids, based on methodologies commonly cited in the literature.

// Crossover Path PostTesting -> Washout [label="Crossover Design"]; Washout -> Crossover; Crossover -> Supplementation; Crossover -> FinalTesting [style=invis]; // for layout FinalTesting -> DataAnalysis; } .dot Caption: A generalized workflow for a randomized, placebo-controlled trial to assess an ergogenic aid.

Key Experiment Example: Assessing the Impact of β-Alanine on High-Intensity Cycling Capacity

Objective: To determine the effect of chronic β-alanine supplementation on muscle this compound content and high-intensity cycling performance.

Participants: Trained cyclists, randomized into two groups: β-alanine and placebo.

Protocol:

  • Baseline Measurements: Participants undergo a muscle biopsy of the vastus lateralis to determine initial muscle this compound concentration. They also perform a standardized high-intensity cycling test to exhaustion (e.g., at 110% of maximal power output) to measure time to exhaustion (TTE).

  • Supplementation Phase: For a period of 4-10 weeks, one group ingests 4-6.4 grams of β-alanine daily, in divided doses, while the control group receives a placebo (e.g., maltodextrin).[1] Both groups maintain their regular training and diet.

  • Post-Supplementation Measurements: Following the supplementation period, participants repeat the muscle biopsy and the high-intensity cycling test to exhaustion.

  • Data Analysis: Changes in muscle this compound concentration and TTE from baseline to post-supplementation are compared between the β-alanine and placebo groups using appropriate statistical methods (e.g., a two-way ANOVA).

Signaling Pathways and Logical Relationships

This compound Synthesis Pathway

The synthesis of this compound in skeletal muscle is a relatively straightforward enzymatic reaction. The availability of β-alanine is the rate-limiting step in this process.[5][6]

G cluster_0 Precursors cluster_1 Enzymatic Reaction cluster_2 Product BetaAlanine β-Alanine CarnosineSynthase This compound Synthase BetaAlanine->CarnosineSynthase LHistidine L-Histidine LHistidine->CarnosineSynthase This compound This compound CarnosineSynthase->this compound ATP-dependent

Comparative Mechanisms of Action in Muscle Fatigue

The primary ergogenic aids discussed here mitigate muscle fatigue through distinct, yet sometimes complementary, mechanisms.

// Nodes HighIntensityExercise [label="High-Intensity Exercise", fillcolor="#FBBC05", fontcolor="#202124"]; H_Accumulation [label="↑ H+ Accumulation\n(↓ pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP_Accumulation [label="↑ ADP Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Production [label="↑ ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MuscleFatigue [label="Muscle Fatigue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(via β-Alanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Creatine [label="Creatine", fillcolor="#34A853", fontcolor="#FFFFFF"]; SodiumBicarbonate [label="Sodium Bicarbonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caffeine [label="Caffeine", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; CNS [label="Central Nervous System", shape=ellipse];

// Edges HighIntensityExercise -> H_Accumulation; HighIntensityExercise -> ADP_Accumulation; HighIntensityExercise -> ROS_Production; H_Accumulation -> MuscleFatigue; ADP_Accumulation -> MuscleFatigue; ROS_Production -> MuscleFatigue;

This compound -> H_Accumulation [label="Intracellular Buffering", dir=back, color="#4285F4", fontcolor="#202124"]; this compound -> ROS_Production [label="Antioxidant", dir=back, color="#4285F4", fontcolor="#202124"]; Creatine -> ADP_Accumulation [label="PCr Resynthesis of ATP", dir=back, color="#34A853", fontcolor="#202124"]; SodiumBicarbonate -> H_Accumulation [label="Extracellular Buffering", dir=back, color="#4285F4", fontcolor="#202124"]; Caffeine -> CNS [color="#FBBC05", fontcolor="#202124"]; CNS -> MuscleFatigue [label="↓ Perception of Fatigue", dir=back, style=dashed, color="#FBBC05", fontcolor="#202124"]; } .dot Caption: How different ergogenic aids combat key contributors to muscle fatigue.

Conclusion

This compound, primarily through β-alanine supplementation, stands as a potent ergogenic aid for activities characterized by high-intensity efforts leading to metabolic acidosis. Its intracellular buffering capacity is its most well-documented mechanism of action, directly counteracting a primary cause of muscle fatigue.[1][2] When compared to other ergogenic aids, this compound's niche is in enhancing performance during sustained anaerobic activities, typically lasting between one and four minutes.[8][9]

Creatine is more effective for repeated, short bursts of maximal effort, while sodium bicarbonate provides an acute extracellular buffering effect.[8][11] Caffeine, on the other hand, primarily acts on the central nervous system to reduce the perception of fatigue and is beneficial across a broader range of exercise intensities and durations.[3][12]

For the drug development professional and researcher, the choice of an ergogenic aid is highly dependent on the specific physiological demands of the target activity. Understanding the distinct mechanisms and quantitative efficacy of compounds like this compound is paramount in making informed decisions for performance optimization and therapeutic applications. The data and pathways presented herein offer a foundational guide for the continued exploration and application of these potent performance enhancers.

References

Independent Replication of Seminal Carnosine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of seminal research findings on the biological effects of carnosine and their subsequent independent or comparative investigations. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate a deeper understanding of the reproducibility and robustness of this compound's therapeutic potential.

Anti-Senescence Effects on Human Fibroblasts

One of the most cited seminal findings regarding this compound is its ability to delay cellular senescence and extend the lifespan of cultured human diploid fibroblasts.

Seminal Research Snapshot

The foundational work by McFarland and Holliday in 1994 demonstrated that supplementing the culture medium with high concentrations of this compound (20-50 mM) could retard the signs of senescence in human fibroblasts (HFF-1 and MRC-5 cell lines) and even rejuvenate already senescent cells.[1] While it did not prevent the ultimate Hayflick limit, it significantly increased the chronological and population doubling lifespan of the cells.[1]

Comparative Data
FindingSeminal Study (McFarland & Holliday, 1994)Subsequent/Confirmatory Study (Holliday & McFarland, 1999)
Effect on Lifespan Increased population doublings and chronological age.[1]Confirmed and extended previous results on increased longevity in population doublings.[2]
Morphology Preserved non-senescent morphology in late-passage cultures.[1]Late-passage cells retain a juvenile appearance in 50 mM this compound and revert to a senescent phenotype upon its removal.[2]
Rejuvenation Rejuvenated senescent cultures.[1]Switching cells to a this compound-containing medium switches their phenotype from senescent to juvenile.[2]
Experimental Protocols

Cell Culture and Senescence Induction:

  • Cell Lines: Human fetal lung (MRC-5) and foreskin (HFF-1) fibroblasts.[1][3]

  • Culture Medium: Dulbecco's modification of Eagle's medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum.[3]

  • This compound Treatment: L-carnosine was added to the culture medium at concentrations ranging from 20 mM to 50 mM.[1][2][3]

  • Assessment of Senescence: Monitored by changes in cell morphology (enlarged, flattened, granular appearance), growth rate, and the Hayflick limit (cessation of cell division).[1][4] Senescence-associated β-galactosidase (SA-β-gal) staining is a commonly used marker.[5][6]

Logical Relationship of Findings

The body of research following the initial discoveries has consistently supported the hypothesis that this compound can mitigate the cellular aging process in vitro. The ability to reverse the senescent phenotype by adding or removing this compound from the culture medium provides strong evidence for its direct role in cellular maintenance.[2][7]

Seminal_Finding Seminal Finding: This compound delays fibroblast senescence (McFarland & Holliday, 1994) Confirmation Confirmation & Extension: Reversible rejuvenation and increased lifespan (Holliday & McFarland, 1999) Seminal_Finding->Confirmation supports and extends Mechanism_1 Proposed Mechanism: Effects on protein metabolism Seminal_Finding->Mechanism_1 suggests Mechanism_2 Later Findings: Reduced telomere shortening Confirmation->Mechanism_2 leads to investigation of

Progression of research on this compound's anti-senescence effects.

Antiglycation Properties

This compound's ability to inhibit the formation of advanced glycation end-products (AGEs) is a cornerstone of its protective effects, particularly in the context of aging and diabetes.

Seminal Concepts

Early research proposed that this compound acts as a "sacrificial peptide," reacting with and neutralizing reactive carbonyl species (RCS) like methylglyoxal, thereby preventing them from damaging proteins.[8] This antiglycation activity is thought to underlie many of this compound's beneficial effects against age-related protein cross-linking and dysfunction.[9][10]

Comparative Data

Numerous in vitro studies have validated this compound's potent antiglycation effects. While a single seminal quantitative paper is not the sole reference, a consistent body of evidence from multiple independent labs supports this function. A systematic review of 36 studies (19 in vitro, 15 animal, 2 human) concluded that all but two indicated this compound can prevent the formation of AGEs.[11][12]

AssayThis compoundComparative Compound/ControlReference
BSA-Glucose Assay (% Inhibition of AGEs) Dose-dependent inhibitionOften used as a positive control[11]
Methylglyoxal-induced Protein Cross-linking Significant inhibition-[8]
Reaction with Protein Carbonyls Forms protein-carbonyl-carnosine adducts-[9]
Experimental Protocols

In Vitro Glycation Assays:

  • Model System: Bovine serum albumin (BSA) is incubated with a reducing sugar (e.g., glucose, fructose) or a reactive carbonyl species (e.g., methylglyoxal) to induce glycation.

  • This compound Treatment: this compound is added to the incubation mixture at various concentrations.

  • Assessment of Glycation: The formation of AGEs is quantified by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm) or by using specific ELISAs for AGEs like carboxymethyllysine (CML). Protein cross-linking can be visualized using SDS-PAGE.

Signaling Pathway: this compound's Antiglycation Mechanism

This compound's primary antiglycation mechanism is direct scavenging of reactive carbonyls. It can also react with already formed carbonyl groups on proteins, a process termed "carnosinylation," which may prevent further cross-linking and facilitate the disposal of damaged proteins.[9]

Sugars Reducing Sugars (e.g., Glucose) RCS Reactive Carbonyl Species (e.g., Methylglyoxal) Sugars->RCS oxidation Proteins Proteins AGEs Advanced Glycation End-products (AGEs) (Protein Damage) Proteins->AGEs leads to RCS->Proteins attack Adducts Inert this compound-RCS Adducts RCS->Adducts forms This compound This compound This compound->RCS scavenges

This compound's direct scavenging of reactive carbonyl species.

Antioxidant Activity

This compound's antioxidant properties are multifaceted, involving direct radical scavenging and metal ion chelation.

Seminal Observations

Early studies identified this compound as an effective antioxidant, capable of scavenging various reactive oxygen species (ROS) and chelating pro-oxidant transition metals like copper.[13]

Comparative Data

The antioxidant capacity of this compound has been extensively studied and compared to its constituent amino acids and other antioxidants. The findings consistently demonstrate that the intact dipeptide structure is crucial for its full antioxidant potential.

AssayThis compoundβ-AlanineL-HistidineImidazoleReference
TBARS Inhibition EffectiveNo significant contributionContributes significantlyShows inhibitory activity[14][15]
Metal Chelating Activity EffectiveNo significant contributionNo significant contributionContributes significantly[14][15]
Free Radical Scavenging (DPPH) EffectiveNo significant contributionContributes significantlyNo significant contribution[14][15]

TBARS: Thiobarbituric acid reactive substances, a measure of lipid peroxidation. DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical.

Antioxidant AssayThis compound IC50 / % InhibitionComparative DataReference
Hydroxyl Radical Scavenging EffectiveComparable to Carcinine[16]
Inhibition of Linoleic Acid Peroxidation Effective at 10-25 mMComparable to Carcinine[16]
4-Hydroxynonenal (4-HNE) Scavenging IC50: 33.2 ± 0.6 µg/µL-[16]
DPPH Radical Scavenging 15.6% inhibition at 100 mM-
Metal Chelating Activity 58.7% activity at 100 mM-
Experimental Protocols

Common Antioxidant Assays:

  • DPPH Radical Scavenging Assay: Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

  • TBARS Assay: Quantifies malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid.

  • Metal Chelating Assay: Assesses the ability of a compound to bind to transition metal ions, preventing them from participating in pro-oxidant reactions like the Fenton reaction.

Experimental Workflow: Comparative Antioxidant Assays

This workflow illustrates a typical experimental design for comparing the antioxidant activities of this compound and its constituent components.

cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis This compound This compound Solutions (various concentrations) TBARS TBARS Assay (Lipid Peroxidation) This compound->TBARS DPPH DPPH Assay (Radical Scavenging) This compound->DPPH Chelating Metal Chelating Assay This compound->Chelating Components Constituent Solutions (β-Alanine, L-Histidine, Imidazole) Components->TBARS Components->DPPH Components->Chelating Comparison Compare % Inhibition / IC50 values TBARS->Comparison DPPH->Comparison Chelating->Comparison

Workflow for comparing the antioxidant activity of this compound.

Conclusion

The seminal findings on this compound's anti-senescence, antiglycation, and antioxidant properties have been largely supported and extended by subsequent research. While direct, independent replications of every seminal study are not always available, the convergence of evidence from numerous comparative and mechanistic studies provides a strong foundation for its continued investigation as a therapeutic agent. The quantitative data presented in this guide, though generated from varied experimental contexts, collectively underscore the robustness of this compound's protective biological activities. Further research focusing on standardized methodologies will be crucial for precise cross-study comparisons and for fully elucidating its therapeutic potential in clinical settings.

References

A Comparative Guide to Biomarkers for Validating Carnosine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers used to validate the biological activities of carnosine, a naturally occurring dipeptide with significant therapeutic potential. This compound's primary physiological roles include antioxidant, anti-glycation, and pH-buffering activities.[1] The selection of appropriate biomarkers is critical for accurately assessing its efficacy in preclinical and clinical research. This document outlines the performance of various biomarkers, supported by experimental data, and provides detailed methodologies for their measurement.

Biomarkers for this compound's Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), chelate pro-oxidant metal ions, and inhibit lipid peroxidation.[1][2] The validation of this activity involves measuring markers of oxidative stress and the activity of antioxidant enzymes.

Comparative Analysis of Antioxidant Biomarkers

The following table summarizes key biomarkers for assessing this compound's antioxidant effects, with comparative data on their typical changes in response to this compound supplementation.

Biomarker CategorySpecific BiomarkerPrinciple of MeasurementTypical Effect of this compoundKey AdvantagesKey Limitations
Reactive Oxygen Species (ROS) ROS (e.g., H₂O₂, O₂⁻)Fluorogenic probes (e.g., DCFH-DA, DHE) that fluoresce upon oxidation by ROS.Decrease in fluorescence intensity.Direct measure of overall oxidative stress.Probes can have off-target effects and are prone to auto-oxidation.
Lipid Peroxidation Malondialdehyde (MDA)Reaction with thiobarbituric acid (TBA) to form a colored product (TBARS assay).Decrease in MDA levels.Well-established and widely used marker of lipid damage.Can react with other aldehydes, leading to overestimation.
Antioxidant Enzymes Superoxide (B77818) Dismutase (SOD)Measures the inhibition of a superoxide-mediated reaction.Increase in activity.Reflects the upregulation of the body's endogenous antioxidant defense.Indirect measure; activity can be influenced by various factors.
Catalase (CAT)Measures the decomposition of hydrogen peroxide.Increase in activity.Specific for H₂O₂ detoxification.Activity can be sensitive to sample handling and storage.
Non-Enzymatic Antioxidants Glutathione (B108866) (GSH)Enzymatic recycling assay using glutathione reductase and DTNB.Increase in GSH levels or the GSH/GSSG ratio.Major intracellular antioxidant; its level is a sensitive indicator of redox status.Can be rapidly oxidized post-sampling if not handled properly.
Experimental Protocols for Antioxidant Biomarkers

Detailed protocols for the key antioxidant assays are provided below.

1.1. Measurement of Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation.

  • Materials: DCFH-DA solution, phosphate-buffered saline (PBS), cell culture medium, 96-well black plate, fluorescence microplate reader.

  • Procedure:

    • Seed cells in a 96-well black plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with this compound at various concentrations, with or without an oxidative stressor (e.g., H₂O₂).

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

    • ROS levels are expressed as the change in fluorescence relative to the control.

1.2. Malondialdehyde (MDA) Assay (TBARS Method)

This protocol measures MDA, a major product of lipid peroxidation.

  • Materials: Trichloroacetic acid (TCA), Thiobarbituric acid (TBA) reagent, sample (plasma, tissue homogenate), spectrophotometer.

  • Procedure:

    • Add 0.5 mL of sample to 1.0 mL of 10% TCA to precipitate proteins.

    • Centrifuge at 3000 rpm for 10 minutes.

    • To 1.0 mL of the supernatant, add 1.0 mL of 0.67% TBA reagent.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes and measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Calculate MDA concentration using a standard curve prepared with a known concentration of MDA.

1.3. Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Materials: Sample (cell lysate, tissue homogenate), reaction mixture (containing xanthine (B1682287), xanthine oxidase, NBT), spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing xanthine and NBT in a suitable buffer.

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Biomarkers for this compound's Anti-Glycation Activity

This compound's anti-glycation properties stem from its ability to react with and detoxify reactive carbonyl species like methylglyoxal, thereby preventing the formation of Advanced Glycation End-products (AGEs).[3]

Comparative Analysis of Anti-Glycation Biomarkers
Biomarker CategorySpecific BiomarkerPrinciple of MeasurementTypical Effect of this compoundKey AdvantagesKey Limitations
AGE Precursors Methylglyoxal (MG)Derivatization with a specific reagent (e.g., o-phenylenediamine) followed by HPLC or LC-MS/MS analysis.Decrease in MG levels.Measures a key precursor in the glycation pathway, reflecting early intervention.Technically demanding and requires specialized equipment.
Advanced Glycation End-products AGEs (e.g., Carboxymethyl-lysine, CML)ELISA using specific antibodies against different AGEs, or fluorescence-based assays.Decrease in AGEs levels.Direct measure of the end-products of glycation, relevant to long-term damage.AGEs are a heterogeneous group; measuring a single AGE may not capture the full picture.
Experimental Protocols for Anti-Glycation Biomarkers

2.1. Measurement of Methylglyoxal (MG)

This protocol involves derivatization followed by High-Performance Liquid Chromatography (HPLC).

  • Materials: Sample (plasma, tissue homogenate), o-phenylenediamine (B120857) (OPD), perchloric acid, HPLC system with a fluorescence detector.

  • Procedure:

    • Deproteinate the sample with perchloric acid.

    • Neutralize the supernatant.

    • Add OPD to the supernatant to derivatize MG into a stable, fluorescent quinoxaline (B1680401) derivative.

    • Incubate the reaction mixture.

    • Inject the derivatized sample into an HPLC system.

    • Separate the quinoxaline derivative using a C18 column and detect it using a fluorescence detector.

    • Quantify the MG concentration based on a standard curve prepared with known concentrations of MG.

2.2. Measurement of Advanced Glycation End-products (AGEs) by ELISA

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA).

  • Materials: AGEs ELISA kit (containing AGE-coated plate, primary antibody, HRP-conjugated secondary antibody, substrate), sample (serum, plasma), plate reader.

  • Procedure:

    • Add samples and standards to the wells of the AGE-coated microplate.

    • Add a fixed amount of primary antibody specific to the AGE of interest (e.g., CML) to each well. During incubation, the antibody will bind to either the AGEs in the sample or the AGEs coated on the plate.

    • Wash the plate to remove unbound antibodies and sample components.

    • Add the HRP-conjugated secondary antibody, which binds to the primary antibody captured on the plate.

    • Wash the plate again.

    • Add the substrate solution, which will be converted by HRP into a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of AGEs in the sample.

Biomarkers for this compound's pH-Buffering Activity

This compound is a significant intracellular pH buffer, particularly in skeletal muscle, due to the pKa of its imidazole (B134444) ring being close to physiological pH.[1]

Primary Biomarker for pH-Buffering Capacity
BiomarkerPrinciple of MeasurementTypical Effect of this compound SupplementationKey AdvantagesKey Limitations
Muscle this compound Concentration High-Performance Liquid Chromatography (HPLC) of muscle biopsy samples or non-invasive Proton Magnetic Resonance Spectroscopy (¹H-MRS).Increase in muscle this compound concentration.Direct measure of the buffering agent's concentration in the target tissue.HPLC requires an invasive muscle biopsy. ¹H-MRS is non-invasive but requires specialized equipment and expertise.
Experimental Protocol for Muscle this compound Quantification

3.1. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Materials: Muscle biopsy sample, homogenization buffer, perchloric acid, HPLC system with a UV detector.

  • Procedure:

    • Obtain a muscle biopsy sample and immediately freeze it in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer.

    • Deproteinate the homogenate with perchloric acid.

    • Centrifuge and collect the supernatant.

    • Inject the supernatant into an HPLC system equipped with a C18 column.

    • Separate this compound from other components using an appropriate mobile phase.

    • Detect this compound using a UV detector at a wavelength of 210-220 nm.

    • Quantify the concentration by comparing the peak area to that of a known this compound standard.

Visualizations

Signaling Pathways and Experimental Workflows

Carnosine_Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Inhibits Nrf2 Nrf2 Activation This compound->Nrf2 Activates Cellular_Protection Cellular Protection This compound->Cellular_Protection ROS->Lipid_Peroxidation Induces MDA Malondialdehyde (MDA) Lipid_Peroxidation->MDA Produces SOD_CAT Increased SOD, CAT Expression Nrf2->SOD_CAT Leads to SOD_CAT->ROS Neutralizes SOD_CAT->Cellular_Protection

Caption: this compound's antioxidant signaling pathway.

Carnosine_AntiGlycation_Pathway This compound This compound Methylglyoxal Methylglyoxal (MG) This compound->Methylglyoxal Traps Proteins_Lipids Proteins & Lipids Methylglyoxal->Proteins_Lipids Reacts with Methylglyoxal->Carnosine_MG_Adduct Forms AGEs Advanced Glycation End-products (AGEs) Proteins_Lipids->AGEs Forms Cellular_Damage Cellular Damage AGEs->Cellular_Damage Causes

Caption: this compound's anti-glycation mechanism.

Biomarker_Validation_Workflow start Start: Select Biological Activity select_biomarkers Select Potential Biomarkers start->select_biomarkers develop_assay Develop & Optimize Assay Protocols select_biomarkers->develop_assay in_vitro In Vitro Studies (Cell-based assays) develop_assay->in_vitro in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo data_analysis Data Analysis: Sensitivity, Specificity, Reproducibility in_vitro->data_analysis clinical Clinical Trials (Human subjects) in_vivo->clinical in_vivo->data_analysis clinical->data_analysis validation Biomarker Validation data_analysis->validation

Caption: General workflow for biomarker validation.

References

Carnosine's Therapeutic Potential: A Systematic Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the naturally occurring dipeptide, carnosine, reveals a multi-faceted therapeutic potential, particularly in the realms of neuroprotection and metabolic regulation. This guide provides a systematic review of clinical and preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanisms of action, supported by quantitative data from meta-analyses and detailed experimental protocols.

This compound (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in muscle and brain tissues.[1] Its therapeutic effects are attributed to a range of activities, including antioxidant, anti-inflammatory, anti-glycation, and neuroprotective properties.[2][3] This review synthesizes the current evidence, presenting a comparative analysis of this compound's performance against placebo in various clinical settings.

Quantitative Data Summary: Neurological and Metabolic Disorders

Meta-analyses of randomized controlled trials have quantified this compound's efficacy in improving outcomes in both neurological and metabolic disorders. The following tables summarize key findings in cognitive function and type 2 diabetes mellitus, providing a clear comparison of its effects.

Table 1: Meta-Analysis of this compound Supplementation on Cognitive Function [4][5]

Outcome MeasureDosageDurationMean Difference (95% CI)p-valueHeterogeneity (I²)
Global Cognitive Function1 g/day 12 weeksFavors this compound/Anserine<0.05Not specified
Wechsler Memory Scale Logical Memory 2 (WMS-LM2)Not specifiedNot specified1.34 (0.83, 1.85)<0.000010%
Alzheimer's Disease Assessment Scale (ADAS)Not specifiedNot specified0.98 (-1.55, -0.42)0.00070%
Beck Depression Inventory (BDI)Not specifiedNot specified-1.12 (-1.87, -0.37)0.0030%

Table 2: Meta-Analysis of this compound Supplementation on Type 2 Diabetes Mellitus [4][5]

Outcome MeasureDosageDurationMean Difference (95% CI)p-valueHeterogeneity (I²)
Glycated Hemoglobin (HbA1c)Not specifiedNot specified-1.25 (-2.49, -0.022)0.0585%
Fasting Blood Sugar (FBS)Not specifiedNot specified-12.44 (-22.44, -2.44)0.010%

Experimental Protocols

The methodologies employed in clinical trials are critical for the interpretation and replication of findings. Below are detailed protocols for typical studies investigating this compound's effects on cognitive decline and type 2 diabetes.

Protocol 1: Randomized Controlled Trial of this compound in Cognitive Decline[4][6]
  • Study Design: A multi-week, double-blind, randomized, placebo-controlled trial.

  • Participants: Elderly subjects or individuals with Mild Cognitive Impairment (MCI).

  • Intervention: Oral administration of 1-2 grams of this compound per day.

  • Control: Placebo administered daily.

  • Duration: Typically 12 weeks.

  • Primary Outcome Measures: Changes in global cognitive function are assessed using a battery of standardized neuropsychological tests, which may include:

    • Digit-Symbol Substitution Test (processing speed)

    • Stroop Test (executive function)

    • Trail Making Tests A & B (attention and cognitive flexibility)

    • Cambridge Automated Neuropsychological Test Battery (CANTAB) (various cognitive domains)[4][6]

  • Secondary Outcome Measures: Assessment of depressive symptoms using scales such as the Beck Depression Inventory (BDI).[4]

Protocol 2: Clinical Trial of this compound in Type 2 Diabetes Mellitus[4][8]
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Individuals with prediabetes or well-controlled type 2 diabetes mellitus (T2DM).

  • Intervention: Daily oral supplementation with this compound, with dosages ranging from 500 mg to 2 g per day.[4]

  • Control: Placebo.

  • Duration: Typically 12 to 14 weeks.[4]

  • Primary Outcome Measures: Changes in glycemic control markers, including:

    • Glycated Hemoglobin (HbA1c)

    • Fasting Blood Glucose (FBG)

    • Oral Glucose Tolerance Test (OGTT)[7]

  • Secondary Outcome Measures: Assessment of insulin (B600854) resistance, lipid profiles, and markers of inflammation and oxidative stress.[4]

Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects stem from its ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and glycation.

Antioxidant and Anti-inflammatory Pathways

This compound functions as a potent antioxidant by scavenging reactive oxygen species (ROS) and chelating heavy metals.[4] Its anti-inflammatory effects are mediated in part by the suppression of pro-inflammatory cytokines.[4]

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Heavy_Metals Heavy Metals This compound->Heavy_Metals Chelates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines This compound->Pro_inflammatory_Cytokines Suppresses Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Heavy_Metals->Oxidative_Stress Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Antioxidant and Anti-inflammatory Actions of this compound.
Neuroprotective Signaling Pathways

In the context of neurodegenerative diseases, this compound has been shown to inhibit neuronal cell apoptosis through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] It also has an inhibitory effect on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is implicated in various neurological disorders.[2][4]

This compound This compound STAT3 STAT3 Signaling This compound->STAT3 Activates mTOR mTOR Signaling This compound->mTOR Inhibits Neuronal_Apoptosis Neuronal Apoptosis STAT3->Neuronal_Apoptosis Inhibits mTOR->Neuronal_Apoptosis Promotes Neuroprotection Neuroprotection

This compound's Modulation of Neuroprotective Pathways.
Anti-Glycation Pathway

In diabetic conditions, this compound's anti-glycation properties are particularly significant. It reacts with reactive carbonyl species (RCS), thereby inhibiting the formation of advanced glycation end products (AGEs), which are major contributors to diabetic complications.[4][8]

This compound This compound RCS Reactive Carbonyl Species (RCS) This compound->RCS Reacts with AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Proteins_Lipids Proteins / Lipids Diabetic_Complications Diabetic Complications AGEs->Diabetic_Complications

This compound's Anti-Glycation Mechanism.

Experimental Workflow: A Typical Randomized Controlled Trial

The following diagram illustrates the typical workflow of a randomized controlled trial designed to assess the therapeutic potential of this compound.

cluster_0 Pre-Trial cluster_1 Trial cluster_2 Post-Trial Recruitment Participant Recruitment (e.g., Prediabetes/MCI) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessments (Cognitive, Metabolic) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (this compound) Randomization->Intervention Placebo Control Group (Placebo) Randomization->Placebo Follow_Up Follow-up Assessments (e.g., 12-14 weeks) Intervention->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis (Comparison of Outcomes) Follow_Up->Data_Analysis Results Results Interpretation & Dissemination Data_Analysis->Results

Workflow of a this compound Clinical Trial.

References

Safety Operating Guide

Proper Disposal of Carnosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of carnosine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure complete and accurate classification of waste and adherence to all applicable guidelines.[2][4]

Immediate Safety Protocols

Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE). The recommended PPE helps to minimize exposure and ensure safety during the handling and disposal process.

  • Hand Protection : Wear chemical-impermeable gloves.[5]

  • Eye Protection : Use splash goggles.[3]

  • Respiratory Protection : In cases of insufficient ventilation or when dust is generated, use an approved/certified dust respirator.[3][5]

  • Protective Clothing : A fully fastened lab coat should be worn.[3] For large spills, a full suit may be necessary.[3]

Disposal of Unused or Waste this compound

Solid this compound waste should be handled as a chemical substance. Do not dispose of it in the regular trash or sewer system.[1][6]

Step-by-Step Disposal Protocol:

  • Collect Waste : Carefully sweep or shovel solid this compound waste into a suitable, dry, and clearly labeled waste disposal container.[1][3] Minimize the generation of dust during this process.[1]

  • Container Sealing : Ensure the container is tightly closed.[2]

  • Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.[2]

  • Final Disposal : Arrange for the disposal of the contents and the container through an approved waste disposal plant or an authorized site.[1][2]

Accidental Spill and Cleanup Procedures

In the event of a this compound spill, immediate action is required to contain and clean the affected area while preventing environmental release.[1][2]

Experimental Protocol for Spill Management:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1]

  • Containment : Prevent the spilled material from entering drains, sewers, or public waters.[1][5][6]

  • Cleanup :

    • For small spills : Use appropriate tools to carefully place the spilled solid into a designated waste disposal container.[3]

    • For large spills : Use a shovel to transfer the material into a suitable waste container.[3]

  • Decontamination : After the solid material has been removed, clean the contaminated surface by spreading water on it.[3] Collect the contaminated water and dispose of it as chemical waste.

  • Disposal : Dispose of the container with the spilled material and any contaminated cleaning supplies as chemical waste, following the procedures outlined for unused this compound.[3]

Container Disposal

Empty this compound containers must be handled properly to avoid chemical exposure from residues.

  • Decontamination : Do not reuse empty containers.[1][2] Handle contaminated packaging in the same manner as the substance itself.[6]

  • Disposal : Dispose of the empty container as you would the unused product.[2] Completely emptied and decontaminated packages may be eligible for recycling, subject to local regulations.[6]

Regulatory and Disposal Data Summary

While specific quantitative limits for this compound disposal are not widely established, the following table summarizes key regulatory and handling information derived from safety data sheets.

ParameterGuideline / RegulationSource
Waste Classification Generators must determine if waste is hazardous per US EPA guidelines.[2]
Consult state and local hazardous waste regulations for complete classification.[2][3]
Sewage Disposal Do not let product enter drains, sewers, or public waters.[1][5][6]
Environmental Release Avoid release to the environment.[1]
Final Disposal Method Dispose of contents/container at an approved waste disposal plant or authorized site.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

CarnosineDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused / Expired This compound waste_type->unused_product Solid Waste spill_residue Spill Residue & Contaminated Materials waste_type->spill_residue Spill empty_container Empty Container waste_type->empty_container Container collect_solid 1. Wear appropriate PPE. 2. Mechanically collect solid waste. 3. Minimize dust. unused_product->collect_solid spill_residue->collect_solid decontaminate_container Decontaminate Container (if applicable for recycling) empty_container->decontaminate_container package_waste Place in a Labeled, Sealed Waste Container collect_solid->package_waste decontaminate_container->package_waste store_waste Store in a Cool, Dry, Well-Ventilated Area package_waste->store_waste consult_ehs Consult Institutional EHS for Waste Pickup store_waste->consult_ehs final_disposal Dispose via Approved Waste Disposal Facility consult_ehs->final_disposal Proceed end Disposal Complete final_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Carnosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Carnosine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory environment. While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System), adherence to standard laboratory safety practices is essential to ensure a safe working environment for all personnel.[1] Some safety data sheets indicate a potential for irritation upon contact with skin, eyes, or the respiratory system, warranting a cautious approach.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye & Face Protection Safety GogglesWear chemical splash-resistant safety goggles with side shields at all times.[1][2]
Hand Protection Chemical-Resistant GlovesUse standard laboratory gloves, such as nitrile, tested according to EN 374.[1] Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA long-sleeved lab coat is required to prevent skin contact.[3]
Respiratory Protection Dust Mask / RespiratorRecommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will ensure the safe handling of this compound throughout the experimental workflow.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or a balance enclosure.[2][5]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6] The container should be kept tightly closed when not in use.[2][3][4]

Weighing and Solution Preparation
  • Weighing: Conduct all weighing of this compound powder within a certified chemical fume hood or an appropriate enclosure to control dust.[7] Use a clean spatula and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing. Aqueous solutions can be prepared by dissolving the crystalline solid directly in aqueous buffers.[8]

Experimental Use
  • Avoid Contact: Prevent direct contact with the substance. Do not ingest, inhale, or allow this compound to come into contact with skin and eyes.[4][8]

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Emergency Procedures: Spill Management

In the event of a spill, follow these steps:

  • Restrict Access: Immediately secure the area to prevent the spread of the material.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection, before cleaning up.

  • Containment & Cleanup:

    • For small spills, use appropriate tools to sweep or vacuum the spilled solid and place it in a suitable, labeled container for waste disposal.[3][4]

    • Avoid actions that generate dust.[5]

    • After mechanical cleanup, clean the contaminated surface with water and dispose of the cleaning materials appropriately.[3]

  • Ventilation: Ensure the affected area is well-ventilated.[1]

  • Environmental Protection: Prevent the spilled material from entering drains, surface water, or ground water.[1][5][6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container.[3]

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable local, regional, and national regulations.[1][9] Consult with your institution's environmental health and safety department for specific guidelines.

  • Containers: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled.[1]

Quantitative Safety and Storage Data

ParameterValue
Physical State Powder Solid[4]
Appearance White[4]
Melting Point 253°C (487.4°F)[3][4]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[8]
Oral LD50 (Mouse) >14,930 mg/kg[3]
Recommended Storage Temp. Keep in a cool place.[1] Some suppliers recommend refrigeration (e.g., not above 4°C) or freezing (-20°C).[2][3]

This compound Handling Workflow

G cluster_prep Preparation & Handling cluster_safety Safety & Disposal cluster_ppe Required PPE Receiving 1. Receiving & Storage - Inspect container - Store in cool, dry, ventilated area Weighing 2. Weighing & Preparation - Use fume hood - Don all required PPE - Add powder to solvent slowly Receiving->Weighing Container OK Experiment 3. Experimental Use - Avoid direct contact - Use in ventilated area - Practice good hygiene Weighing->Experiment Spill Spill Management - Restrict access - Wear PPE - Sweep/vacuum solid - Clean area Weighing->Spill If spill occurs Experiment->Spill If spill occurs Disposal 4. Waste Disposal - Collect contaminated materials - Place in sealed, labeled container - Dispose per local regulations Experiment->Disposal Spill->Disposal Collect spill waste Goggles Safety Goggles Gloves Nitrile Gloves Coat Lab Coat Respirator Dust Mask (if needed)

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.